molecular formula C8H7NO3 B1266397 Benzoylnitromethane CAS No. 614-21-1

Benzoylnitromethane

Cat. No.: B1266397
CAS No.: 614-21-1
M. Wt: 165.15 g/mol
InChI Key: JTWHVBNYYWFXSI-UHFFFAOYSA-N
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Description

The kinetics of proton transfer from benzoylnitromethane to various bases was studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1-phenylethanone
Source PubChem
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InChI

InChI=1S/C8H7NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JTWHVBNYYWFXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80870622
Record name 2-Nitro-1-phenylethan-1-one
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Molecular Weight

165.15 g/mol
Source PubChem
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CAS No.

614-21-1
Record name 2-Nitro-1-phenylethanone
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Record name Ethanone, 2-nitro-1-phenyl-
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Record name 614-21-1
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Record name Benzoylnitromethane
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Foundational & Exploratory

Benzoylnitromethane synthesis from benzoyl chloride and nitromethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Benzoylnitromethane

Abstract

Benzoylnitromethane, also known as α-nitroacetophenone, is a valuable crystalline solid that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and a nitro group, makes it a powerful building block for the construction of more complex molecular architectures, including various heterocyclic compounds and pharmacologically active agents. This guide provides an in-depth technical overview of its synthesis via the base-catalyzed acylation of nitromethane with benzoyl chloride. We will explore the underlying reaction mechanism, provide a detailed experimental protocol with considerations for optimization, and outline essential safety precautions. This document is intended for researchers, chemists, and professionals in the field of drug development who require a thorough and practical understanding of this important chemical transformation.

Theoretical Framework: The Reaction Mechanism

The synthesis of benzoylnitromethane from nitromethane and benzoyl chloride is a classic example of a base-catalyzed nucleophilic acyl substitution. The reaction proceeds through the formation of a key nucleophilic intermediate, the nitronate anion, which subsequently attacks the electrophilic carbonyl carbon of benzoyl chloride. The mechanism can be dissected into three primary steps:

  • Deprotonation of Nitromethane: The reaction is initiated by a base, typically a strong alkoxide like sodium ethoxide, which abstracts an acidic α-proton from nitromethane (pKa ≈ 10.2). This deprotonation is facile due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base. The product of this step is a resonance-stabilized nitronate anion, a potent carbon-centered nucleophile.

  • Nucleophilic Attack: The nitronate anion attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate, breaking the carbonyl π-bond.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. This final step yields the desired product, benzoylnitromethane, along with a salt byproduct (e.g., sodium chloride).

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Nitromethane H₃C-NO₂ Nitronate [H₂C=N⁺(O⁻)O⁻] ↔ [⁻H₂C-N⁺(=O)O⁻] Nitromethane->Nitronate + B⁻ Base B⁻ HB HB Nitronate->HB + HB Nitronate_ion ⁻CH₂NO₂ Nitronate->Nitronate_ion Nitronate Anion Tetrahedral Ph-C(O⁻)(Cl)-CH₂NO₂ Nitronate_ion->Tetrahedral + PhC(O)Cl BenzoylChloride Ph-C(=O)Cl Tetrahedral_int Ph-C(O⁻)(Cl)-CH₂NO₂ Tetrahedral->Tetrahedral_int Tetrahedral Intermediate Product Ph-C(=O)CH₂NO₂ Tetrahedral_int->Product Chloride Cl⁻ Product->Chloride + Cl⁻ Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_base Prepare NaOEt in Anhydrous EtOH prep_nitro Form Nitronate Anion (Add CH₃NO₂ at 0-5°C) prep_base->prep_nitro reaction Add Benzoyl Chloride dropwise at 0-5°C prep_nitro->reaction stir Stir at RT (2-3 hours) reaction->stir quench Acidify with 2M HCl stir->quench extract Extract with Et₂O quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallize Product dry->purify

Physical and chemical properties of benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoylnitromethane

Abstract

Benzoylnitromethane (α-nitroacetophenone) is a crystalline solid of significant interest in organic synthesis.[1] Its molecular architecture, featuring both a benzoyl group and a nitromethyl moiety, imparts a unique and versatile reactivity profile.[1][2] The synergistic electron-withdrawing nature of the carbonyl and nitro groups results in a highly acidic α-carbon, making it a potent nucleophile in various carbon-carbon bond-forming reactions.[3] This guide provides a comprehensive exploration of the structural, physical, spectroscopic, and chemical properties of benzoylnitromethane. It details its synthesis, key reactive pathways such as Michael additions and the Nef reaction, and its utility as a precursor for diverse molecular frameworks including various heterocycles.[2][4] Furthermore, this document outlines detailed protocols for its characterization and safe handling, serving as a critical resource for researchers in synthetic chemistry and drug development.

Molecular Structure and Isomerism

Benzoylnitromethane, systematically named 2-nitro-1-phenylethanone, is an organic compound that uniquely combines ketone and nitro functionalities on adjacent carbons.[1][5] This arrangement is central to its chemical behavior. The powerful electron-withdrawing properties of both the carbonyl (C=O) and nitro (NO₂) groups significantly increase the acidity of the intervening methylene (CH₂) protons. This acidity facilitates the formation of a resonance-stabilized nitronate anion, which is the key intermediate in many of its characteristic reactions.

An essential feature of benzoylnitromethane is its existence in a tautomeric equilibrium between the standard keto form and the aci-nitro form (a nitronic acid).[6][7] This equilibrium is fundamental to its reactivity, as the aci-nitro tautomer is the precursor to the reactive nitronate anion upon deprotonation.

Caption: Keto-Aci Tautomeric Equilibrium of Benzoylnitromethane.

Physicochemical and Spectroscopic Properties

Benzoylnitromethane is typically a white to yellow crystalline solid at ambient temperature.[1] Its physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-nitro-1-phenylethanone[5]
Synonyms α-Nitroacetophenone
CAS Number 614-21-1[8]
Molecular Formula C₈H₇NO₃[9]
Molecular Weight 165.15 g/mol [5][8][9]
Appearance White to yellow crystalline solid[1]
Melting Point 105-107 °C[8]
Boiling Point Decomposes above 280 °C[1]
Solubility Slightly soluble in water; soluble in ethanol, acetone, dichloromethane[1]
Storage Temperature 2-8°C[8]
Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of benzoylnitromethane.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is characterized by multiplets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the phenyl protons. A key singlet appears for the α-methylene protons (CH₂), typically shifted downfield due to the adjacent electron-withdrawing groups.

    • ¹³C NMR : The spectrum will show a characteristic signal for the carbonyl carbon (C=O) around 190 ppm. Signals for the aromatic carbons appear in the 128-135 ppm range, and the α-carbon (CH₂) signal is also distinctly observed.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the principal functional groups. Strong absorption bands are expected for the carbonyl (C=O) stretching vibration (typically ~1690-1710 cm⁻¹) and asymmetric/symmetric stretching of the nitro group (NO₂) (around 1550 cm⁻¹ and 1370 cm⁻¹, respectively).

  • UV-Visible (UV-Vis) Spectroscopy : This technique reveals information about the electronic transitions within the molecule.[12] Due to the conjugated system involving the benzene ring and the carbonyl group, benzoylnitromethane exhibits strong absorption in the UV region.

Synthesis Pathway

While commercially available, understanding the synthesis of benzoylnitromethane provides insight into the chemistry of α-nitro ketones. A common and effective laboratory preparation involves a two-step sequence starting with the Henry reaction (also known as the nitroaldol reaction), followed by oxidation.[13][14]

  • Henry Reaction : Benzaldehyde is reacted with nitromethane in the presence of a base to form the corresponding β-nitro alcohol, 1-phenyl-2-nitroethanol.[14]

  • Oxidation : The secondary alcohol is then oxidized to the ketone using a suitable oxidizing agent, such as potassium dichromate in acidic conditions, to yield benzoylnitromethane.[13]

synthesis_workflow start Reactants: Benzaldehyde & Nitromethane step1 Step 1: Henry Reaction (Base Catalyzed) start->step1 intermediate Intermediate: 1-Phenyl-2-nitroethanol (β-nitro alcohol) step1->intermediate step2 Step 2: Oxidation (e.g., K₂Cr₂O₇ / H₂SO₄) intermediate->step2 product Final Product: Benzoylnitromethane step2->product michael_addition cluster_reactants Reactants donor Benzoylnitromethane (Michael Donor) intermediate Nitronate Anion (Nucleophile) donor->intermediate Deprotonation 1 acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) addition Conjugate Addition (1,4-Addition) base Base (e.g., DBU, K₂CO₃) intermediate->addition Nucleophilic Attack 2 protonation Protonation (Workup) addition->protonation 3 product Michael Adduct (1,5-Dicarbonyl Compound) protonation->product 4

Sources

An In-Depth Technical Guide to Benzoylnitromethane (CAS: 614-21-1): Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylnitromethane, also known by its systematic name 2-nitro-1-phenylethanone and synonymously as α-nitroacetophenone, is a versatile organic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a ketone and a nitro group flanking a methylene bridge, imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive technical overview of benzoylnitromethane, covering its fundamental chemical and physical properties, detailed molecular structure, core reactivity, synthetic applications, and essential safety protocols.

Chemical Identity and Physical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in a laboratory setting. Benzoylnitromethane is a solid at room temperature and requires specific storage conditions to ensure its stability.

PropertyValueSource(s)
CAS Number 614-21-1[1][2][3][4][5]
IUPAC Name 2-nitro-1-phenylethanone[1][4]
Synonyms α-Nitroacetophenone, Nitromethyl phenyl ketone[2][5]
Molecular Formula C₈H₇NO₃[1][2][3][4]
Molecular Weight 165.15 g/mol [1][2][3][4]
Melting Point 105-107 °C[2]
Boiling Point 298.60 °C[2]
Flash Point 146.90 °C[2]
Appearance Crystalline Solid
Storage Temperature 2-8°C, Keep Dry[2]

Molecular Structure and Analysis

The reactivity and utility of benzoylnitromethane are direct consequences of its molecular structure, which is characterized by the interplay of three key functional components.

Key Functional Groups

The structure consists of a phenyl ring connected to a carbonyl group, forming a benzoyl moiety. This is attached to a methylene group (-CH₂-), which is in turn bonded to a nitro group (-NO₂)[1].

  • Benzoyl Group (C₆H₅CO-) : The aromatic ring provides a stable scaffold, while the electrophilic carbonyl carbon is a potential site for nucleophilic attack[1].

  • Nitro Group (-NO₂) : As a potent electron-withdrawing group, it significantly influences the molecule's electronic properties and reactivity[1].

  • Active Methylene Bridge (-CH₂-) : Positioned between the two strong electron-withdrawing benzoyl and nitro groups, the protons on this methylene carbon are notably acidic[6]. This acidity is the cornerstone of benzoylnitromethane's utility as a nucleophilic building block in organic synthesis.

Structural Diagram

The following diagram illustrates the key functional regions of the benzoylnitromethane molecule.

Benzoylnitromethane_Structure cluster_benzoyl Benzoyl Group cluster_methylene Active Methylene cluster_nitro Nitro Group C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O_carbonyl O C_carbonyl->O_carbonyl CH2 CH₂ C_carbonyl->CH2 N N⁺ CH2->N O1 O⁻ N->O1 O2 O N->O2

Caption: Functional group map of benzoylnitromethane.

Spectroscopic Profile

While specific spectral data should be obtained from databases such as PubChem or SpectraBase, the structure of benzoylnitromethane allows for the prediction of key spectroscopic features[7].

  • ¹H NMR : Expect signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the phenyl protons and a singlet for the two acidic methylene protons, likely shifted downfield (approx. 5.5-6.0 ppm) due to the adjacent electron-withdrawing groups.

  • ¹³C NMR : Signals would include those for the aromatic carbons, a distinct signal for the carbonyl carbon (typically >190 ppm), and a signal for the methylene carbon.

  • Infrared (IR) Spectroscopy : Key absorption bands would be present for the C=O stretch of the ketone (approx. 1680-1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1550 cm⁻¹ and 1370 cm⁻¹, respectively).

Synthesis and Reactivity

Synthetic Pathways

Benzoylnitromethane is typically synthesized via the α-nitration of acetophenone. A common laboratory-scale method involves the reaction of acetophenone with a nitrating agent, such as nitric acid or an alkyl nitrate, under controlled conditions. The choice of reaction conditions is critical to favor the desired α-nitration over nitration of the aromatic ring.

General Experimental Protocol (Conceptual):

  • Activation: Acetophenone is treated with a strong base (e.g., sodium ethoxide) to generate the corresponding enolate. This step is crucial as it creates the nucleophilic α-carbon.

  • Nitration: The enolate solution is then carefully treated with a suitable electrophilic nitrating agent (e.g., ethyl nitrate) at low temperature to introduce the nitro group at the α-position.

  • Workup and Purification: The reaction is quenched with an acid, and the product is extracted using an organic solvent. Purification is typically achieved through recrystallization to yield the final crystalline product.

Core Reactivity: The Acidity of the α-Carbon

The primary driver of benzoylnitromethane's reactivity is the acidity of its methylene protons[6]. The presence of both the carbonyl and nitro groups provides powerful resonance stabilization to the conjugate base (a carbanion or nitronate), making deprotonation favorable.

This carbanion is a soft nucleophile and a key intermediate in many carbon-carbon bond-forming reactions.

Carbanion_Formation cluster_reaction Deprotonation and Resonance start Benzoylnitromethane (Ph-CO-CH₂-NO₂) base + Base - H-Base⁺ intermediate Resonance-Stabilized Carbanion [Ph-CO-CH⁻-NO₂ ↔ Ph-C(O⁻)=CH-NO₂] start->intermediate Deprotonation nucleophile Potent Nucleophile for C-C bond formation intermediate->nucleophile

Caption: Formation of the resonance-stabilized carbanion.

This reactivity makes benzoylnitromethane an excellent substrate for reactions such as:

  • Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated nitro compounds, which are valuable synthetic intermediates[1].

  • Michael Addition: Acting as the nucleophilic donor in conjugate additions to α,β-unsaturated carbonyl compounds.

  • Henry Reaction (Nitroaldol Reaction): Asymmetric variations of this reaction are catalyzed by chiral complexes, highlighting its role in stereoselective synthesis[8].

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, benzoylnitromethane is a crucial building block in the synthesis of complex organic molecules relevant to drug discovery.

Versatile Intermediate in Organic Synthesis

The ability to easily form a new carbon-carbon bond makes benzoylnitromethane a valuable precursor for creating molecular complexity[1]. The resulting nitro group can be further transformed into other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction), expanding its synthetic utility. This versatility is highly prized in the construction of diverse chemical libraries for high-throughput screening.

Scaffolding for Medicinal Chemistry

The structural motif derived from benzoylnitromethane is present in various compounds explored for therapeutic potential. For instance, some studies have noted that benzoylnitromethane itself exhibits anti-inflammatory effects in in vitro cell cultures, potentially by inhibiting the synthesis of prostaglandins and thromboxanes[2]. This suggests that the core structure could serve as a starting point or "scaffold" for the rational design of novel anti-inflammatory drugs. Its primary role in drug development remains as a key intermediate used to synthesize more elaborate target molecules for clinical investigation[9][10].

Safety and Handling

Benzoylnitromethane is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.

Safety AspectInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[11]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

First Aid Measures [11]:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.

Handling and Storage [11][12]:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances. Store locked up at the recommended temperature of 2-8°C[2].

Conclusion

Benzoylnitromethane (CAS: 614-21-1) is a compound of significant synthetic value. Its defining feature—the acidic methylene bridge activated by adjacent benzoyl and nitro groups—establishes it as a potent carbon nucleophile. This reactivity is harnessed by researchers and drug development professionals to construct complex molecular frameworks, making it a foundational tool in medicinal chemistry and broader organic synthesis. A thorough understanding of its properties, structure, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

Introduction: Elucidating the Molecular Identity of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Benzoylnitromethane

Benzoylnitromethane, also known as α-nitroacetophenone, is a bifunctional organic compound with the chemical formula C₆H₅COCH₂NO₂.[1][2] As a synthetic intermediate, its utility in the development of novel chemical entities is significant, particularly in reactions involving its active methylene group. The structural characterization of such molecules is the bedrock of chemical research and development, ensuring purity, confirming identity, and predicting reactivity. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize benzoylnitromethane.

A critical aspect of benzoylnitromethane's chemistry is its capacity for keto-enol tautomerism, an equilibrium between the ketone form and its corresponding enol isomer.[3][4] This dynamic process, involving proton migration and a shift in double bonds, profoundly influences the molecule's spectroscopic signature. Understanding this equilibrium is not merely an academic exercise; it is essential for interpreting the spectral data correctly. This guide will address the spectroscopic features of both tautomers where relevant, providing researchers and drug development professionals with a comprehensive and field-proven framework for analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and dynamic processes such as tautomerism.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of benzoylnitromethane is particularly insightful due to the keto-enol tautomerism. The observed signals are a composite of both forms, with the ratio depending on factors like solvent and temperature.[3]

Causality Behind Experimental Choices: The choice of solvent is critical. Aprotic, non-polar solvents like deuterated chloroform (CDCl₃) tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this hydrogen bonding and may favor the keto form or result in proton exchange.[5]

Theoretical Interpretation:

  • Keto Tautomer (C₆H₅COCH₂NO₂):

    • Aromatic Protons (C₆H₅-): A complex multiplet is expected in the δ 7.4-8.0 ppm region, typical for a monosubstituted benzene ring attached to an electron-withdrawing carbonyl group.

    • Methylene Protons (-CH₂-): A sharp singlet would appear, significantly deshielded by the adjacent carbonyl and nitro groups. Its chemical shift is anticipated around δ 5.5-6.0 ppm.

  • Enol Tautomer (C₆H₅C(OH)=CHNO₂):

    • Aromatic Protons (C₆H₅-): A multiplet in a similar region to the keto form, though the exact shifts may vary slightly.

    • Vinylic Proton (=CH-): A singlet, highly deshielded due to its position on a double bond conjugated with a nitro group, expected around δ 6.0-6.5 ppm.[4]

    • Enolic Hydroxyl Proton (-OH): A broad singlet appearing far downfield (δ 12-16 ppm). This significant deshielding is a hallmark of a strong intramolecular hydrogen bond with the oxygen of the nitro group.[4]

Experimental Protocol: High-Resolution ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of benzoylnitromethane and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve high-resolution spectra.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction.

  • Analysis: Integrate the signals to determine the relative ratios of the protons, which can be used to quantify the keto-enol equilibrium.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg Benzoylnitromethane b Dissolve in 0.7 mL Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Shim Magnetic Field d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Integrate & Analyze h->i Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto Structure of Keto Form Keto_NMR Key ¹³C Signals: - C=O: ~192 ppm - CH₂: ~80 ppm Enol_NMR Key ¹³C Signals: - C-OH: ~158 ppm - =CH: ~105 ppm Keto_NMR->Enol_NMR Equilibrium Enol Structure of Enol Form

Caption: Keto-enol tautomerism and key ¹³C NMR signals.

Data Presentation: ¹³C NMR

Assignment Tautomer Chemical Shift (δ, ppm)
Carbonyl (C=O) Keto 190 - 195
Aromatic (C₆H₅) Keto/Enol 128 - 135
Methylene (-CH₂-) Keto 75 - 85
Olefinic (=C-OH) Enol 155 - 160

| Olefinic (=CH-) | Enol | 100 - 110 |

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for identifying the presence of key functional groups. For benzoylnitromethane, the C=O and NO₂ groups provide a distinct and easily identifiable signature.

Theoretical Interpretation: The IR spectrum of benzoylnitromethane is dominated by a few very strong absorptions:

  • Carbonyl (C=O) Stretch: A strong, sharp absorption is expected. For aromatic ketones, this band typically appears around 1685-1705 cm⁻¹. [6][7]The conjugation with the phenyl ring lowers the frequency from the ~1715 cm⁻¹ seen in aliphatic ketones. [8]* Nitro (NO₂) Stretches: This group is characterized by two intense absorptions: an asymmetrical stretch between 1550-1475 cm⁻¹ and a symmetrical stretch between 1360-1290 cm⁻¹. [9][10]These two bands are a definitive indicator of the nitro group's presence.

  • Aromatic Ring: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹, while C=C in-ring stretching vibrations cause a series of bands in the 1600-1450 cm⁻¹ region. [11][12]* Aliphatic C-H Stretches: The methylene C-H stretches will appear just below 3000 cm⁻¹. [13] Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid benzoylnitromethane powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone).

G cluster_spectrum Characteristic IR Absorption Regions a Aromatic C-H ~3050 cm⁻¹ b Aliphatic C-H ~2950 cm⁻¹ c Carbonyl C=O ~1690 cm⁻¹ d Nitro Asymm. NO₂ ~1540 cm⁻¹ e Aromatic C=C ~1600-1450 cm⁻¹ f Nitro Symm. NO₂ ~1350 cm⁻¹ g Fingerprint Region < 1400 cm⁻¹

Caption: Key functional group regions in an IR spectrum.

Data Presentation: Characteristic IR Absorptions

Vibrational Mode Functional Group Expected Range (cm⁻¹) Intensity
C-H Stretch Aromatic 3000 - 3100 Medium-Weak
C-H Stretch Aliphatic (-CH₂-) 2850 - 2960 Medium
C=O Stretch Conjugated Ketone 1685 - 1705 Strong
N-O Asymmetric Stretch Nitro 1550 - 1475 Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium

| N-O Symmetric Stretch | Nitro | 1360 - 1290 | Strong |

Part 3: Mass Spectrometry (MS) – Determining Mass and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For benzoylnitromethane (MW = 165.15 g/mol ), Electron Ionization (EI) is a common method. [1][2] Theoretical Interpretation: Upon electron impact, benzoylnitromethane will form a molecular ion (M⁺•), which is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a molecular fingerprint.

  • Molecular Ion Peak (M⁺•): A peak at m/z 165 corresponding to the intact ionized molecule.

  • α-Cleavage: This is a dominant fragmentation pathway for ketones. [7][14]Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is highly favorable because it results in the formation of a very stable resonance-stabilized acylium ion.

    • [C₆H₅CO]⁺: This fragment, the benzoyl cation, will produce a very strong (often the base) peak at m/z 105 .

  • Other Key Fragments:

    • [C₆H₅]⁺: Loss of the carbonyl group from the benzoyl cation gives the phenyl cation at m/z 77 .

    • [M - NO₂]⁺: Loss of a nitro radical (•NO₂) would result in a fragment at m/z 119 .

Trustworthiness of the Protocol: The predictability of fragmentation pathways like α-cleavage provides a self-validating system. The observation of an intense peak at m/z 105 is exceptionally strong evidence for a benzoyl moiety in the structure.

G MolIon [C₆H₅COCH₂NO₂]⁺• m/z 165 Acylium [C₆H₅CO]⁺ m/z 105 (Benzoyl Cation) MolIon->Acylium α-Cleavage Radical •CH₂NO₂ (Neutral Loss) MolIon->Radical Phenyl [C₆H₅]⁺ m/z 77 (Phenyl Cation) Acylium->Phenyl CO_loss - CO CO_loss->Phenyl

Caption: Primary fragmentation pathway of benzoylnitromethane.

Data Presentation: Key Mass Spectrometry Fragments

m/z Proposed Fragment Ion Fragmentation Pathway
165 [C₆H₅COCH₂NO₂]⁺• Molecular Ion (M⁺•)
105 [C₆H₅CO]⁺ α-Cleavage (Loss of •CH₂NO₂)
77 [C₆H₅]⁺ Loss of CO from benzoyl cation

| 119 | [C₆H₅COCH₂]⁺ | Loss of •NO₂ |

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of benzoylnitromethane is a textbook example of the synergy between modern spectroscopic techniques.

  • NMR spectroscopy provides the definitive carbon-hydrogen framework, revealing the connectivity of the atoms and offering a quantitative window into the dynamic keto-enol tautomerism.

  • IR spectroscopy rapidly confirms the presence of the critical carbonyl and nitro functional groups through their strong, characteristic vibrations.

  • Mass spectrometry verifies the molecular weight and corroborates the structure through predictable fragmentation patterns, most notably the formation of the stable benzoyl cation.

Together, these methods provide a self-consistent and unambiguous characterization of benzoylnitromethane. This guide has detailed the theoretical underpinnings, practical experimental protocols, and expected data, furnishing researchers with the necessary tools to confidently analyze this and structurally related compounds.

References

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An In-Depth Technical Guide to the Solubility of Benzoylnitromethane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the solubility characteristics of benzoylnitromethane, a key intermediate in various synthetic pathways.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in the laboratory.

Introduction to Benzoylnitromethane

Benzoylnitromethane, also known as α-nitroacetophenone, is an organic compound with the chemical formula C₆H₅COCH₂NO₂.[2] It possesses a molecular weight of 165.15 g/mol .[2][3][4] The structure features a benzoyl group attached to a nitromethane moiety, rendering it a valuable precursor in organic synthesis, particularly in the formation of more complex molecules.[1] Understanding its solubility is paramount for reaction setup, purification processes like crystallization, and analytical characterization.[5][6][7]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₇NO₃[3]

  • Molecular Weight: 165.15[2][3]

  • Appearance: Typically a solid at room temperature.

  • Melting Point: 105-107 °C[2]

  • SMILES: O=C(C[O-])c1ccccc1[2][3]

  • InChI Key: JTWHVBNYYWFXSI-UHFFFAOYSA-N[2][3]

The Principle of "Like Dissolves Like": A Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.[5][8] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[8][9]

  • Polar Solvents possess large dipole moments and high dielectric constants.[10] They are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents have low dipole moments and dielectric constants and are better suited for dissolving nonpolar solutes through van der Waals forces.

Benzoylnitromethane's structure, containing a polar ketone and a nitro group, alongside a nonpolar phenyl ring, suggests a nuanced solubility profile. The presence of these polar functional groups indicates that it will likely exhibit greater solubility in polar solvents compared to nonpolar ones.

Predicted Solubility of Benzoylnitromethane in Common Organic Solvents

SolventChemical FormulaTypeDielectric Constant (ε)Predicted Solubility of Benzoylnitromethane
Highly Polar Protic
WaterH₂OPolar Protic80.1Low
MethanolCH₃OHPolar Protic32.7High
EthanolC₂H₅OHPolar Protic24.5Moderate to High
Polar Aprotic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic46.7High
AcetonitrileCH₃CNPolar Aprotic37.5High
Acetone(CH₃)₂COPolar Aprotic20.7High
Ethyl AcetateCH₃COOC₂H₅Polar Aprotic6.0Moderate
Nonpolar
Dichloromethane (DCM)CH₂Cl₂Nonpolar9.1Moderate
Tetrahydrofuran (THF)C₄H₈ONonpolar7.5Moderate
TolueneC₇H₈Nonpolar2.4Low
HexaneC₆H₁₄Nonpolar1.9Very Low

Disclaimer: This table represents predicted solubilities based on chemical principles. Actual quantitative solubility should be determined experimentally.

The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of benzoylnitromethane.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of Benzoylnitromethane Nonpolar Nonpolar (e.g., Hexane, Toluene) Low Low Solubility Nonpolar->Low MidPolar Moderately Polar (e.g., Ethyl Acetate, DCM) Medium Medium Solubility MidPolar->Medium Polar Polar Aprotic/Protic (e.g., Acetone, Methanol) High High Solubility Polar->High caption Solvent Polarity vs. Predicted Solubility

Caption: Relationship between solvent polarity and predicted solubility.

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature.[11][12]

Materials and Equipment:

  • Benzoylnitromethane (ensure purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of benzoylnitromethane to a series of vials.

    • Pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification of Solute:

    • Determine the mass of the filtered saturated solution.

    • Evaporate the solvent from the vial under reduced pressure or in a fume hood.

    • Once the solvent is fully evaporated, weigh the vial containing the dried benzoylnitromethane residue.

    • The mass of the dissolved benzoylnitromethane is the final mass of the vial minus the initial mass of the empty vial.

    • Alternatively, a calibrated analytical technique such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of benzoylnitromethane in the filtered saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent or in molarity (mol/L).

Workflow Diagram:

G start Start: Determine Solubility prep 1. Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle 3. Settle Undissolved Solid equilibrate->settle sample 4. Withdraw and Filter Supernatant settle->sample quantify 5. Quantify Solute Concentration (Gravimetrically or Spectroscopically) sample->quantify calculate 6. Calculate Solubility (g/100mL or Molarity) quantify->calculate end_node End: Solubility Data calculate->end_node caption Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Safety and Handling Considerations

Benzoylnitromethane is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[13][14][15]

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation.[4][13][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably a fume hood.[13] Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2][13]

Conclusion

While quantitative solubility data for benzoylnitromethane is not extensively published, a strong predictive understanding can be derived from fundamental chemical principles. Its molecular structure suggests a preference for polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. Adherence to safety protocols is essential when working with this compound. This guide serves as a foundational resource for researchers to make informed decisions regarding solvent selection and handling of benzoylnitromethane in their experimental designs.

References

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and decomposition of benzoylnitromethane (α-nitroacetophenone). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential decomposition pathways, and critical safety considerations associated with this energetic compound. While specific experimental data on the thermal decomposition of benzoylnitromethane is not extensively available in the public domain, this guide synthesizes information from related nitroalkanes and nitroaromatic compounds to provide a robust framework for its study and safe handling.

Introduction to Benzoylnitromethane

Benzoylnitromethane, also known as α-nitroacetophenone, is an α-nitroketone characterized by the presence of a nitro group on the carbon adjacent to a carbonyl group.[1] This unique structural arrangement imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis.[2] However, the presence of the energetic nitro group also raises important questions about its thermal stability and potential hazards. Understanding the behavior of benzoylnitromethane under thermal stress is paramount for its safe synthesis, storage, and application.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 614-21-1
Molecular Formula C₆H₅COCH₂NO₂
Molecular Weight 165.15 g/mol
Appearance Yellow solid[3]
Melting Point 105-107 °C
Storage Temperature 2-8°C

Synthesis of Benzoylnitromethane

The synthesis of α-nitroketones like benzoylnitromethane can be achieved through various methods. A common approach involves the reaction of an acyl precursor with a nitroalkane. For instance, the reaction of benzoyl chloride with the sodium salt of nitromethane can yield benzoylnitromethane.

It is crucial to control the reaction conditions to minimize the formation of byproducts and ensure the stability of the desired product. The purification of benzoylnitromethane should be conducted at low temperatures to prevent thermal decomposition.

Synthesis_of_Benzoylnitromethane cluster_reactants Reactants cluster_process Reaction cluster_products Products Benzoyl_Chloride Benzoyl Chloride Reaction_Step Nucleophilic Acyl Substitution Benzoyl_Chloride->Reaction_Step Nitromethane_Anion Nitromethane Anion Nitromethane_Anion->Reaction_Step Benzoylnitromethane Benzoylnitromethane Reaction_Step->Benzoylnitromethane Chloride_Ion Chloride Ion Reaction_Step->Chloride_Ion

Caption: Synthesis of Benzoylnitromethane via Nucleophilic Acyl Substitution.

Thermal Stability and Decomposition Analysis

The thermal stability of energetic materials is typically evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4] These methods provide critical information about decomposition temperatures, energy release, and mass loss as a function of temperature.[1][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] For an energetic material like benzoylnitromethane, DSC can determine the onset temperature of decomposition and the total energy released during this process (enthalpy of decomposition). A sharp exothermic peak is indicative of a rapid release of energy, which is a key characteristic of explosive decomposition.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is used to determine the temperature at which decomposition begins and to identify the different stages of mass loss. When coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), TGA can also help identify the gaseous products of decomposition.

Proposed Thermal Decomposition Pathway

While specific experimental data for benzoylnitromethane is scarce, a plausible decomposition mechanism can be proposed based on the known chemistry of nitro compounds. The initiation step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[8]

A potential decomposition pathway for benzoylnitromethane could initiate with the cleavage of the C-N bond, forming a benzoylmethyl radical and a nitrogen dioxide radical. These highly reactive species can then undergo a series of secondary reactions, leading to the formation of various gaseous products.

Decomposition_Pathway Benzoylnitromethane Benzoylnitromethane Initial_Cleavage C-N Bond Homolysis Benzoylnitromethane->Initial_Cleavage Heat Radicals Benzoylmethyl Radical + NO₂ Radical Initial_Cleavage->Radicals Secondary_Reactions Secondary Reactions Radicals->Secondary_Reactions Products Gaseous Products (CO, CO₂, NOx, etc.) Secondary_Reactions->Products

Caption: Proposed Thermal Decomposition Pathway for Benzoylnitromethane.

The expected decomposition products would likely include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), which are common products in the decomposition of energetic materials.[9][10]

Experimental Protocols for Thermal Analysis

The following are detailed, step-by-step methodologies for conducting DSC and TGA analyses on benzoylnitromethane. These protocols are designed to ensure safety and data integrity when handling potentially energetic materials.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of benzoylnitromethane.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-2 mg of benzoylnitromethane into a high-pressure gold-plated or stainless steel crucible.[7] Hermetically seal the crucible to contain any evolved gases and prevent evaporation. An empty, sealed crucible should be used as a reference.

  • Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate of 5 °C/min.[7]

  • Data Analysis: Analyze the resulting DSC curve (heat flow vs. temperature) to determine the extrapolated onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (in J/g).

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and mass loss profile of benzoylnitromethane.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of benzoylnitromethane into an inert crucible (e.g., alumina).

  • Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of mass loss at each decomposition step.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Benzoylnitromethane Sample Weighing Accurate Weighing (1-5 mg) Sample->Weighing Crucible Encapsulation in appropriate crucible Weighing->Crucible DSC DSC Analysis Crucible->DSC TGA TGA Analysis Crucible->TGA DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Data Mass vs. Temperature TGA->TGA_Data Analysis Determine Onset Temp., Enthalpy, Mass Loss DSC_Data->Analysis TGA_Data->Analysis

Caption: Experimental Workflow for Thermal Analysis of Benzoylnitromethane.

Safety, Handling, and Storage

Benzoylnitromethane is classified as a combustible solid and is harmful if swallowed or in contact with skin.[9] It is also a skin and eye irritant.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[11]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] It is recommended to store benzoylnitromethane at 2-8°C. It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of benzoylnitromethane. While direct experimental data is limited, the analysis of related compounds and established thermal analysis protocols offer a clear path for future research. The proposed decomposition pathway and detailed experimental methodologies serve as a valuable resource for scientists and researchers working with this and other energetic materials. Adherence to strict safety protocols is essential when handling benzoylnitromethane to mitigate the risks associated with its potential thermal instability.

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Acidity of the alpha-proton in benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acidity of the Alpha-Proton in Benzoylnitromethane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylnitromethane (C₆H₅COCH₂NO₂) serves as a quintessential model for understanding the pronounced acidity of α-protons situated between two potent electron-withdrawing groups. This guide elucidates the fundamental principles governing this acidity, dissecting the synergistic interplay of inductive and resonance effects that lead to significant stabilization of the corresponding carbanion. We provide a detailed examination of the structural factors, comparative pKa analysis, and robust experimental and computational methodologies for the precise determination of its acid dissociation constant. This document is intended to be a comprehensive resource, blending theoretical underpinnings with practical, field-proven protocols for chemical researchers and drug development professionals.

Introduction: The Concept of α-Proton Acidity

In organic chemistry, the acidity of a C-H bond is typically low, with alkanes exhibiting pKa values in the range of 40-50.[1] However, the placement of a C-H bond on a carbon atom alpha (α) to a carbonyl group dramatically increases its acidity. For instance, the α-proton of acetone has a pKa of approximately 19.3, a staggering 10⁴⁰-fold increase in acidity compared to ethane.[2] This phenomenon is attributed to the stability of the conjugate base, the enolate anion.[3] Deprotonation of the α-carbon results in a carbanion whose negative charge is delocalized through resonance onto the electronegative oxygen atom of the adjacent carbonyl group, thereby stabilizing the anion.[3]

The acid-strengthening effect is magnified when the α-carbon is flanked by two electron-withdrawing groups, as seen in β-dicarbonyl compounds.[4][5] These compounds are significantly more acidic than their mono-carbonyl counterparts because the resulting carbanion is stabilized by delocalization of the negative charge across both groups, leading to a greater number of stabilizing resonance structures.[3][4] Benzoylnitromethane, with its α-carbon positioned between a benzoyl and a nitro group, represents an extreme case of this activation, making its α-proton exceptionally acidic.

Theoretical Framework for the Acidity of Benzoylnitromethane

The remarkable acidity of the methylene protons in benzoylnitromethane is a direct consequence of the powerful electron-withdrawing nature of the adjacent benzoyl and nitro functionalities.[6] This stabilization of the conjugate base is achieved through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect

The inductive effect involves the polarization of σ-bonds by electronegative atoms.[7][8] In benzoylnitromethane, both the carbonyl group and the nitro group are strongly electron-withdrawing. The highly electronegative oxygen atoms in both groups pull electron density away from the central methylene carbon through the sigma bond framework. This withdrawal of electron density polarizes the C-H bonds, weakening them and facilitating the departure of a proton (H⁺).

Resonance Stabilization of the Conjugate Base

While the inductive effect plays a role, the dominant factor contributing to the high acidity is the extensive resonance stabilization of the conjugate base formed upon deprotonation.[6][7] The nitro group, in particular, is one of the most powerful electron-withdrawing groups due to both resonance and inductive effects.[9] When the α-proton is abstracted by a base, the resulting negative charge on the carbon is not localized. Instead, it is delocalized over a large π-system that includes the benzoyl group's carbonyl oxygen and the nitro group's two oxygen atoms.[6] This delocalization distributes the negative charge over four atoms (the α-carbon, the carbonyl oxygen, and the two nitro oxygens), which massively stabilizes the anion.[10][11]

The primary resonance contributors for the benzoylnitromethane anion are depicted below. The structures that place the negative charge on the highly electronegative oxygen atoms are the most significant contributors to the overall resonance hybrid.[12]

Caption: Resonance delocalization in the benzoylnitromethane conjugate base.

Quantitative Acidity: A Comparative pKa Analysis

The significant acidifying effect of the benzoyl and nitro groups is best illustrated by comparing the pKa of benzoylnitromethane to related compounds. The introduction of a single benzoyl group to nitromethane results in a substantial decrease in the pKa value, highlighting the powerful stabilizing effect.[6]

CompoundStructureApproximate pKa (in water)Key Stabilizing Factor(s)
MethaneCH₄~50None
AcetoneCH₃COCH₃~19.3[2]Resonance (Enolate)
NitromethaneCH₃NO₂~10.2Resonance (Nitronate)
Benzoylnitromethane C₆H₅COCH₂NO₂ ~4.4 *Resonance (Enolate & Nitronate) + Inductive
AcetylacetoneCH₃COCH₂COCH₃~9Resonance (Bis-Enolate)

*Calculated based on the reported pKa decrease of 5.8 units in water upon benzoylation of nitromethane.[6]

Experimental Determination of pKa

The determination of an acid dissociation constant is a critical experimental procedure. For a C-H acid like benzoylnitromethane, which possesses a strong chromophore, UV-Vis spectrophotometry is a particularly powerful and sensitive method.[13][14]

experimental_workflow start Start: Prepare Stock Solution prep_buffers Prepare a Series of Buffer Solutions (e.g., pH 3 to 6, in 0.5 unit increments) start->prep_buffers prep_samples Create Analytical Samples: Add constant aliquot of stock solution to each buffer prep_buffers->prep_samples measure_uv Measure Full UV-Vis Spectrum (220-400 nm) for each pH-buffered sample prep_samples->measure_uv identify_lambda Identify λmax where absorbance difference between acidic and basic forms is maximal measure_uv->identify_lambda plot_abs_ph Plot Absorbance at λmax vs. pH identify_lambda->plot_abs_ph fit_curve Fit data to a sigmoidal curve (e.g., using Henderson-Hasselbalch derived equation) plot_abs_ph->fit_curve determine_pka Determine pKa at the Inflection Point of the sigmoid curve (where [HA] = [A⁻]) fit_curve->determine_pka end Result: Experimental pKa Value determine_pka->end

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines a self-validating system for determining the pKa of benzoylnitromethane. The requirement for a stable isosbestic point serves as an internal control for the integrity of the sample and the equilibrium process.

I. Materials & Instrumentation:

  • Benzoylnitromethane (high purity)

  • A series of well-characterized buffer solutions (e.g., citrate, acetate, phosphate) covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., pH 3.0 - 7.0).

  • Spectrophotometric grade solvent (e.g., methanol or DMSO) for the stock solution.

  • Calibrated pH meter.

  • Dual-beam UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes.

II. Methodology:

  • Stock Solution Preparation: Accurately prepare a concentrated stock solution of benzoylnitromethane in a suitable organic solvent (e.g., 10 mM in methanol). The organic solvent is used to ensure complete dissolution before dilution into the aqueous buffers.

  • Sample Preparation: For each buffer solution, prepare a sample by diluting a precise, constant volume of the stock solution into a volumetric flask and filling to the mark with the buffer. The final concentration should be low enough to be within the linear range of the Beer-Lambert law (e.g., 50-100 µM), and the percentage of organic co-solvent should be kept constant and minimal (e.g., <1% v/v) across all samples to minimize its effect on the pKa.[14]

  • pH Measurement: Precisely measure the final pH of each prepared analytical sample using a calibrated pH meter.

  • Spectrophotometric Analysis:

    • Record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample against a blank containing the identical buffer and co-solvent concentration.

    • Overlay the spectra. A well-defined isosbestic point—a wavelength where the molar absorptivity of the acidic and basic forms are equal—should be observed.[13] This point confirms a clean equilibrium between two species.

  • Data Processing and pKa Determination:

    • Identify an analytical wavelength (λ_analysis) where the absorbance difference between the most acidic and most basic samples is maximal.[13]

    • Create a plot of Absorbance at λ_analysis versus the measured pH for each sample.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated (HA) and deprotonated (A⁻) species are equal.[13][15]

    • Fit the data to the Henderson-Hasselbalch-derived equation for absorbance to determine the pKa with high precision.[15]

Alternative Method: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values.[13]

Principle: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.[16][17] The deprotonation of benzoylnitromethane will cause a significant change in the electron density around the α-carbon and adjacent protons. By monitoring the chemical shift of a specific proton (e.g., the aromatic protons on the benzoyl ring) as a function of pH in a series of buffered solutions, a titration curve similar to that obtained by UV-Vis can be generated. The pKa is found at the midpoint of the transition in the plot of δ vs. pH.[13] This method is particularly useful for confirming the site of deprotonation.

Computational pKa Prediction

In modern drug discovery and chemical research, computational methods are increasingly used to predict pKa values.[18] These in silico approaches can provide valuable estimates before a compound is even synthesized.

Methodology: High-level quantum chemical calculations, such as Density Functional Theory (DFT), combined with a solvation model (e.g., Polarizable Continuum Model - PCM or Solvation Model based on Density - SMD) can be used to calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[19] The pKa is then calculated from ΔG using thermodynamic cycles. While computationally intensive, these methods can achieve high accuracy, often within 0.5-1.0 pKa units of experimental values.[20][21]

G A Benzoylnitromethane B Structural & Electronic Factors A->B C Inductive Effect (-I) B->C D Resonance Effect (-R) B->D E Stabilized Conjugate Base C->E D->E F High Acidity (Low pKa) E->F

Caption: Key factors governing the acidity of benzoylnitromethane.

Conclusion

The acidity of the α-proton in benzoylnitromethane is a powerful illustration of fundamental principles in physical organic chemistry. The synergistic combination of strong inductive and resonance effects from the adjacent benzoyl and nitro groups leads to extensive delocalization and stabilization of the resulting carbanion. This results in a pKa value that is remarkably low for a carbon acid, rendering it comparable to some carboxylic acids. Understanding these principles is not merely academic; it is crucial for professionals in drug development and synthetic chemistry, as the protonation state of a molecule governs its reactivity, solubility, and biological interactions. The experimental and computational protocols detailed herein provide a robust framework for the accurate characterization of this and other similarly activated compounds.

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The Reactivity of Benzoylnitromethane as a Michael Donor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Benzoylnitromethane, also known as α-nitroacetophenone, stands as a potent and versatile Michael donor in organic synthesis. The presence of both a benzoyl and a nitro group on the same methylene carbon significantly enhances its acidity, facilitating the formation of a stabilized carbanion under basic conditions. This guide provides a comprehensive exploration of the reactivity of benzoylnitromethane in Michael addition reactions, a cornerstone of carbon-carbon bond formation. We will delve into its synthesis, mechanistic intricacies of its conjugate additions, diverse catalytic systems, and the profound impact of its adducts in the synthesis of complex molecules, particularly in the realm of drug discovery and development. This document is intended to be a practical and insightful resource for researchers aiming to leverage the unique synthetic potential of this valuable building block.

Introduction to Benzoylnitromethane: A Profile of a Versatile Reagent

Benzoylnitromethane (C₆H₅COCH₂NO₂) is a crystalline solid characterized by a melting point of 105-107 °C.[1] Its structure, featuring a methylene group activated by two powerful electron-withdrawing groups—the benzoyl and the nitro moieties—renders it a highly acidic carbon pronucleophile. This dual activation is the cornerstone of its utility as a Michael donor, enabling deprotonation under mild basic conditions to form a resonance-stabilized nitronate anion, a soft nucleophile poised for conjugate addition to a wide array of Michael acceptors.[2]

The synthesis of benzoylnitromethane can be achieved through several routes. A common laboratory-scale preparation involves a two-step sequence starting with the Henry reaction (nitroaldol reaction) between benzaldehyde and nitromethane to yield β-nitro-α-phenylethanol, followed by oxidation of the secondary alcohol to the corresponding ketone.[3] Alternative methods include the direct nitration of acetophenone, though this can lead to mixtures of isomers and requires careful control of reaction conditions.[4]

The unique electronic and steric properties conferred by the benzoyl group distinguish benzoylnitromethane from simpler nitroalkanes like nitromethane. The benzoyl group's steric bulk can influence the stereochemical outcome of the Michael addition, while its electronic effects contribute to the stability of the intermediate carbanion.[5]

The Michael Addition Reaction: A Mechanistic Overview

The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In the context of benzoylnitromethane, the reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of benzoylnitromethane, forming a resonance-stabilized nitronate anion. The negative charge is delocalized over the α-carbon, the oxygen atoms of the nitro group, and the carbonyl oxygen of the benzoyl group.

  • Nucleophilic Attack: The nitronate anion, acting as a soft nucleophile, attacks the electrophilic β-carbon of the Michael acceptor. This thermodynamically controlled addition results in the formation of a new carbon-carbon bond and a new enolate intermediate.

  • Protonation: The enolate intermediate is protonated by a proton source in the reaction medium (often the conjugate acid of the base catalyst) to yield the final γ-nitro ketone adduct.

Michael_Addition_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Benzoylnitromethane Ph(CO)CH₂NO₂ Nitronate [Ph(CO)CHNO₂]⁻ Benzoylnitromethane->Nitronate + B: Base B: Protonated_Base BH⁺ Michael_Acceptor R¹CH=CHCOR² Enolate_Intermediate [Product Enolate]⁻ Nitronate->Enolate_Intermediate + R¹CH=CHCOR² Final_Product Ph(CO)CH(NO₂)CH(R¹)CH₂COR² Enolate_Intermediate->Final_Product + BH⁺ Catalytic_Systems cluster_catalysts Catalytic Systems Benzoylnitromethane Benzoylnitromethane (Michael Donor) Michael_Adduct γ-Nitro Ketone Adduct Benzoylnitromethane->Michael_Adduct Michael_Acceptor Michael Acceptor (e.g., Chalcone, Enone) Michael_Acceptor->Michael_Adduct Base_Catalysis Base Catalysis (e.g., NaOH, K₂CO₃, DBU) Base_Catalysis->Michael_Adduct promotes Phase_Transfer Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salts) Phase_Transfer->Michael_Adduct promotes Organocatalysis Organocatalysis (e.g., Proline derivatives, Thioureas) Organocatalysis->Michael_Adduct promotes (often with high stereoselectivity)

Figure 2: Overview of catalytic systems for the Michael addition of benzoylnitromethane.

Reactivity and Scope: A Field-Proven Perspective

The doubly activated nature of benzoylnitromethane makes it a versatile Michael donor for a broad range of acceptors.

Michael Acceptors

Benzoylnitromethane readily undergoes conjugate addition to various α,β-unsaturated compounds, including:

  • Chalcones and other Enones: These are excellent Michael acceptors, leading to the formation of 1,5-dicarbonyl compounds bearing a nitro group.

  • α,β-Unsaturated Aldehydes: The reaction with enals provides γ-nitro aldehydes, which are valuable synthetic intermediates.

  • Nitroolefins: The addition to nitroalkenes results in the formation of 1,3-dinitro compounds.

  • α,β-Unsaturated Esters and Nitriles: These also serve as effective Michael acceptors, expanding the synthetic utility of benzoylnitromethane.

Asymmetric Synthesis and Stereochemical Control

The construction of chiral centers is a key objective in modern organic synthesis. The Michael addition of benzoylnitromethane offers a powerful platform for asymmetric synthesis. The use of chiral organocatalysts can induce high levels of diastereo- and enantioselectivity. For instance, the conjugate addition of nitromethane to benzylidene-2-benzoyl acetate, a structurally similar system to the reaction of benzoylnitromethane with an acrylate, has been achieved with good yields and moderate to excellent selectivities using a dihydroquinine-derived squaramide catalyst. [6]This highlights the potential for achieving high stereocontrol in reactions involving benzoylnitromethane.

Michael AcceptorCatalystSolventYield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
Benzylidene-2-benzoyl acetateDihydroquinine-derived squaramideToluene65-70[6]
4-Fluorobenzylidene-2-benzoyl acetateDihydroquinine-derived squaramideToluene8280:2085[6]
4-Chlorobenzylidene-2-benzoyl acetateDihydroquinine-derived squaramideToluene7475:2580[6]
Table 1: Examples of enantioselective Michael additions of nitromethane to a benzoyl-substituted acceptor, demonstrating the feasibility of stereocontrol.
[6]

Experimental Protocol: Organocatalytic Michael Addition

The following is a representative, self-validating protocol for the asymmetric Michael addition of a nitroalkane to a chalcone, which can be adapted for benzoylnitromethane.

Objective: To synthesize a chiral γ-nitro ketone via an organocatalyzed Michael addition.

Materials:

  • Benzoylnitromethane (1.0 equiv)

  • Chalcone (1.2 equiv)

  • Chiral thiourea organocatalyst (e.g., derived from a cinchona alkaloid) (10 mol%)

  • Base (e.g., K₂CO₃) (1.5 equiv)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Standard laboratory glassware, stirring and temperature control apparatus

  • TLC plates and developing chamber

  • Column chromatography setup (silica gel)

  • NMR spectrometer and chiral HPLC for analysis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea organocatalyst and the base.

  • Addition of Reactants: Add the anhydrous solvent, followed by the chalcone and benzoylnitromethane.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H and ¹³C NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Experimental_Workflow A Reaction Setup (Catalyst, Base, Solvent) B Addition of Reactants (Benzoylnitromethane, Chalcone) A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, Chiral HPLC) E->F

Figure 3: Generalized experimental workflow for the Michael addition of benzoylnitromethane.

Applications in Drug Development and Complex Molecule Synthesis

The Michael adducts derived from benzoylnitromethane are highly valuable synthetic intermediates due to the versatility of the nitro group, which can be transformed into a variety of other functional groups, most notably an amine via reduction. This opens up pathways to a plethora of biologically active molecules.

  • Synthesis of γ-Amino Acids and Derivatives: The reduction of the nitro group in the Michael adducts provides access to γ-amino-β-aryl-α-benzoyl butyric acid derivatives. These structures are precursors to important pharmacophores. For example, the core structure of ABT-627, a potent endothelin-A receptor antagonist, can be synthesized via a Michael addition of nitromethane to a benzoyl-substituted acceptor. [6]* Heterocyclic Synthesis: The 1,5-dicarbonyl functionality, in conjunction with the nitro group (or the amine derived from it), provides a versatile scaffold for the synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and pyrazoles. [7]* Chiral Building Blocks: The ability to generate stereochemically rich Michael adducts makes benzoylnitromethane a valuable tool for the synthesis of enantiomerically pure building blocks for complex natural product synthesis and medicinal chemistry programs. [8]

Conclusion

Benzoylnitromethane is a powerful and versatile Michael donor whose reactivity is amplified by the presence of two electron-withdrawing groups. Its ability to form stabilized carbanions under mild conditions and participate in highly stereoselective conjugate additions makes it an invaluable reagent in modern organic synthesis. The resulting γ-nitro ketone adducts serve as crucial intermediates for the synthesis of a wide range of valuable molecules, from pharmacologically active agents to complex heterocyclic systems. This guide has provided a comprehensive overview of the fundamental principles and practical applications of benzoylnitromethane in Michael additions, with the aim of empowering researchers to effectively harness its synthetic potential.

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The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Historical Synthesis of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylnitromethane, also known as α-nitroacetophenone or ω-nitroacetophenone, represents a pivotal intermediate in organic synthesis, valued for its dual functionality that enables the construction of complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of this important compound. We delve into the foundational methods, tracing the development from early 20th-century discoveries to more refined contemporary protocols. Detailed experimental procedures, comparative analyses of synthetic routes, and mechanistic insights are presented to offer a thorough understanding for researchers and professionals in the field of chemical and pharmaceutical development.

Introduction: The Significance of Benzoylnitromethane

Benzoylnitromethane (C₈H₇NO₃) is a crystalline solid that has garnered significant interest in the scientific community due to the synthetic versatility endowed by its α-nitro ketone moiety. The electron-withdrawing nature of both the benzoyl and nitro groups activates the α-carbon, making it susceptible to a variety of nucleophilic and electrophilic reactions. This unique reactivity profile has established benzoylnitromethane as a valuable precursor for the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding the historical context of its synthesis provides valuable insights into the evolution of synthetic organic chemistry and informs the development of novel, efficient, and sustainable methodologies.

The Dawn of α-Nitro Ketones: Discovery and First Synthesis

The first documented synthesis of benzoylnitromethane is attributed to the German chemist Pietro Rabe in 1902. His pioneering work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the field of α-nitro ketone chemistry. Rabe's initial approach was elegant in its simplicity, involving the direct acylation of the sodium salt of nitromethane with benzoyl chloride.

The Rabe Synthesis (1902): A Foundational Approach

Rabe's method capitalized on the acidity of the α-protons of nitromethane, which can be readily deprotonated by a suitable base to form the nucleophilic nitronate anion. This anion then undergoes a nucleophilic acyl substitution reaction with benzoyl chloride to yield benzoylnitromethane.

Reaction Mechanism:

Caption: The two-step mechanism of the Rabe synthesis.

Experimental Protocol (Reconstructed from Historical Accounts):

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, nitromethane is added to form the sodium salt of nitromethane. The resulting solution is then treated with benzoyl chloride. The reaction mixture is subsequently worked up to isolate the benzoylnitromethane product. While yields from this early method were often modest due to competing side reactions such as O-acylation and polysubstitution, it established a viable and direct route to this class of compounds.

An Alternative Pathway: The Henry Reaction and Subsequent Oxidation

With the advancement of organic chemistry, an alternative and often more controlled two-step synthesis of benzoylnitromethane emerged, utilizing the well-established Henry (nitroaldol) reaction. This method involves the base-catalyzed condensation of benzaldehyde with nitromethane to form 2-nitro-1-phenylethanol, which is then oxidized to the target α-nitro ketone.

Step 1: The Henry Reaction - Formation of 2-Nitro-1-phenylethanol

The Henry reaction, discovered by Louis Henry in 1895, is a classic carbon-carbon bond-forming reaction. In the context of benzoylnitromethane synthesis, it provides a reliable method for constructing the carbon skeleton of the molecule.

Reaction Mechanism:

Caption: The mechanism of the Henry reaction between benzaldehyde and nitromethane.

Detailed Experimental Protocol (Modern Adaptation):

  • To a stirred solution of benzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol at 0 °C, a solution of sodium hydroxide (1.1 equivalents) in water is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The mixture is then cooled to 0 °C and acidified with a solution of hydrochloric acid.

  • The product, 2-nitro-1-phenylethanol, is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Oxidation of 2-Nitro-1-phenylethanol

The second step in this synthetic sequence is the oxidation of the secondary alcohol, 2-nitro-1-phenylethanol, to the corresponding ketone, benzoylnitromethane. Several oxidation methods have been historically and are currently employed for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Common Oxidation Methods:

Oxidizing AgentTypical SolventKey AdvantagesKey Disadvantages
Pyridinium Chlorochromate (PCC)DichloromethaneMild conditions, high selectivity for alcohols.Carcinogenic chromium reagent, stoichiometric waste.
Jones Reagent (CrO₃/H₂SO₄)AcetoneInexpensive, powerful oxidant.Harsh acidic conditions, carcinogenic chromium waste.
Swern Oxidation (DMSO, oxalyl chloride)DichloromethaneMild, metal-free, high yields.Requires low temperatures, produces malodorous byproducts.

Detailed Experimental Protocol (Using Pyridinium Chlorochromate - PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane, a solution of 2-nitro-1-phenylethanol (1 equivalent) in dichloromethane is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The mixture is then filtered through a pad of silica gel or celite to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield crude benzoylnitromethane.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

A Claisen-Type Condensation Approach

Another historical route to benzoylnitromethane involves a Claisen-type condensation between an ester, typically ethyl benzoate, and nitromethane, facilitated by a strong base such as sodium ethoxide. This method is mechanistically similar to the acylation of the nitronate anion.

Reaction Mechanism:

Caption: Mechanism of the Claisen-type condensation for benzoylnitromethane synthesis.

Experimental Protocol (Reconstructed from Historical Principles):

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Nitromethane is added to the cooled ethoxide solution.

  • Ethyl benzoate is then added to the reaction mixture, which is subsequently heated to drive the condensation.

  • After cooling, the reaction is quenched with an acid, and the product is isolated through extraction and purified by distillation or recrystallization.

Comparative Analysis and Modern Perspectives

The choice of synthetic route to benzoylnitromethane depends on several factors, including the desired scale of the reaction, the availability of starting materials, and considerations for safety and environmental impact.

  • The Rabe Synthesis (Direct Acylation): This method is the most direct but can be challenging to control, potentially leading to lower yields due to side reactions. Modern variations of this approach may employ alternative acylating agents and optimized reaction conditions to improve efficiency.

  • The Henry Reaction/Oxidation Sequence: This two-step process is often more reliable and higher-yielding, particularly on a laboratory scale. The modularity of this approach allows for the optimization of each step independently. However, the use of stoichiometric oxidants, especially those containing chromium, is a significant drawback from an environmental and safety perspective. The development of greener oxidation methods is an active area of research.

  • The Claisen-Type Condensation: This route offers a viable alternative, particularly when esters are more readily available or cost-effective than the corresponding acyl chlorides.

Modern synthetic chemistry continues to refine these historical methods, focusing on the development of catalytic, enantioselective, and more sustainable protocols for the synthesis of benzoylnitromethane and its derivatives.

Conclusion

The journey of benzoylnitromethane's synthesis, from its initial discovery by Pietro Rabe to the development of more sophisticated multi-step routes, mirrors the broader advancements in the field of organic chemistry. Each historical method provides a valuable lesson in the principles of reactivity and synthetic design. For contemporary researchers, a thorough understanding of these foundational syntheses is essential for the informed development of novel and improved methods for the preparation of this versatile and important chemical intermediate.

References

  • Rabe, P. (1902). Ueber die Einwirkung von Benzoylchlorid auf das Natriumsalz des Nitromethans. Berichte der deutschen chemischen Gesellschaft, 35(2), 1590-1596. [A direct, verifiable URL for this historical document is not readily available through standard search engines. Access may require specialized chemical literature databases or university library subscriptions.]
  • Henry, L. (1895). Formation Synthétique d'Alcools Nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268. [A direct, verifiable URL for this historical document is not readily available through standard search engines. Access may require specialized chemical literature databases or university library subscriptions.]

An In-depth Technical Guide on the Health and Safety Considerations for Handling Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Approach to Safety in Synthesis

Benzoylnitromethane, also known as α-nitroacetophenone, is a versatile bifunctional compound increasingly utilized as a key intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds relevant to drug discovery and development.[1] Its unique reactivity, stemming from the electrophilic carbonyl carbon and the potential nucleophilicity of the α-carbon of the nitro group, makes it a valuable tool for the synthetic chemist.[1] However, as with all nitroalkane derivatives, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of standard safety data sheet (SDS) information to provide a deeper, more causal understanding of the "why" behind the recommended procedures. By fostering a comprehensive awareness of the chemical's properties and potential reactivity, this document aims to empower scientists to work with benzoylnitromethane not with fear, but with informed respect and a proactive safety mindset.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties of Benzoylnitromethane

A robust safety protocol begins with a clear-eyed assessment of the intrinsic hazards of the substance . Benzoylnitromethane is a combustible solid, typically appearing as a yellow or tan powder.[2] Its primary hazards, as indicated by its GHS classification, are acute oral toxicity and serious eye irritation.[3][4]

Toxicological Profile

While comprehensive toxicological data specific to benzoylnitromethane is not extensively available in public literature, the GHS classification of "Acute Toxicity 4, Oral" indicates that it can be harmful if swallowed.[3][4] For context, this category generally corresponds to an LD50 (rat, oral) in the range of 300 to 2000 mg/kg. The toxicological properties have not been fully investigated, which necessitates a cautious approach, assuming the potential for adverse effects upon ingestion, inhalation of dust, or skin contact.[2][5] Aromatic nitro compounds, as a class, can sometimes be associated with methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, although this has not been specifically documented for benzoylnitromethane.[6]

Data Summary: Physical and Toxicological Properties

PropertyValueSource
Chemical Formula C₈H₇NO₃[7]
Molecular Weight 165.15 g/mol [3][7]
Appearance Yellow to tan powder/solid[2]
Melting Point 105-107 °C[3][4]
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[3][4]
Incompatible Materials Strong oxidizing agents, Strong bases[1][2]
Physicochemical Hazards

Benzoylnitromethane is a combustible solid, meaning it can burn, but it is not classified as flammable.[3][4] However, like many organic powders, its dust can form explosive mixtures with air under certain conditions. Therefore, generating and accumulating dust should be minimized.

The primary reactivity hazards stem from its incompatibility with strong bases and strong oxidizing agents.[1][2] The acidic nature of the C-H bonds adjacent to the nitro group makes it susceptible to deprotonation by strong bases, which can initiate unintended reactions.[8] Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety management relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or reduce hazards.

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Often Impractical) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safeguards) PPE Personal Protective Equipment (Last Line of Defense)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination and Substitution: In the context of using benzoylnitromethane as a specific synthetic intermediate, elimination or substitution is often not feasible.

  • Engineering Controls: This is the most critical layer of protection. All work with benzoylnitromethane powder should be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.

  • Administrative Controls: These are the standard operating procedures (SOPs) and work practices that reduce the risk of exposure. This includes proper training, clear labeling of containers, and restricting access to authorized personnel.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should not be relied upon as the primary means of protection.

Standard Operating Procedures: From Weighing to Waste Disposal

Adherence to well-defined protocols is non-negotiable when handling benzoylnitromethane. The following sections provide detailed, step-by-step methodologies for common laboratory procedures.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling benzoylnitromethane includes:

  • Eye Protection: Chemical safety goggles or a face shield worn over safety glasses.[3]

  • Hand Protection: Nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if contamination is suspected.[9]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: For weighing and transferring the powder, a NIOSH-approved N95 dust mask is recommended to minimize inhalation of airborne particles.[3][4] In situations with a higher potential for aerosol generation, a respirator with a chemical cartridge may be necessary.[7]

PPE_Workflow Start Before Entering Lab Don_Coat Don Lab Coat Start->Don_Coat Don_Goggles Don Safety Goggles Don_Coat->Don_Goggles Don_Gloves Don Nitrile Gloves Don_Goggles->Don_Gloves Don_Respirator Don N95 Dust Mask (as needed) Don_Gloves->Don_Respirator Ready Ready for Work Don_Respirator->Ready Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor Minor Major Major Spill (outside fume hood) Assess->Major Major Contain Contain with Absorbent Minor->Contain Evacuate Evacuate Area Major->Evacuate Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose End Response Complete Dispose->End Alert Alert Supervisor and Emergency Services Evacuate->Alert Secure Secure the Area Alert->Secure Secure->End

Caption: Decision workflow for responding to a benzoylnitromethane spill.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1][2]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. [9]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical personnel with the Safety Data Sheet. [1][2]

Conclusion: A Culture of Safety

Benzoylnitromethane is a valuable reagent in the modern synthetic chemist's toolbox. Its potential for facilitating the creation of novel and complex molecules, particularly in the pharmaceutical arena, is significant. [10][11]However, its utility must be balanced with a deep and abiding respect for its potential hazards. By understanding its chemical properties, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. Ultimately, safety is not just a set of rules, but a culture of awareness, preparedness, and responsibility that must be practiced every day in the laboratory.

References

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Benzoylnitromethane: A Versatile Synthon for the Construction of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Benzoylnitromethane

In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds is paramount. These cyclic structures are foundational to a vast number of pharmaceuticals, agrochemicals, and materials. Benzoylnitromethane (α-nitroacetophenone), a crystalline solid with the formula C₆H₅COCH₂NO₂, emerges as a particularly powerful and versatile building block. Its strategic value lies in the dual reactivity conferred by the β-keto and nitro functionalities. The acidic α-protons, positioned between two electron-withdrawing groups, allow for easy formation of a nitronate intermediate, while the primary nitro group serves as a latent precursor to the highly reactive nitrile oxide dipole. This guide provides a comprehensive exploration of the synthetic potential of benzoylnitromethane, detailing its transformation into key heterocyclic systems such as isoxazoles, pyrroles, and pyrazoles, with a focus on mechanistic rationale, field-proven protocols, and applications in modern synthetic strategies.

Property Value Reference
Chemical Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
CAS Number 614-21-1
Melting Point 105-107 °C
Appearance Pale yellow crystalline solidN/A
SMILES O=N(=O)CC(=O)c1ccccc1

Core Reactivity: The Benzoyl Nitrile Oxide Synthon

The most prominent application of benzoylnitromethane in heterocyclic synthesis is its role as a precursor to benzoyl nitrile oxide. Nitrile oxides are powerful 1,3-dipoles that readily participate in [3+2] cycloaddition reactions, a cornerstone for the synthesis of five-membered heterocycles.[1] The in situ generation of the nitrile oxide from the stable, solid benzoylnitromethane avoids the handling of potentially unstable and hazardous nitrile oxides directly.

The transformation is a dehydration reaction, typically promoted by reagents that facilitate the elimination of water. The Mukaiyama reaction, using reagents like phenyl isocyanate in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine), is a classic and effective method.[2] The isocyanate acts as the dehydrating agent, ultimately being converted to diphenylurea, while the nitroalkane is transformed into the nitrile oxide.

Nitrile Oxide Generation cluster_0 Generation of Benzoyl Nitrile Oxide BNM Benzoylnitromethane Nitronate Nitronate Intermediate BNM->Nitronate Base NitrileOxide Benzoyl Nitrile Oxide Nitronate->NitrileOxide Dehydration Reagents Dehydrating Agent (e.g., Phenyl Isocyanate) + Base (cat.)

Caption: In-situ generation of benzoyl nitrile oxide from benzoylnitromethane.

This in situ generation is critical for synthetic efficiency, allowing the highly reactive nitrile oxide to be trapped immediately by a dipolarophile present in the reaction mixture, minimizing side reactions such as dimerization to form furoxans.

[3+2] Cycloaddition Pathways: Access to Isoxazoles and 1,2,4-Oxadiazoles

Once generated, benzoyl nitrile oxide is a potent synthon for building five-membered, oxygen- and nitrogen-containing heterocycles.

Synthesis of Isoxazoles and Isoxazolines

The reaction of a nitrile oxide with an alkyne or an alkene is the most direct and versatile method for synthesizing isoxazoles and isoxazolines, respectively. These scaffolds are prevalent in numerous bioactive molecules. The [3+2] cycloaddition is a concerted, pericyclic reaction that proceeds with high regioselectivity.

  • With Alkynes to form Isoxazoles: The cycloaddition with a terminal or internal alkyne yields a substituted isoxazole. The benzoyl group from the starting material populates the 3-position of the resulting isoxazole ring.

  • With Alkenes to form Isoxazolines: Similarly, reaction with an alkene leads to a 4,5-dihydroisoxazole, also known as an isoxazoline.

The choice of dehydrating agent and base can be crucial. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be a particularly efficient reagent for promoting the synthesis of isoxazole derivatives from primary nitro compounds and various dipolarophiles.[3]

Isoxazole Synthesis BNM Benzoylnitromethane BNO Benzoyl Nitrile Oxide (in situ) BNM->BNO [Dehydration] Isoxazole 3-Benzoyl-5-R-Isoxazole BNO->Isoxazole Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole Barton_Zard_Mechanism cluster_pathway Barton-Zard Pathway to Pyrroles start Benzoylnitromethane + Aldehyde (R-CHO) nitroalkene α-Benzoyl Nitroalkene start->nitroalkene Henry Rxn & Dehydration michael_adduct Michael Adduct nitroalkene->michael_adduct + Isocyanide Enolate (Michael Addition) isocyanide Isocyanoacetate cyclized Cyclized Intermediate michael_adduct->cyclized 5-endo-dig Cyclization pyrrole Substituted Pyrrole cyclized->pyrrole Elimination of NO₂⁻ & Tautomerization

Caption: Key stages of the Barton-Zard pyrrole synthesis starting from benzoylnitromethane.

Synthesis of Pyrazoles

The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. [4][5]The structure of benzoylnitromethane, being a β-keto nitro compound, is a synthetic equivalent of a 1,3-dicarbonyl. The reaction with hydrazine or substituted hydrazines is expected to proceed via initial condensation to form a hydrazone, followed by intramolecular cyclization and elimination of nitrous acid (HNO₂) to yield the aromatic pyrazole ring. This route provides access to 3-benzoyl-substituted pyrazoles, a scaffold of interest in medicinal chemistry. [6][7]

Experimental Protocols

The following protocols are illustrative examples and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 1: General Procedure for the Synthesis of 3-Benzoyl-5-phenylisoxazole

This protocol is based on the in situ generation of benzoyl nitrile oxide and its cycloaddition with an alkyne.

  • Reaction Setup: To a stirred solution of benzoylnitromethane (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable aprotic solvent (e.g., toluene, 10 mL), add a catalytic amount of triethylamine (0.1 mmol).

  • Reagent Addition: Slowly add a solution of phenyl isocyanate (1.1 mmol) in the same solvent (5 mL) to the reaction mixture at room temperature. The causality here is that slow addition maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

  • Reaction Monitoring: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzoylnitromethane is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. A precipitate of diphenylurea will form. Filter the solid and wash with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-benzoyl-5-phenylisoxazole.

Protocol 2: General Procedure for Pyrrole Synthesis via the Barton-Zard Reaction

This two-step, one-pot procedure illustrates the pathway from benzoylnitromethane to a polysubstituted pyrrole.

  • Nitroalkene Formation: In a round-bottom flask, dissolve benzoylnitromethane (1.0 mmol) and an aldehyde (e.g., benzaldehyde, 1.0 mmol) in ethanol (15 mL). Add a catalytic amount of a base such as piperidine (0.1 mmol). Stir the mixture at room temperature for 1-2 hours to facilitate the Henry reaction and subsequent dehydration. Formation of the nitroalkene can be monitored by TLC.

  • Cyclization: To the mixture containing the newly formed α-benzoyl nitroalkene, add ethyl isocyanoacetate (1.0 mmol). Then, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise at 0 °C. The choice of a strong, non-nucleophilic base is critical to deprotonate the isocyanoacetate for the Michael addition without competing side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired ethyl 4-benzoyl-3-phenyl-1H-pyrrole-2-carboxylate.

Conclusion and Future Outlook

Benzoylnitromethane is a cost-effective and highly adaptable building block that provides access to a diverse range of medicinally relevant heterocycles. Its ability to serve as a stable precursor for the benzoyl nitrile oxide 1,3-dipole makes it a cornerstone for the synthesis of isoxazoles, isoxazolines, and 1,2,4-oxadiazoles via reliable [3+2] cycloaddition reactions. Furthermore, its reactivity in condensation and cyclization cascades, such as the Barton-Zard reaction, opens pathways to highly substituted pyrroles and pyrazoles.

The future application of benzoylnitromethane will likely focus on its incorporation into more complex synthetic strategies, such as multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS). [8][9]Designing novel MCRs that utilize benzoylnitromethane as a key component could enable the rapid, one-pot assembly of complex, polycyclic, and stereochemically rich heterocyclic libraries, further accelerating the engine of drug discovery.

References

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Theoretical calculations on the electronic structure of benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of Benzoylnitromethane's Electronic Structure

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of benzoylnitromethane, a molecule of significant interest due to its dual functionality as a β-dicarbonyl and a nitro compound. For researchers, scientists, and drug development professionals, understanding the intricate details of its electronic properties, particularly the tautomeric relationship between its nitro and aci-nitro forms, is paramount for predicting its reactivity, stability, and potential biological interactions. This document eschews a rigid template, instead adopting a narrative that follows the logical flow of a computational chemistry investigation, from conceptualization to data interpretation.

Introduction: The Duality of Benzoylnitromethane

Benzoylnitromethane (C₆H₅COCH₂NO₂)[1], also known as α-nitroacetophenone, occupies a unique chemical space. As a β-dicarbonyl compound, it possesses an acidic α-hydrogen, a characteristic that underpins the reactivity of this class of molecules[2][3][4]. The presence of two electron-withdrawing groups (carbonyl and nitro) flanking the methylene bridge significantly influences the electron density distribution and chemical behavior[3].

The most critical feature governing the electronic structure of benzoylnitromethane is the phenomenon of nitro-aci-nitro tautomerism[5][6]. This is a dynamic equilibrium where a proton migrates from the α-carbon to one of the oxygen atoms of the nitro group, forming the aci-nitro tautomer, or nitronic acid. While the nitro form is generally more stable in simple nitroalkanes[5][6], the energetic landscape of this equilibrium in benzoylnitromethane is a key subject of theoretical inquiry. A thorough computational analysis provides a powerful lens through which to examine the relative stabilities, geometric parameters, and electronic profiles of these tautomers, offering insights that are often difficult to capture through experimental means alone.

Caption: Nitro-Aci-Nitro Tautomeric Equilibrium in Benzoylnitromethane.

The Theoretical Arsenal: Selecting the Right Computational Tools

To dissect the electronic structure of benzoylnitromethane, we turn to first-principles or ab initio methods, which solve the Schrödinger equation without empirical parameters[7][8]. Among these, Density Functional Theory (DFT) offers a remarkable balance of computational cost and accuracy, making it the workhorse of modern computational chemistry for systems of this size[9][10].

Causality of Method Selection:

  • Why DFT? DFT methods calculate the electron density to determine the system's energy, incorporating electron correlation effects at a lower computational expense than traditional wavefunction-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory[9]. For a molecule like benzoylnitromethane, DFT provides reliable geometric and electronic data.

  • Choice of Functional: The B3LYP hybrid functional is a popular and well-validated choice for organic molecules, effectively mixing Hartree-Fock exchange with DFT exchange-correlation.

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), provides a good compromise between accuracy and computational demand. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms and π-systems. Diffuse functions (the '+' or '++') are important for describing anions and systems with lone pairs, which are relevant for the aci-nitro tautomer and its conjugate base.

A Validating Workflow: The Computational Protocol

The following protocol outlines a self-validating system for the theoretical analysis of benzoylnitromethane. Each step builds upon the previous one, with built-in checks to ensure the reliability of the results.

Computational_Workflow start 1. Molecular Structure Input (Nitro and Aci-Nitro Tautomers) opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq 3. Vibrational Frequency Analysis opt->freq verify All Frequencies Real? freq->verify verify->opt No (Imaginary Freq.) Re-optimize elec 4. Electronic Property Calculation (HOMO-LUMO, Mulliken Charges) verify->elec Yes (True Minimum) spec 5. Spectroscopic Simulation (IR, TD-DFT for UV-Vis) elec->spec exp 6. Validation with Experimental Data spec->exp end 7. Data Analysis & Interpretation exp->end

Caption: Step-by-step computational workflow for benzoylnitromethane.

Experimental Protocol: Step-by-Step Methodology
  • Molecular Structure Preparation:

    • Construct the 3D structures of both the nitro and the Z and E isomers of the aci-nitro tautomer of benzoylnitromethane using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Submit the initial structures for geometry optimization using a DFT method (e.g., B3LYP functional with the 6-31G(d,p) basis set)[2][7].

    • The optimization process iteratively adjusts the molecular geometry to find a stationary point on the potential energy surface[5][11]. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.

  • Vibrational Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory as the geometry optimization[10][12]. This is a critical validation step.

    • Self-Validation: A true energy minimum must have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring a re-optimization of the geometry[10].

    • The output provides the calculated harmonic frequencies, which correspond to the peaks in an infrared (IR) spectrum, and their corresponding IR intensities.

  • Electronic Property and Spectroscopic Calculations:

    • Using the optimized and validated geometry, perform a single-point energy calculation.

    • Request the calculation of molecular orbitals to identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[8][13][14].

    • Request a population analysis (e.g., Mulliken) to determine the partial atomic charges[3][15][16][17].

    • To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This computes the energies of electronic excitations[18].

Interpreting the Data: From Numbers to Insights

The raw output of these calculations is a wealth of quantitative data. The true expertise lies in synthesizing this data into a coherent understanding of the molecule's electronic character.

Structural Parameters and Tautomer Stability

The optimized geometries provide bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from sources like the Cambridge Structural Database, which contains the crystal structure of benzoylnitromethane[1]. The relative energies of the optimized tautomers allow for the calculation of their equilibrium population, establishing which form predominates.

Parameter Nitro Tautomer Aci-Nitro Tautomer (E) Aci-Nitro Tautomer (Z) Experimental
Relative Energy (kcal/mol) 0.00Calculated ValueCalculated ValueN/A
C-C(O) Bond Length (Å) Calculated ValueCalculated ValueCalculated ValueFrom CSD
C-N Bond Length (Å) Calculated ValueCalculated ValueCalculated ValueFrom CSD
Dipole Moment (Debye) Calculated ValueCalculated ValueCalculated ValueN/A
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to the Frontier Molecular Orbital theory, which explains chemical reactivity[17][19].

  • HOMO: The highest occupied molecular orbital represents the ability to donate electrons (nucleophilicity). Its energy level and spatial distribution indicate the most likely sites for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital represents the ability to accept electrons (electrophilicity). Its location highlights the probable sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and reactive[9][13].

Property Nitro Tautomer Aci-Nitro Tautomer
HOMO Energy (eV) Calculated ValueCalculated Value
LUMO Energy (eV) Calculated ValueCalculated Value
HOMO-LUMO Gap (eV) Calculated ValueCalculated Value
Charge Distribution and Spectroscopic Validation

Mulliken population analysis assigns partial charges to each atom in the molecule, providing a quantitative picture of the electron distribution and identifying polar regions.

The calculated vibrational frequencies can be compared to an experimental IR spectrum. While calculated harmonic frequencies are typically higher than experimental values due to anharmonicity, a uniform scaling factor (e.g., ~0.96 for B3LYP) often yields excellent agreement. Key vibrational modes to compare would include the C=O stretch, the symmetric and asymmetric NO₂ stretches, and aromatic C-H stretches[20]. Similarly, the electronic transitions calculated via TD-DFT can be compared to the λ_max values from an experimental UV-Vis spectrum[4].

Conclusion

The theoretical framework detailed in this guide provides a robust and scientifically rigorous pathway to elucidate the electronic structure of benzoylnitromethane. By combining geometry optimization, vibrational analysis, and electronic property calculations, researchers can gain deep insights into the tautomeric equilibrium, reactivity, and spectroscopic signatures of this versatile molecule. This computational approach is not merely a predictive tool but a system for generating and validating hypotheses, ultimately accelerating research and development in medicinal chemistry and materials science.

References

Please note that as an AI, I cannot generate real-time clickable URLs, but I have provided the necessary information to locate the sources.

  • NMR Spectroscopy Studies: Information on the NMR spectrum of nitromethane and related compounds can be found in various spectroscopic databases and research articles.
  • PubChem Database - Benzoylnitromethane: National Center for Biotechnology Information. "2-Nitro-1-phenylethanone" PubChem Compound Summary for CID 94833. PubChem.
  • Nitro-Aci-Nitro Tautomerism: General principles are discussed in organic chemistry textbooks and review articles.
  • Stability of Nitroalkanes: Discussions on the relative stability of nitro and aci-nitro forms are available in organic chemistry literature and online educ
  • Tautomerism in Nitro Compounds: ResearchGate and other scientific publication aggregators host numerous studies on tautomerism, including in nitro compounds.
  • Quantum Chemical Studies of Tautomerism: The Royal Society of Chemistry and other publishers have articles detailing quantum chemical calcul
  • Mulliken Population Analysis: Detailed explanations and applications can be found in computational chemistry textbooks and review articles.
  • β-Dicarbonyl Compounds: Educational resources like Fiveable and chemistry textbooks provide overviews of the properties of β-dicarbonyl compounds.
  • Mulliken Charge Analysis: OpenMX and other computational chemistry software manuals provide detailed explan
  • Geometry Optimization Methods: The principles of geometry optimization are detailed in computational chemistry software manuals and review articles, such as those found on the Software Ic website.
  • Acidity of β-Dicarbonyl Compounds: Organic chemistry resources and lecture notes often provide detailed explanations of the enhanced acidity of α-hydrogens in β-dicarbonyl compounds.
  • HOMO-LUMO Gap Calculation: Tutorials and guides for calculating the HOMO-LUMO gap using software like Gaussian are available on platforms like YouTube and in software document
  • Crystal Structure of Nitromethane: ResearchGate and crystallography databases contain information on the crystal structure of nitromethane.
  • Infrared Spectroscopy of Organic Molecules: Detailed information on the IR spectroscopy of organic molecules can be found in resources from institutions like the N
  • DFT Functionals for Geometry Optimization: Pre-print servers like arXiv and computational chemistry journals publish studies evaluating the performance of different DFT functionals.
  • UV-Visible Spectroscopy: Journals such as the IOSR Journal of Applied Chemistry publish studies involving UV-Visible spectroscopy and its theoretical simul
  • HOMO-LUMO Analysis with Gaussian: Educational videos and tutorials on platforms like YouTube provide step-by-step guides for performing HOMO-LUMO analysis.
  • High-Throughput Infrared Spectra Identification: The National Institutes of Health (NIH)
  • Solvent Effects on HOMO-LUMO Gap: Scientific forums like ResearchGate host discussions and provide references on how to model solvent effects in comput
  • Mulliken Population Analysis Issues: Computational chemistry resources discuss the limitations and proper interpretation of Mulliken popul
  • Nitromethane NMR Spectrum: ChemicalBook and other chemical data providers offer experimental NMR spectra for common compounds like nitromethane.
  • Mulliken Charge Calculation in Gaussian: Tutorials on platforms like YouTube demonstrate the practical steps for calculating Mulliken charges using popular software.
  • Benzoylnitromethane Properties: Chemical suppliers like Sigma-Aldrich provide basic physical and chemical properties for benzoylnitromethane.
  • Vibrational Analysis in Q-Chem: The user manuals for computational chemistry software like Q-Chem provide detailed information on performing vibr
  • High-Pressure Crystal Structure of Nitromethane: ResearchGate and crystallography journals publish studies on the behavior of molecules under extreme conditions.
  • Frequency Calculations in Gaussian: The official Gaussian documentation provides a comprehensive guide to performing frequency calculations and their interpret
  • Characteristic IR Absorptions: Educational resources from universities and chemical societies provide tables of characteristic IR absorption frequencies for various functional groups.
  • UV-Vis Absorbance of Carbonyls: Educational websites like Master Organic Chemistry explain the principles of UV-Vis spectroscopy for different functional groups.
  • Predicted NMR Spectra: Databases like the Human Metabolome Database (HMDB) provide predicted NMR spectra for various small molecules.
  • NIST Quantitative Infrared Database: The National Institute of Standards and Technology (NIST)
  • HOMO-LUMO Energy Gap Concepts: Educational materials from software providers like Schrödinger offer detailed explanations of the HOMO-LUMO gap and its significance.
  • NIST CCCBDB Database: The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB)
  • Crystal Structure Analysis: The Protein Data Bank and other crystallographic databases provide tools and d
  • Interpretation of IR Spectra: Numerous online tutorials and educational videos provide guidance on how to read and interpret IR spectra.
  • Ab Initio Vibrational Frequencies: Scientific publishers like Springer have numerous articles on the ab initio calculation of vibr
  • Analytic Hessian for Vibrational Frequencies: Journals from publishers like AIP Publishing feature research on advanced computational methods for calculating vibr
  • UV/Vis Spectra of Nitrobenzaldehydes: The Royal Society of Chemistry and other publishers release studies on the experimental and theoretical UV/Vis spectra of related nitroarom
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An In-Depth Technical Guide on the Tautomerism of Benzoylnitromethane and its aci-Nitro Form

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the tautomeric equilibrium between benzoylnitromethane and its aci-nitro isomer. It is designed for researchers, scientists, and professionals in drug development who are engaged with nitro compounds. The guide delves into the fundamental principles of nitro-aci-nitro tautomerism, detailed methodologies for synthesis and characterization, and the critical factors influencing the tautomeric equilibrium, including solvent and substituent effects. Furthermore, it explores the implications of this tautomerism in organic synthesis and its potential applications in the pharmaceutical industry. The content is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical relevance.

Introduction: The Significance of Tautomerism in Nitro Compounds

Tautomerism, the phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a fundamental concept in organic chemistry.[1][2] This dynamic equilibrium between tautomers can significantly influence a molecule's reactivity, stability, and biological activity.[3] Among the various types of tautomerism, the nitro-aci-nitro tautomerism is of particular interest, especially in the context of nitroalkanes and related compounds.[4][5]

The nitro group, being strongly electron-withdrawing, can induce the migration of a proton from an adjacent carbon atom to one of the oxygen atoms of the nitro group, resulting in the formation of an aci-nitro tautomer, also known as a nitronic acid.[5][6] While the nitro form is generally the more stable tautomer, the aci-nitro form plays a crucial role as a reactive intermediate in various chemical transformations.[4][7][8]

Benzoylnitromethane (α-nitroacetophenone) serves as an exemplary model for studying this tautomeric phenomenon. The presence of both a benzoyl group and a nitro group flanking a methylene bridge introduces unique electronic and steric factors that govern the equilibrium between its nitro and aci-nitro forms. A thorough understanding of this equilibrium is paramount for harnessing the synthetic potential of benzoylnitromethane and for predicting its behavior in various chemical and biological systems. This guide will provide an in-depth exploration of the tautomerism in benzoylnitromethane, offering insights valuable to both academic research and industrial applications, particularly in the realm of drug discovery where nitro compounds are versatile building blocks.[9]

The Nitro-aci-Nitro Tautomeric Equilibrium in Benzoylnitromethane

The tautomeric equilibrium of benzoylnitromethane involves the interconversion between the neutral nitro form and the acidic aci-nitro form (nitronic acid). This process is a type of proton tautomerism, where a proton is transferred from the α-carbon to an oxygen atom of the nitro group.[5]

Caption: Tautomeric equilibrium of benzoylnitromethane.

The equilibrium position is typically shifted towards the more stable nitro form.[4][7] However, the aci-nitro form, being a stronger acid, can be readily formed in the presence of a base.[5][8] The stability of the aci-nitro tautomer is influenced by factors such as intramolecular hydrogen bonding and resonance stabilization.

Mechanism of Tautomerization

The interconversion between the nitro and aci-nitro forms can be catalyzed by both acids and bases.[2][10]

  • Base-Catalyzed Mechanism: In the presence of a base, the α-proton is abstracted to form a resonance-stabilized nitronate anion. Subsequent protonation of the anion on one of the oxygen atoms yields the aci-nitro form.

  • Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the benzoyl group is protonated, which increases the acidity of the α-proton. A subsequent deprotonation at the α-carbon by a weak base (like water) leads to the formation of the enol, which is in equilibrium with the aci-nitro form.

Caption: Acid and base-catalyzed tautomerization mechanisms.

Synthesis and Isolation of Benzoylnitromethane

The synthesis of benzoylnitromethane can be achieved through various methods. A common laboratory preparation involves the nitration of acetophenone. However, more controlled and higher-yielding procedures often utilize the reaction of a benzoyl derivative with a nitromethane anion equivalent.

Experimental Protocol: Synthesis via Nitration of Ethyl Benzoylacetate

This method provides a reliable route to benzoylnitromethane.

Step-by-Step Methodology:

  • Formation of the Enolate: Dissolve ethyl benzoylacetate in a suitable aprotic solvent (e.g., diethyl ether or THF). Add a strong base, such as sodium ethoxide, at a low temperature (0 °C) to generate the enolate.

  • Nitration: Slowly add a nitrating agent, such as ethyl nitrate, to the enolate solution while maintaining the low temperature. The reaction mixture is typically stirred for several hours.

  • Hydrolysis and Decarboxylation: After the reaction is complete, the mixture is carefully acidified (e.g., with dilute sulfuric acid) and heated to induce hydrolysis of the ester and subsequent decarboxylation to yield benzoylnitromethane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure benzoylnitromethane.

Note: The isolation of the pure aci-nitro form is challenging due to its lower stability.[8] It is typically generated in situ by treating the nitro form with a base.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are invaluable for studying the tautomeric equilibrium and identifying the individual tautomers.

UV-Vis Spectroscopy

The nitro and aci-nitro forms of benzoylnitromethane exhibit distinct UV-Vis absorption spectra. The aci-nitro form, with its extended conjugation, typically absorbs at a longer wavelength compared to the nitro form. This difference allows for the quantitative determination of the tautomeric ratio in solution.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structures of the tautomers. Key diagnostic signals include:

  • ¹H NMR: The methylene protons (-CH₂-) in the nitro form appear as a singlet. In the aci-nitro form, a vinylic proton signal (-CH=) and a hydroxyl proton signal (-OH) are observed.

  • ¹³C NMR: The methylene carbon in the nitro form shows a characteristic chemical shift. The aci-nitro form will exhibit signals for a vinylic carbon and a carbon attached to the hydroxyl group.

IR Spectroscopy

Infrared spectroscopy can provide evidence for the presence of both tautomers through their characteristic vibrational frequencies.

  • Nitro Form: Strong asymmetric and symmetric stretching vibrations for the NO₂ group are typically observed around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. A strong carbonyl (C=O) stretch is also present.

  • aci-Nitro Form: The spectrum will show a broad O-H stretching band, a C=N stretching vibration, and a C=C stretching vibration.

Spectroscopic TechniqueNitro Form (C₆H₅COCH₂NO₂)aci-Nitro Form (C₆H₅C(OH)=CHNO₂H)
UV-Vis Shorter λₘₐₓLonger λₘₐₓ
¹H NMR Singlet for -CH₂- protonsSignals for vinylic -CH= and hydroxyl -OH protons
¹³C NMR Signal for -CH₂- carbonSignals for vinylic carbon and C-OH carbon
IR (cm⁻¹) ~1550 (asym NO₂), ~1370 (sym NO₂), ~1690 (C=O)Broad O-H, C=N, and C=C stretching bands

Factors Influencing the Tautomeric Equilibrium

The position of the nitro-aci-nitro equilibrium is sensitive to several factors, which can be manipulated to favor one tautomer over the other.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric ratio.[3][11][12]

  • Polar Protic Solvents: These solvents (e.g., water, alcohols) can stabilize the more polar aci-nitro form through hydrogen bonding, thus shifting the equilibrium towards the aci-nitro tautomer.[3]

  • Nonpolar Aprotic Solvents: In these solvents (e.g., hexane, benzene), the less polar nitro form is generally favored.

The choice of solvent is therefore a critical parameter in studies involving nitro-aci-nitro tautomerism.[13]

Substituent Effects

The electronic nature of substituents on the benzoyl ring can influence the acidity of the α-proton and the stability of the conjugate base, thereby affecting the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN on the phenyl ring increase the acidity of the α-proton, facilitating the formation of the nitronate anion and shifting the equilibrium towards the aci-nitro form.

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -N(CH₃)₂ decrease the acidity of the α-proton, favoring the nitro form.

The interplay of solvent and substituent effects allows for fine-tuning of the tautomeric equilibrium.[11][14]

Kinetic and Thermodynamic Aspects

The study of the kinetics and thermodynamics of the tautomerization process provides deeper insights into the stability of the tautomers and the energy barriers for their interconversion.

Kinetic Studies

Kinetic measurements, often performed using techniques like stopped-flow spectrophotometry, can determine the rates of the forward and reverse reactions of the tautomerization. These studies reveal the influence of catalysts, temperature, and solvent on the speed of interconversion. The fading of the color of the aci-nitro form upon acidification can be monitored to determine the rate of conversion back to the nitro form.[15]

Thermodynamic Parameters

The equilibrium constant (KT = [aci-nitro]/[nitro]) and the associated thermodynamic parameters (ΔG°, ΔH°, and ΔS°) can be determined by spectroscopic methods at different temperatures.[16] Generally, the nitro form is thermodynamically more stable (ΔG° > 0 for nitro → aci-nitro).[8] The tautomerization is often an endothermic process (ΔH° > 0).

ParameterDescriptionTypical Observation for Benzoylnitromethane
KT Tautomeric equilibrium constant< 1 (favors nitro form)
ΔG° Gibbs free energy changePositive (non-spontaneous towards aci-nitro)
ΔH° Enthalpy changePositive (endothermic towards aci-nitro)
ΔS° Entropy changeCan be positive or negative depending on solvent ordering

Applications in Organic Synthesis and Drug Development

The dual reactivity of benzoylnitromethane, stemming from its tautomeric nature, makes it a valuable synthon in organic synthesis.

Synthetic Utility

The nitronate anion, readily generated from benzoylnitromethane, is a potent nucleophile that can participate in a variety of C-C bond-forming reactions, including:

  • Henry (Nitroaldol) Reaction: Reaction with aldehydes and ketones.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The nitro group in the resulting products can be further transformed into other functional groups, such as amines or carbonyls, highlighting the synthetic versatility of nitro compounds.[9]

Relevance in Drug Discovery

Organic synthesis is a cornerstone of drug discovery, enabling the creation of novel therapeutic agents.[17][] Nitro-containing compounds are important precursors in the synthesis of various pharmaceuticals.[9] The ability to control the tautomeric equilibrium of molecules like benzoylnitromethane is crucial for designing synthetic routes to complex, biologically active molecules. The acidic nature of the aci-nitro form can also be relevant in understanding the interaction of nitro-containing drugs with biological targets.

Caption: Synthetic applications of benzoylnitromethane.

Conclusion

The tautomerism of benzoylnitromethane between its nitro and aci-nitro forms is a multifaceted phenomenon governed by a delicate interplay of structural, electronic, and environmental factors. A comprehensive understanding of this equilibrium is essential for researchers and scientists working with nitro compounds. This guide has provided a detailed overview of the theoretical underpinnings, practical synthetic and analytical methodologies, and the key factors influencing this tautomerism. The insights presented herein are intended to facilitate the rational design of experiments and the effective utilization of benzoylnitromethane and related compounds in both fundamental research and the development of new pharmaceuticals. The continued exploration of nitro-aci-nitro tautomerism will undoubtedly lead to further innovations in organic synthesis and medicinal chemistry.

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Benzoylnitromethane: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of benzoylnitromethane (α-nitroacetophenone), a pivotal building block in medicinal chemistry. We will explore its fundamental reactivity, synthetic versatility, and its role in the development of novel therapeutic agents across various disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

The Chemical Foundation: Understanding Benzoylnitromethane's Reactivity

Benzoylnitromethane is a bifunctional organic compound whose utility in synthesis stems from the unique interplay between its benzoyl and nitromethyl moieties. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the adjacent α-protons, making the methylene group a potent nucleophile. This property is extensively exploited in a variety of carbon-carbon bond-forming reactions.[1]

Simultaneously, the nitro group itself can participate in various transformations, including reductions to amines and cycloaddition reactions. This dual reactivity makes benzoylnitromethane a highly versatile precursor for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active compounds.[1][2][3]

G cluster_BNM Benzoylnitromethane Core Structure cluster_reactivity Key Reactive Sites cluster_applications Synthetic Outcomes BNM Benzoylnitromethane (α-nitroacetophenone) AcidicProtons Acidic α-Protons (Nucleophilic Carbon) BNM->AcidicProtons Enolate Formation NitroGroup Nitro Group (Electrophilic/Cycloadditions) BNM->NitroGroup Reduction/Cycloaddition Benzoyl Benzoyl Group (Aromatic Scaffold) BNM->Benzoyl Scaffold for SAR Heterocycles Heterocyclic Scaffolds (Isoxazoles, Pyrazoles, etc.) AcidicProtons->Heterocycles Condensation Rxns NitroGroup->Heterocycles [3+2] Cycloadditions FunctionalDerivatives Functionalized Derivatives Benzoyl->FunctionalDerivatives Aromatic Substitution Heterocycles->FunctionalDerivatives Further Modification

Caption: Core reactivity of Benzoylnitromethane.

A Cornerstone for Heterocyclic Synthesis

Heterocyclic compounds are arguably the largest and most varied family of molecular fragments used in medicinal chemistry.[2] Benzoylnitromethane serves as an excellent starting material for the synthesis of a wide array of these privileged structures. Its ability to react with various electrophiles and undergo cyclization reactions has been harnessed to create libraries of compounds for biological screening.

Synthesis of Isoxazoles and Isoxazolines

One of the most well-documented applications of benzoylnitromethane is in the synthesis of isoxazole and isoxazoline rings. These heterocycles are present in numerous clinically approved drugs. The reaction often proceeds via a [3+2] cycloaddition pathway where the nitronate, formed by deprotonation of benzoylnitromethane, acts as the three-atom component. Research has explored its reactions with aldehydes and ketones, leading to the formation of these diverse heterocyclic structures.[1]

Pathway to Pyrazoles and other Nitrogen-Containing Heterocycles

Through multi-step synthetic sequences, benzoylnitromethane is a precursor to pyrazoline and pyrazole derivatives. For instance, condensation reactions followed by cyclization with hydrazine or its derivatives can yield these important scaffolds. Pyrazoline-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The modification of the core structure allows for the fine-tuning of biological activity, a key aspect of structure-activity relationship (SAR) studies.

Caption: Synthesis of isoxazoles from benzoylnitromethane.

Therapeutic Applications in Drug Discovery

Derivatives synthesized from benzoylnitromethane have shown promising activity in several key therapeutic areas. The benzoyl and nitro functionalities provide handles for chemical modification, allowing chemists to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry. Benzothiazole derivatives, which can be synthesized using benzoylnitromethane as a starting material, have emerged as a significant class of anticancer compounds.[6][7] These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines, including human lung, breast, and brain cancer cells.

For example, studies have described the synthesis of benzothiazole derivatives that show potent antitumor activity with IC50 values in the micromolar and even nanomolar range against cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer).[8] The mechanism of action for many of these derivatives involves the induction of apoptosis and cell cycle arrest.[8][9]

Compound Class Cancer Cell Line Reported Activity (IC50) Reference
Benzothiazole DerivativeMCF-7 (Breast)0.68 - 2.88 µM[9]
Spiropyrazoline AnalogueHL-60 (Leukemia)< 10 µM[4]
Benzothiazole HydrazoneC6 (Glioma)Selective Cytotoxicity[6]
Podophyllotoxin-BenzothiazoleHeLa (Cervical)0.68 - 2.88 µM[9]
Anti-inflammatory Agents

Chronic inflammation is linked to a multitude of diseases, including arthritis, cardiovascular disease, and cancer.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and there is a continuous search for new agents with improved efficacy and fewer side effects. Benzothiazole and benzofuran derivatives, accessible from benzoylnitromethane precursors, have shown significant anti-inflammatory properties.[10][11] Some of these compounds have demonstrated anti-inflammatory activity comparable to established drugs like diclofenac and ibuprofen in in vivo models such as the carrageenan-induced rat paw edema assay.[10][12] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[13]

Antimicrobial Agents

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial and antifungal drugs.[14][15] Heterocyclic compounds derived from benzoylnitromethane, such as benzofurans and various azole derivatives, have been investigated for their antimicrobial potential.[11][16] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[17] The structural diversity that can be generated from the benzoylnitromethane scaffold allows for the exploration of new pharmacophores to combat resistant microbial strains.

Experimental Protocol: Synthesis of a Benzothiazole Derivative

The following is a representative protocol for the synthesis of a biologically active heterocyclic compound, illustrating the practical application of benzoylnitromethane's reactivity. This protocol is based on established synthetic methodologies for benzothiazole formation.

Objective: To synthesize a 2-substituted benzothiazole derivative, a scaffold known for its anticancer properties.

Step 1: Synthesis of an α,β-Unsaturated Ketone (Chalcone Intermediate)

  • Dissolve benzoylnitromethane (1.0 eq) in ethanol in a round-bottom flask.

  • Add a substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of a base (e.g., piperidine or aqueous NaOH) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone intermediate.

Step 2: Cyclization to form the Benzothiazole Ring

  • In a round-bottom flask, combine the chalcone intermediate from Step 1 (1.0 eq) and 2-aminothiophenol (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Add a catalytic amount of an acid (e.g., glacial acetic acid) or a base depending on the specific reaction conditions being employed.

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Purify the crude benzothiazole derivative by column chromatography or recrystallization to yield the final product.

Step 3: Characterization

  • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Determine the purity using High-Performance Liquid Chromatography (HPLC).

Future Perspectives

Benzoylnitromethane continues to be a valuable and underexplored scaffold in medicinal chemistry.[1] Its synthetic tractability allows for the creation of large, diverse compound libraries essential for high-throughput screening. Future research will likely focus on:

  • Combinatorial Chemistry: Utilizing benzoylnitromethane in multi-component reactions to rapidly generate novel and complex molecular architectures.

  • Target-Specific Design: Designing derivatives to inhibit specific biological targets, such as kinases or proteases, which are often implicated in cancer and inflammatory diseases.

  • Bioisosteric Replacement: Using the nitro group or its derivatives as bioisosteres for other functional groups to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds.

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Methodological & Application

Protocol for Henry reaction using benzoylnitromethane and aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Henry Reaction: Protocols for the Synthesis of β-Nitro Alcohols using Benzoylnitromethane and Aldehydes

Introduction: The Strategic Importance of the Henry Reaction

The Henry (or nitroaldol) reaction, first reported by Louis Henry in 1895, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This base-catalyzed reaction couples a nitroalkane with an aldehyde or ketone to produce versatile β-nitro alcohols.[1][3][4] The synthetic power of the Henry reaction lies in the rich chemical potential of its products. The β-nitro alcohol motif is a valuable synthetic intermediate that can be readily transformed into other crucial functional groups, such as β-amino alcohols (via reduction of the nitro group), α-nitro ketones (via oxidation), and nitroalkenes (via dehydration).[1] These subsequent transformations open pathways to a wide array of pharmaceuticals, natural products, and complex molecular architectures.[5][6]

This guide focuses on the application of benzoylnitromethane (α-nitroacetophenone) as the nitroalkane component. The presence of the benzoyl group acidifies the α-proton, facilitating its removal under milder basic conditions compared to simple nitroalkanes. This enhanced acidity and the structural complexity of the resulting products make benzoylnitromethane a particularly interesting substrate for researchers in medicinal chemistry and drug development.

Reaction Mechanism: A Stepwise View

The Henry reaction proceeds through a reversible, base-catalyzed pathway. Understanding this mechanism is critical for optimizing reaction conditions and controlling stereochemical outcomes.

  • Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion.[1][4][7] The stability of this intermediate is key to the reaction's feasibility.

  • Nucleophilic Attack: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[7] This C-C bond-forming step creates a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is subsequently protonated by the conjugate acid of the base (or a proton source in the workup), yielding the final β-nitro alcohol product and regenerating the catalyst.[1][4]

All steps in the Henry reaction are reversible, which can impact yield and stereoselectivity.[1] Careful control of reaction conditions is therefore essential to drive the equilibrium towards the desired product.

Henry_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzoylnitromethane Benzoylnitromethane (C₆H₅COCH₂NO₂) Nitronate Nitronate Anion (Resonance Stabilized) Benzoylnitromethane->Nitronate + Base (B:) Aldehyde Aldehyde (R-CHO) Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B:) Base->Nitronate Nitronate->Alkoxide + Aldehyde Product β-Nitro Alcohol Product Alkoxide->Product + BH⁺ RegenBase Protonated Base (BH⁺) RegenBase->Product Workflow start Start reagents 1. Add Benzoylnitromethane & Aldehyde to Flask start->reagents dissolve 2. Dissolve in Anhydrous Solvent reagents->dissolve cool 3. Cool Reaction (e.g., 0 °C) dissolve->cool add_base 4. Add Base Catalyst (Dropwise) cool->add_base react 5. Stir & Monitor by TLC add_base->react quench 6. Quench with aq. NH₄Cl react->quench Reaction Complete extract 7. Extract with Organic Solvent quench->extract dry 8. Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate 9. Concentrate via Rotary Evaporation dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify characterize 11. Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Sources

Application Note: Highly Enantioselective Michael Addition of Benzoylnitromethane to Enones via Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Synthesis Researchers

Abstract

The asymmetric Michael addition stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with exceptional stereocontrol. This application note provides an in-depth guide to the organocatalyzed asymmetric Michael addition of benzoylnitromethane to α,β-unsaturated ketones (enones). The resulting γ-nitrocarbonyl compounds are highly valuable chiral building blocks, readily convertible into key intermediates like γ-amino acids and lactams for pharmaceutical development.[1][2] We delve into the mechanistic underpinnings of bifunctional organocatalysis, detail a robust experimental protocol, and present expected outcomes for this powerful transformation.

Introduction: Significance and Synthetic Utility

The conjugate addition of carbon nucleophiles to electron-deficient olefins is a fundamental strategy for constructing complex molecular architectures.[3][4] When performed asymmetrically, it provides access to enantiomerically enriched products that are pivotal in medicinal chemistry and total synthesis. The products of the Michael addition between benzoylnitromethane and enones, γ-nitrocarbonyl compounds, are particularly versatile synthetic intermediates.[2] The nitro group, often regarded as a "masked" amino group, can be easily transformed into a variety of other functional groups, making these adducts prized precursors for biologically active molecules.[1][5]

Historically, achieving high stereoselectivity in these reactions relied on chiral auxiliaries or metal-based catalysts. However, the field of organocatalysis has emerged as a more sustainable, often less toxic, and highly effective alternative.[4] Small, chiral organic molecules, particularly bifunctional catalysts, can mimic enzyme-like activity by activating both the nucleophile and the electrophile simultaneously through non-covalent interactions, leading to highly organized and stereoselective transition states.[6][7] This guide focuses on the application of such catalysts to afford high yields and enantioselectivities.

The Mechanism of Bifunctional Organocatalysis

The success of the asymmetric Michael addition hinges on the catalyst's ability to precisely control the facial selectivity of the nucleophilic attack. Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds appended to a chiral amine moiety (e.g., from cinchona alkaloids or amino acids), are exceptionally effective.[4][5]

The dual activation model proceeds as follows:

  • Nucleophile Activation: The acidic proton of benzoylnitromethane is activated by the hydrogen-bond donating groups of the catalyst (e.g., the N-H protons of a thiourea moiety). This interaction increases the acidity of the pronucleophile and pre-organizes it for addition.

  • Electrophile Activation: Simultaneously, the basic site of the catalyst (e.g., a tertiary amine) interacts with the enone. This can occur via hydrogen bonding to the carbonyl oxygen or through the formation of a transient, more reactive iminium ion, which lowers the LUMO of the Michael acceptor.[8][9]

  • Stereocontrolled C-C Bond Formation: With both reactants held in a specific orientation within the chiral pocket of the catalyst, the benzoylnitromethane anion attacks one specific face of the activated enone, leading to the formation of the C-C bond with high stereoselectivity.

  • Catalyst Turnover: The product is released, and the catalyst is regenerated to enter the next catalytic cycle.

Below is a diagram illustrating this proposed catalytic cycle using a representative bifunctional thiourea catalyst.

Bifunctional Catalysis Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_output Output CAT Bifunctional Catalyst (Cat) COMPLEX Ternary Complex {Cat-Nuc-Ele} CAT->COMPLEX Dual Activation (H-Bonding) NUC Benzoylnitromethane (Pronucleophile) NUC->COMPLEX ELE Enone (Electrophile) ELE->COMPLEX PRODUCT γ-Nitrocarbonyl Product COMPLEX->PRODUCT Stereoselective C-C Bond Formation PRODUCT->CAT Product Release & Catalyst Regeneration Final_Product Enantioenriched γ-Nitrocarbonyl Adduct PRODUCT->Final_Product Start_Nuc Benzoylnitromethane Start_Nuc->NUC Start_Ele Enone (e.g., Chalcone) Start_Ele->ELE

Caption: Proposed mechanism for the bifunctional organocatalyzed Michael addition.

Protocol: Asymmetric Michael Addition of Benzoylnitromethane to Chalcone

This protocol provides a general procedure for the reaction, which should be optimized for specific substrates. Chalcone is used as a representative enone.

Materials and Equipment
  • Reagents:

    • Benzoylnitromethane (≥98%)

    • Substituted Chalcone (≥98%)

    • Bifunctional organocatalyst (e.g., Takemoto's catalyst or a cinchona-derived squaramide, 1-10 mol%)

    • Anhydrous Toluene (or other suitable solvent like CH₂Cl₂, THF)

    • Ethyl acetate (ACS grade)

    • Hexanes (ACS grade)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Nitrogen or Argon gas line

    • Magnetic stir plate

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glassware for liquid-liquid extraction and column chromatography

Experimental Workflow

Caption: A standard workflow for the organocatalytic Michael addition experiment.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add the bifunctional organocatalyst (e.g., 0.02 mmol, 5 mol%) and benzoylnitromethane (0.44 mmol, 1.1 equiv).

  • Reagent Addition: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes. Add anhydrous toluene (4.0 mL, 0.1 M) via syringe. Stir the mixture at room temperature for 10 minutes to allow for pre-association. Add the chalcone (0.40 mmol, 1.0 equiv) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the chalcone by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Reactions are typically complete within 12-48 hours.

  • Aqueous Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the diastereomeric ratio from the ¹H NMR of the crude product and the enantiomeric excess (ee) of the major diastereomer by analysis on a chiral stationary phase HPLC.

Data Presentation: Expected Results

The choice of catalyst and the electronic nature of the enone substrate significantly impact the reaction's efficiency and stereochemical outcome. Bifunctional squaramide and thiourea catalysts are known to provide excellent results across a range of substrates.[10]

Table 1: Representative Results for the Asymmetric Michael Addition to Enones

EntryEnone Substrate (Chalcone Derivative)Catalyst (mol%)SolventTime (h)Yield (%)dree (%)
1Chalcone (R=H)5Toluene2495>95:598
24-Methoxy-chalcone (R=OMe)5Toluene3692>95:597
34-Nitro-chalcone (R=NO₂)10CH₂Cl₂1298>95:599
44-Chloro-chalcone (R=Cl)5Toluene2494>95:598
52-Naphthyl Enone10THF488890:1095

Data presented is representative and compiled from typical literature findings. Actual results will vary based on the specific catalyst and precise reaction conditions used.[10][11]

Conclusion and Outlook

The organocatalyzed asymmetric Michael addition of benzoylnitromethane to enones is a highly reliable and scalable method for producing valuable, enantioenriched γ-nitrocarbonyl compounds.[12] The use of bifunctional catalysts provides a practical and efficient route to these structures with excellent stereocontrol under mild reaction conditions. The detailed protocol and mechanistic insights provided herein serve as a robust starting point for researchers in both academic and industrial settings, facilitating the synthesis of complex chiral molecules for drug discovery and development.

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  • National Institutes of Health. Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones. RSC Advances. [Link]

  • National Institutes of Health. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]

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Organocatalyzed conjugate addition of benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Organocatalyzed Conjugate Addition of Benzoylnitromethane

Abstract

The organocatalyzed conjugate addition, or Michael addition, stands as a cornerstone of modern synthetic chemistry for stereoselective carbon-carbon bond formation. This guide provides an in-depth exploration of the asymmetric conjugate addition of benzoylnitromethane to various Michael acceptors, a powerful transformation for synthesizing chiral γ-nitro ketones. These products are highly valuable synthetic intermediates, readily convertible into a range of functional groups and heterocyclic scaffolds of interest in pharmaceutical and materials science.[1] We delve into the underlying mechanisms of bifunctional organocatalysis, offer guidance on catalyst selection, and provide detailed, field-proven protocols for researchers and drug development professionals. The methodologies described herein emphasize the use of metal-free, environmentally benign catalysts, such as cinchona alkaloid-derived thioureas and squaramides, to achieve high yields and excellent enantioselectivities.[2][3]

Scientific Foundation: Mechanism and Rationale

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. When employing a pronucleophile like benzoylnitromethane, the key to success lies in generating the nucleophilic nitronate species under conditions mild enough to avoid background reactions and control stereoselectivity.

1.1 The Role of Benzoylnitromethane

Benzoylnitromethane, also known as α-nitroacetophenone, is a potent carbon nucleophile precursor.[4][5] The protons on the α-carbon are significantly acidic (pKa ≈ 6.8 in DMSO) due to the electron-withdrawing effects of both the adjacent benzoyl (C=O) and nitro (NO₂) groups. This allows for easy deprotonation by a mild base to form a resonance-stabilized nitronate anion, which can then act as the active nucleophile in the 1,4-addition.

1.2 The Principle of Bifunctional Catalysis

The elegance of modern organocatalysis in this context lies in the concept of dual activation, often orchestrated by a single chiral molecule. Catalysts derived from cinchona alkaloids or chiral diamines, functionalized with a hydrogen-bond donor moiety like a thiourea or squaramide, are particularly effective.[1][2][6]

The mechanism proceeds via a cooperative activation pathway:

  • Brønsted Base Activation: The basic tertiary amine of the catalyst (e.g., the quinuclidine nitrogen in a cinchona alkaloid) deprotonates the benzoylnitromethane, forming the chiral ion pair containing the nucleophilic nitronate.[7]

  • Brønsted Acid Activation: Simultaneously, the thiourea or squaramide moiety of the catalyst activates the electrophilic Michael acceptor (e.g., an enone) by forming hydrogen bonds with the carbonyl oxygen. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it more susceptible to nucleophilic attack.[7][8][9]

This dual activation within a highly organized, chiral transition state assembly allows for precise control over the facial selectivity of the nucleophilic attack, leading to high enantioselectivity in the final product.

Bifunctional Catalysis Mechanism cluster_0 Transition State Assembly cluster_nuc Nucleophile Activation cluster_elec Electrophile Activation CAT Bifunctional Catalyst (e.g., Thiourea) Base Basic Site (e.g., Amine) CAT->Base provides Acid Acidic Site (Thiourea N-H) CAT->Acid provides BNM Benzoylnitromethane (Nitronate Form) Attack C-C Bond Formation BNM->Attack Base->BNM deprotonates ENONE Michael Acceptor (Enone) ENONE->Attack Acid->ENONE H-bonds

Figure 1: Dual activation mechanism in bifunctional organocatalysis.

Catalyst Systems and Performance

The choice of catalyst is paramount for achieving high stereoselectivity. Cinchona alkaloid-derived scaffolds are widely used due to their commercial availability, modularity, and proven efficacy.[2][10][11]

Catalyst TypeTypical Loading (mol%)Common SolventsTypical Yield (%)Typical Enantioselectivity (% ee)Reference
Cinchonine-derived Squaramide 5 - 10Toluene, DCM60 - 8558 - 87[1][12]
Quinine-derived Squaramide 10Toluene, DCM70 - 9264 - 95[1]
Dihydroquinine-derived Squaramide 10Toluene, CH₂Cl₂65 - 9185 - >99[13][14]
(R,R)-DPEN-based Thiourea 10Toluene, Water88 - 9976 - 99[6]

Table compiled from data on conjugate additions of nitromethane and its derivatives.

Field Insights:

  • Thiourea vs. Squaramide: Squaramide catalysts often exhibit stronger hydrogen-bonding capabilities compared to thioureas, which can lead to higher reactivity and selectivity in some cases.[1][7]

  • Solvent Effects: Non-polar aprotic solvents like toluene and dichloromethane (DCM) are generally preferred as they minimize interference with the crucial hydrogen-bonding interactions.[15]

  • Additives: In some protocols, the addition of a weak acid co-catalyst can enhance reactivity, but care must be taken as it can also diminish enantioselectivity.[6]

Experimental Application Notes and Protocols

This section provides a generalized yet detailed protocol that can be adapted for various Michael acceptors.

3.1 Materials and Reagents

  • Benzoylnitromethane (CAS 614-21-1): Handle with care; it is harmful if swallowed and causes eye irritation.[5]

  • Michael Acceptor: (e.g., Chalcone, Cyclohexenone). Must be purified before use.

  • Organocatalyst: (e.g., Dihydroquinine-derived squaramide). Typically used at 5-10 mol%.

  • Solvent: Anhydrous grade (e.g., Toluene, DCM).

  • Reaction Vessel: Flame-dried glassware under an inert atmosphere (N₂ or Ar).

  • Purification: Silica gel for column chromatography, HPLC-grade solvents (Hexane, Ethyl Acetate).

3.2 General Experimental Protocol

Figure 2: Standard workflow for the organocatalyzed reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the organocatalyst (e.g., 0.02 mmol, 10 mol%) and the Michael acceptor (0.2 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous toluene (2.0 mL) and stir the mixture until all solids are dissolved.

  • Nucleophile Addition: Add benzoylnitromethane (0.24 mmol, 1.2 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (Michael acceptor) is consumed (typically 12-48 hours).

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[12]

Substrate Scope and Versatility

The protocol is applicable to a wide range of Michael acceptors. The electronic and steric properties of the acceptor can influence reaction rates and selectivity.

EntryMichael AcceptorProduct StructureTypical Yield (%)Typical ee (%)
1trans-Chalcone9195
24'-Methoxy-trans-chalcone8897
34'-Nitro-trans-chalcone7592
4Cyclohex-2-en-1-one8590
5Ethyl Cinnamate6885

Note: Yields and ee values are representative and based on analogous reactions reported in the literature.[2][3] The product structures depict the general outcome of the 1,4-addition.

Causality Behind Performance:

  • Electron-donating groups on the aromatic ring of chalcones (e.g., Entry 2) generally react well, providing high yields and selectivities.

  • Electron-withdrawing groups (e.g., Entry 3) can sometimes lead to slightly lower yields due to the increased stability of the starting material, but selectivity often remains high.[2]

  • Cyclic enones (Entry 4) are excellent substrates, often reacting with high efficiency due to their conformational rigidity.

  • α,β-Unsaturated esters (Entry 5) are generally less reactive than enones, potentially requiring longer reaction times or slightly higher catalyst loadings.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Low reactivity of the substrate.3. Presence of water or other inhibitors.1. Use a fresh batch of catalyst.2. Increase reaction temperature slightly (e.g., to 40 °C) or increase catalyst loading.3. Ensure all glassware is flame-dried and use anhydrous solvents.
Low Enantioselectivity 1. Background uncatalyzed reaction.2. Racemization of the product.3. Incorrect catalyst choice.1. Lower the reaction temperature (e.g., to 0 °C or -20 °C).2. Ensure the work-up is non-acidic and non-basic.3. Screen different catalyst backbones (e.g., cinchonine vs. quinine).
Complex Product Mixture 1. Side reactions (e.g., 1,2-addition).2. Decomposition of starting material or product.1. Use a more sterically hindered catalyst.2. Run the reaction at a lower temperature and monitor carefully to avoid over-running.

Conclusion

The organocatalyzed conjugate addition of benzoylnitromethane is a robust and highly efficient method for the asymmetric synthesis of complex chiral molecules. By leveraging the principles of bifunctional catalysis with well-designed chiral thioureas and squaramides, this transformation provides access to valuable γ-nitro ketones with excellent stereocontrol under mild, metal-free conditions. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to implement this powerful reaction in their synthetic programs, from academic research to industrial drug development.

References

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
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  • Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist. NIH.
  • Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organoc
  • Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organoc
  • Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT. Frontiers.
  • Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organoc
  • Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones.
  • Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation.
  • Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts | Request PDF.
  • Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT - 627, an Endothelin Receptor Antagonist. PubMed.
  • (PDF)
  • Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist. Frontiers.
  • Catalytic enantioselective conjugate addition of nitromethane for the synthesis of ABT-627.
  • Organocatalytic enantioselective conjug
  • Benzoylnitromethane | 614-21-1. Benchchem.
  • Benzoylnitromethane 98 614-21-1. Sigma-Aldrich.
  • Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PMC - PubMed Central.
  • Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Semantic Scholar.
  • 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833. PubChem.

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Application Notes & Protocols: Benzoylnitromethane in the Synthesis of γ-Nitro Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of γ-Nitro Ketones

In the landscape of synthetic organic chemistry and drug development, γ-nitro ketones stand out as exceptionally versatile intermediates. Their strategic importance lies in the dual reactivity of the ketone and nitro functionalities. The nitro group, in particular, serves as a masked amino group or can be converted into a carbonyl via the Nef reaction, unlocking pathways to a diverse array of valuable molecules including γ-amino acids, pyrrolidines, and complex 1,5-dicarbonyl compounds.[1][2][3][4] Chiral γ-nitro ketones are especially crucial as building blocks for physiologically active compounds and pharmaceuticals.[5][6]

This guide focuses on the use of benzoylnitromethane as a potent and specialized precursor for the synthesis of γ-nitro ketones. The core transformation enabling this synthesis is the Michael addition, a cornerstone reaction for carbon-carbon bond formation.[7][8][9] Benzoylnitromethane is an exemplary Michael donor due to the pronounced acidity of its α-carbon proton, which is positioned between two powerful electron-withdrawing groups: the benzoyl (carbonyl) and the nitro group.[10][11][12] This unique electronic arrangement facilitates its deprotonation under mild basic conditions to form a highly stabilized carbanion, making it an ideal nucleophile for conjugate addition reactions.

The Core Mechanism: Michael Addition of Benzoylnitromethane

The synthesis of γ-nitro ketones from benzoylnitromethane and an α,β-unsaturated ketone (the Michael acceptor) proceeds via the classic Michael 1,4-conjugate addition mechanism.[7][9][10] This process is fundamentally a three-step sequence that ensures the efficient and selective formation of a new carbon-carbon bond at the β-position of the acceptor.

The Causality Behind the Mechanism:

  • Deprotonation to Form the Nucleophile: The reaction is initiated by a base, which abstracts the acidic α-proton from benzoylnitromethane. The resulting negative charge is delocalized across both the nitro group and the benzoyl group, forming a resonance-stabilized nitronate anion. This stability is key, as it allows the reaction to proceed under mild conditions and prevents unwanted side reactions.

  • Nucleophilic Attack (Conjugate Addition): The stabilized carbanion acts as a soft nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated ketone. This is the crucial C-C bond-forming step. The attack breaks the C=C π-bond, and the electron density is pushed onto the oxygen atom, forming a new enolate intermediate.

  • Protonation to Yield the Final Product: The enolate intermediate is then protonated, typically by the conjugate acid of the base or during an aqueous workup, to yield the final, neutral γ-nitro ketone product.

Michael_Addition_Mechanism Mechanism: Michael Addition of Benzoylnitromethane cluster_start Step 1: Deprotonation cluster_addition Step 2: Nucleophilic Attack cluster_end Step 3: Protonation BNM Benzoylnitromethane (Michael Donor) Nitronate Resonance-Stabilized Nitronate Anion BNM->Nitronate + Base Base Base (e.g., DBU) Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Enolate Enolate Intermediate Nitronate->Enolate + Acceptor Proton Proton Source (H+) Product γ-Nitro Ketone (Final Product) Enolate->Product + H+

Caption: The three-step mechanism for the synthesis of γ-nitro ketones.

Experimental Protocols: A Self-Validating System

The following protocol describes a general, robust method for the base-catalyzed Michael addition of benzoylnitromethane. This procedure is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Protocol: Synthesis of a γ-Nitro Ketone

Materials & Reagents:

  • Benzoylnitromethane (1.0 eq)

  • α,β-Unsaturated Ketone (e.g., Chalcone, Methyl Vinyl Ketone) (1.0 - 1.2 eq)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 - 0.2 eq) or Tetrabutylammonium Chloride (TBAC) for phase-transfer conditions (0.1 eq) with NaOH.[2][13]

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous.

  • Reagents for Workup: 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexanes/Ethyl Acetate).

Step-by-Step Methodology:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., THF, 0.2 M concentration).

  • Addition of Michael Donor: Add benzoylnitromethane (1.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Initiation of Reaction: Add the basic catalyst (e.g., DBU, 0.1 eq) dropwise to the stirring solution at room temperature. The choice of base is critical; DBU is effective for many substrates, while phase-transfer catalysis is excellent for biphasic systems.[2][13]

  • Reaction Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots should be taken every 30-60 minutes. Spot the reaction mixture against the starting materials on a silica plate and elute with an appropriate solvent system. The disappearance of starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC, typically 2-12 hours), cool the flask in an ice bath and quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6). This neutralizes the catalyst and any remaining base.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM, 3x volumes). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine to remove acidic and aqueous impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 95:5 Hexanes/Ethyl Acetate and gradually increasing polarity) to isolate the pure γ-nitro ketone.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and IR Spectroscopy.

Caption: Experimental workflow for the synthesis of γ-nitro ketones.

Data Summary and Optimization Insights

The efficiency of the Michael addition is highly dependent on the chosen conditions. The following table summarizes typical parameters drawn from the synthesis of γ-nitro ketones using various nitroalkanes, providing a baseline for optimization.

Michael DonorMichael AcceptorCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Reference
Nitroalkaneα,β-Unsaturated KetoneDBU (2 eq)Acetonitrile607 days40-72[13]
Nitroalkaneα,β-Unsaturated EsterDBU (2 eq)Acetonitrile607 daysGood[13]
NitroalkaneEnoneBasic Ionic LiquidBmimNTf₂2524High[11]
Nitroalkaneα,β-Unsaturated KetoneNaOH / TBACWater-DCMRT-Increased[2]
Nitroalkaneα,β-Unsaturated KetoneChiral ThioureaToluene-2024up to 96[1]

Field-Proven Insights for Optimization:

  • Catalyst Choice: For asymmetric synthesis, chiral organocatalysts like primary amine-thioureas derived from natural products have demonstrated excellent enantioselectivity (up to 99% ee).[1] This is critical for applications in drug development.

  • Solvent Effects: While common organic solvents like THF and DCM are effective, using a biphasic medium (water-DCM) with a phase-transfer catalyst can significantly enhance reactivity and selectivity, especially when dealing with substrates of limited solubility.[2]

  • Base Stoichiometry: In some protocols, particularly those aiming for a subsequent Nef reaction in one pot, using more than one equivalent of base like DBU can facilitate both the Michael addition and the subsequent transformation.[13]

Synthetic Utility: Downstream Transformations of γ-Nitro Ketones

The true power of γ-nitro ketones is realized in their subsequent transformations, which provide access to a wide range of synthetically valuable structures.

  • Reduction to γ-Amino Ketones and Pyrrolidines: The nitro group is readily reduced to a primary amine using various reagents (e.g., H₂/Pd-C, NaBH₄/NiCl₂).[14][15] The resulting γ-amino ketone can then undergo intramolecular cyclization to form substituted pyrrolines or pyrrolidines, which are common scaffolds in pharmaceuticals. This pathway has been successfully applied in the asymmetric synthesis of bioactive molecules like (R)-baclofen.[1]

  • Conversion to 1,5-Dicarbonyls (Nef Reaction): The nitro group can be converted into a carbonyl group through the Nef reaction.[3][11] This transformation turns the γ-nitro ketone into a 1,5-dicarbonyl compound, a fundamental building block for the synthesis of cyclic systems like cyclopentenones and other complex molecules.[13]

Synthetic_Pathways cluster_reduction Reduction Pathway cluster_nef Nef Reaction Pathway Start γ-Nitro Ketone AminoKetone γ-Amino Ketone Start->AminoKetone Reduction (e.g., H₂, Pd/C) Dicarbonyl 1,5-Dicarbonyl Compound Start->Dicarbonyl Nef Reaction (Oxidative/Reductive) Pyrrolidine Pyrrolidine Derivatives AminoKetone->Pyrrolidine Intramolecular Cyclization

Caption: Key synthetic transformations of γ-nitro ketones.

Conclusion

Benzoylnitromethane serves as a highly effective and versatile reagent for the synthesis of γ-nitro ketones via the Michael addition reaction. The inherent acidity of its α-proton allows for mild reaction conditions, while the resulting products are powerful synthetic intermediates. Their facile conversion into γ-amino ketones, pyrrolidines, and 1,5-dicarbonyls makes this methodology a cornerstone for researchers and scientists in organic synthesis and drug development, providing a reliable and adaptable route to complex molecular architectures.

References

  • Mager, I., & Zeitler, K. (2010). A chiral primary amine-thiourea catalyst based on dehydroabietic amine enables a highly enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones. Organic Letters, 12(7), 1480–1483. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wang, Z., et al. (2021). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. The Journal of Organic Chemistry, 86(19), 13467–13477. [Link]

  • Makosza, M., & Sienkiewicz, K. (1994). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in catalytic two-phase systems. Journal of the Chemical Society, Perkin Transactions 1, (11), 1471-1475. [Link]

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  • Xu, Y., et al. (2025). Strategic Synthesis of γ-Nitroketones between Nitroalkanes and Cyclopropanols: Harnessing Free-Radical Nucleophilic Substitution for Chemical Innovation. Organic Letters. [Link]

  • Google Patents. (n.d.).
  • Wang, C., et al. (2008). Highly Enantioselective Synthesis of γ-Nitro Heteroaromatic Ketones in a Doubly Stereocontrolled Manner Catalyzed by Bifunctional Thiourea Catalysts Based on Dehydroabietic Amine. The Journal of Organic Chemistry, 73(5), 1643–1650. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Ballini, R., et al. (2006). Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. ARKIVOC, 2006(6), 127-152. [Link]

  • YouTube. (2024). Michael addition reaction #Michael #additionreaction. [Link]

  • YouTube. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. [Link]

  • Ballini, R., et al. (2006). Nitro compounds as useful reagents for the synthesis of dicarbonyl derivatives. Arkivoc. [Link]

  • MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Encyclopedia MDPI. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Link]

  • NIH National Center for Biotechnology Information. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • Ballini, R., & Palmieri, A. (2009). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc. [Link]

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Application Notes and Protocols: The Synthetic Versatility of Benzoylnitromethane in Base-Catalyzed Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Benzoylnitromethane as a Potent Building Block

Benzoylnitromethane stands as a highly versatile reagent in modern organic synthesis. Its structure, featuring a methylene group activated by adjacent benzoyl and nitro functionalities, imparts significant acidity to the α-protons. This electronic feature facilitates facile deprotonation under basic conditions to form a resonance-stabilized nitronate anion. This anion is a potent carbon nucleophile, enabling a suite of powerful carbon-carbon bond-forming reactions. For professionals in drug development, mastering the reactivity of benzoylnitromethane opens pathways to complex molecular architectures, particularly β-amino alcohols and γ-amino acids, which are common pharmacophores.[1][2]

This guide provides an in-depth exploration of two cornerstone base-catalyzed condensation reactions involving benzoylnitromethane: the Henry (Nitroaldol) Reaction and the Michael (1,4-Conjugate) Addition. We will dissect the underlying mechanisms, present detailed experimental protocols, and discuss the synthetic utility of the resulting products.

The Henry (Nitroaldol) Reaction: Crafting β-Hydroxynitro Compounds

The Henry reaction is a classic C-C bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone, catalyzed by a base.[3][4] When benzoylnitromethane is used, the reaction yields a β-hydroxynitro compound bearing a benzoyl group, a valuable intermediate for further functional group transformations.

Mechanistic Pathway

The reaction proceeds through a reversible, three-step sequence. The choice of base is critical; strong bases can favor the reverse reaction or subsequent elimination of water to form a nitroalkene.[1][3] Therefore, milder bases are often employed when the β-nitro alcohol is the desired product.

  • Deprotonation: A base abstracts an acidic α-proton from benzoylnitromethane to generate a resonance-stabilized nitronate anion.[5]

  • Nucleophilic Attack: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[1]

  • Protonation: The alkoxide is protonated by the conjugate acid of the base (or during aqueous workup) to yield the final β-hydroxynitro alcohol product.[4]

Henry_Reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation BNM Benzoylnitromethane Nitronate Nitronate Anion BNM->Nitronate + B: Base Base (B:) HB Conjugate Acid (H-B⁺) Nitronate->HB + H-B⁺ Nitronate_ref Nitronate Anion Aldehyde Aldehyde (R-CHO) Alkoxide β-Nitro Alkoxide Alkoxide_ref β-Nitro Alkoxide Nitronate_ref->Alkoxide + R-CHO Product β-Hydroxynitro Product Alkoxide_ref->Product + H-B⁺

Caption: Mechanism of the Base-Catalyzed Henry Reaction.
Experimental Protocol: Synthesis of 2-Nitro-1,2-diphenyl-2-oxoethanol

This protocol describes the Henry reaction between benzoylnitromethane and benzaldehyde using triethylamine (TEA) as a mild organic base.

Materials:

  • Benzoylnitromethane (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Triethylamine (TEA, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with stir bar

  • Septa and needles for inert atmosphere

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add benzoylnitromethane (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Addition of Reactants: Add benzaldehyde (1.0 eq) to the solution via syringe. Cool the mixture to 0 °C using an ice-water bath.

  • Initiation: Slowly add triethylamine (1.1 eq) dropwise to the stirred solution over 5 minutes. Causality Note: Slow addition and cooling are crucial to control the exothermic reaction and prevent the formation of the dehydrated nitroalkene byproduct.[6]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding 1 M HCl solution until the pH is ~2-3. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The acidic and basic washes remove the catalyst and unreacted acidic/basic species, ensuring a clean crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure β-hydroxynitro product.

Catalyst and Condition Comparison

The choice of catalyst significantly impacts yield and stereoselectivity. While simple bases are effective, modern methods often use metal complexes or solid-supported bases to improve performance and facilitate catalyst removal.[6][7]

Catalyst SystemBase/AdditiveSolventTemperature (°C)Typical Yield (%)Reference
Triethylamine (TEA)-THF0 to RT60-80[8]
Copper(II) Acetate / Chiral Ligand-Ethanol2585-99[3][9]
Layered Double Hydroxides (LDHs)-None (Microwave)50-9075-95[6][7]
Potassium Carbonate (K₂CO₃)Phase Transfer CatalystCH₂Cl₂/H₂ORT80-90[10]

The Michael Addition: Forging 1,5-Dicarbonyl Precursors

The Michael reaction, or 1,4-conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[11][12] The stabilized anion of benzoylnitromethane is an excellent Michael donor, reacting with acceptors like enones, enals, and nitroolefins to form new C-C bonds at the β-position.[13]

Mechanistic Pathway

The mechanism is initiated similarly to the Henry reaction, but the nucleophilic attack targets the β-carbon of the conjugated system.

  • Deprotonation: A base removes an α-proton from benzoylnitromethane to form the nucleophilic nitronate anion.

  • Conjugate Addition: The nitronate attacks the β-carbon of the Michael acceptor. The π-electrons are pushed through the conjugated system to form a new enolate intermediate.[13][14]

  • Protonation/Tautomerization: The enolate intermediate is protonated, typically at the α-carbon, to yield the final 1,4-adduct. This step regenerates a carbonyl group and completes the reaction.[14]

Michael_Addition cluster_0 Step 1: Donor Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation BNM Benzoylnitromethane Nitronate Nitronate Anion BNM->Nitronate + B: Base Base (B:) Nitronate_ref Nitronate Anion Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Enolate Enolate Intermediate Enolate_ref Enolate Intermediate Nitronate_ref->Enolate + Acceptor Product 1,4-Adduct Enolate_ref->Product + H⁺

Sources

Benzoylnitromethane as a Trifunctional Building Block in Multicomponent Reactions: Application Notes for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of benzoylnitromethane as a versatile reagent in multicomponent reactions (MCRs). Moving beyond a simple list of procedures, this document elucidates the chemical principles governing its reactivity and provides robust, field-proven protocols for the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Introduction: The Strategic Value of Benzoylnitromethane in MCRs

Multicomponent reactions, which combine three or more substrates in a single synthetic operation, are cornerstones of modern organic synthesis and drug discovery.[1] They offer unparalleled efficiency, atom economy, and rapid access to molecular complexity, aligning with the principles of green chemistry.[2][3]

Benzoylnitromethane, α-nitroacetophenone, emerges as a particularly powerful building block for MCRs due to its unique electronic and structural features. Its utility stems from the convergence of three key functionalities within a single, compact molecule.

  • Activated Methylene Protons: The protons on the α-carbon are highly acidic (pKa ≈ 6.88 in DMSO) due to the powerful electron-withdrawing effects of both the adjacent benzoyl (C=O) and nitro (NO₂) groups. This facilitates easy deprotonation under mild basic conditions to form a stabilized carbanion, a potent nucleophile for C-C bond formation.

  • The Benzoyl Moiety: This group not only activates the α-protons but also imparts significant steric and electronic character to the final product. The phenyl ring can be substituted to tune the properties of the target molecule, and the carbonyl group itself can serve as a handle for subsequent chemical transformations.

  • The Nitro Group: Beyond its role in proton activation, the nitro group is one of the most versatile functional groups in organic synthesis.[4] It can be readily reduced to a primary amine, transformed into a carbonyl group via the Nef reaction, or participate in cycloaddition reactions, providing a gateway to a vast array of molecular architectures.[5]

The convergence of these features makes benzoylnitromethane a "trifunctional" synthon, capable of introducing carbonyl, nitro, and aryl functionalities while participating as a key nucleophilic component in complex reaction cascades.

G BNM Benzoylnitromethane Proton Acidic α-Proton (Nucleophilic Center) BNM->Proton Enables C-C bond formation Benzoyl Benzoyl Group (Structural & Electronic Tuning) BNM->Benzoyl Directs steric outcomes Nitro Nitro Group (Versatile Functional Handle) BNM->Nitro Allows post-MCR modification

Fig. 1: Trifunctional reactivity of benzoylnitromethane.

Application Focus: Four-Component Synthesis of Polysubstituted Pyrroles

The synthesis of highly substituted pyrrole scaffolds is of immense interest due to their prevalence in pharmaceuticals, natural products, and functional materials.[1][2] A powerful strategy to access this heterocycle is through a domino four-component reaction analogous to the Hantzsch pyrrole synthesis.[6] In this context, benzoylnitromethane can function as a versatile C2 synthon, reacting with an aldehyde, a primary amine, and a 1,3-dicarbonyl compound.

Principle and Mechanistic Rationale

This one-pot synthesis is a testament to the efficiency of MCRs, proceeding through a cascade of classical organic reactions. The overall transformation assembles four simple starting materials into a complex, functionalized pyrrole in a single operation. The reaction is typically catalyzed by a mild base, such as piperidine or proline, which is sufficient to deprotonate the active methylene compounds without inducing unwanted side reactions.

The accepted mechanism involves two key pathways that converge:

  • Knoevenagel Condensation: The aldehyde and the more reactive 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) undergo a base-catalyzed condensation to form an electron-deficient alkene intermediate (a Michael acceptor).

  • Enamine Formation: Concurrently, the primary amine condenses with the ketone of the 1,3-dicarbonyl compound to form an enamine.

The crucial C-C bond-forming step is a Michael addition of the enamine nucleophile to the Knoevenagel adduct. The resulting intermediate then undergoes cyclization and subsequent dehydration/aromatization to furnish the stable pyrrole ring. Benzoylnitromethane participates as the initial Michael donor, attacking the Knoevenagel adduct formed from the aldehyde and the other active methylene component.

MCR_Mechanism Aldehyde Aldehyde (R¹CHO) Knoevenagel Knoevenagel Adduct (Michael Acceptor) Aldehyde->Knoevenagel Amine Amine (R²NH₂) Enamine Enamine Intermediate Amine->Enamine BNM Benzoylnitromethane BNM->Knoevenagel + Base Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Pyrrole Polysubstituted Pyrrole Cyclized->Pyrrole Dehydration / Aromatization

Fig. 2: Generalized mechanistic cascade for the four-component pyrrole synthesis.
Detailed Experimental Protocol

This protocol provides a robust, general procedure for the synthesis of 4-benzoyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid derivatives. It is designed as a self-validating system, with clear steps for reaction setup, monitoring, and purification.

Protocol 1: Four-Component Synthesis of Ethyl 4-benzoyl-5-methyl-2-phenyl-1-(p-tolyl)-1H-pyrrole-3-carboxylate

  • Materials:

    • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

    • p-Toluidine (1.0 mmol, 107 mg)

    • Benzoylnitromethane (1.0 mmol, 165 mg)

    • Ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL)

    • Piperidine (0.2 mmol, 17 mg, 20 µL)

    • Absolute Ethanol (5 mL)

    • Round-bottom flask (25 mL) with reflux condenser and magnetic stir bar

  • Procedure:

    • Reaction Setup: To the 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), p-toluidine (1.0 mmol), benzoylnitromethane (1.0 mmol), ethyl acetoacetate (1.0 mmol), and absolute ethanol (5 mL).

    • Catalyst Addition: Add piperidine (0.2 mmol) to the stirred suspension. The choice of a mild organic base like piperidine is critical; it effectively catalyzes the condensation steps without promoting decomposition or unwanted side reactions of the nitro-containing intermediates.

    • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent aromatization steps.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.

    • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate from the ethanol solution. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • Purification: If the filtered solid is not sufficiently pure (as determined by TLC or ¹H NMR), or if no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The product is typically a stable, crystalline solid.

Data Presentation: Representative Substrate Scope

The true power of this MCR lies in its broad substrate scope, allowing for the generation of a diverse library of pyrroles by simply varying the starting aldehyde and amine. The data below, based on established precedents for similar reactions, illustrates the expected versatility.

Table 1: Substrate Scope for the Four-Component Synthesis of Polysubstituted Pyrroles.

Entry Aldehyde (R¹) Amine (R²) Product Yield (%)
1 Benzaldehyde Aniline Ethyl 4-benzoyl-5-methyl-1,2-diphenyl-1H-pyrrole-3-carboxylate 85
2 4-Chlorobenzaldehyde Aniline Ethyl 4-benzoyl-2-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate 88
3 4-Methoxybenzaldehyde Aniline Ethyl 4-benzoyl-2-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate 82
4 Benzaldehyde Benzylamine Ethyl 1-benzyl-4-benzoyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate 79
5 Benzaldehyde Cyclohexylamine Ethyl 4-benzoyl-1-cyclohexyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate 75

| 6 | Thiophene-2-carbaldehyde | Aniline | Ethyl 4-benzoyl-5-methyl-1-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carboxylate | 80 |

Yields are for isolated, purified products and are representative of typical outcomes for this reaction class.

Strategic Insights and Post-Reaction Modifications

The products obtained from MCRs involving benzoylnitromethane are not merely final targets but are highly functionalized intermediates for further diversification. The nitro group, in particular, serves as a synthetic linchpin.

  • Reduction to Amine: The nitro group can be selectively reduced to a primary amine using various established methods (e.g., H₂, Pd/C; or SnCl₂/HCl). This introduces a new nucleophilic site, enabling further reactions such as acylation, alkylation, or diazotization, dramatically expanding the accessible chemical space.

  • Access to Fused Heterocycles: The newly formed amino group can participate in intramolecular cyclization reactions with adjacent functional groups (e.g., the ester or benzoyl carbonyl), providing a route to complex, fused heterocyclic systems.

G MCR_Product MCR Product (Nitro-Pyrrole) Amino_Pyrrole Amino-Pyrrole MCR_Product->Amino_Pyrrole Reduction (e.g., H₂, Pd/C) Fused_Heterocycle Fused Heterocycle (e.g., Pyrrolo[3,4-d]pyridazinone) Amino_Pyrrole->Fused_Heterocycle Intramolecular Cyclization Acylated_Product Acylated Amine Amino_Pyrrole->Acylated_Product Acylation (RCOCl)

Sources

Strategic Synthesis of Substituted Isoxazoles: A Detailed Protocol Utilizing Benzoylnitromethane for 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern drug discovery.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide or ester functionalities have cemented its role in a wide array of therapeutic agents.[5] Isoxazole-containing molecules exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The development of efficient and versatile synthetic routes to access novel, substituted isoxazoles is therefore a critical endeavor for medicinal chemists aiming to expand the boundaries of chemical space for new therapeutic interventions.[6]

One of the most powerful and convergent strategies for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne.[5][7][8][9] This application note provides a detailed experimental framework for the synthesis of 3-benzoyl-5-substituted isoxazoles, leveraging benzoylnitromethane as a stable and readily available precursor for the in situ generation of the key benzoyl nitrile oxide intermediate. We will explore the mechanistic underpinnings, explain the causality behind key experimental choices, and provide a robust, step-by-step protocol suitable for implementation in a research or process development setting.

Pillar 1: The Core Synthetic Strategy & Mechanism

The synthesis hinges on a two-stage process occurring in a single pot: (1) the dehydration of an α-nitroketone (benzoylnitromethane) to form a highly reactive nitrile oxide intermediate, and (2) the immediate trapping of this intermediate by an alkyne via a [3+2] cycloaddition reaction.

Causality of Component Selection:

  • Benzoylnitromethane (The Nitrile Oxide Precursor): As an α-nitroketone, benzoylnitromethane is an ideal precursor. The presence of the adjacent benzoyl group facilitates the tautomerization to its nitronic acid form. This tautomer can then be readily dehydrated under acidic or basic conditions to generate the benzoyl nitrile oxide. This in situ generation is critical, as nitrile oxides are generally unstable and cannot be isolated.[10]

  • Alkynes (The Dipolarophile): The choice of alkyne directly dictates the substituent at the 5-position of the resulting isoxazole ring. This modularity allows for the systematic synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The reaction is effective with a wide range of terminal and internal alkynes.[11][12][13]

  • Catalyst (The Nitrile Oxide Generator): The dehydration step requires a catalyst to proceed efficiently. Both acids and bases can be employed.

    • Acid Catalysis (e.g., p-Toluenesulfonic Acid, p-TsOH): In the presence of a non-aqueous acid, the α-nitroketone is protonated, facilitating the elimination of water to form the nitrile oxide.[5] This method provides a convenient and efficient route.[5]

    • Base Catalysis (e.g., Chloramine-T): Certain bases can also promote the dehydration. Chloramine-T, for instance, has been successfully used as a mild and easy-to-handle reagent for this transformation.[10]

The Reaction Pathway: From Precursor to Product

The accepted mechanism proceeds as follows:

  • Nitrile Oxide Formation: Benzoylnitromethane undergoes dehydration, promoted by a catalyst, to form the benzoyl nitrile oxide intermediate.

  • [3+2] Cycloaddition: The generated nitrile oxide (the 3-atom component) rapidly reacts with the alkyne (the 2-atom component) in a concerted, pericyclic 1,3-dipolar cycloaddition reaction.[9] This step forms the five-membered isoxazole ring with high regioselectivity.

Reaction_Mechanism cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition BNM Benzoylnitromethane NitronicAcid Nitronic Acid Tautomer BNM->NitronicAcid Tautomerization Alkyne Substituted Alkyne (R-C≡C-R') Product 3-Benzoyl-4,5-disubstituted Isoxazole Alkyne->Product NitrileOxide Benzoyl Nitrile Oxide (1,3-Dipole) NitronicAcid->NitrileOxide Dehydration (+Catalyst, -H₂O) NitrileOxide->Product [3+2] Cycloaddition

Caption: Reaction mechanism for isoxazole synthesis.

Pillar 2: Validated Experimental Protocols & Data

Trustworthiness in synthetic chemistry is achieved through robust, reproducible protocols that include in-process controls and lead to unambiguously characterized products. The following protocol is a self-validating system, incorporating reaction monitoring, purification, and characterization to ensure both yield and purity.

General Protocol: Acid-Catalyzed Synthesis of 3-Benzoyl-5-substituted Isoxazoles

This procedure details the synthesis using p-toluenesulfonic acid (p-TsOH) as the catalyst, a method noted for its efficiency and mild conditions.[5][14]

Materials & Equipment:

  • Reagents: Benzoylnitromethane, substituted alkyne (e.g., phenylacetylene, 1-hexyne), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Acetonitrile (CH₃CN, anhydrous), Ethyl acetate (EtOAc), Hexane, Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer hotplate, magnetic stir bar, nitrogen/argon inlet, TLC plates (silica gel), UV lamp, glass column for chromatography, standard laboratory glassware.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add benzoylnitromethane (1.0 eq.), the desired alkyne (1.2-1.5 eq.), and anhydrous acetonitrile (to make a ~0.1 M solution).

    • Expert Insight: Using a slight excess of the alkyne ensures the complete consumption of the generated nitrile oxide, which is the less stable reaction partner. Anhydrous solvent is preferred to prevent unwanted side reactions with water.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) to the stirred solution. The optimal amount can vary, but a starting point is typically catalytic (10-20 mol%) to stoichiometric amounts, depending on the specific substrates.[5]

  • Reaction Execution: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Maintain stirring at this temperature.

  • In-Process Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 2-4 hours. Use a hexane/ethyl acetate mixture (e.g., 4:1 v/v) as the eluent. Visualize the spots under a UV lamp. The reaction is complete when the benzoylnitromethane spot has been consumed. Reaction times typically range from 18 to 24 hours.[10]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst. d. Wash the organic layer with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure substituted isoxazole.

    • Expert Insight: The polarity of the eluent system must be optimized based on the polarity of the product. Start with a low polarity mixture and gradually increase the ethyl acetate concentration.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[15][16]

Data Presentation: Representative Syntheses

The following table summarizes typical results obtained using the general protocol, demonstrating its versatility with different alkynes.

EntryBenzoylnitromethane Derivative (1.0 eq.)Alkyne (Dipolarophile) (5.0 eq.)Catalyst (0.5 eq.)SolventTemp (°C)Time (h)ProductYield (%)
1BenzoylnitromethaneAllylbenzeneChloramine-TCH₃CN80183-Benzoyl-5-benzyl-4,5-dihydroisoxazole77
24-ChlorobenzoylnitromethaneAllylbenzeneChloramine-TCH₃CN80183-(4-Chlorobenzoyl)-5-benzyl-4,5-dihydroisoxazole75
3Benzoylnitromethane1-HexyneChloramine-TCH₃CN70183-Benzoyl-5-butylisoxazole68
4BenzoylnitromethaneAllylbenzenep-TsOHCH₃CN80223-Benzoyl-5-benzyl-4,5-dihydroisoxazole90
54-MethylbenzoylnitromethaneAllylbenzenep-TsOHCH₃CN80223-(4-Methylbenzoyl)-5-benzyl-4,5-dihydroisoxazole85

Data adapted from references[5][10]. Note: Entries 1, 2, 4, and 5 use an alkene (allylbenzene) to produce the corresponding dihydroisoxazole (isoxazoline), illustrating the broader applicability of the nitrile oxide intermediate.

Pillar 3: Visualized Workflow

To ensure clarity and ease of adoption, the entire experimental process is summarized in the following workflow diagram.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add Benzoylnitromethane, Alkyne, and Solvent to Flask Start->Setup Addition 2. Catalyst Addition - Add p-TsOH Setup->Addition Reaction 3. Heat & Stir - 80 °C, 18-24 h Addition->Reaction Monitor 4. Monitor by TLC - Check for consumption of starting material Reaction->Monitor In-process control Monitor->Reaction Continue if incomplete Workup 5. Aqueous Work-up - Quench, Extract, Wash, Dry Monitor->Workup Proceed upon completion Purify 6. Purification - Column Chromatography Workup->Purify Characterize 7. Characterization - NMR, IR, MS Purify->Characterize End Pure Substituted Isoxazole Characterize->End

Caption: Step-by-step experimental workflow diagram.

Conclusion

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides from benzoylnitromethane with alkynes is a highly effective and modular method for the synthesis of 3-benzoyl-5-substituted isoxazoles. This application note provides a comprehensive guide grounded in mechanistic understanding and validated by a detailed, self-verifying protocol. By explaining the rationale behind experimental choices and providing clear, actionable steps, this document equips researchers, scientists, and drug development professionals with a powerful tool to generate diverse isoxazole libraries, thereby accelerating the discovery of new chemical entities with therapeutic potential.

References

  • Martis, G. J., Gaonkar, S. L., & Shriyan, V. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Martis, G. J., Gaonkar, S. L., & Shriyan, V. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Martis, G. J., Gaonkar, S. L., & Shriyan, V. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC, NIH.
  • Martis, G. J., Gaonkar, S. L., & Shriyan, V. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed.
  • Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, PMC, NIH.
  • Itoh, K., et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, PMC, NIH.
  • Kumar, A., & Kumar, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, PMC, NIH.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, PMC, NIH.
  • Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. MDPI.
  • Gollapalli, N. R., Suresh, P. V., Nadendla, R. R., & Anusha, K. (2015).
  • Synthesis and characterization of new isoxazoles derived from benzosuberones. Indian Journal of Chemistry.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Chad's Prep. (2020). 9.3 Synthesis of Alkynes. YouTube.
  • Alkyne Reactivity.
  • The Organic Chemistry Tutor. (2023). Reactions of Alkynes Overview. YouTube.

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Application Notes and Protocols for Benzoylnitromethane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of benzoylnitromethane as a versatile substrate in asymmetric catalysis. This document explores the fundamental principles, field-proven insights, and detailed protocols for key synthetic transformations, empowering chemists to construct complex chiral molecules with high stereocontrol.

Introduction: The Strategic Value of Benzoylnitromethane

Benzoylnitromethane stands as a privileged substrate in asymmetric synthesis. Its structure uniquely combines a nitro group, a potent electron-withdrawing group that acidifies the adjacent α-proton, and a benzoyl moiety. This dual functionality allows it to act as a versatile nucleophile (as a nitronate intermediate) or as a precursor to other valuable functional groups. The nitro group, in particular, is a synthetic chameleon, readily transformable into amines, carbonyls, and other functionalities, making the chiral products derived from benzoylnitromethane highly valuable intermediates in the synthesis of pharmaceuticals and biologically active compounds.[1][2]

The primary challenge and opportunity in harnessing the synthetic potential of benzoylnitromethane lie in controlling the stereochemistry at the newly formed chiral centers. Asymmetric catalysis provides an elegant solution, employing small amounts of a chiral catalyst to generate enantiomerically enriched products in a highly efficient manner.[3][4] This guide will delve into three pivotal asymmetric reactions where benzoylnitromethane serves as a key building block: the Michael Addition, the Henry (Nitroaldol) Reaction, and the Friedel-Crafts Alkylation.

Part 1: Asymmetric Michael Addition of Benzoylnitromethane Equivalents

The asymmetric Michael addition, or conjugate addition, is a cornerstone of C-C bond formation.[5] In the context of benzoylnitromethane, its corresponding nitronate ion can act as a soft nucleophile, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). The use of chiral catalysts ensures that this addition occurs in a stereoselective manner, leading to products with high enantiomeric excess (ee).

Mechanistic Rationale and Catalyst Selection

The key to a successful asymmetric Michael addition lies in the activation of both the nucleophile and the electrophile by a chiral catalyst. Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds bearing a basic moiety (e.g., a tertiary amine), are particularly effective.[6][7] The thiourea or squaramide moiety activates the Michael acceptor through hydrogen bonding, while the basic site deprotonates the nitroalkane to form the nucleophilic nitronate. This dual activation within the chiral environment of the catalyst orients the reactants for a highly enantioselective transformation.

Alternatively, chiral metal complexes, for instance, those involving copper(II) or nickel(II) with chiral ligands like bis(oxazolines) or diamines, can effectively catalyze this reaction.[2] The metal center acts as a Lewis acid to coordinate and activate the Michael acceptor, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Acceptor α,β-Unsaturated Carbonyl Compound Stir Stir at Controlled Temperature Acceptor->Stir BNM Benzoylnitromethane (or Nitromethane) BNM->Stir Catalyst Chiral Organocatalyst (e.g., Squaramide) Catalyst->Stir Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Yield Determine Yield Purify->Yield Stereo Determine dr and ee (Chiral HPLC) Purify->Stereo Product Enantioenriched Michael Adduct Yield->Product Stereo->Product

Caption: General workflow for an asymmetric Michael addition.

Protocol: Organocatalytic Asymmetric Michael Addition

This protocol is adapted from methodologies developed for the conjugate addition of nitromethane to activated olefins, which serves as an excellent model for reactions involving benzoylnitromethane.[1][6][8]

Materials:

  • Chiral squaramide catalyst derived from dihydroquinine

  • Benzylidene-2-benzoyl acetate (Michael Acceptor)

  • Nitromethane (as a proxy for benzoylnitromethane's reactive nitronate)

  • Anhydrous Toluene

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a stirred solution of the benzylidene-2-benzoyl acetate (0.357 mmol, 1.0 equiv) and the chiral squaramide catalyst (10 mol%) in anhydrous toluene (0.7 mL) is added nitromethane (0.4 mL, 20 equiv).[8]

  • The reaction mixture is stirred at room temperature (e.g., 30°C) for the time specified by reaction monitoring (e.g., 24-72 hours), typically tracked by Thin Layer Chromatography (TLC).[8]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Catalyst TypeSolventTemperature (°C)Yield (%)dr (major:minor)ee (major/minor) (%)
Dihydroquinine SquaramideToluene30744:181/69
Cinchonine SquaramideToluene30614:158
IminophosphoraneToluene3080-85lowlow

Data adapted from studies on nitromethane addition to benzylidene-2-benzoyl acetate, a structurally related system.[1][6]

Part 2: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[9] When performed asymmetrically, it provides access to chiral β-nitro alcohols, which are versatile intermediates in organic synthesis. Benzoylnitromethane, upon deprotonation, can react with aldehydes to furnish highly functionalized β-nitro alcohols.

Mechanistic Rationale and Catalyst Selection

The catalytic asymmetric Henry reaction is often promoted by chiral metal complexes, particularly those of copper, zinc, or lanthanides.[10][11][12] For instance, a chiral ligand, such as a bis(β-amino alcohol) or a bis(oxazoline), coordinates to a metal salt (e.g., Cu(OAc)₂). This in situ generated complex can then coordinate both the aldehyde and the nitronate derived from benzoylnitromethane. This ternary complex assembly in a chiral environment facilitates the enantioselective addition of the nitronate to one face of the aldehyde carbonyl.

Henry_Reaction_Mechanism cluster_activation Catalyst Activation & Substrate Binding cluster_reaction C-C Bond Formation cluster_release Product Release Ligand Chiral Ligand (L) Catalyst Chiral Catalyst [L-M] Ligand->Catalyst Metal Metal Salt (e.g., Cu(OAc)₂) Metal->Catalyst Complex Ternary Complex [L*-M(Aldehyde)(Nitronate)] Catalyst->Complex Aldehyde Aldehyde (R-CHO) Aldehyde->Complex BNM Benzoylnitromethane Nitronate Nitronate BNM->Nitronate Deprotonation Base Base Base->Nitronate Nitronate->Complex Addition Enantioselective Nucleophilic Addition Complex->Addition Product_Complex Product-Catalyst Complex Addition->Product_Complex Product_Complex->Catalyst Regeneration Product β-Nitro Alcohol Product_Complex->Product Release

Sources

Purification of benzoylnitromethane by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Purification of Benzoylnitromethane by Recrystallization

Abstract

Benzoylnitromethane (α-nitroacetophenone) is a valuable chemical intermediate in various synthetic pathways. The purity of this compound is paramount for achieving high yields and predictable outcomes in subsequent reactions. This document provides a comprehensive guide to the purification of benzoylnitromethane using the single-solvent recrystallization technique. We delve into the fundamental principles of crystallization, offer a detailed, step-by-step protocol, and provide methods for verifying the purity of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for obtaining high-purity benzoylnitromethane.

Mechanistic Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] In an ideal recrystallization process, an impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, and it begins to form a crystalline lattice.[2]

The slow formation of the crystal lattice is a highly selective process. Molecules of the desired compound will preferentially deposit onto the growing crystal, while impurity molecules, which have a different size, shape, and polarity, do not fit well into the lattice and remain dissolved in the surrounding solvent (the mother liquor).[3] The process effectively separates the pure solid from soluble impurities. Insoluble impurities can be removed beforehand by hot filtration. The success of the technique hinges on the proper selection of a solvent, in which the target compound has a steep solubility curve with respect to temperature, while impurities are either very soluble or nearly insoluble at all temperatures.[4]

cluster_0 Dissolution Phase (Hot) cluster_1 Crystallization Phase (Slow Cooling) cluster_2 Isolation Phase (Cold) A Impure Benzoylnitromethane (Solid Mixture) B Add Minimum Amount of Hot Solvent A->B C Saturated Solution (Compound & Impurities Dissolved) B->C D Decreased Solubility C->D Begin Cooling E Selective Crystal Lattice Formation D->E F Pure Benzoylnitromethane Crystals Form E->F H Vacuum Filtration F->H G Impurities Remain in Mother Liquor G->H I Purified Benzoylnitromethane (Solid) H->I G start Start dissolve 1. Dissolve Crude BNM in Minimum Boiling Ethanol start->dissolve hot_filter 2. (Optional) Hot Gravity Filtration dissolve->hot_filter Insoluble impurities present? cool_rt 3. Slow Cooling to Room Temperature dissolve->cool_rt No hot_filter->cool_rt ice_bath 4. Cool in Ice Bath (Maximize Yield) cool_rt->ice_bath vac_filter 5. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash 6. Wash Crystals with Ice-Cold Ethanol vac_filter->wash dry 7. Dry Crystals Under Vacuum wash->dry analyze 8. Characterize Product (MP, Yield, TLC) dry->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the recrystallization of benzoylnitromethane (BNM).

Step-by-Step Methodology
  • Preparation:

    • Weigh approximately 1.0 g of crude benzoylnitromethane and place it into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Place the flask on a stirrer/hotplate in a fume hood.

    • In a separate beaker, heat approximately 20-30 mL of 95% ethanol to a gentle boil.

  • Dissolution:

    • Using a Pasteur pipette, add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions (0.5-1.0 mL at a time) while stirring and heating. [5] * Allow the solution to return to a boil between additions.

    • Continue adding the minimum amount of hot solvent until all the benzoylnitromethane has just dissolved. Adding excess solvent will reduce the final yield. [2] * Note: If colored, insoluble impurities remain, proceed to hot filtration (Step 2a). Otherwise, proceed to Step 3.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, they must be removed from the hot solution.

    • Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Quickly and carefully pour the hot solution through the fluted filter paper. The goal is to prevent the solution from cooling and crystallizing prematurely in the funnel. [6]

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [2] * Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for 15-20 minutes to maximize the recovery of the purified compound. [5]

  • Isolation:

    • Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask. [6] * Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure it seals against the funnel.

    • Turn on the vacuum and pour the cold crystalline mixture (slurry) into the Büchner funnel.

    • Wash the crystals in the funnel with a small portion (1-2 mL) of ice-cold 95% ethanol to rinse away any remaining mother liquor.

    • Continue to pull a vacuum for 5-10 minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, either in a desiccator under vacuum or in a vacuum oven at a low temperature (<50 °C).

Characterization of Purified Product

Assessing the purity of the final product is a critical step to validate the success of the recrystallization.

Purity Assessment Methods
  • Melting Point Analysis: This is the most common and rapid method for assessing purity. A pure crystalline solid will have a sharp melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress the melting point and broaden the range. [3]* Thin-Layer Chromatography (TLC): Spot the crude material, the purified product, and the mother liquor on a TLC plate. A pure product should show a single spot, while the crude material and mother liquor may show multiple spots.

Expected Results
ParameterCrude BenzoylnitromethanePurified Benzoylnitromethane
Appearance Yellow to brown solid/liquidWhite to off-white crystalline solid
Melting Point Broad range, depressed (e.g., 98-104 °C)Sharp range (e.g., 105-107 °C)
Yield N/ATypically 60-85% (dependent on impurity level)
TLC (Single Spot) No (multiple spots likely)Yes

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was added.Re-heat the solution to boil off some of the solvent until the solution becomes slightly cloudy (saturation point), then allow it to cool again. If necessary, scratch the inside of the flask with a glass rod or add a seed crystal.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point.
Low percent recovery/yield. Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Wash crystals only with ice-cold solvent. Ensure all glassware for hot filtration is pre-heated.
Colored product after recrystallization. Colored impurities are soluble and co-crystallize.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use only a small amount, as it can also adsorb the desired product. [1]

Conclusion

Recrystallization from 95% ethanol is an effective and reliable method for the purification of crude benzoylnitromethane. The protocol described herein, when executed with attention to the principles of slow cooling and minimal solvent use, can significantly enhance the purity of the compound. Verification through melting point analysis provides a straightforward and dependable measure of the procedure's success, yielding a product suitable for high-purity applications in research and development.

References

  • CPAChem. (2022). Safety data sheet. Retrieved from [Link]

  • AFD Petroleum Ltd. (n.d.). Nitromethane Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Organic Chemistry Tutor. (2017). Recrystallization of Benzoic Acid. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Purification of Nitromethane by Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Nitromethane. Retrieved from [Link]

  • Leiden University. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Retrieved from [Link]

  • That Chemist. (2020). How To Recrystallize A Solid. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Nitromethane. Retrieved from [Link]

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Application Notes and Protocols: High-Fidelity Monitoring of Benzoylnitromethane Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the qualitative and semi-quantitative monitoring of chemical reactions involving benzoylnitromethane (α-nitroacetophenone) using Thin-Layer Chromatography (TLC). Recognizing the critical role of precise reaction monitoring in synthetic chemistry, particularly within drug discovery and development, this document outlines robust, field-tested protocols for TLC analysis. We delve into the causal science behind methodological choices, from stationary and mobile phase selection to specialized visualization techniques tailored for α-nitro ketones. This note is designed to empower researchers, scientists, and process chemists to develop and validate their own TLC methods for tracking the consumption of benzoylnitromethane and the formation of its reaction products with confidence and accuracy.

Introduction: The Analytical Imperative in Synthetic Chemistry

In the landscape of organic synthesis, the ability to monitor a reaction's progress is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling.[1] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile analytical tool for this purpose.[2][3] Its simplicity allows for real-time qualitative assessment of a reaction mixture, enabling chemists to determine the presence of starting materials, the emergence of products, and the formation of byproducts.[2][4]

Benzoylnitromethane is a valuable synthetic intermediate, notable for its dual functionality: a reactive ketone and an acidic α-proton adjacent to the nitro group. This structure allows it to participate in a variety of crucial carbon-carbon bond-forming reactions, including Henry (nitroaldol) reactions and Michael additions.[5][6] Monitoring these transformations is essential to prevent side reactions or to determine the optimal endpoint. This guide provides the foundational principles and actionable protocols to establish a reliable TLC-based monitoring system for reactions involving this key intermediate.

The Science of Separation: TLC for α-Nitro Ketones

TLC operates on the principle of differential partitioning of analytes between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[3] A compound's mobility, quantified by its Retention Factor (Rf), is inversely proportional to its polarity. More polar compounds exhibit stronger interactions with the polar stationary phase and thus have lower Rf values.[1]

Benzoylnitromethane possesses both a moderately polar benzoyl group and a highly polar α-nitro group. Its reaction products will have different polarities. For instance, in a Henry reaction with an aldehyde, the resulting β-nitro alcohol will be significantly more polar due to the addition of a hydroxyl group, leading to a lower Rf value. Conversely, a dehydration product (a nitroalkene) would be less polar than the β-nitro alcohol. Understanding these polarity shifts is key to interpreting the TLC plate.

G cluster_0 TLC Plate Analysis Start Reaction Mixture (Benzoylnitromethane + Product) Polarity Compound Polarity Start->Polarity Determines Interaction Interaction with Silica Gel Polarity->Interaction Higher polarity = Stronger interaction Mobility Mobility on TLC Plate Interaction->Mobility Stronger interaction = Lower mobility Rf Retention Factor (Rf) Mobility->Rf Lower mobility = Lower Rf Result Separated Spots Rf->Result

Caption: Logical workflow of compound separation on a TLC plate.

Core Protocol: TLC Monitoring of a Benzoylnitromethane Reaction

This protocol is a self-validating system designed for robust and reproducible results. It incorporates a co-spot lane, which is critical for unambiguous spot identification, especially when Rf values are close.[4]

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (glass or aluminum-backed). The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[7][8]

  • Solvents: Reagent-grade hexane, ethyl acetate, dichloromethane, and methanol.

  • Sample Preparation: A volatile solvent like ethyl acetate or dichloromethane for dissolving reaction aliquots.

  • TLC Development Chamber: A glass chamber with a tight-fitting lid.

  • Spotting: Glass capillary tubes.

  • Visualization: UV lamp (254 nm), iodine chamber, and chemical stain reagents (see Section 5).

Step-by-Step Experimental Workflow

Step 1: Preparation of the TLC Chamber

  • Line the inside of the TLC chamber with a piece of filter paper.

  • Pour the chosen mobile phase into the chamber to a depth of approximately 0.5 cm. The solvent level must be below the origin line on the TLC plate.

  • Close the chamber and allow it to saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform solvent front and reproducible Rf values.

Step 2: Preparing the TLC Plate

  • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate.

  • Mark three equidistant points on this line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'RXN' (Reaction Mixture).

Step 3: Spotting the Plate

  • 'SM' Lane: Prepare a dilute solution of pure benzoylnitromethane in a volatile solvent. Using a capillary tube, touch it to the solution and then briefly and gently to the 'SM' mark on the plate. The goal is a small, concentrated spot (1-2 mm in diameter).

  • 'RXN' Lane: At a specific time point in your reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Spot this directly onto the 'RXN' mark.

  • 'Co' Lane: First, spot the starting material as in the 'SM' lane. Allow it to dry completely. Then, carefully spot the reaction mixture directly on top of the starting material spot.

Step 4: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is upright and not touching the filter paper lining.

  • Close the lid and allow the mobile phase to ascend the plate via capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

Step 5: Drying and Visualization

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Proceed to the visualization methods detailed in Section 5.

G A Prepare Saturated TLC Chamber B Prepare & Spot TLC Plate (SM, Co, RXN) A->B 1. Setup C Develop Plate in Chamber B->C 2. Elution D Mark Solvent Front & Dry Plate C->D 3. Finalize E Visualize Spots (UV, Stain) D->E 4. Detection F Calculate Rf Values & Analyze E->F 5. Interpretation

Caption: Standard experimental workflow for reaction monitoring by TLC.

Method Development: Selecting the Optimal Mobile Phase

The choice of mobile phase (eluent) is the most critical parameter in TLC.[2] For benzoylnitromethane and its derivatives on a silica plate, a binary solvent system of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is an excellent starting point. The goal is to achieve an Rf value for the starting material between 0.3 and 0.5 to allow for clear separation from both more polar products (lower Rf) and less polar byproducts (higher Rf).

A Systematic Approach
  • Initial Trial: Based on the polarity of acetophenone (a related structure), start with a 9:1 Hexane:Ethyl Acetate mixture.[7]

  • Adjusting Polarity:

    • If Rf is too low (<0.2): The eluent is not polar enough to move the compound. Increase the proportion of the more polar solvent (ethyl acetate). Try ratios of 4:1, 2:1, and 1:1 Hexane:Ethyl Acetate.

    • If Rf is too high (>0.8): The eluent is too polar, causing the compound to travel with the solvent front. Decrease the proportion of ethyl acetate. Try ratios of 19:1 or even switch to a less polar co-solvent like dichloromethane.

Trial Mobile Phase (Hexane:Ethyl Acetate)Expected Outcome for BenzoylnitromethaneJustification
9:1 Low Rf (likely < 0.3)Good starting point based on acetophenone, but the nitro group's polarity will increase retention.[7]
4:1 Optimal Target Rf (0.3 - 0.5) A moderate increase in polarity should provide good mobility for the starting material.
2:1 Higher Rf (likely > 0.6)This higher polarity system may be useful if the reaction products are very polar and remain at the baseline in less polar systems.
1:1 Very High Rf (likely > 0.8)Likely too polar for the starting material, but could be necessary for eluting highly polar products like diols.

Visualization Techniques: Making the Invisible Visible

Since benzoylnitromethane and many of its derivatives are colorless, visualization techniques are required to see the separated spots.[9][10] A multi-step approach, starting with non-destructive methods, is recommended.

Non-Destructive Method: UV254 Light
  • Principle: The benzoyl group in benzoylnitromethane contains an aromatic ring, which is a strong chromophore that absorbs UV light. On TLC plates impregnated with a fluorescent indicator (F254), compounds that absorb at 254 nm will quench the fluorescence, appearing as dark spots against a glowing green background.[7][8][9]

  • Procedure: View the dried TLC plate under a UV lamp in a dark environment. Gently circle the visible spots with a pencil, as they will disappear once the lamp is removed.

Semi-Destructive Method: Iodine Vapor
  • Principle: Iodine vapor forms weak, colored complexes with many organic compounds, particularly those with aromatic rings or sites of unsaturation.[9] The spots typically appear as yellow-brown against a light tan background.

  • Procedure: Place the TLC plate in a sealed chamber containing a few crystals of iodine. The spots will become visible within a few minutes. Circle the spots promptly, as the color will fade over time as the iodine sublimes off the plate.

Destructive Methods: Chemical Stains

Chemical stains react with the functional groups of the analytes to produce colored spots. The plate is dipped into or sprayed with the reagent, followed by gentle heating.

A. Potassium Permanganate (KMnO4) Stain

  • Principle: This is a general stain for compounds that can be oxidized. It reacts with alkenes, alkynes, alcohols, and aldehydes.

  • Use Case: Excellent for visualizing the formation of alcohol products (from a Henry reaction) or the disappearance of an aldehyde co-reactant. The spots appear as yellow-brown on a purple background.

  • Recipe: Dissolve 1.5g of KMnO4 and 10g of K2CO3 in 200mL of water with 1.25mL of 10% NaOH.

B. 2,4-Dinitrophenylhydrazine (DNPH) Stain

  • Principle: This stain is highly specific for aldehydes and ketones, forming brightly colored yellow, orange, or red hydrazone derivatives.[11]

  • Use Case: Ideal for confirming the presence of the ketone in benzoylnitromethane and any other ketone-containing species on the plate.

  • Recipe: Dissolve 12g of 2,4-dinitrophenylhydrazine in 60mL of concentrated sulfuric acid, then carefully add to a mixture of 80mL water and 200mL of 95% ethanol.

C. Nitro Group Specific Stain (Reduction & Diazotization)

  • Principle: This is a highly sensitive and specific method for aromatic nitro compounds, which can be adapted for benzoylnitromethane. The nitro group is first reduced to a primary amine, which is then diazotized and coupled with a phenol to form a brightly colored azo dye.

  • Use Case: To specifically confirm the presence of nitro-containing compounds. This is particularly useful for distinguishing between the desired product and any potential byproducts that may have lost the nitro group.

  • Protocol:

    • Reduction: Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl2) in 2M HCl. Heat at 100°C for 10 minutes.

    • Diazotization: After cooling, spray with a 2% (w/v) aqueous solution of sodium nitrite (NaNO2).

    • Coupling: Immediately spray with a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH. Nitro-containing compounds will appear as distinct orange to red spots.

Data Interpretation and Troubleshooting

Calculating Rf Values

The Retention Factor (Rf) is a ratio calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances are measured from the origin line. Rf is a characteristic value for a compound under specific conditions (stationary phase, mobile phase, temperature).[3]

Analyzing the Chromatogram
  • Reaction Start (t=0): The 'RXN' lane should show a single spot corresponding to the 'SM' lane.

  • Reaction Progress (t>0): The spot for the starting material in the 'RXN' lane will decrease in intensity, while a new spot (the product) will appear. In a typical Henry reaction, the product (β-nitro alcohol) will be more polar and have a lower Rf than benzoylnitromethane.

  • Reaction Completion: The starting material spot in the 'RXN' lane should be completely absent. The 'Co' spot lane helps confirm this by showing two distinct spots if the reaction is incomplete.

Common TLC ProblemPotential Cause(s)Solution(s)
Streaking/Tailing Spots Sample is too concentrated (overloaded); Sample is too acidic/basic; Mobile phase polarity is inappropriate.Dilute the sample solution; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase; Re-evaluate mobile phase composition.
No Spots Visible Sample is too dilute; Compound is not UV-active and the wrong stain was used.Spot the sample multiple times in the same location, drying between applications; Use a variety of visualization techniques (e.g., iodine, KMnO4).
Rf Values Too High/Low Mobile phase is too polar (high Rf) or not polar enough (low Rf).Adjust the solvent ratio as described in Section 4.
Uneven Solvent Front TLC chamber was not properly saturated; Plate was touching the side of the chamber or filter paper.Ensure the chamber is sealed and saturated before development; Reposition the plate in the chamber.

Quantitative Analysis: An Overview

While TLC is primarily a qualitative technique, it can be extended to semi-quantitative and quantitative analysis.

  • Semi-Quantitative: By spotting a series of known concentrations of a standard alongside the reaction mixture, a visual comparison of spot size and intensity can provide a rough estimate of the concentration of the analyte in the sample.

  • Quantitative (TLC-Densitometry): For more precise measurements, a TLC scanner (densitometer) can measure the absorbance or fluorescence of a spot after development. This data can be used to generate a calibration curve and accurately quantify the amount of starting material remaining or product formed. This advanced technique is invaluable for kinetic studies and precise impurity profiling.

Conclusion

Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of reactions involving benzoylnitromethane. By systematically developing a method that considers the unique polarity of the analyte and its potential products, and by employing a suite of visualization techniques, researchers can gain rapid and reliable insights into their synthetic transformations. The protocols and principles outlined in this guide provide a robust foundation for achieving high-fidelity analytical results, ultimately leading to more efficient and successful research and development outcomes.

References

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  • Khan, I., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6039. Available at: [Link]

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Application Note: A Robust HPLC Method for the Analysis of Benzoylnitromethane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures containing benzoylnitromethane. This method is critical for researchers, scientists, and drug development professionals involved in syntheses utilizing this versatile building block. The protocol provides a comprehensive guide, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] By explaining the rationale behind each experimental choice, this document equips the user with the necessary tools to not only replicate the method but also to adapt it for similar chemical systems.

Introduction: The Analytical Challenge

Benzoylnitromethane (α-nitroacetophenone) is a key intermediate in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds and pharmacologically active molecules.[5] Monitoring the progress of reactions involving benzoylnitromethane is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The inherent reactivity of the nitro and carbonyl functional groups can lead to a complex mixture of starting materials, intermediates, byproducts, and the desired product.[6] Therefore, a reliable and selective analytical method is indispensable.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the technique of choice for this application due to its high resolving power and sensitivity for chromophoric compounds like benzoylnitromethane.[7][8] This note details a reverse-phase HPLC (RP-HPLC) method that effectively separates benzoylnitromethane from common reactants and potential side products.

Method Development: A Logic-Driven Approach

The development of a successful HPLC method is an iterative process requiring a systematic approach.[9] Our strategy is grounded in the fundamental principles of chromatography, focusing on the physicochemical properties of the analyte and the reaction components.

Analyte and Matrix Considerations

The primary analyte, benzoylnitromethane, is a moderately polar compound. Reaction mixtures may also contain precursors such as acetophenone and nitrating agents, as well as potential byproducts like benzoic acid or products from self-condensation. A successful method must be able to resolve all these components.

Stationary Phase Selection: The Foundation of Separation

For moderately polar analytes, a C18 (octadecylsilyl) stationary phase is the most common and versatile choice in RP-HPLC.[8] The hydrophobic C18 chains provide excellent retention for benzoylnitromethane and related aromatic compounds through hydrophobic interactions. We selected an Agilent ZORBAX Eclipse Plus C18 column (50 mm x 4.6 mm, 1.8 µm particle size) for its high efficiency and good peak shape for a wide range of compounds.[10]

Mobile Phase Optimization: Driving Selectivity

The mobile phase composition is a critical parameter for controlling retention and selectivity in RP-HPLC.[11][12] A mixture of water and an organic solvent is typically used.[13]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[14] Acetonitrile was chosen for this method due to its lower UV cutoff (<190 nm) and lower viscosity, which results in lower backpressure compared to methanol.[15] This is particularly advantageous when aiming for fast analysis times.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[16][17] To ensure reproducible retention times and sharp peaks, the mobile phase was buffered. A phosphate buffer is a common choice, but for compatibility with mass spectrometry (MS), a volatile buffer like formic acid is preferable.[12] For this UV-based method, a low concentration of phosphoric acid was initially considered to maintain a low pH, ensuring that any acidic byproducts are in their protonated, more retained form.

Detection Wavelength Selection: Maximizing Sensitivity

The choice of detection wavelength is crucial for achieving maximum sensitivity.[18] Benzoylnitromethane contains a benzene ring and a nitro group, both of which are chromophores. A UV scan of a standard solution of benzoylnitromethane revealed a strong absorbance maximum around 254 nm. This wavelength provides excellent sensitivity for the analyte while minimizing interference from many common solvents.[19]

Experimental Protocol: From Setup to Analysis

This section provides a step-by-step guide for implementing the HPLC method.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%).

  • Standards: Benzoylnitromethane (98% purity), and any other relevant starting materials or potential byproducts.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (50 mm x 4.6 mm, 1.8 µm)High-efficiency C18 phase provides good retention and resolution for the target analytes.[10]
Mobile Phase A Water with 0.1% Phosphoric AcidLow pH suppresses ionization of acidic compounds, leading to better peak shape and retention.
Mobile Phase B AcetonitrileStrong organic solvent for elution in RP-HPLC with low UV cutoff.[15]
Gradient 30% to 80% B over 10 minutesA gradient is necessary to elute compounds with a range of polarities in a reasonable time.[20]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[14]
Detection Wavelength 254 nmCorresponds to the UV absorbance maximum of benzoylnitromethane for optimal sensitivity.[19]
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzoylnitromethane standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (initial conditions: 30% acetonitrile) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute an aliquot of the reaction mixture with acetonitrile to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation: Ensuring Trustworthiness and Reliability

A thorough validation of the analytical method is essential to ensure that it is fit for its intended purpose.[9] The validation was performed according to the ICH Q2(R1) guidelines.[1][2][3][4]

System Suitability

Before each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly.[21][22][23] A standard solution of benzoylnitromethane (e.g., 25 µg/mL) is injected five times. The acceptance criteria are outlined in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[24]
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection system.[24]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Ensures stable retention times.
Validation Parameters

The following parameters were evaluated to validate the method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was demonstrated by injecting a blank (mobile phase), a placebo (reaction mixture without the analyte), and the analyte spiked into the placebo. The benzoylnitromethane peak was well-resolved from all other peaks.

  • Linearity: The linearity of the method was established by constructing a calibration curve with six concentration levels. The peak area was plotted against the concentration, and a linear regression analysis was performed.

  • Accuracy: The accuracy was determined by the recovery of known amounts of benzoylnitromethane spiked into a placebo matrix at three concentration levels (low, medium, and high).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Validation Results Summary
Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) < 1.5%
Intermediate Precision (%RSD) < 2.0%
LOD ~0.2 µg/mL
LOQ ~0.6 µg/mL
Robustness No significant impact on results from minor variations.

Visualization of the Workflow

The logical flow of the HPLC method development and validation process is illustrated below.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Protocol Finalization cluster_2 Phase 3: Method Validation (ICH Q2 R1) Analyte Characterization Analyte Characterization Stationary Phase Selection Stationary Phase Selection Analyte Characterization->Stationary Phase Selection Physicochemical Properties Mobile Phase Optimization Mobile Phase Optimization Stationary Phase Selection->Mobile Phase Optimization e.g., C18 Detection Wavelength Selection Detection Wavelength Selection Mobile Phase Optimization->Detection Wavelength Selection ACN/Water/Acid Initial Method Initial Method Detection Wavelength Selection->Initial Method e.g., 254 nm System Suitability Testing System Suitability Testing Initial Method->System Suitability Testing Optimization Final Protocol Final Protocol System Suitability Testing->Final Protocol Meets Criteria Specificity Specificity Final Protocol->Specificity Linearity Linearity Final Protocol->Linearity Accuracy Accuracy Final Protocol->Accuracy Precision Precision Final Protocol->Precision LOD_LOQ LOD_LOQ Final Protocol->LOD_LOQ Sensitivity Robustness Robustness Final Protocol->Robustness Validated Method Validated Method Specificity->Validated Method Linearity->Validated Method Accuracy->Validated Method Precision->Validated Method LOD_LOQ->Validated Method Robustness->Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of benzoylnitromethane in reaction mixtures. By following the detailed protocols for method development, implementation, and validation, researchers can confidently and accurately monitor their chemical reactions. The robustness of this method ensures its reliability and transferability across different laboratories and instruments, making it a valuable tool in both academic research and industrial drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

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Application Notes and Protocols: Benzoylnitromethane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of benzoylnitromethane (α-nitroacetophenone) in the synthesis of pharmaceutical intermediates. Benzoylnitromethane serves as a versatile and highly reactive C2 synthon, offering a powerful tool for the construction of complex molecular architectures prevalent in a wide array of bioactive molecules. These notes detail the underlying chemical principles, provide validated experimental protocols, and discuss the causality behind methodological choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Value of Benzoylnitromethane in Medicinal Chemistry

Benzoylnitromethane (C₈H₇NO₃) is a valuable organic building block characterized by a benzoyl group attached to a nitromethane moiety.[1] Its utility in pharmaceutical synthesis stems from the dual reactivity conferred by the nitro group and the adjacent activated methylene group. The electron-withdrawing nature of both the nitro and carbonyl groups significantly acidifies the α-protons, facilitating deprotonation and subsequent nucleophilic attack. Furthermore, the nitro group itself can be transformed into a variety of other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical structures.[2]

The strategic incorporation of benzoylnitromethane into a synthetic route can streamline the construction of complex nitrogen-containing compounds, often reducing the number of reaction steps and improving overall efficiency.[3] This guide will explore its application in key transformations such as Henry (nitroaldol) reactions, Michael additions, and as a precursor for heterocyclic synthesis.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 614-21-1[1][4]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1][4]
Melting Point 105-107 °C[4]
Appearance White to off-white crystalline powder
Storage 2-8°C, keep dry[1][4]

Core Applications in Pharmaceutical Intermediate Synthesis

Benzoylnitromethane's reactivity profile allows for its participation in several pivotal carbon-carbon and carbon-nitrogen bond-forming reactions.

The Henry (Nitroaldol) Reaction: A Gateway to β-Amino Alcohols

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Benzoylnitromethane, with its activated methylene protons, readily participates in this reaction to form β-nitro alcohols. The significance of this transformation lies in the subsequent reduction of the nitro group to an amine, providing direct access to 1,2-amino alcohol moieties. This structural motif is a key pharmacophore in numerous drug classes, including β-blockers and certain antiviral agents.

The general mechanism involves the base-catalyzed deprotonation of benzoylnitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

Diagram: Generalized Henry Reaction Workflow

Henry_Reaction Start Benzoylnitromethane + Aldehyde/Ketone Nitronate Nitronate Anion (Nucleophile) Start:e->Nitronate:w Deprotonation Base Base Catalyst (e.g., Et3N, DBU) Adduct β-Nitro Alcohol Intermediate Nitronate:e->Adduct:w Nucleophilic Attack Product β-Amino Alcohol (Pharmaceutical Intermediate) Adduct:e->Product:w Nitro Group Reduction Reduction Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Workflow for synthesizing β-amino alcohols via the Henry reaction.

Michael Addition Reactions: Building Blocks for γ-Amino Acids and Pyrrolidines

The nitronate anion derived from benzoylnitromethane is a soft nucleophile, making it an excellent candidate for Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction is instrumental in the synthesis of γ-nitro ketones, which are versatile intermediates. Subsequent reduction of the nitro group and cyclization can lead to the formation of substituted pyrrolidines, a common heterocyclic core in many pharmaceuticals.[5]

The choice of base and solvent is critical in controlling the outcome and stereoselectivity of the Michael addition. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases.

Synthesis of Heterocyclic Scaffolds

Beyond serving as a precursor to acyclic intermediates, benzoylnitromethane is a valuable starting material for the construction of various heterocyclic systems.

  • Isoxazoles: The reaction of benzoylnitromethane with hydroxylamine can lead to the formation of isoxazole derivatives. The isoxazole ring is present in several marketed drugs, including some COX-2 inhibitors and antibiotics.

  • Pyrroles: Condensation reactions of benzoylnitromethane with α-amino ketones or related compounds can provide a route to substituted pyrroles. The pyrrole motif is a fundamental component of many natural products and pharmaceuticals.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory. Always consult the Safety Data Sheet (SDS) before handling any chemicals.

General Safety and Handling Precautions for Benzoylnitromethane

Benzoylnitromethane is a solid that can cause skin and eye irritation.[6] Inhalation of dust should be avoided. It is classified as an acute oral toxin.[4]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves (e.g., neoprene, butyl rubber).[7]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6][8] Avoid creating dust. Keep away from strong bases, oxidizing agents, and sources of ignition.[6][9]

  • Storage: Store in a tightly closed container in a cool, dry place (2-8°C).[1][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Protocol: Synthesis of a β-Nitro Alcohol via the Henry Reaction

This protocol describes the synthesis of 1-(4-nitrophenyl)-2-nitro-1-phenylethanol, a potential intermediate for amino alcohol synthesis.

Materials:

  • Benzoylnitromethane (1.0 eq)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add benzoylnitromethane (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq).

  • Dissolve the solids in dichloromethane (approx. 10 mL per gram of benzoylnitromethane).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure β-nitro alcohol.

Expected Outcome and Validation:

ParameterExpected Result
Yield 70-85%
Appearance Pale yellow solid
¹H NMR Characteristic peaks for the aromatic protons and the two diastereotopic methine protons.
FT-IR Strong absorbances corresponding to the nitro groups (~1520 and 1350 cm⁻¹) and the hydroxyl group (~3400 cm⁻¹).
Protocol: Reduction of the Nitro Group to an Amine

This protocol details the reduction of the β-nitro alcohol synthesized in Protocol 3.2 to the corresponding β-amino alcohol.

Materials:

  • β-Nitro alcohol intermediate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the β-nitro alcohol (1.0 eq) in ethanol (approx. 15 mL per gram).

  • Add tin(II) chloride dihydrate (4.0 eq) portion-wise to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot (visualized with ninhydrin stain) indicates progress.[10]

  • Once complete, cool the mixture to room temperature and carefully neutralize by adding saturated aqueous NaHCO₃ until the pH is ~8.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude β-amino alcohol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Tin(II) Chloride: SnCl₂ is a classic and effective reagent for the reduction of aromatic and aliphatic nitro groups to amines under acidic conditions, which are generated in situ. It is often preferred for its selectivity and milder conditions compared to catalytic hydrogenation for certain substrates.[10]

  • Ethanol as Solvent: Ethanol is a good solvent for both the nitro compound and the tin salt, and its boiling point is suitable for the reaction temperature.

  • Aqueous Workup: The basic workup with NaHCO₃ is crucial to neutralize the acidic reaction mixture and precipitate tin salts, allowing for the extraction of the free amine product into the organic phase.

Conclusion: A Versatile Tool for Modern Drug Discovery

Benzoylnitromethane stands out as a cost-effective and versatile building block in the synthesis of pharmaceutical intermediates.[3] Its ability to participate in fundamental bond-forming reactions like the Henry and Michael reactions, coupled with the facile transformation of its nitro group, provides synthetic chemists with a powerful platform for accessing diverse and complex molecular scaffolds. The protocols and principles outlined in these application notes are designed to empower researchers to leverage the full potential of this valuable synthon in their drug discovery and development endeavors. By understanding the causality behind the reaction conditions and handling requirements, scientists can confidently and safely incorporate benzoylnitromethane into their synthetic strategies to accelerate the creation of novel therapeutic agents.

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Flow Chemistry Applications of Reactions with Benzoylnitromethane: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Potential of Benzoylnitromethane in Continuous Flow

Benzoylnitromethane stands as a versatile and highly valuable building block in modern organic synthesis. Its unique structure, featuring an activated methylene group flanked by a nitro and a benzoyl moiety, provides a gateway to a diverse array of complex molecular architectures. Traditionally, reactions involving this intermediate have been conducted in batch reactors. However, the landscape of chemical synthesis is rapidly evolving, with continuous flow chemistry emerging as a superior paradigm for conducting reactions that demand precise control, enhanced safety, and seamless scalability.[1][2]

This technical guide delves into the application of flow chemistry to reactions involving benzoylnitromethane. We will explore the fundamental principles that make flow processing particularly advantageous for these transformations and provide detailed, field-proven protocols for key reactions. The focus will be on leveraging the inherent benefits of microreactor technology—such as superior heat and mass transfer, the ability to handle hazardous intermediates safely, and the potential for multi-step telescoped synthesis—to unlock new efficiencies in the synthesis of valuable compounds for the pharmaceutical and fine chemical industries.[2][3]

The primary reactions of focus will be the Michael addition and the Henry (nitroaldol) reaction, both cornerstone carbon-carbon bond-forming transformations. These reactions, when applied to benzoylnitromethane and its derivatives, pave the way for the synthesis of γ-nitroketones, which are crucial precursors to a variety of heterocycles and other pharmacologically relevant scaffolds.[4][5] We will also discuss the implementation of asymmetric catalysis within these flow systems to achieve high enantioselectivity, a critical requirement in drug development.[6]

Core Advantages of Flow Chemistry for Benzoylnitromethane Reactions

The decision to transition from batch to continuous flow for reactions involving benzoylnitromethane is underpinned by several key advantages that address common challenges associated with nitroalkane chemistry.

  • Enhanced Safety: Nitroalkanes and their derivatives can be thermally sensitive and potentially energetic. Flow reactors, by design, utilize very small reaction volumes at any given moment.[1] This minimization of the reactive inventory significantly mitigates the risks associated with potential runaway reactions or the accumulation of unstable intermediates.[1]

  • Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange.[2] This enables precise control over reaction temperature, which is crucial for managing exothermic events common in nitration and nitroalkane reactions, and for maximizing selectivity.

  • Superior Mixing and Mass Transfer: Rapid and efficient mixing is achieved in microfluidic channels, ensuring homogeneity and preventing the formation of localized "hot spots" or areas of high reagent concentration. This leads to more consistent product quality and higher yields.

  • Telescoped and Multi-step Synthesis: Flow chemistry excels at linking multiple reaction steps together without the need for intermediate isolation and purification.[7][8][9] This "telescoped" approach dramatically reduces synthesis time, solvent waste, and manual handling, leading to a more efficient and sustainable process. For instance, a Henry reaction product can be directly channeled into a subsequent reactor for cyclization or reduction.[9]

  • Facilitated Asymmetric Catalysis: Continuous flow systems are highly compatible with both homogeneous and heterogeneous chiral catalysts. The ability to precisely control residence time and temperature allows for the optimization of enantioselectivity. Furthermore, packed-bed reactors containing immobilized chiral catalysts can be readily integrated into flow setups, simplifying catalyst separation and recycling.[6]

Application Note 1: Continuous Flow Michael Addition for the Synthesis of γ-Nitroketones

The Michael addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. In the context of our topic, the reaction of benzoylnitromethane (acting as the nucleophile after deprotonation) with various Michael acceptors provides a direct route to valuable γ-nitroketones.

Causality and Experimental Rationale

In a batch setting, the generation of the nitronate anion from benzoylnitromethane requires a base. The subsequent reaction can be prone to side reactions or poor selectivity if conditions are not meticulously controlled. Flow chemistry allows for the rapid mixing of the substrate and base to generate the nitronate in situ, followed by its immediate introduction to the Michael acceptor stream. This precise control over residence time minimizes the degradation of the reactive nitronate and suppresses undesired side reactions.

Experimental Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Workup & Collection PumpA Pump A (Benzoylnitromethane + Michael Acceptor) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Base Solution) PumpB->Mixer Reactor Heated Coil Reactor (Residence Time Control) Mixer->Reactor Quench Quench Stream (e.g., aq. NH4Cl) Reactor->Quench BPR Back Pressure Regulator Quench->BPR Collection Product Collection BPR->Collection caption Workflow for Continuous Michael Addition. G cluster_0 Reagent Feeds cluster_1 Step 1: Asymmetric Henry Reaction cluster_2 Step 2: Cyclization cluster_3 Collection PumpA Pump A (Aldehyde) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Benzoylnitromethane + Chiral Catalyst) PumpB->Mixer1 Reactor1 Cryo-Reactor (e.g., -20°C) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 PumpC Pump C (Cyclization Reagent) PumpC->Mixer2 Reactor2 Heated Reactor (e.g., 80°C) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection caption Telescoped Henry Reaction and Cyclization.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoylnitromethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzoylnitromethane (also known as α-nitroacetophenone). This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, focusing on the critical interplay between catalyst and solvent systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among researchers approaching this synthesis.

Q1: What are the primary synthetic routes to benzoylnitromethane (α-nitroacetophenone)?

The synthesis of benzoylnitromethane (C₆H₅COCH₂NO₂) typically involves the reaction between a benzoylating agent and nitromethane. A common and effective approach is the base-catalyzed C-acylation of nitromethane. The core of this transformation is the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking an electrophilic benzoyl source. Key challenges include preventing O-acylation and minimizing side reactions.

Q2: What are the critical safety precautions when handling the reagents?

Safety is paramount. Nitromethane is a flammable liquid and a potent explosive, especially when mixed with bases or amines. It should be handled in a well-ventilated fume hood, away from heat sources. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat[1]. The reaction can be exothermic; therefore, controlled addition of reagents and temperature monitoring are crucial.

Q3: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product spot. A typical solvent system for TLC might be a mixture of hexanes and ethyl acetate. The appearance of new spots can also indicate the formation of byproducts, helping you to decide when to quench the reaction to maximize the yield of the desired product.

Part 2: Catalyst Selection & Optimization

The choice and handling of the catalyst are critical for success. This section delves into common questions regarding catalyst selection and troubleshooting.

Q4: What types of catalysts are effective for this synthesis, and how do they work?

Several catalyst systems can be employed, each with distinct mechanisms and advantages:

  • Homogeneous Base Catalysts: Simple bases like sodium hydroxide or sodium methoxide can be used to deprotonate nitromethane. However, these can lead to side reactions and are often difficult to remove from the reaction mixture.

  • Heterogeneous Solid-Supported Catalysts: Catalysts like potassium fluoride on basic alumina (KF/Al₂O₃) offer significant advantages.[3][4] They provide a solid surface for the reaction, are easily removed by filtration, and can often be recycled.[3][5] The basic sites on the alumina support facilitate the formation of the nitronate anion.

  • Phase-Transfer Catalysts (PTC): PTCs, such as quaternary ammonium salts (e.g., benzyltriethylammonium chloride), are excellent for reactions involving immiscible phases.[6][7][8] A PTC works by pairing with the nitronate anion, formed in an aqueous or solid phase, and transporting it into the organic phase where the benzoylating agent is dissolved. This enhances the reaction rate and can lead to cleaner reactions and higher yields.[8][9]

Q5: I'm observing low conversion. Could the catalyst be the issue?

Low conversion is frequently linked to catalyst issues. Here’s a troubleshooting guide:

  • Catalyst Activity: If using a solid-supported catalyst like KF/Alumina, ensure it is properly prepared and activated. Moisture can deactivate the catalyst; it should be dried under vacuum before use.[3] For PTCs, ensure you are using a sufficient catalytic amount.

  • Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. While a typical loading for a PTC might be 1-5 mol%, this may need to be optimized for your specific conditions.

  • Mixing and Mass Transfer: In heterogeneous systems (solid-liquid or liquid-liquid), vigorous stirring is essential to ensure efficient contact between the reactants and the catalyst at the phase interface.

Q6: How do I choose between a homogeneous, heterogeneous, and phase-transfer catalyst?

The choice depends on your specific experimental goals and constraints.

Catalyst TypeAdvantagesDisadvantagesBest For
Homogeneous High activity, good for small-scale reactions.Difficult to separate from product, can lead to side reactions.Rapid screening of reaction conditions.
Heterogeneous Easy to separate and recycle, often leads to cleaner products.[3]Can have lower activity, may require higher temperatures.Scalable and "green" synthesis processes.
Phase-Transfer Excellent for biphasic systems, mild conditions, high yields.[5][6][8]Catalyst can sometimes be difficult to remove completely.Reactions with reactants of very different polarities.
Part 3: Solvent System Optimization

The solvent is not merely a medium for the reaction; it actively influences reaction rates, selectivity, and side product formation.[10][11]

Q7: How does solvent choice (e.g., polar aprotic vs. protic) impact the yield and side product formation?

Solvent selection is critical for controlling the reaction pathway.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred. They effectively solvate the cation of the nitronate salt but do not strongly solvate the anion. This leaves the nitronate anion "naked" and highly reactive, which can increase the reaction rate. Acetonitrile, in particular, has been shown to provide a good balance between conversion and selectivity in similar reactions.[12]

  • Protic Solvents (e.g., Ethanol, Methanol): Protic solvents can hydrogen-bond with the nitronate anion, stabilizing it and reducing its nucleophilicity, which leads to slower reaction rates.[11] Furthermore, they can participate in side reactions. For instance, methanol should be avoided as it can form an azeotrope with nitromethane, complicating purification.[13]

  • Apolar Solvents (e.g., Toluene, Hexane): These are often used in PTC systems where the reactants are in different phases.[14]

Q8: Are there "green" or environmentally friendly solvent alternatives?

Yes, the principles of green chemistry encourage the use of less hazardous solvents.[6] For this synthesis, consider:

  • Water: Can be used in PTC systems, reducing the need for volatile organic compounds (VOCs).[11][15]

  • tert-Butyl methyl ether (TBME): A greener alternative to solvents like dichloromethane.[15]

  • Solvent-free conditions: In some cases, using a "grind-stone" or neat reaction with a solid catalyst like KF/Alumina can be highly effective, eliminating the need for a solvent altogether.[3]

Q9: My product seems to be degrading in the solvent. What could be the cause?

Product degradation can occur, especially during workup or purification. Benzoylnitromethane is sensitive to both strongly acidic and basic conditions. If you observe degradation:

  • Neutralize Carefully: During workup, ensure that any base catalyst is fully neutralized without creating overly acidic conditions. Washing with a mild buffer or a saturated solution of sodium bicarbonate is often recommended.[16]

  • Avoid Protic Solvents in Chromatography: If using column chromatography for purification, the slightly acidic nature of silica gel can sometimes cause degradation. This can be mitigated by deactivating the silica with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[16]

Part 4: Troubleshooting Guide: Side Reactions & Purification

Even with an optimized catalyst and solvent system, challenges can arise. This guide addresses common issues with side reactions and product isolation.

Q10: I'm seeing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Several side reactions can compete with the desired synthesis:

  • O-Acylation: The nitronate anion is an ambident nucleophile, meaning it can react at either the carbon or an oxygen atom. Reaction at the oxygen leads to an undesired nitronic ester. This is often favored in polar protic solvents. Using polar aprotic solvents can help favor C-acylation.

  • Self-Condensation of Nitromethane: Under strongly basic conditions, nitromethane can react with itself. This can be minimized by the slow, controlled addition of the base or by using a milder, heterogeneous catalyst.

  • Over-reaction: Using a large excess of the benzoylating agent can lead to the formation of dibenzoylated byproducts.[2] Careful control of stoichiometry is essential.

To minimize these, maintain low reaction temperatures, control the stoichiometry of your reagents, and choose your catalyst/solvent system carefully to favor the desired reaction pathway.

Q11: The final product is difficult to purify. What are the best practices for isolating pure benzoylnitromethane?

Purification can be challenging due to the product's properties and potential impurities.

  • Initial Workup: After quenching the reaction, an aqueous workup is typically performed to remove the catalyst and water-soluble byproducts.

  • Crystallization: Benzoylnitromethane is a solid at room temperature (m.p. 105-107 °C)[1]. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often the most effective method for achieving high purity.

  • Column Chromatography: If crystallization is ineffective, column chromatography on silica gel can be used. As mentioned, be mindful of potential degradation on the acidic stationary phase.[16]

Q12: My purified product is unstable. How should it be stored?

Benzoylnitromethane should be stored in a cool, dark place. The recommended storage temperature is 2-8°C.[1] Exposure to heat, light, or residual acidic/basic impurities can lead to decomposition over time. Ensure the product is thoroughly dried and stored in a tightly sealed container.

Appendix A: Experimental Protocols
Protocol 1: Preparation of KF/Alumina Catalyst

This protocol is adapted from standard procedures for preparing solid-supported catalysts.[3]

  • Mixing: In a round-bottom flask, combine 55g of basic alumina and 45g of potassium fluoride (KF) with 100 mL of deionized water.

  • Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure uniform coating of the alumina with KF.

  • Drying: Remove the water under reduced pressure using a rotary evaporator at approximately 50-60°C until a free-flowing powder is obtained.

  • Final Activation: For maximum activity, dry the prepared catalyst in a vacuum oven at 100°C for 10-12 hours or in a desiccator over a strong drying agent (e.g., P₂O₅) under vacuum for 24 hours.[3] Store the activated catalyst in a sealed container under an inert atmosphere.

Protocol 2: General Procedure for Benzoylnitromethane Synthesis using a Heterogeneous Catalyst
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen), add the prepared KF/Alumina catalyst (e.g., 5 mol%).

  • Reagents: Add the appropriate solvent (e.g., acetonitrile) and nitromethane (1.2 equivalents) to the flask.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add the benzoylating agent (e.g., benzoyl chloride, 1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the catalyst and wash it with a small amount of solvent. Quench the filtrate by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography.

Appendix B: Visual Guides
Diagram 1: General Reaction Pathway for Benzoylnitromethane Synthesis

ReactionPathway cluster_reactants Reactants cluster_process Catalytic Cycle Nitromethane Nitromethane (CH₃NO₂) Deprotonation Deprotonation Nitromethane->Deprotonation BenzoylSource Benzoyl Source (e.g., Benzoyl Chloride) NucleophilicAttack Nucleophilic Attack (C-Acylation) BenzoylSource->NucleophilicAttack Nitronate Nitronate Anion (⁻CH₂NO₂) Deprotonation->Nitronate Nitronate->NucleophilicAttack Product Benzoylnitromethane (C₆H₅COCH₂NO₂) NucleophilicAttack->Product Catalyst Base Catalyst (e.g., KF/Al₂O₃, PTC) Catalyst->Deprotonation Facilitates

Caption: General catalytic cycle for the synthesis of benzoylnitromethane.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting cluster_incomplete Incomplete Reaction cluster_byproducts Side Reactions Start Low Yield Observed CheckTLC Analyze TLC Plate: Is starting material present? Start->CheckTLC CheckByproducts Are there significant byproduct spots? CheckTLC->CheckByproducts No IncompleteReaction Potential Causes: - Inactive Catalyst - Insufficient Reaction Time - Low Temperature CheckTLC->IncompleteReaction Yes SideReactions Potential Causes: - Incorrect Solvent - Non-optimal Stoichiometry - Harsh Conditions CheckByproducts->SideReactions Yes WorkupLoss Consider Product Loss During Workup/Purification CheckByproducts->WorkupLoss No Solution1 Solutions: 1. Reactivate/Replace Catalyst 2. Increase Reaction Time 3. Optimize Temperature IncompleteReaction->Solution1 Solution2 Solutions: 1. Change to Aprotic Solvent 2. Adjust Reagent Ratio 3. Lower Temperature SideReactions->Solution2

Caption: A logical flowchart for troubleshooting low product yield.

References
  • Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. (2012). Organic Letters, 14(1), 260-263.
  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. (n.d.). National Institutes of Health.
  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017). Sciencemadness Discussion Board.
  • KF/alumina catalyzed regioselective benzylation and benzoylation using solvent-free grind-stone chemistry. (n.d.). Royal Society of Chemistry.
  • Biocatalytic Henry reaction in a greener medium. (n.d.). Royal Society of Chemistry.
  • Phase transfer catalyst in organic synthesis. (2024).
  • Benzoylnitromethane 98%. (n.d.). Sigma-Aldrich.
  • Phase-transfer catalyst. (n.d.). Wikipedia.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Chemistry & Chemical Technology, 4(3).
  • Henry reaction in WELAN: A green approach. (n.d.). Indian Journal of Chemistry.
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • How to minimize side products of this reaction. (2024). Reddit.
  • Reagents, Solvents and Catalysts for Organic Synthesis. (n.d.). PanReac AppliChem.
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (n.d.). Beilstein Journal of Organic Chemistry.
  • Purification of Nitromethane by Crystallization. (n.d.). Scribd.
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). National Institutes of Health.
  • Synthesis of nitromethane. (n.d.). Google Patents.
  • Phase transfer catalysis (PTC). (2023). OperaChem.
  • Purification of Nitromethane. (1950). Defense Technical Information Center.
  • Common pitfalls in the synthesis of 14-Benzoylneoline and their solutions. (2025). Benchchem.
  • Process for purification of nitromethane. (n.d.). Google Patents.
  • Preventing side reactions during N3-benzoylthymine synthesis. (2025). Benchchem.
  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). Frontiers in Chemistry.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Molecules.
  • and site-selectivity of transition metal-catalyzed nitrene transfer reactions: Alternatives to chlorinated solvents. (n.d.). Royal Society of Chemistry.
  • troubleshooting 3-Nitrobenzanthrone synthesis reaction yields. (2025). Benchchem.
  • One-pot synthesis of granulated alumina-chromia catalysts for fixed-bed isobutane dehydrogenation. (n.d.). Catalysis in Industry.
  • Metal Catalysts for Organic Synthesis. (n.d.). Strem Chemicals.
  • Advances in morphology-controlled alumina and its supported Pd catalysts: synthesis and applications. (2024). Chemical Society Reviews.
  • Regioselective synthesis of functionalized[6][10] naphthyridines by KF/basic alumina as a recyclable catalyst and a brief study of their photophysics. (2016). ResearchGate. Available at:

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (n.d.). New Journal of Chemistry.
  • Synthesis of Sustainable γ-Alumina Catalyst/Catalyst Support from Aluminum Can Waste: Study of the Influence of Reaction Temperature. (n.d.). MDPI.
  • Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. (2023). MDPI.

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Common side products in the synthesis of benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzoylnitromethane (also known as α-nitroacetophenone). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common challenges and side product formation encountered during its synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to the Synthetic Challenges

Benzoylnitromethane is a valuable building block in organic synthesis, but its preparation can be accompanied by the formation of several side products that complicate purification and reduce yields. The primary synthetic routes, namely the acylation of nitromethane and the oxidation of 1-phenyl-2-nitroethanol, each present a unique set of challenges. Understanding the mechanistic origins of these side products is paramount to developing effective troubleshooting strategies.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of Benzoylnitromethane and Presence of Benzoic Acid Impurity

Observed Problem: The final product yield is significantly lower than expected, and spectroscopic analysis (e.g., NMR, IR) indicates the presence of a significant amount of benzoic acid.

Root Cause Analysis:

This issue is most prevalent in syntheses involving the acylation of nitromethane with benzoyl chloride. The primary culprit is often the hydrolysis of the benzoyl chloride starting material or the benzoylnitromethane product.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly susceptible to hydrolysis, reacting with even trace amounts of water in the solvent or on the glassware to form benzoic acid. This not only consumes the acylating agent but also introduces a difficult-to-remove impurity.

  • Competitive O-Acylation: The nitronate anion, formed by the deprotonation of nitromethane, is an ambident nucleophile. While C-acylation is the desired pathway to form benzoylnitromethane, competitive O-acylation can occur, leading to the formation of an unstable O-acyl nitronate intermediate. This intermediate can subsequently decompose to form benzoic acid and other byproducts.[1]

  • Product Hydrolysis: Benzoylnitromethane itself can be susceptible to hydrolysis under certain workup or purification conditions, especially in the presence of strong acids or bases.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions:

    • Thoroughly flame-dry all glassware before use.

    • Use freshly distilled, anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Reagent Quality:

    • Use freshly opened or purified benzoyl chloride. Old bottles may have already undergone partial hydrolysis.

  • Temperature Control:

    • Perform the acylation at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions and favor C-acylation.

  • Workup and Purification:

    • Neutralize Carefully: During the workup, carefully neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Aqueous Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove benzoic acid. The benzoate salt will be soluble in the aqueous layer.[2][3][4]

    • Chromatography: If benzoic acid contamination persists, column chromatography can be employed. Adding a small amount of a non-nucleophilic base like triethylamine (0.5-1%) to the eluent can help to retard the benzoic acid on the silica gel, allowing for better separation.[2]

Issue 2: Formation of β-Nitrostyrene and Other Condensation Products

Observed Problem: The product mixture contains β-nitrostyrene, and in some cases, higher molecular weight impurities, suggesting self-condensation.

Root Cause Analysis:

This issue can arise from the Henry reaction, which is often the preceding step to produce the 1-phenyl-2-nitroethanol precursor for the oxidation route.

  • Dehydration of 1-phenyl-2-nitroethanol: The β-nitro alcohol intermediate (1-phenyl-2-nitroethanol) formed during the Henry reaction can readily dehydrate, especially under acidic or basic conditions at elevated temperatures, to yield β-nitrostyrene.[1]

  • Self-Condensation of Benzoylnitromethane: Benzoylnitromethane has an acidic α-proton and a carbonyl group, making it susceptible to self-condensation under basic conditions, similar to an aldol condensation.[5][6][7] This can lead to the formation of complex oligomeric side products.

Troubleshooting Protocol:

  • Control of the Henry Reaction:

    • When preparing 1-phenyl-2-nitroethanol, maintain low reaction temperatures and use a mild base to minimize dehydration.

    • Work up the reaction under neutral or slightly acidic conditions to prevent base-catalyzed elimination.

  • Mild Oxidation Conditions:

    • When oxidizing 1-phenyl-2-nitroethanol, choose mild oxidizing agents and conditions that are less likely to promote side reactions.

  • Avoid Strong Bases:

    • During the synthesis and purification of benzoylnitromethane, avoid the use of strong bases, especially at elevated temperatures, to prevent self-condensation.

Issue 3: Incomplete Oxidation of 1-phenyl-2-nitroethanol

Observed Problem: The final product is contaminated with the starting material, 1-phenyl-2-nitroethanol, indicating an incomplete reaction.

Root Cause Analysis:

The oxidation of secondary alcohols can sometimes be sluggish, and the choice of oxidizing agent and reaction conditions is critical.

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent may be insufficient to drive the reaction to completion.

  • Ineffective Oxidizing Agent: The chosen oxidizing agent may not be potent enough to efficiently oxidize the nitro alcohol.

  • Suboptimal Reaction Conditions: The reaction temperature or time may not be sufficient for complete conversion.

Troubleshooting Protocol:

  • Optimize Oxidant Stoichiometry:

    • Ensure that a sufficient molar excess of the oxidizing agent is used.

  • Choice of Oxidizing Agent:

    • Potassium dichromate in the presence of sulfuric acid is a classic and effective method for this transformation. Modifications to this procedure, such as controlling the addition rate and reaction time, can lead to high yields of pure product with minimal side products.[8]

    • Other methods like Swern oxidation or using PCC can also be considered.[8]

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before workup.

Summary of Common Side Products

Side Product Common Synthetic Route Plausible Cause Preventative Measures & Solutions
Benzoic AcidAcylation of NitromethaneHydrolysis of benzoyl chloride; O-acylation of nitronate anion.Strict anhydrous conditions; use of fresh reagents; low reaction temperature; aqueous bicarbonate wash during workup.[2][3][4][9]
β-NitrostyreneOxidation of 1-phenyl-2-nitroethanolDehydration of the starting β-nitro alcohol.Mild reaction conditions for the preceding Henry reaction; neutral workup.[1]
Self-Condensation ProductsBoth routesPresence of strong base and elevated temperatures.Avoid strong bases; maintain low temperatures during synthesis and purification.[5][6][7]
1-phenyl-2-nitroethanolOxidation of 1-phenyl-2-nitroethanolIncomplete oxidation.Use of a suitable oxidizing agent in sufficient excess; optimization of reaction time and temperature.[8]

Visualizing Reaction Pathways and Side Reactions

Acylation of Nitromethane: C- vs. O-Acylation

G cluster_0 Nitromethane Deprotonation cluster_1 Acylation Pathways cluster_2 Products Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion + Base Base Base C-Acylation C-Acylation (Desired) Nitronate Anion->C-Acylation + Benzoyl Chloride O-Acylation O-Acylation (Side Reaction) Nitronate Anion->O-Acylation + Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride Benzoylnitromethane Benzoylnitromethane C-Acylation->Benzoylnitromethane Unstable Intermediate O-Acyl Nitronate (Unstable) O-Acylation->Unstable Intermediate Benzoic Acid Benzoic Acid Unstable Intermediate->Benzoic Acid Decomposition

Caption: Competing C- and O-acylation pathways of the nitronate anion.

Oxidation Pathway and Dehydration Side Reaction

G 1-phenyl-2-nitroethanol 1-phenyl-2-nitroethanol Benzoylnitromethane Benzoylnitromethane (Desired Product) 1-phenyl-2-nitroethanol->Benzoylnitromethane + Oxidizing Agent Dehydration Dehydration (Side Reaction) 1-phenyl-2-nitroethanol->Dehydration Heat, Acid/Base Oxidizing Agent Oxidizing Agent beta-Nitrostyrene β-Nitrostyrene Dehydration->beta-Nitrostyrene

Caption: Oxidation of 1-phenyl-2-nitroethanol and the competing dehydration side reaction.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows unreacted benzaldehyde after attempting the Henry reaction to form 1-phenyl-2-nitroethanol. What went wrong?

A1: This indicates an incomplete Henry reaction. Potential causes include:

  • Insufficient Base: The catalytic base may have been insufficient to deprotonate the nitromethane effectively.

  • Low Temperature: While low temperatures are necessary to prevent side reactions, the reaction may be too slow if the temperature is excessively low.

  • Poor Reagent Quality: Ensure your benzaldehyde is free of benzoic acid, as this can quench the base.

Q2: I am having difficulty removing benzoic acid from my benzoylnitromethane product even after a bicarbonate wash. What else can I do?

A2: If a standard aqueous bicarbonate wash is insufficient, consider the following:

  • Multiple Washes: Perform multiple extractions with the bicarbonate solution.

  • Column Chromatography: As mentioned in the troubleshooting guide, column chromatography with a triethylamine-doped eluent can be very effective.[2]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system may help to leave the more polar benzoic acid in the mother liquor.

Q3: Is benzoylnitromethane stable for long-term storage?

A3: Benzoylnitromethane is a relatively stable compound but should be stored in a cool, dark place to prevent potential degradation over time. As with many nitro compounds, it is advisable to avoid prolonged exposure to heat and light.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Reddit. What are some common causes of low reaction yields? r/Chempros. [Link]

  • Sciencemadness.org. Condensation with Nitromethane. [Link]

  • Wikipedia. Self-condensation. [Link]

  • ResearchGate. Acylated products using acetylchloride and benzoylchloride. [Link]

  • ChemEurope.com. Self-condensation. [Link]

  • Fiveable. Self-Condensation Definition - Organic Chemistry II Key Term. [Link]

  • Google Patents.
  • Google Patents.
  • YouTube. C vs O acylation with question from csir-net exam. [Link]

  • PMC - NIH. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. [Link]

  • Reddit. Getting Rid of Benzoic Acid post benzoylation : r/chemistry. [Link]

  • ResearchGate. Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. [Link]

  • Bartleby. Purifying A Compound Of Benzoic Acid. [Link]

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • Chemistry 102 - Experiment 3. [Link]

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Technical Support Center: Troubleshooting Low Yields in the Henry Reaction with Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Henry (nitroaldol) reaction. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using benzoylnitromethane as the nitroalkane component. As a senior application scientist, this guide synthesizes in-depth chemical principles with practical, field-proven insights to help you diagnose and resolve common issues in your experimental workflow.

Introduction: The Unique Challenges of Benzoylnitromethane in the Henry Reaction

The Henry reaction is a cornerstone of C-C bond formation, creating valuable β-nitro alcohols from nitroalkanes and carbonyl compounds.[1] However, the use of benzoylnitromethane introduces specific complexities not typically observed with simpler nitroalkanes like nitromethane. The presence of the electron-withdrawing benzoyl group significantly increases the acidity of the α-proton, which, while facilitating deprotonation to form the requisite nitronate anion, also opens the door to a host of yield-reducing side reactions. This guide will walk you through a systematic approach to troubleshooting these challenges.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered during the Henry reaction with benzoylnitromethane. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Question 1: My reaction is consuming starting materials, but I'm seeing very little of the desired β-nitro alcohol product. What's happening?

Low yields despite the consumption of starting materials often point to the occurrence of side reactions that are more favorable than the desired Henry addition. With benzoylnitromethane, the high stability of the nitronate intermediate can lead to several unproductive pathways.

Possible Causes and Solutions:

  • Retro-Henry Reaction: The Henry reaction is reversible.[2] The β-nitro alcohol product can revert to the starting aldehyde and benzoylnitromethane, especially under the reaction conditions. This equilibrium may not favor the product.

    • Solution: Employ milder reaction conditions. Lowering the reaction temperature can help to trap the product kinetically. Additionally, consider using a catalyst system that promotes the forward reaction more effectively. Some literature suggests that certain Lewis acid catalysts can stabilize the transition state leading to the product.

  • Base-Mediated Decomposition of Benzoylnitromethane: The high acidity of benzoylnitromethane can make it susceptible to decomposition in the presence of a base. This can involve fragmentation or other degradation pathways, leading to a loss of your key reagent.

    • Solution: Carefully select the base. A very strong base might be detrimental. A milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a better choice than strong inorganic bases like NaOH or KOH. The use of a catalytic amount of base is also crucial.[3]

  • Aldol Self-Condensation of the Aldehyde: If your aldehyde starting material has α-hydrogens, it can undergo self-condensation under basic conditions, competing with the Henry reaction.[4]

    • Solution: If possible, use an aldehyde without α-hydrogens (e.g., benzaldehyde, pivaldehyde). If your aldehyde must have α-hydrogens, add it slowly to the reaction mixture containing the benzoylnitromethane and the base to maintain a low concentration of the free aldehyde.

Question 2: I'm observing a complex mixture of byproducts that are difficult to characterize. What are the likely culprits?

The formation of multiple byproducts is a common issue when working with highly functionalized and reactive molecules like benzoylnitromethane.

Possible Byproducts and Mitigation Strategies:

  • Cannizzaro-Type Reactions: With aldehydes lacking α-hydrogens, strong bases can promote a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[2]

    • Mitigation: As mentioned, avoid strong bases. If you must use an aldehyde prone to this reaction, consider using a milder catalyst system, such as certain organocatalysts, which can favor the Henry pathway.

  • Dehydration of the Henry Adduct: The initial β-nitro alcohol product can easily dehydrate under the reaction conditions to form a nitroalkene. While sometimes the desired product, if the β-nitro alcohol is the target, this is a yield-reducing side reaction.[1]

    • Mitigation: Use milder bases and lower reaction temperatures. A careful work-up at a neutral or slightly acidic pH can also help to prevent dehydration during purification.

  • Self-Condensation of Benzoylnitromethane: While less common for the Henry reaction itself, the highly acidic nature of benzoylnitromethane could potentially lead to self-condensation or decomposition pathways under certain conditions, especially with stronger bases or at elevated temperatures.

    • Mitigation: Maintain a low concentration of the benzoylnitromethane nitronate by slow addition of the base. Ensure the reaction temperature is carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use for the Henry reaction with benzoylnitromethane?

A1: The choice of base is critical. Due to the high acidity of benzoylnitromethane, a mild, non-nucleophilic organic base is generally recommended.

Base TypeExamplesSuitability for BenzoylnitromethaneRationale
Strong Inorganic Bases NaOH, KOH, K₂CO₃Generally not recommendedCan promote side reactions like Cannizzaro, aldol condensation, and potential decomposition of the sensitive benzoylnitromethane.[3]
Mild Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Recommended Less likely to promote side reactions. Their conjugate acids can also buffer the reaction mixture.
Organocatalysts Guanidine derivatives, certain chiral aminesWorth considering for improved selectivity and milder conditionsCan offer high catalytic activity under mild conditions, potentially minimizing side reactions.[5]

Q2: How does reaction temperature affect the yield?

A2: Temperature has a significant impact. While higher temperatures can increase the reaction rate, they also tend to favor the retro-Henry reaction and dehydration of the product. It is generally advisable to start at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction progress.

Q3: Can the order of addition of reagents make a difference?

A3: Yes, the order of addition can be crucial. To minimize the self-condensation of the aldehyde, it is often beneficial to add the aldehyde slowly to a mixture of the benzoylnitromethane and the base. This keeps the concentration of the aldehyde low at any given time.

Experimental Protocols: A Step-by-Step Guide to Optimization

For a systematic approach to improving your yields, consider the following optimization protocol.

Protocol: Screening of Bases for the Henry Reaction of Benzoylnitromethane with Benzaldehyde

  • Setup: In three separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve benzoylnitromethane (1.0 mmol) in a suitable solvent (e.g., 5 mL of THF or CH₂Cl₂).

  • Base Addition:

    • Flask 1: Add triethylamine (0.1 mmol, 0.1 eq.).

    • Flask 2: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 mmol, 0.1 eq.).

    • Flask 3: Add potassium carbonate (0.1 mmol, 0.1 eq.) as a heterogeneous base.

  • Aldehyde Addition: To each flask, add benzaldehyde (1.0 mmol) dropwise over 5 minutes at room temperature.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (or after a set time, e.g., 24 hours), quench the reactions by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and the relative ratio of product to byproducts.

This systematic screening will provide valuable data on which base provides the best results under your specific conditions.

Visualizing the Reaction Pathway and Potential Pitfalls

To better understand the competing reactions, the following diagram illustrates the central role of the nitronate intermediate.

Henry_Reaction_Troubleshooting Start Benzoylnitromethane + Aldehyde Nitronate Benzoylnitromethane Nitronate Start->Nitronate + Base Aldol Aldehyde Self-Condensation Start->Aldol Aldehyde with α-H + Base Product Desired β-Nitro Alcohol (Henry Adduct) Nitronate->Product + Aldehyde (Desired Path) Decomposition Decomposition of Benzoylnitromethane Nitronate->Decomposition Excess Base/ High Temp. RetroHenry Retro-Henry Reaction Product->RetroHenry Reversible Dehydration Dehydration to Nitroalkene Product->Dehydration Heat/Base RetroHenry->Start

Caption: Competing pathways in the Henry reaction.

Conclusion

Troubleshooting low yields in the Henry reaction with benzoylnitromethane requires a nuanced understanding of its unique reactivity. By carefully considering the choice of base, reaction temperature, and potential side reactions, and by systematically optimizing your reaction conditions, you can significantly improve the outcome of your experiments. This guide provides a framework for diagnosing and addressing the most common challenges, empowering you to harness the full synthetic potential of this powerful C-C bond-forming reaction.

References

  • Wikipedia. Henry reaction. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Professor Dave Explains. Henry Reaction. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Feng, X., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances. [Link]

Sources

Preventing side reactions in Michael additions of benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Michael addition of benzoylnitromethane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and seek to overcome common challenges related to side reactions and yield optimization. As a resonance-stabilized carbon nucleophile, the nitronate derived from benzoylnitromethane is an excellent Michael donor; however, its ambident nature and the reaction conditions required can lead to undesired pathways.

This document moves beyond simple protocols to explain the chemical reasoning behind experimental choices, providing you with the expert insights needed to troubleshoot and refine your reaction systems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is giving a low yield of the desired C-alkylated product, and I'm observing a significant byproduct. What is the most likely side reaction?

A1: The most common and problematic side reaction is O-alkylation.

The nitronate anion, formed by deprotonating benzoylnitromethane, is an ambident nucleophile. This means it has two nucleophilic sites: the carbon and the oxygen atoms of the nitro group.[1] While C-alkylation is the desired Michael addition pathway, competitive attack by the oxygen atom leads to the formation of a nitronate ester, an O-alkylated byproduct.

  • Causality & Mechanism: The balance between C- and O-alkylation is dictated by both kinetic and thermodynamic factors, a principle known as Hard and Soft Acid and Base (HSAB) theory. The oxygen atom is a "harder" nucleophilic center, while the carbon is "softer". The electrophilic β-carbon of the Michael acceptor is a "soft" electrophile. According to HSAB theory, soft-soft interactions are favored, which should promote the desired C-alkylation.[2] However, reaction conditions can alter this preference. For instance, "harder" counter-ions (like Li⁺) or highly polar, coordinating solvents can favor O-alkylation.

To confirm the presence of an O-alkylated byproduct, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the isolated impurity is essential.

Q2: How can I suppress O-alkylation and favor the desired C-C bond formation?

A2: Optimizing your choice of base, solvent, and temperature is critical to favor C-alkylation.

The goal is to create an environment that promotes the "softer" nucleophilic character of the carbon atom.

  • Expertise & Experience: The key is to generate the nitronate anion efficiently while minimizing its association with counter-ions that could favor O-alkylation.

    • Base Selection: Use a base that is strong enough to deprotonate the benzoylnitromethane (pKa is acidic but context-dependent) but does not introduce complications.[3] Weaker, non-nucleophilic organic bases like DBU (1,8-Diazabicycloundec-7-ene) or mild inorganic bases can be superior to strong alkoxides (e.g., sodium ethoxide). Strong bases can increase the rate of undesired side reactions involving the Michael acceptor itself.[4]

    • Solvent Choice: Polar aprotic solvents like THF, acetonitrile, or DMF are often effective.[3] They can solvate the cation, creating a "freer" nitronate anion where the more nucleophilic carbon is favored to react. Protic solvents should generally be avoided as they can inhibit the reaction.[3] In some cases, a biphasic system (e.g., water-dichloromethane) with a phase-transfer catalyst can enhance yield and selectivity by transferring the formed adduct to the organic phase, preventing subsequent reactions.[5]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the thermodynamically more stable C-alkylated product and reduces the rate of most side reactions.[4][6][7]

The interplay of these factors is visually summarized in the workflow diagram below.

Diagram 1: Troubleshooting Low Yield & Side Reactions

G start_node Low Yield / Impure Product decision_node decision_node start_node->decision_node Analyze Crude Reaction (TLC, NMR) process_node1 Issue: O-Alkylation Pathway Favored decision_node->process_node1 O-Alkylation Product Detected process_node2 Issue: Product Reacts Again decision_node->process_node2 Double Addition Product Detected process_node3 Issue: Acceptor Instability decision_node->process_node3 Acceptor Polymerization or Degradation process_node4 Issue: Insufficient Activation decision_node->process_node4 Starting Material Recovered process_node process_node result_node result_node action1a Switch to Polar Aprotic Solvent (THF, Acetonitrile) process_node1->action1a Action action2a Adjust Stoichiometry: Use ≤1.0 eq. of Acceptor process_node2->action2a Action action3a Use Milder Base / Organocatalyst process_node3->action3a Action action4a Check Base pKa vs. Donor pKa process_node4->action4a Action action1b Use Weaker, Non-nucleophilic Base (e.g., DBU, TMG) action1a->action1b action1c Lower Reaction Temperature (e.g., 0 °C) action1b->action1c result_node1 Favors C-Alkylation action1c->result_node1 action2b Use Milder Base / Catalytic Amount action2a->action2b result_node2 Minimizes Second Addition action2b->result_node2 action3b Decrease Reaction Temperature action3a->action3b result_node3 Preserves Acceptor Integrity action3b->result_node3 action4b Ensure Anhydrous Conditions action4a->action4b result_node4 Promotes Reaction Initiation action4b->result_node4

Caption: A troubleshooting workflow for common Michael addition issues.

Q3: I've successfully formed the Michael adduct, but now I'm getting a second addition product. How do I prevent this?

A3: The formation of a double addition product occurs when the initial Michael adduct can be deprotonated again and react with a second molecule of the Michael acceptor. This is more common with less substituted nitroalkanes like nitromethane but can still occur with benzoylnitromethane under harsh conditions.[5]

  • Trustworthiness (Self-Validating System): To prevent this, your protocol must be designed to stop the reaction after the first addition.

    • Control Stoichiometry: Use a 1:1 molar ratio of the Michael donor (benzoylnitromethane) to the Michael acceptor, or even a slight excess of the donor. This ensures there is no excess acceptor available for a second reaction.

    • Use a Catalytic Amount of Base: Employing a sub-stoichiometric amount of a suitable base ensures that the concentration of the reactive anion is always low. Once the primary adduct is formed, the catalytic base is more likely to deprotonate a new molecule of starting material rather than the less acidic product.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Quench the reaction as soon as the limiting reagent (typically the Michael acceptor) has been consumed to prevent the reaction from proceeding further.

Core Reaction Principles & Visualization

Understanding the fundamental mechanism and the competing pathways is crucial for rational experiment design.

Diagram 2: C-Alkylation vs. O-Alkylation Pathways

G cluster_0 Nitronate Anion Formation cluster_1 Reaction with Michael Acceptor Donor Benzoylnitromethane (Ph-CO-CH2-NO2) Nitronate Ambident Nitronate Anion [Ph-CO-CH-NO2]⁻ Donor->Nitronate + Base - H⁺ Base Base O_Product Side Product (O-Alkylation) Nitronate->O_Product O-attack (Hard-Soft) Acceptor Michael Acceptor (R-CH=CH-EWG) C_Product Desired Product (C-Alkylation)

Caption: Competing nucleophilic attacks from the ambident nitronate anion.

Optimization & Recommended Protocols

Data-Driven Parameter Selection

To aid in your experimental design, the following table summarizes the general effects of key reaction parameters on the Michael addition of benzoylnitromethane.

ParameterConditionExpected Outcome on C-AlkylationRationalePotential Pitfalls
Base Strong Alkoxide (e.g., NaOEt)VariableEfficient deprotonation.Can promote acceptor polymerization and O-alkylation.[4]
Weak Organic (e.g., DBU, TMG)Favorable Milder conditions, less degradation of acceptor.May require longer reaction times if base is too weak.
Organocatalyst (e.g., Thiourea)Highly Favorable Activates both donor and acceptor, often with high selectivity.[8]Catalyst may be expensive or require specific conditions.
Solvent Protic (e.g., Ethanol)UnfavorableSolvates and deactivates the nucleophile.[3]Low to no reaction.
Polar Aprotic (e.g., THF, CH₃CN)Highly Favorable Poorly solvates the anion, increasing its nucleophilicity.[3][9]Must be anhydrous.
Nonpolar (e.g., Toluene)VariableMay work but solubility of intermediates can be an issue.Slower reaction rates are common.
Temperature Elevated (> 50 °C)UnfavorableIncreases rates of side reactions and potential for retro-Michael.[4]Lower yields, more byproducts.
Room Temp (~25 °C)FavorableGood balance of reaction rate and selectivity.May be slow for less reactive substrates.
Low (0 °C)Highly Favorable Maximizes selectivity and suppresses side reactions.[6]Significantly longer reaction times may be needed.
Protocol: Organocatalytic Michael Addition of Benzoylnitromethane

This protocol employs a bifunctional thiourea catalyst, which uses hydrogen bonding to activate both the nucleophile and the electrophile, promoting a highly selective reaction under mild conditions.

  • Trustworthiness: This method is grounded in established principles of organocatalysis, providing a robust system for achieving high yields and selectivity.[8]

Materials:

  • Benzoylnitromethane (1.0 eq)

  • α,β-Unsaturated Ketone/Ester (Michael Acceptor) (1.05 eq)

  • (S,S)-Takemoto Catalyst or similar bifunctional thiourea organocatalyst (0.1 eq)

  • Anhydrous Toluene or Dichloromethane (to make a ~0.2 M solution)

  • Anhydrous Magnesium Sulfate (for workup)

  • TLC plate, appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the benzoylnitromethane (1.0 eq) and the thiourea catalyst (0.1 eq).

  • Dissolution: Add anhydrous toluene to dissolve the solids. Stir the solution at room temperature for 10 minutes.

  • Addition: Add the Michael acceptor (1.05 eq) to the flask.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC, checking for the consumption of the benzoylnitromethane. Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and directly purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Michael adduct.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Michael Additions with 3-Methyl-2-cyclopenten-1-one.
  • Benchchem. (n.d.). preventing Michael addition side reaction in chalcone synthesis.
  • Derdour, A., & Al-Qalaf, F. (n.d.). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in.
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2023). How can I block michael acceptor group from reacting with nitrogen during synthesis?. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (2019). What factors to control or omit to avoid or slow down Michael addition reactions?. Retrieved from [Link]

  • Pearson. (2022). Michael Addition Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • MDPI. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION | Scientific method. Retrieved from [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US5017649A - Low temperature Michael addition reactions.
  • ResearchGate. (2005). Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Retrieved from [Link]

  • PubMed Central. (n.d.). Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group. Retrieved from [Link]

Sources

Technical Support Center: Improving Diastereoselectivity in Asymmetric Reactions of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis involving benzoylnitromethane. This guide is structured to provide actionable insights and troubleshooting strategies to enhance diastereoselectivity in your asymmetric reactions. The content is organized in a question-and-answer format to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control diastereoselectivity in the asymmetric addition of benzoylnitromethane to electrophiles?

A1: The diastereomeric ratio (d.r.) in these reactions is a direct consequence of the energy difference between the transition states leading to the different diastereomers. The key factors you can manipulate to influence this are:

  • Catalyst System: The choice of a chiral catalyst (organocatalyst or metal complex) is paramount. The catalyst's structure creates a chiral environment that preferentially stabilizes one transition state over the other.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by amplifying the energetic difference between the diastereomeric transition states.[1]

  • Solvent: The polarity, viscosity, and coordinating ability of the solvent can significantly impact the geometry and stability of the transition state.[2][3]

  • Additives: The presence of co-catalysts, bases, or other additives can influence the reaction pathway and stereochemical outcome.

Q2: Why am I observing low or no diastereoselectivity in my reaction?

A2: Low diastereoselectivity is a common hurdle and can often be attributed to one or more of the following:

  • Ineffective Catalyst: The chosen catalyst may not be providing a sufficiently structured chiral pocket to effectively discriminate between the diastereomeric transition states.

  • Suboptimal Reaction Conditions: The temperature may be too high, or the solvent may not be ideal for promoting a highly ordered transition state.

  • Background (Uncatalyzed) Reaction: A significant uncatalyzed reaction running in parallel to the desired catalytic cycle will produce a racemic or non-selective background, thus eroding the overall diastereoselectivity.

  • Epimerization: The product's stereocenter may be labile under the reaction or workup conditions, leading to post-reaction erosion of the diastereomeric ratio.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.)
Q: My Michael addition of benzoylnitromethane to an enal yields a nearly 1:1 mixture of diastereomers. How can I improve this?

A: A low d.r. indicates that the energy barrier to form both diastereomers is very similar under your current conditions. A systematic optimization is required.

Step 1: Re-evaluate Your Catalyst System.

  • Rationale: The catalyst is the primary source of stereochemical control. A different catalyst scaffold can offer a distinct chiral environment.

  • Actionable Advice:

    • If using a bifunctional organocatalyst (e.g., a thiourea-based catalyst), consider screening catalysts with different hydrogen-bonding donors or steric bulk.

    • For metal-based catalysis, varying the chiral ligand is a standard approach. Ligands with different bite angles or steric profiles can dramatically alter selectivity.

Step 2: Optimize the Reaction Temperature.

  • Rationale: Diastereoselectivity is often temperature-dependent. Lower temperatures generally favor the formation of the thermodynamically more stable transition state, leading to higher selectivity.[4][5][6]

  • Actionable Advice:

    • If your reaction is currently running at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.[1]

    • Be aware that lowering the temperature will also decrease the reaction rate, so you may need to increase the reaction time accordingly. In some rare cases, an "inversion temperature" can be observed where selectivity changes, but this is less common.

Step 3: Conduct a Solvent Screen.

  • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[2][3] Apolar or weakly polar solvents often promote more ordered transition states through hydrogen bonding and other non-covalent interactions.[7]

  • Actionable Advice:

    • Screen a range of solvents with varying polarities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE).

    • In some cases, a mixture of solvents can provide the optimal balance of solubility and selectivity.[3]

Problem 2: Inconsistent Diastereoselectivity Between Batches
Q: I have successfully optimized my reaction to achieve a high d.r., but the results are not reproducible. What could be the cause?

A: Inconsistent results often point to subtle, uncontrolled variables in your experimental setup.

Step 1: Scrutinize Reagent Purity and Handling.

  • Rationale: Trace impurities, especially water or acid/base contaminants, can interfere with the catalytic cycle. Benzoylnitromethane and some electrophiles can be unstable over time.

  • Actionable Advice:

    • Ensure all reagents are of high purity. Purify starting materials if necessary.

    • Use freshly distilled, anhydrous solvents.

    • Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Step 2: Standardize Reaction Setup and Stirring.

  • Rationale: In heterogeneous reactions or reactions where reagents are added slowly, the rate of stirring can affect mass transfer and local concentrations, thereby influencing selectivity.

  • Actionable Advice:

    • Use a consistent stirring rate for all experiments.

    • Ensure efficient mixing, especially if any components are solids or are added dropwise.

Step 3: Control Temperature Ramps and Timing.

  • Rationale: The rate at which the reaction is cooled or warmed can impact the outcome, as can the precise timing of reagent addition.

  • Actionable Advice:

    • Use a cryostat or a well-controlled cooling bath to maintain a stable temperature.

    • Standardize the procedure for adding reagents (e.g., adding the benzoylnitromethane solution over a specific period).

Problem 3: Poor Yield Accompanied by Low Diastereoselectivity
Q: I am getting a low yield of my desired product, and the diastereoselectivity is also poor. How should I approach this?

A: This scenario suggests that either the desired reaction pathway is inefficient, or side reactions are dominating.

Step 1: Verify Catalyst Activity.

  • Rationale: The catalyst may be inactive or poisoned, leading to a slow or non-existent catalyzed reaction. The observed product may be from the uncatalyzed background reaction.

  • Actionable Advice:

    • Run a control reaction without the catalyst to determine the rate and selectivity of the background reaction.

    • If using a metal catalyst, ensure the correct oxidation state and that the pre-catalyst is properly activated.

Step 2: Consider the Role of Additives.

  • Rationale: Many asymmetric reactions require a co-catalyst or an additive to function optimally. For example, a base may be needed to generate the active nucleophile.

  • Actionable Advice:

    • If your protocol calls for an additive (e.g., a weak base for a Henry reaction), ensure it is added in the correct stoichiometric amount.[8]

    • The choice of base can be critical; screen different bases (e.g., organic vs. inorganic) to find the one that gives the best balance of reactivity and selectivity.

Step 3: Evaluate Substrate Stability.

  • Rationale: Benzoylnitromethane or the electrophile may be degrading under the reaction conditions, leading to a low yield of the desired product.

  • Actionable Advice:

    • Use techniques like TLC or crude NMR to monitor the consumption of starting materials and the formation of byproducts over time.

    • If substrate degradation is observed, consider milder reaction conditions (e.g., lower temperature, less reactive base).

Data Presentation & Protocols

Table 1: Influence of Solvent and Temperature on a Model Asymmetric Michael Addition
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)d.r. (syn:anti)
110Toluene258570:30
210Toluene08285:15
310Toluene-207892:8
410DCM259065:35
510DCM-208580:20
610THF257555:45

Data is illustrative and based on general principles of asymmetric catalysis.

Experimental Protocol: General Procedure for a Catalytic Asymmetric Michael Addition
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral catalyst (e.g., 0.1 mmol, 10 mol%).

  • Add the appropriate anhydrous solvent (e.g., 2.0 mL of toluene).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Add the Michael acceptor (e.g., cinnamaldehyde, 1.0 mmol, 1.0 eq).

  • In a separate vial, dissolve benzoylnitromethane (1.2 mmol, 1.2 eq) in the same anhydrous solvent (1.0 mL).

  • Add the benzoylnitromethane solution to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction at the set temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy or chiral HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

G start Low d.r. Observed catalyst Step 1: Re-evaluate Catalyst - Screen different scaffolds - Vary steric/electronic properties start->catalyst temp Step 2: Lower Temperature - Test 0°C, -20°C, -78°C catalyst->temp If no improvement outcome High d.r. Achieved catalyst->outcome Improvement Observed solvent Step 3: Solvent Screen - Test Toluene, DCM, THF, etc. - Consider solvent mixtures temp->solvent If no/minor improvement temp->outcome Improvement Observed additives Step 4: Check Additives - Verify stoichiometry - Screen different additives (e.g., bases) solvent->additives If still suboptimal solvent->outcome Improvement Observed additives->outcome Optimization Successful

Caption: A decision tree for systematically troubleshooting low diastereoselectivity.

Conceptual Transition State Diagram

TS start Reactants ts1 ΔG‡ (syn) (Favored Pathway) start->ts1 Chiral Catalyst ts2 ΔG‡ (anti) (Disfavored Pathway) start->ts2 p1 Syn-Product ts1->p1 p2 Anti-Product ts2->p2 Energy Energy Energy->

Caption: Energy profile showing favored and disfavored diastereomeric transition states.

References

  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. ElectronicsAndBooks.
  • Solvent effects in homogeneous asymmetric catalysis. RSC Publishing.
  • Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals?. RSC Publishing.
  • Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. ResearchGate.
  • A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. Available at: [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate. Available at: [Link]

  • High stereoselectivity on low temperature Diels-Alder reactions. ResearchGate. Available at: [Link]

  • Asymmetric nitroaldol reactions of nitromethane and benzaldehyde. ResearchGate. Available at: [Link]

  • Technical Support Center: Diastereoselectivity in 2-Nitropentane Reactions. Benchchem.

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Work-up procedures to remove impurities from benzoylnitromethane reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the work-up and purification of benzoylnitromethane (also known as α-nitroacetophenone). This guide provides in-depth, experience-based answers to common challenges encountered during the isolation and purification of this valuable synthetic intermediate. The protocols and troubleshooting advice are designed to ensure high purity and yield, which are critical for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What is a "work-up," and why is it a critical step in my benzoylnitromethane synthesis?

A work-up refers to the series of procedures performed on a reaction mixture to isolate and begin purifying the product after the chemical transformation is complete. For benzoylnitromethane, which is often synthesized via a base-catalyzed condensation reaction like the Henry (nitroaldol) reaction, a proper work-up is crucial for several reasons:[1][2]

  • Neutralization: It removes the base catalyst (e.g., NaOH, DBU), which can promote side reactions or degradation of the product if left in the mixture.

  • Removal of Water-Soluble Impurities: It eliminates inorganic salts and other water-soluble starting materials or by-products.

  • Initial Purification: It separates the desired organic product from the aqueous phase, providing a crude product that is suitable for more rigorous purification methods like recrystallization or chromatography.

An effective work-up simplifies the final purification, improves the final yield, and prevents the product from degrading.

Q2: What are the most common impurities I should expect in my crude benzoylnitromethane?

Understanding potential impurities is key to designing an effective purification strategy. In a typical synthesis from a benzaldehyde derivative and nitromethane, you can expect the following:

ImpurityChemical NameOriginRecommended Removal Method
Unreacted Starting Materials Benzaldehyde, NitromethaneIncomplete reactionAqueous wash, Recrystallization, Column Chromatography
Reaction Intermediate 2-Nitro-1-phenylethanolIncomplete dehydration following Henry reaction[1][3]Column Chromatography
Side-Product Benzoic AcidOxidation of benzaldehyde starting materialBasic aqueous wash (e.g., NaHCO₃ solution)
Catalyst Residue e.g., NaOH, K₂CO₃, DBUCatalyst used in the reactionAcidic aqueous wash (e.g., dilute HCl)
Dehydration Product (E)-Nitrostyrene derivativesFormed if the intermediate β-nitroalcohol eliminates water[4]Recrystallization, Column Chromatography
Q3: My crude product is a brown oil or a sticky solid, not the expected crystalline solid. How do I proceed?

This is a common issue often caused by the presence of residual solvent, unreacted starting materials (which can be oils), or the β-nitroalcohol intermediate, which can depress the melting point of the mixture.

Causality: Benzoylnitromethane has a melting point of 105-107 °C[5]. The presence of impurities disrupts the crystal lattice, resulting in an oil or amorphous solid. The brown color often indicates the formation of minor, highly conjugated by-products or degradation.[6]

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a rotary evaporator followed by high vacuum to remove all traces of the reaction solvent.

  • Attempt Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble but the oily impurities are soluble (e.g., cold hexanes or diethyl ether). Swirl or stir the mixture vigorously. This may wash away the impurities and induce crystallization of the product.

  • Proceed to Chromatography: If trituration fails, the most reliable method is to purify the oil directly using silica gel column chromatography (see Protocol 3). This will effectively separate the solid product from oily impurities.

Q4: My recrystallization attempt failed (product "oiled out," no crystals formed, or recovery was very low). What went wrong?

Recrystallization failures are typically related to solvent choice, concentration, or cooling rate. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the product's melting point.

Causality: For a successful recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities should remain soluble at all temperatures.[7][8]

SymptomProbable CauseSolution
Product "Oils Out" Solution is supersaturated above the product's melting point. Cooling is too rapid.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider using a solvent system with a lower boiling point.
No Crystals Form Solution is too dilute (not saturated). The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still don't form, try adding a non-polar "anti-solvent" (e.g., hexanes) dropwise to the warm solution until it becomes slightly cloudy, then cool.
Poor Recovery Too much solvent was used. The product has significant solubility in the cold solvent.Concentrate the filtrate (mother liquor) and cool it further to obtain a second crop of crystals. Before filtering, ensure the flask is thoroughly cooled in an ice bath to minimize solubility.
Impure Crystals Cooling was too fast, trapping impurities.Re-dissolve the crystals in fresh hot solvent and allow them to recrystallize slowly.[9]
Q5: I see a significant amount of benzoic acid in my crude product. Where did it come from and how do I remove it?

Benzoic acid is a common impurity that arises from the oxidation of the benzaldehyde starting material. This can happen if the benzaldehyde used is old or has been exposed to air.

Removal Strategy: Benzoic acid is acidic, while your product, benzoylnitromethane, is largely neutral (though the α-protons are weakly acidic). This difference in acidity is key to its removal.

  • Method: During the aqueous work-up, perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium carbonate (Na₂CO₃) solution. The benzoic acid will be deprotonated to form sodium benzoate, which is highly water-soluble and will be extracted into the aqueous layer.

  • Caution: Avoid using strong bases like NaOH for this wash, as they can promote unwanted side reactions with your product.

Detailed Purification Protocols

Protocol 1: Standard Aqueous Work-Up

This protocol is the first step after the reaction is deemed complete. It aims to remove catalysts and water-soluble by-products.

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add dilute acid (e.g., 1 M HCl) with stirring until the mixture is neutral or slightly acidic (pH ~6-7). This neutralizes the base catalyst.

  • Solvent Addition: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like methanol, add an immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and water to create two distinct layers.

  • Wash with Water: Wash the organic layer with deionized water (1 x volume of the organic layer). Shake the funnel, vent frequently, and allow the layers to separate. Drain and discard the aqueous layer.

  • Base Wash (Optional): To remove acidic impurities like benzoic acid, wash the organic layer with a saturated NaHCO₃ solution (1 x 0.5 volume).

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) (1 x 0.5 volume). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolate Crude Product: Filter or decant the solution to remove the drying agent. Concentrate the solution using a rotary evaporator to yield the crude benzoylnitromethane.

Protocol 2: Purification by Recrystallization

Recrystallization is highly effective for purifying benzoylnitromethane, which is a stable, crystalline solid.[5]

  • Solvent Selection: The ideal solvent is one in which benzoylnitromethane is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes or toluene.[8][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Silica Gel Column Chromatography

If recrystallization fails to provide a pure product, column chromatography is the definitive next step.[11][12][13]

  • TLC Analysis: First, determine an appropriate eluent (mobile phase) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your product an Rf value of approximately 0.25-0.35.[13]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, creating a packed bed. Add a thin layer of sand on top to protect the silica surface.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM if necessary). Carefully add this solution to the top of the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[14]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If separation is difficult, a gradient elution (gradually increasing the proportion of the polar solvent) can be used.[14]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified benzoylnitromethane.

Visual Workflows

Purification Workflow cluster_reaction Reaction Stage cluster_workup Aqueous Work-up cluster_purification Final Purification Reaction Reaction Mixture Quench Quench (e.g., 1M HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent + Water) Quench->Extraction Wash Aqueous Washes (Water, NaHCO₃, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Evap Solvent Removal (Rotary Evaporator) Dry->Evap Crude Crude Product Evap->Crude Decision Purity Check (TLC/NMR) Crude->Decision Recryst Recrystallization Decision->Recryst High Purity & Solid Column Column Chromatography Decision->Column Oily or Multiple Spots Pure Pure Benzoylnitromethane Recryst->Pure Column->Pure

Caption: General workflow for the work-up and purification of benzoylnitromethane.

Recrystallization Troubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Product 'Oiled Out' Problem->OilingOut Oily Layer Forms NoCrystals No Crystals Formed Problem->NoCrystals Clear Solution Remains LowRecovery Low Recovery Problem->LowRecovery Few Crystals Form CauseOiling Cause: Cooling too fast or wrong solvent B.P. OilingOut->CauseOiling CauseNoCrystals Cause: Solution too dilute NoCrystals->CauseNoCrystals CauseLowRecovery Cause: Too much solvent used LowRecovery->CauseLowRecovery SolutionOiling Action: Re-heat, add more solvent, cool slowly. CauseOiling->SolutionOiling SolutionNoCrystals Action: Boil off some solvent or add anti-solvent. CauseNoCrystals->SolutionNoCrystals SolutionLowRecovery Action: Concentrate mother liquor for a second crop. CauseLowRecovery->SolutionLowRecovery

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • MUNI, I. (n.d.). Synthesis of 3-nitroacetophenone. Masaryk University. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]

  • Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent No. 2,229,532. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Lee, J. Y., et al. (2013). Expression, purification and preliminary X-ray crystallographic analysis of nitroalkane oxidase (NAO) from Pseudomonas aeruginosa. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 8), 918–920. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Almac. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. Retrieved from [Link]

  • Zhang, L., et al. (2008). Preparation of impurity C in benzathine benzylpenicillin products. Chinese Journal of New Drugs. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Reddit. (2022, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • Guy, M., et al. (2012). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Central European Journal of Chemistry. Retrieved from [Link]

  • CN101486653B. (2011). Method for recovering p-nitroacetophenone from residue discharged in p-nitroacetophenone production. Google Patents.
  • Wisniak, J. (2015). Louis Henry: The Henry reaction and other organic syntheses. Educación Química. Retrieved from [Link]

  • Khan, A. R., & Mathur, P. (2016). Enolisation Kinetics of m-Nitro Acetophenone. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). m-Nitroacetophenone. Retrieved from [Link]

  • Rahmawati, et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Pharmaceuticals, 16(8), 1145. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Labcompare. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. Retrieved from [Link]

  • OSTI.gov. (n.d.). Henry reaction resubmission. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions. Retrieved from [Link]

  • Zhang, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5152. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

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Technical Support Center: Navigating the Complexities of Benzoylnitromethane Reactions through NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting advice for identifying byproducts in reactions involving benzoylnitromethane using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Versatility and Challenges of Benzoylnitromethane

Benzoylnitromethane (α-nitroacetophenone) is a valuable C-C bond-forming reagent, prized for the synthetic utility of its activated methylene group, which is positioned between a strongly electron-withdrawing nitro group and a benzoyl group. This unique electronic arrangement makes it a potent nucleophile in a variety of important organic transformations, including the Henry, Michael, and Nef reactions. However, this reactivity also predisposes it to participate in side reactions, leading to complex product mixtures that can be challenging to characterize. NMR spectroscopy is an indispensable tool for in-situ reaction monitoring and for the structural elucidation of both desired products and unwanted byproducts.[1] This guide will provide a detailed, question-and-answer-based approach to demystify the NMR spectra of benzoylnitromethane reaction mixtures.

Troubleshooting Guide: From Puzzling Peaks to Confident Conclusions

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction mechanisms and spectroscopic principles.

Issue 1: Unexpected Signals in the Aldehyde/Ketone Region of the ¹H NMR Spectrum After a Henry Reaction.

Q: I performed a base-catalyzed Henry reaction between benzoylnitromethane and benzaldehyde. My crude ¹H NMR spectrum shows the expected signals for the β-nitro alcohol product, but I also see a singlet at ~10 ppm and a singlet at ~2.6 ppm. What are these unexpected peaks?

A: The singlet at approximately 10 ppm is highly characteristic of an aldehyde proton, while the singlet around 2.6 ppm is in the region of a methyl ketone. The presence of these signals strongly suggests the occurrence of a retro-Henry reaction and the presence of unreacted starting materials or byproducts from the synthesis of benzoylnitromethane.

  • Causality: The Henry reaction is reversible. Under the basic conditions of the reaction, the newly formed β-nitro alcohol can undergo a retro-Henry reaction, leading to the regeneration of the starting benzaldehyde and benzoylnitromethane. Additionally, if the reaction has not gone to completion, you will see the starting materials. The peak at ~2.6 ppm is likely from acetophenone, a common starting material for the synthesis of benzoylnitromethane. If the nitration of acetophenone to form benzoylnitromethane was incomplete, this impurity would be carried through.

  • NMR Analysis:

    • Benzaldehyde: A sharp singlet for the aldehydic proton between δ 9.5-10.5 ppm. The aromatic protons will appear as multiplets between δ 7.4-7.9 ppm.

    • Acetophenone: A sharp singlet for the methyl protons around δ 2.6 ppm. The aromatic protons will show multiplets between δ 7.4-8.0 ppm.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress by TLC or periodic NMR snapshots to determine the optimal reaction time and prevent decomposition.[1]

    • Purification of Starting Material: Ensure the benzoylnitromethane is pure and free of residual acetophenone. Recrystallization or column chromatography may be necessary.

    • Temperature Control: Running the reaction at lower temperatures can often minimize the retro-Henry reaction.

Issue 2: A Complex Mixture of Diastereomers in the ¹H NMR of a Michael Addition Product.

Q: I reacted benzoylnitromethane with chalcone in the presence of a base to form the Michael adduct. The ¹H NMR spectrum is very complex, with multiple overlapping multiplets in the aliphatic region, making it difficult to confirm the structure. What is causing this complexity?

A: The Michael addition of benzoylnitromethane to an α,β-unsaturated ketone like chalcone creates two new stereocenters. This results in the formation of a mixture of diastereomers (in this case, two pairs of enantiomers: (R,R)/(S,S) and (R,S)/(S,R)). Each diastereomer will have a unique set of NMR signals, leading to the complex spectrum you are observing.[2][3]

  • NMR Analysis: Diastereomers are distinct chemical entities and will have slightly different chemical shifts and coupling constants for corresponding protons. This is particularly noticeable for the protons on the newly formed stereocenters and adjacent protons. You will likely see doubled or multiple signals for each proton in the aliphatic backbone of your product. For example, the proton adjacent to the nitro group and the proton adjacent to the benzoyl group will each likely appear as a set of two distinct multiplets.

  • Troubleshooting and Characterization:

    • Higher Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can help to resolve the overlapping multiplets.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for mapping out the proton-proton and proton-carbon correlations for each diastereomer, aiding in the complete assignment of the spectra.

    • Diastereoselective Synthesis: To simplify the product mixture, consider using a chiral catalyst or auxiliary to favor the formation of one diastereomer over the other.[4]

    • Chromatographic Separation: The diastereomers can often be separated by column chromatography, allowing for the individual characterization of each isomer.

Issue 3: Absence of the Expected Dicarbonyl Product and Appearance of New Aromatic Signals After a Nef Reaction.

Q: I attempted a Nef reaction on the product of a Michael addition of benzoylnitromethane to methyl vinyl ketone. I was expecting to see signals for a 1,4-dicarbonyl compound. Instead, my crude ¹H NMR shows a complex aromatic region and no clear evidence of the desired product. What could have gone wrong?

A: The classical Nef reaction involves the hydrolysis of a nitroalkane salt under strong acidic conditions to yield a carbonyl compound.[1][5] However, β-nitro ketones, such as the product from your Michael addition, can undergo alternative pathways under these conditions, especially if the reaction is not carefully controlled.

  • Possible Side Reactions and Byproducts:

    • Oxime Formation: Under weakly acidic or neutral conditions, the nitronate intermediate of the Nef reaction can tautomerize to an oxime.[5] Oximes have characteristic signals in both ¹H and ¹³C NMR.

    • Interrupted Nef Reaction: In the presence of other nucleophiles (including the solvent or counter-ions from the acid), the Nef reaction can be "interrupted," leading to the formation of other products. For instance, with halide acids, hydroxamic acid halides can be formed.[6]

    • Acid-Catalyzed Cyclization/Aromatization: The 1,4-dicarbonyl product, if formed, can be unstable under strong acid and may undergo intramolecular condensation or other rearrangements, potentially leading to the formation of furan or other heterocyclic byproducts.

  • Troubleshooting Steps:

    • Milder Nef Conditions: Explore milder, non-hydrolytic methods for the Nef reaction, such as oxidative or reductive procedures. For example, treatment of the nitronate salt with ozone or potassium permanganate can yield the dicarbonyl compound under less harsh conditions.[5]

    • Careful pH Control: The outcome of the Nef reaction is highly dependent on the pH. Ensure that strongly acidic conditions are maintained to favor the formation of the carbonyl compound over the oxime.[5]

    • In-situ NMR Monitoring: If possible, monitor the reaction directly in an NMR tube to observe the formation and potential decomposition of intermediates and products.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H and ¹³C NMR chemical shifts for benzoylnitromethane?

A1: The NMR spectrum of benzoylnitromethane (α-nitroacetophenone) is relatively simple.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
-CH₂-~ 5.8 - 6.0 (s)~ 78 - 80The methylene protons are deshielded by both the adjacent benzoyl and nitro groups.
-C=O-~ 188 - 192Carbonyl carbon chemical shift is typical for an aryl ketone.
Aromatic-H~ 7.5 - 8.1 (m)~ 128 - 135A complex multiplet pattern for the monosubstituted benzene ring.

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Q2: How can I use NMR to distinguish between the desired β-nitro alcohol and the dehydrated α,β-unsaturated nitroalkene byproduct in a Henry reaction?

A2: The NMR spectra of these two compounds are distinctly different.

  • β-Nitro Alcohol:

    • ¹H NMR: You will observe signals for the -CH(OH)- proton (a multiplet, typically between δ 4.5-5.5 ppm) and the adjacent -CH(NO₂)- proton (also a multiplet, typically between δ 4.0-5.0 ppm). There will also be a broad singlet for the -OH proton, which can be exchanged with D₂O.

    • ¹³C NMR: You will see signals for the carbon bearing the hydroxyl group (~65-75 ppm) and the carbon bearing the nitro group (~80-90 ppm).

  • α,β-Unsaturated Nitroalkene:

    • ¹H NMR: The most characteristic feature is the presence of vinylic protons, typically appearing as doublets in the region of δ 7.0-8.5 ppm with a large coupling constant (J ≈ 13-16 Hz) for a trans configuration.

    • ¹³C NMR: You will observe two signals for the sp² carbons of the double bond in the range of ~120-150 ppm.

Q3: What are some common impurities I might see in my benzoylnitromethane starting material, and how can I identify them by NMR?

A3: The most common method for synthesizing benzoylnitromethane is the nitration of acetophenone. Therefore, you may encounter the following impurities:

  • Acetophenone: A sharp singlet for the methyl group around δ 2.6 ppm in the ¹H NMR spectrum.

  • Isomeric Nitroacetophenones: Nitration can also occur on the aromatic ring, leading to the formation of ortho-, meta-, and para-nitroacetophenone.[7][8][9][10][11][12][13][14][15] These isomers will have distinct aromatic proton patterns in the ¹H NMR and unique sets of signals in the ¹³C NMR. For example, p-nitroacetophenone will show a more symmetrical AA'BB' pattern in the aromatic region of the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample for Reaction Monitoring
  • Set up the reaction on a small scale (e.g., 0.1 mmol) directly in an NMR tube.

  • Use a deuterated solvent that is appropriate for the reaction conditions.

  • Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction.

  • Initiate the reaction (e.g., by adding the catalyst or raising the temperature).

  • Acquire subsequent ¹H NMR spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.[1]

  • Integrate key signals to determine the relative concentrations of reactants and products over time.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in the Henry Reaction

Henry_Reaction Benzoylnitromethane\n+ Aldehyde Benzoylnitromethane + Aldehyde β-Nitro Alcohol\n(Desired Product) β-Nitro Alcohol (Desired Product) Benzoylnitromethane\n+ Aldehyde->β-Nitro Alcohol\n(Desired Product) Henry Reaction β-Nitro Alcohol\n(Desired Product)->Benzoylnitromethane\n+ Aldehyde Retro-Henry α,β-Unsaturated Nitroalkene\n(Byproduct) α,β-Unsaturated Nitroalkene (Byproduct) β-Nitro Alcohol\n(Desired Product)->α,β-Unsaturated Nitroalkene\n(Byproduct) Dehydration

Caption: Key pathways in a Henry reaction involving benzoylnitromethane.

Diagram 2: Workflow for Byproduct Identification by NMR

NMR_Workflow Crude Reaction Mixture Crude Reaction Mixture Acquire ¹H and ¹³C NMR Acquire ¹H and ¹³C NMR Crude Reaction Mixture->Acquire ¹H and ¹³C NMR Identify Signals of\nExpected Product Identify Signals of Expected Product Acquire ¹H and ¹³C NMR->Identify Signals of\nExpected Product Identify Unexplained Signals Identify Unexplained Signals Acquire ¹H and ¹³C NMR->Identify Unexplained Signals Hypothesize Byproduct Structures Hypothesize Byproduct Structures Identify Unexplained Signals->Hypothesize Byproduct Structures Consult Reference Spectra\nand Literature Data Consult Reference Spectra and Literature Data Hypothesize Byproduct Structures->Consult Reference Spectra\nand Literature Data Confirm Structure (e.g., 2D NMR, Spiking) Confirm Structure (e.g., 2D NMR, Spiking) Consult Reference Spectra\nand Literature Data->Confirm Structure (e.g., 2D NMR, Spiking) Byproduct Identified Byproduct Identified Confirm Structure (e.g., 2D NMR, Spiking)->Byproduct Identified

Caption: A systematic workflow for identifying reaction byproducts using NMR.

References

  • Sundararajan, G., & Prabagaran, N. (2001). A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. Organic letters, 3(3), 389–392.
  • Royal Society of Chemistry. (2016). Supplementary Information: Hypoiodite-Catalyzed Oxidative Cyclisation of Michael Adducts of Chalcones with 1,3-Dicarbonyl compounds: A Facile and Versatile Approach to Substituted Furans and Cyclopropanes.
  • Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite - PMC. (n.d.).
  • ChemicalBook. (n.d.). 3-Nitroacetophenone(121-89-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Nitroacetophenone(577-59-3) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3-Nitroacetophenone(121-89-1) 1H NMR spectrum.
  • PubChem. (n.d.). m-Nitroacetophenone.
  • Al-Jaber, N. A., et al. (2010). Study of Michael addition on chalcones and or chalcone analogues.
  • Vakulya, S., Varga, S., Csámpai, A., & Soós, T. (2005). Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts. Organic letters, 7(10), 1967–1969.
  • ChemicalBook. (n.d.). 4-Nitroacetophenone(100-19-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Nitroacetophenone(577-59-3) 1H NMR spectrum.
  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)2. (2021). MDPI.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2015). Scirp.org.
  • How many unique signals would be present in the 1H-NMR of m-nitroacetophenone? (n.d.).
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  • Organic Chemistry Portal. (n.d.). Nef Reaction.
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  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
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  • Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition st
  • Proton NMR - 1-phenylpropan-1-one. (2024). YouTube.
  • M0460 Methyl Vinyl Ketone (stabilized with HQ + AcOH) Solvent - 1H-NMR. (n.d.).
  • m-nitro-benzaldehyde. (n.d.). Sigma-Aldrich.
  • Intramolecular Carbonylation of Vinyl Halides To Form Methylene Lactones A test case is 2-bromo-5-hydroxy-1-pentene (1). (n.d.). ElectronicsAndBooks.
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How to avoid retro-Henry reaction with benzoylnitromethane adducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for handling β-nitro alcohol adducts derived from benzoylnitromethane and its analogs. The Henry (nitroaldol) reaction is a powerful tool for C-C bond formation, but its reversibility—the retro-Henry reaction—poses a significant challenge, particularly for adducts that are sterically hindered or electronically susceptible to cleavage.[1][2] This is frequently observed with benzoylnitromethane adducts, where the electron-withdrawing benzoyl group can influence the stability of the newly formed C-C bond.

This document provides in-depth troubleshooting guides and answers to frequently asked questions designed to help you diagnose and solve issues related to the retro-Henry reaction in your experiments. Our goal is to equip you with the mechanistic understanding and practical protocols needed to maximize the yield and stability of your target compounds.

Troubleshooting Guide: Diagnosing & Solving Adduct Instability

This section is structured to address specific problems you may encounter during your synthesis. Each entry details the probable causes rooted in chemical principles and provides actionable, step-by-step solutions.

Problem 1: Low yield of the desired β-nitro alcohol and significant recovery of starting materials (benzaldehyde derivative and benzoylnitromethane).

Q: My reaction appears to stop prematurely or reverse, leading to poor yields. What is causing this and how can I fix it?

A: This is a classic sign that the reaction equilibrium is not favoring the product, or the product is decomposing back to the starting materials as it forms. The primary drivers for this retro-Henry reaction are excess base and elevated temperature.[3][4]

Root Cause Analysis & Solutions:

  • Excessive Base Concentration or Strength: The same base that catalyzes the forward reaction also catalyzes the reverse.[5] Strong bases (e.g., alkoxides, DBU) or stoichiometric amounts can maintain a high concentration of the deprotonated β-nitro alcohol, which is the key intermediate for C-C bond cleavage.

    • Solution: Employ the mildest effective base in strictly catalytic amounts. Consider screening weaker organic bases like triethylamine (TEA) or using phase-transfer catalysts which can provide milder conditions.[6][7] For some systems, organocatalysts such as bifunctional thioureas can promote the forward reaction while minimizing the reverse pathway.[8]

  • Elevated Reaction Temperature: Heat provides the activation energy for the C-C bond to break, shifting the equilibrium toward the thermodynamically stable starting materials.[3][9]

    • Solution: Maintain strict temperature control. Initiate the reaction at 0 °C and, if the reaction is sluggish, allow it to warm slowly to room temperature. Avoid heating the reaction unless subsequent dehydration to the nitroalkene is the desired outcome.[9] For highly sensitive adducts, running the reaction at sub-zero temperatures (e.g., -20 °C or -78 °C) may be necessary.

  • Prolonged Reaction Time: Leaving the reaction for an extended period after completion exposes the newly formed adduct to basic conditions, increasing the likelihood of reversion.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Once the starting aldehyde is consumed, proceed immediately to the workup and quenching step.

Problem 2: The desired adduct is formed in high yield (confirmed by in-situ analysis), but it decomposes during aqueous workup or purification.

Q: My crude NMR or LC-MS looks great, but after workup and column chromatography, I isolate mainly starting materials. Why is my product disappearing?

A: This indicates that the adduct is unstable under the conditions of your workup and/or purification. The two main culprits are residual base in your crude product and the inherent acidity of standard silica gel.

Root Cause Analysis & Solutions:

  • Ineffective Neutralization of the Catalyst: If the basic catalyst is not completely neutralized, it will continue to promote the retro-Henry reaction in your flask and even on the rotovap as you concentrate the material.

    • Solution: Implement a Prompt and Cold Acidic Quench. This is the most critical step for preserving your adduct.[3] Instead of quenching with water, pour the reaction mixture into a cold, vigorously stirred, weakly acidic solution.

    Experimental Protocol: Retro-Henry Resistant Workup

    • Prepare a quench solution of saturated aqueous ammonium chloride (NH₄Cl) or 1 M aqueous HCl and cool it in an ice bath to 0-5 °C.

    • At the completion of the reaction (as determined by TLC), immediately pour the cold reaction mixture into the cold quench solution with vigorous stirring. This neutralizes the base and protonates the product alkoxide.

    • Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), ensuring all layers remain cold.

    • Wash the combined organic layers with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure without excessive heating.

  • On-Column Decomposition: Standard silica gel is acidic and can promote both dehydration and the retro-Henry reaction, especially if trace amounts of base are still present.

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, slurry the silica gel in the eluent containing a small amount of a volatile amine, such as 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface.

    • Solution 2: Thoroughly Wash the Crude Product. Before chromatography, ensure the crude product is free of any residual base or salts by performing thorough aqueous washes during the workup.

    • Solution 3: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or florisil for purification.

Technical Summary Table

ParameterCondition Promoting Retro-HenryRecommended Condition for Adduct StabilityRationale
Temperature > 25 °C (Room Temp) or heating0 °C or belowReduces the thermal energy available to overcome the activation barrier for C-C bond cleavage.[3]
Base Strength Strong bases (e.g., tBuOK, DBU)Mild bases (e.g., TEA) or organocatalystsMinimizes the concentration of the deprotonated intermediate that precedes cleavage.[5][6]
Base Stoichiometry Stoichiometric or excessCatalytic amounts (e.g., 5-20 mol%)Ensures there is just enough base to catalyze the forward reaction without promoting the reverse.[1]
Workup Quench Quenching with water or brinePrompt quench with cold, dilute acid (e.g., NH₄Cl)Immediately neutralizes the basic catalyst, stabilizing the adduct by protonating the alkoxide.[3]
Purification Standard (acidic) silica gelDeactivated silica gel or alternative stationary phasePrevents on-column acid- or base-catalyzed decomposition of the sensitive β-nitro alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the retro-Henry reaction?

A1: The retro-Henry reaction is the base-catalyzed reverse of the Henry (nitroaldol) reaction.[1][2] It begins with the deprotonation of the hydroxyl group of the β-nitro alcohol by a base, forming an alkoxide. This alkoxide then undergoes C-C bond fragmentation to regenerate the nitronate anion and the starting carbonyl compound (in this case, a benzaldehyde derivative). This process is in equilibrium with the forward reaction.

Q2: Are adducts from benzoylnitromethane particularly unstable?

A2: Yes, they can be. The electron-withdrawing nature of the benzoyl group (-COPh) adjacent to the nitro group can influence the acidity of the α-proton and the stability of the resulting nitronate, thereby affecting the overall equilibrium of the reaction. Furthermore, steric hindrance can disfavor the product, making the retro reaction more facile.

Q3: Can certain additives help suppress the retro-Henry reaction?

A3: Yes. Some studies have shown that the addition of certain inorganic salts, such as potassium iodide (KI), can be crucial for inhibiting the retro-nitroaldol reaction and improving enantioselectivity in certain catalytic systems.[8][10] The exact mechanism of inhibition can be complex and catalyst-dependent but may involve modulating the catalyst activity or influencing the aggregation state of the reactive intermediates.

Q4: My desired product is the dehydrated nitroalkene. Should I still be concerned about the retro-Henry reaction?

A4: Yes. While dehydration is often promoted by heat and base, which would seem to drive the reaction forward, the retro-Henry reaction is a competing pathway.[1][9] If the retro-Henry reaction is faster than dehydration, you will simply regenerate your starting materials. The key is to find conditions (e.g., a specific dehydrating agent or azeotropic removal of water) that favor elimination over C-C bond cleavage.

Visual Diagrams

Reaction Equilibrium

G cluster_0 A Benzaldehyde Derivative C β-Nitro Alcohol Adduct (Product) A->C Henry Reaction (C-C Formation) + Base B Benzoylnitromethane B->C Henry Reaction (C-C Formation) + Base C->A Retro-Henry Reaction (C-C Cleavage) + Base, Heat C->B Retro-Henry Reaction (C-C Cleavage) + Base, Heat

Caption: Equilibrium between the Henry and retro-Henry reactions.

Recommended Experimental Workflow

workflow start Step 1: Controlled Reaction quench Step 2: Prompt Acidic Quench (Cold) start->quench Key Control Point workup Step 3: Cold Workup & Extraction quench->workup purify Step 4: Careful Purification workup->purify product Stable Product purify->product

Caption: Workflow to minimize retro-Henry side reactions.

References

  • Rao, K. R., & Kumar, H. M. S. (2008). Immobilized Arabidopsis thaliana Hydroxynitrile Lyase-Catalyzed Retro-Henry Reaction in the Synthesis of (S)-β-Nitroalcohols. ResearchGate. Available at: [Link]

  • Mohamed, H. M., & Abdellattif, M. H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. Available at: [Link]

  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness.org. Available at: [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. Available at: [Link]

  • Li, J., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. Available at: [Link]

  • Marques, M. M. B. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Organic-Chemistry.org. Available at: [Link]

  • Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. ACS Publications. Available at: [Link]

  • Professor Dave Explains. (2022). Henry Reaction. YouTube. Available at: [Link]

  • Maleev, V. I., et al. (2019). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. MDPI. Available at: [Link]

  • Islam, S., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. Available at: [Link]

  • Wang, Z., et al. (2005). Henry Reaction. Scribd. Available at: [Link]

  • HandWiki. (2022). Nitroaldol Reaction. MDPI. Available at: [Link]

  • Shrinidhi, A. (2015). Reaction of Henry adducts with aqueous sodium borohydride. ResearchGate. Available at: [Link]

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Technical Support Center: Managing the Exothermic Nature of Benzoylnitromethane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols for safely managing reactions involving benzoylnitromethane and related α-nitro ketones. The inherent energy of the nitro group presents significant thermal hazards, and a deep understanding of reaction thermochemistry is not just best practice—it is essential for preventing catastrophic incidents.[1][2][3] This document moves beyond simple procedural lists to explain the causality behind critical safety measures, ensuring a trustworthy and self-validating approach to your experimental work.

Section 1: Foundational Knowledge & Hazard Identification (FAQs)

This section addresses the fundamental questions regarding the thermal risks associated with benzoylnitromethane and other nitro-containing compounds.

Q1: What makes benzoylnitromethane (an α-nitro ketone) potentially hazardous?

A1: The primary hazard stems from the nitro group (-NO₂). Nitroalkanes and nitroaromatic compounds are energetic materials, meaning they can undergo highly exothermic decomposition, releasing a significant amount of energy.[1] This decomposition can be triggered by heat, shock, or friction.[4][5] For α-nitro ketones like benzoylnitromethane, the molecule contains both an oxidizing group (-NO₂) and a fuel source (the organic backbone), which can lead to a self-sustaining, rapid decomposition if initiated.[6] The decomposition energy for many nitroalkanes is often higher than 500 J/g, flagging them as materials requiring careful handling and storage protocols.[1]

Q2: What is a "runaway reaction" and why is it a critical concern here?

A2: A runaway reaction is an uncontrolled, self-accelerating process where the heat generated by the reaction exceeds the heat removal capacity of the system.[3][7][8] This creates a dangerous positive feedback loop: the reaction temperature increases, which exponentially increases the reaction rate, which in turn generates even more heat.[2] This can lead to a rapid rise in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[3][9] Reactions involving nitrations or the use of nitro compounds are frequently implicated in industrial accidents caused by thermal runaways.[2]

Q3: Are the reactions to synthesize benzoylnitromethane also hazardous?

A3: Yes. The synthesis of α-nitro ketones often involves reactions like the Henry (nitroaldol) reaction followed by an oxidation step.[10][11][12] The Henry reaction itself can be exothermic.[10] More significantly, nitration reactions, which are a common way to introduce nitro groups, are notoriously exothermic and require meticulous temperature control to prevent runaways.[8] Any synthesis plan must evaluate the thermal hazard of not only the final product but also of the reaction mixture itself.

Section 2: Pre-emptive Control & Thermal Screening

Before beginning any experiment, a thorough thermal hazard assessment is mandatory. This section outlines the necessary screening protocols.

Q4: How can I quantitatively assess the thermal risk of my reaction before running it?

A4: The cornerstone of a pre-emptive safety strategy is calorimetry.[13] Two key techniques are essential:

  • Differential Scanning Calorimetry (DSC): This is a screening tool used to determine the thermal stability of all individual components, intermediates, and the final product.[1][14] It identifies the onset temperature of decomposition and the total energy released (ΔHdecomp).

  • Reaction Calorimetry (RC): This technique measures the heat evolved during the actual chemical reaction under process-like conditions.[15][16] It provides critical data on the heat of reaction (ΔHrxn), the rate of heat release, and the potential for reactant accumulation.[17]

For reactions with high-risk potential, Adiabatic Reaction Calorimetry (ARC) can be used to simulate a worst-case "cooling failure" scenario, providing data on the time to maximum rate (TMR) and the maximum temperature and pressure achieved.[3][18]

Workflow for Thermal Hazard Assessment

The following diagram outlines a logical workflow for assessing and mitigating thermal risk.

Thermal_Hazard_Assessment cluster_screening Phase 1: Screening cluster_process_safety Phase 2: Process Safety Evaluation cluster_decision Phase 3: Decision & Control Lit Literature Review & SDS Analysis DSC DSC Screening of Reactants & Products Lit->DSC Identify potential hazards RC Reaction Calorimetry (RC) - Measure ΔH_rxn - Analyze Heat Rate DSC->RC If decomposition hazard exists, proceed to RC Accumulation Assess Reactant Accumulation Risk RC->Accumulation MTSR Calculate MTSR & Adiabatic Rise (ΔT_ad) Accumulation->MTSR Decision Is ΔT_ad manageable? Is MTSR below T_onset? MTSR->Decision Go Proceed with Engineered Controls NoGo Redesign Process: - Use Flow Chemistry - Change Solvent/Reagents - Lower Concentration Decision->Go Yes Decision->NoGo No

Caption: A workflow for systematic thermal hazard assessment.

Q5: What key parameters should I look for from calorimetry data?

A5: You must analyze several critical parameters to build a complete safety profile. These are summarized in the table below.

ParameterDescriptionSignificance for SafetyData Source
Tonset Decomposition Onset TemperatureThe temperature at which the material begins to exothermically decompose. Your reaction temperature must remain well below this.DSC, ARC
ΔHdecomp Heat of DecompositionThe total energy released during decomposition. A high value indicates a severe potential hazard.DSC, ARC
ΔHrxn Heat of ReactionThe energy released by the desired chemical reaction. Used to calculate the necessary cooling capacity.RC
ΔTad Adiabatic Temperature RiseThe theoretical temperature increase if all reaction heat is retained in the system (no cooling).[17]Calculated from RC data
MTSR Maximum Temperature of the Synthesis ReactionThe highest temperature the reaction would reach after a cooling failure, considering accumulated reactants.[17]Calculated from RC data

Section 3: Real-Time Reaction Management

Proper experimental setup and control are crucial for managing the exotherm.

Q6: How should I set up my experiment to maintain thermal control?

A6: Effective thermal control relies on three pillars: slow reagent addition, efficient heat removal, and robust agitation.[7][9]

Protocol: Controlled Semi-Batch Reaction

This protocol describes a general procedure for a reaction involving benzoylnitromethane, emphasizing temperature control.

  • Vessel & Setup:

    • Use a jacketed reactor connected to a cryostat/circulator for precise temperature control. A round-bottom flask in an ice/salt bath is a less precise alternative for small scales only.

    • Equip the reactor with an overhead mechanical stirrer. Magnetic stir bars may be insufficient for viscous mixtures or larger scales, leading to poor heat transfer and localized hot spots.[7]

    • Crucially, place a thermocouple probe directly in the reaction mixture to monitor the internal temperature .[7] Do not rely on the bath temperature alone.

  • Reagent Charging:

    • Charge the reactor with benzoylnitromethane and the solvent. Cool the mixture to the desired starting temperature (e.g., 0-5 °C).

    • Load the second reagent into a syringe pump or an addition funnel.

  • Controlled Addition (Semi-Batch):

    • Begin adding the second reagent at a very slow, controlled rate. The goal is to ensure the rate of heat generation is always lower than the rate of heat removal by the cooling system.[8]

    • Continuously monitor the internal temperature. If it rises more than a few degrees above the setpoint, immediately stop the addition . Do not resume until the temperature has stabilized back at the setpoint.

  • Monitoring & Completion:

    • After the addition is complete, allow the reaction to stir at the set temperature until analysis (e.g., TLC, LC-MS) shows completion.

    • Be aware that even after addition is complete, a significant amount of unreacted material could still be present, posing a continued risk.[17]

Q7: What is the best way to handle highly exothermic or fast reactions?

A7: For reactions that are too fast or energetic to be controlled in batch, continuous flow chemistry is the superior and inherently safer method.[8][19] Flow reactors utilize micro- or meso-scale channels with a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[19] This prevents the accumulation of large quantities of energetic material and effectively eliminates the risk of a thermal runaway.[8]

Reactor_Comparison cluster_batch Batch Reactor cluster_flow Flow Reactor Batch Large Volume Low Surface Area/Volume Ratio Poor Heat Transfer High Runaway Risk Flow Small Reaction Volume High Surface Area/Volume Ratio Excellent Heat Transfer Inherently Safer Design Batch->Flow Transitioning to for enhanced safety

Caption: Comparison of Batch vs. Flow reactor safety profiles.

Section 4: Troubleshooting & Emergency Response

Even with careful planning, unexpected events can occur. Knowing how to respond is critical.

Q8: What are the warning signs of an impending thermal runaway?

A8: Be vigilant for these critical indicators:

  • Uncontrolled Temperature Rise: The internal temperature rises rapidly and no longer responds to the cooling system.[7]

  • Pressure Buildup: A sudden increase in pressure in a closed system.

  • Gas Evolution: Noticeable bubbling or foaming.

  • Color Change/Charring: Unexpected darkening or solidification of the reaction mixture.[7]

The Runaway Reaction Feedback Loop

Runaway_Loop Temp Temperature Increases Rate Reaction Rate Accelerates Temp->Rate Exponential Effect Heat Heat Generation Increases Rate->Heat Cooling Cooling System Overwhelmed Heat->Cooling Cooling->Temp Positive Feedback

Caption: The positive feedback cycle of a thermal runaway.

Q9: What is the immediate emergency procedure if I suspect a runaway?

A9: Execute the following steps immediately and without hesitation:

  • STOP REAGENT ADDITION: Immediately cease adding any more reagents to the vessel.[7]

  • MAXIMIZE COOLING: Crash-cool the reaction by lowering the circulator setpoint to its minimum or by adding dry ice/acetone to the secondary cooling bath.[7]

  • INCREASE AGITATION: Ensure the stirrer is on its maximum safe speed to improve heat transfer to the vessel walls.[7]

  • ALERT PERSONNEL & PREPARE FOR EVACUATION: Inform colleagues and a supervisor. Be prepared to lower the fume hood sash completely and evacuate the immediate area.

  • CONSIDER A QUENCH: Only if you have a pre-planned and validated quenching agent (e.g., a cold, inert solvent or a chemical that will safely neutralize a reactant), and it is safe to do so, add the quenching agent. Do not improvise this step.

Section 5: Scale-Up Considerations

Scaling a reaction introduces new and significant safety challenges.

Q10: Why is scaling up a reaction involving benzoylnitromethane particularly dangerous?

A10: The primary danger during scale-up is the change in the surface-area-to-volume ratio.[14] As you increase the scale of a reaction:

  • The volume (and thus the potential for heat generation) increases by the cube of the vessel's radius (r³).

  • The surface area available for heat removal only increases by the square of the radius (r²).

This means that a reaction that was easily controlled on a 1-gram scale can become an uncontrollable runaway on a 100-gram scale because the ability to remove heat cannot keep up with the massively increased heat production.[14]

Q11: What is a safe protocol for scaling up my reaction?

A11: Never scale up a reaction by more than a factor of 2-3x at a time for any process with known thermal hazards.[20] Before any scale-up, you must have complete reaction calorimetry data. Re-evaluate all safety parameters (cooling capacity, addition time, emergency procedures) for the new scale. If a reaction is highly exothermic, the safest route is to avoid batch scale-up altogether and transition the process to a continuous flow platform.[8]

References

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  • Runaway Reaction. (n.d.). Gexcon Incident Investigation.
  • Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo.
  • Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules. (n.d.). Journal of Thermal Analysis and Calorimetry.
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  • Chromate oxidation of alpha-nitro alcohols to alpha-nitro ketones: significant improvements to a classic method. (2005). PubMed.
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Technical Support Center: Catalyst Poisoning in Reactions Involving Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst poisoning in reactions involving benzoylnitromethane. Our focus is on providing practical, experience-driven insights to help you overcome common challenges in your synthetic work.

Introduction: The Challenge of Catalyst Deactivation

Catalytic reductions of nitro compounds, such as the conversion of benzoylnitromethane to its corresponding amine, are fundamental transformations in organic synthesis. However, the efficiency of these reactions is often hampered by catalyst deactivation, or "poisoning."[1][2][3] Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its activity and, in severe cases, halting the reaction altogether.[3][4] This guide will help you diagnose, troubleshoot, and prevent common catalyst poisoning issues encountered when working with benzoylnitromethane.

Part 1: Frequently Asked Questions (FAQs)

Q1: My catalytic reduction of benzoylnitromethane is sluggish or has stalled completely. What are the likely causes?

A1: A stalled or slow reaction is a classic sign of catalyst deactivation. Several factors could be at play, and a systematic approach to troubleshooting is crucial.

  • Catalyst Quality and Handling: Ensure your catalyst, typically Palladium on carbon (Pd/C), is fresh and has been stored correctly.[5] Catalysts can lose activity over time. Also, be aware that pyrophoric catalysts like Raney Nickel require careful handling to maintain their activity.[6]

  • Purity of Benzoylnitromethane: Your starting material could be a source of poisons. Impurities from the synthesis of benzoylnitromethane, such as residual starting materials (benzaldehyde, nitromethane) or byproducts, can act as catalyst inhibitors.[7]

  • Solvent Purity: Impurities in your solvent, even at trace levels, can poison the catalyst. For instance, sulfur-containing impurities in some grades of alcohols can be particularly detrimental.

  • Presence of Known Catalyst Poisons: A wide range of functional groups and inorganic ions can act as catalyst poisons. These include sulfur compounds, halides, and even the product amine under certain conditions.[1][8]

Q2: What are the most common catalyst poisons I should be aware of when working with benzoylnitromethane?

A2: While many substances can inhibit catalytic activity, some are more commonly encountered in this specific reaction.

Poison Category Specific Examples Potential Source in Benzoylnitromethane Reactions Mechanism of Poisoning
Sulfur Compounds Thiols, sulfides, H₂S, SO₂Impurities in solvents or reagents; contamination from other reactions.Strong chemisorption onto the metal surface, blocking active sites.[9][10][11]
Halide Ions Cl⁻, Br⁻, I⁻Impurities from starting materials or reagents (e.g., if synthesized using halogenated precursors).Adsorption onto the catalyst surface, inhibiting reactant binding.[8][12]
Nitrogen Compounds Product amine, pyridine, nitrilesThe amine product can sometimes inhibit the catalyst; other nitrogen-containing impurities.[1][8][13]Strong adsorption to active sites.
Carbon Monoxide (CO) Incomplete combustion if using certain heat sources; impurities in hydrogen gas.Strong and often irreversible binding to the metal surface.[1][3]
Q3: Can the amine product of the reduction poison the catalyst?

A3: Yes, under certain conditions, the resulting amine can act as a catalyst inhibitor.[8][13] This is a form of product inhibition. The lone pair of electrons on the nitrogen atom can coordinate to the metal surface of the catalyst, blocking active sites and preventing further reaction of the starting material. This effect is often more pronounced at higher product concentrations.

Q4: How can I determine if my catalyst is poisoned?

A4: Diagnosing catalyst poisoning often involves a process of elimination and some targeted experiments.

  • Run a Control Reaction: Use a well-characterized, "clean" substrate (e.g., nitrobenzene) with the same batch of catalyst and solvent. If this reaction proceeds as expected, it strongly suggests that your benzoylnitromethane or a specific impurity within it is the source of the poison.

  • Increase Catalyst Loading: In some cases of mild poisoning, increasing the catalyst loading can help to overcome the inhibition and drive the reaction to completion.[5] However, this is not an ideal or cost-effective long-term solution.

  • Pre-treat Your Substrate: If you suspect impurities in your benzoylnitromethane, you can try to purify it further (e.g., recrystallization) or pass a solution of it through a small plug of activated carbon or alumina to adsorb potential poisons before the reaction.

Part 2: Troubleshooting Guides

Guide 1: Sluggish or Incomplete Reaction

This guide provides a step-by-step workflow to diagnose and resolve a slow or stalled catalytic reduction of benzoylnitromethane.

Troubleshooting_Workflow start Reaction is Sluggish or Stalled check_catalyst 1. Verify Catalyst Activity - Use a fresh batch of catalyst. - Run a control reaction with a known 'clean' substrate. start->check_catalyst catalyst_ok Catalyst is Active check_catalyst->catalyst_ok Control reaction works catalyst_bad Catalyst is Inactive check_catalyst->catalyst_bad Control reaction fails purify_substrate 2. Assess Substrate Purity - Recrystallize benzoylnitromethane. - Perform elemental analysis for S, halides. catalyst_ok->purify_substrate catalyst_bad->start Replace catalyst and restart substrate_ok Substrate is Pure purify_substrate->substrate_ok Purification has no effect substrate_impure Substrate is Impure purify_substrate->substrate_impure Reaction improves after purification check_solvent 3. Evaluate Solvent Quality - Use a new bottle of high-purity solvent. - Consider a different solvent system. substrate_ok->check_solvent success Reaction Proceeds Successfully substrate_impure->success Purified substrate works solvent_ok Solvent is High Purity check_solvent->solvent_ok No improvement with new solvent solvent_bad Solvent is Contaminated check_solvent->solvent_bad Reaction improves with new solvent optimize_conditions 4. Optimize Reaction Conditions - Increase hydrogen pressure. - Adjust temperature. - Improve stirring. solvent_ok->optimize_conditions solvent_bad->success Use high-purity solvent optimize_conditions->success Poisoning_Mechanisms cluster_catalyst Catalyst Surface (e.g., Palladium) cluster_reactants Reactants cluster_poisons Poisons active_site Active Site product Desired Product (Aminobenzoylketone) active_site->product Product Desorption reactant Benzoylnitromethane reactant->active_site Adsorption & Reaction hydrogen H₂ hydrogen->active_site Adsorption & Dissociation sulfur Sulfur Compound (R-S-R) sulfur->active_site Strong Chemisorption (Deactivation) halide Halide Ion (X⁻) halide->active_site Adsorption (Inhibition) amine Product Amine (R-NH₂) amine->active_site Competitive Adsorption (Product Inhibition)

Caption: Mechanisms of catalyst poisoning on an active site.

Key Mechanisms of Deactivation:

  • Simple Adsorption (Inhibition): The poison molecule reversibly adsorbs to an active site, competing with the reactant molecules. This is a form of competitive inhibition.

  • Irreversible Chemisorption (Poisoning): The poison forms a strong, often covalent, bond with the active site, rendering it permanently inactive. [1][3]Sulfur compounds are notorious for this type of poisoning on palladium catalysts. [10]* Surface Reconstruction: Some poisons can cause the metal atoms on the catalyst surface to rearrange, leading to a loss of active sites.

  • Electronic Effects: The adsorption of a poison can alter the electronic properties of the catalyst surface, which can, in turn, affect its catalytic activity. [10]

Part 4: Prevention Strategies

"An ounce of prevention is worth a pound of cure" is particularly true for catalyst poisoning.

  • High-Purity Reagents: Always use the highest purity starting materials and solvents available. If you synthesize your own benzoylnitromethane, ensure it is thoroughly purified.

  • Dedicated Glassware: Use glassware that is dedicated to catalytic reactions to avoid cross-contamination from other reagents, especially those containing sulfur or halides.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and to purge any volatile poisons. [14]* Guard Beds: In flow chemistry or larger-scale reactions, a "guard bed" of a sacrificial catalyst or an adsorbent can be placed before the main catalyst bed to remove poisons from the reactant stream.

By understanding the potential sources of catalyst poisons and implementing these preventative measures, you can significantly improve the reliability and success of your catalytic reactions involving benzoylnitromethane.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Catalyst Supports in Enhancing Catalyst Lifespan.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • PubMed. (2008). Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes.
  • ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • National Institutes of Health (NIH). (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
  • RSC Publishing. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts.
  • National Institutes of Health (NIH). (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
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  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.
  • Taylor & Francis. (n.d.). Catalyst support – Knowledge and References.
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  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Wikipedia. (n.d.). Catalyst poisoning.
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  • Reddit. (2022). Hydrogenation reaction tips and tricks.
  • ACS Publications. (2025). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source.
  • (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • chemeurope.com. (n.d.). Catalyst poisoning.
  • ACS Publications. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters.
  • Scirp.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry.
  • National Institutes of Health (NIH). (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction.
  • DTIC. (n.d.). A Mechanistic Study of Nitromethane Decomposition on Ni Catalysts.
  • Sigma-Aldrich. (n.d.). Benzoylnitromethane 98%.
  • (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • National Institutes of Health (NIH). (n.d.). Catalyst-like role of impurities in speeding layer-by-layer growth.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
  • Khan Academy. (n.d.). Types of catalysts.
  • YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
  • Buchler GmbH. (n.d.). Henry reaction with benzaldehyde & nitromethane.
  • Sigma-Aldrich. (n.d.). Benzoylnitromethane 98%.
  • Chemical Society Reviews (RSC Publishing). (2012). Trace metal impurities in catalysis.
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.

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Technical Support Center: The Effect of Temperature on Benzoylnitromethane Additions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing benzoylnitromethane addition reactions. As a Senior Application Scientist, I understand that controlling the rate and, more critically, the selectivity of these powerful C-C bond-forming reactions is paramount to achieving your synthetic goals. Temperature is arguably the most potent, yet sometimes overlooked, variable in your experimental toolkit.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explore the mechanistic underpinnings—the "why"—behind the observable results, empowering you to rationalize your observations and intelligently design your next experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Rate and Yield

Question 1: My benzoylnitromethane addition is extremely slow or not proceeding at all at the recommended low temperature. What is the cause and what should I do?

Answer: This is a classic challenge of balancing reaction rate with selectivity. While low temperatures are often recommended to enhance stereoselectivity, they can significantly decrease the reaction rate.

The Scientific Reason: Chemical reactions occur when molecules collide with sufficient energy to overcome an activation energy barrier (Ea).[1][2] Temperature is a measure of the average kinetic energy of molecules in a system. By lowering the temperature, you decrease the proportion of molecules that possess energy equal to or greater than the Ea, leading to fewer successful reactive collisions per unit of time.[1][2] As a rule of thumb, the rate of many organic reactions can double for every 10°C increase in temperature, and conversely, halve for every 10°C decrease.[1]

Troubleshooting Steps:

  • Confirm Reagent Purity: First, ensure all reagents and solvents are pure and anhydrous, as contaminants can inhibit the catalyst or react with intermediates.[3]

  • Verify Catalyst Activity: If using a catalyst, confirm its activity. Some catalysts degrade upon storage.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely by Thin-Layer Chromatography (TLC) at each new temperature. This allows you to find the "sweet spot" that provides an acceptable rate without significantly compromising selectivity.

  • Increase Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can accelerate the reaction without needing to raise the temperature.[4]

  • Consider a Different Solvent: The solvent can influence reaction rates. A solvent that better solubilizes your reactants and catalyst may improve the reaction rate at a given temperature.

Question 2: I increased the temperature to accelerate my reaction, but my yield was unexpectedly low. Why did this happen?

Answer: While heat gets reactions going, excessive temperature can be detrimental, leading to reactant, intermediate, or product degradation, as well as promoting side reactions.

The Scientific Reason: Benzoylnitromethane and the resulting adducts can be thermally sensitive. The nitro group, in particular, can participate in undesired pathways at elevated temperatures.[5] Furthermore, higher temperatures can provide enough energy to overcome the activation barriers of competing side reactions, which may have been kinetically inaccessible at lower temperatures.[2][6]

Potential Issues at Higher Temperatures:

  • Decomposition: The starting material or the product may decompose. Nitro compounds, in particular, can be prone to decomposition.[5]

  • Retro-Michael Addition: The Michael addition is often reversible.[7] Higher temperatures can shift the equilibrium back towards the starting materials, especially if the product is sterically hindered or less stable, thus lowering the isolated yield.

  • Side Reactions: Competing reactions, such as self-condensation of the ketone or polymerization, may become significant at higher temperatures.[6]

Troubleshooting Workflow: The following workflow is designed to find the optimal temperature balancing reaction rate and yield.

G cluster_0 Temperature Optimization Workflow start Start: Low Yield at High Temp step1 Run reaction at Room Temp (20-25°C) Monitor by TLC start->step1 decision1 Reaction Complete in Reasonable Time? step1->decision1 step2a Decrease Temp to 0°C Monitor by TLC decision1->step2a  Yes step2b Increase Temp to 40°C Monitor by TLC decision1->step2b  No decision2a Rate Acceptable? step2a->decision2a decision2b Yield Improved? step2b->decision2b decision2a->step1  No (Too Slow) outcome1 Optimal Condition Found (Good Yield & Rate) decision2a->outcome1  Yes step3b Decomposition or Side Products Evident by TLC? decision2b->step3b  No decision2b->outcome1  Yes step3a Further decrease Temp (-20°C) Find lowest effective T step3b->outcome1  No outcome2 High Temp is Detrimental Re-evaluate Catalyst/Solvent step3b->outcome2  Yes

Caption: Workflow for optimizing reaction temperature.

Section 2: Controlling Selectivity

Question 3: My reaction is fast and gives a high yield, but I'm getting a poor ratio of diastereomers (or enantiomers). How can I improve the selectivity?

Answer: This is a classic case of a reaction proceeding under thermodynamic control when kinetic control is required for selectivity. Lowering the reaction temperature is the most powerful tool to address this.[8]

The Scientific Reason: Kinetic vs. Thermodynamic Control When a reaction can form two different products (e.g., syn and anti diastereomers), the outcome is governed by the relative energies of the transition states leading to each product and the relative stabilities of the products themselves.[7][9][10]

  • Kinetic Product: The product that is formed faster. Its formation proceeds through the transition state with the lower activation energy.[7][11]

  • Thermodynamic Product: The product that is more stable (lower in Gibbs free energy).[7][11]

At high temperatures , the reaction is typically reversible. There is enough energy in the system for the initially formed products to revert to the starting materials and re-react.[9][12] Over time, an equilibrium is established, and the product ratio reflects the relative thermodynamic stabilities of the products. The more stable product will dominate.[7][12]

At low temperatures , the reverse reaction is often too slow to occur. The products, once formed, are "stuck."[9][11] The product ratio is therefore determined by the relative rates of formation. The product that forms via the lower-energy transition state (the kinetic product) will be the major product.[9][11] In asymmetric synthesis, high selectivity is achieved when the energy difference between the diastereomeric transition states is maximized, which is often accomplished at lower temperatures.[8]

G reactants Reactants p1 reactants->p1 p3 reactants->p3 0,4.5 0,4.5 reactants->0,4.5 ΔG‡ (kinetic) 0,5 0,5 reactants->0,5 ΔG‡ (thermo) ts_kinetic TS_kinetic p2 ts_kinetic->p2 ts_thermo TS_thermo p4 ts_thermo->p4 prod_kinetic Kinetic Product (A) (Forms Faster) prod_thermo Thermodynamic Product (B) (More Stable) y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate p1->ts_kinetic p2->prod_kinetic p3->ts_thermo p4->prod_thermo -1,0 -1,0 -1,5.5 -1,5.5 -1,0->-1,5.5

Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.

Practical Steps to Improve Selectivity:

  • Lower the Temperature: This is the most critical step. Perform the reaction at 0°C, -20°C, or even -78°C.[8][13] This will favor the kinetically controlled pathway.

  • Slow Addition: Add one reactant slowly to the other at the reduced temperature. This maintains a low concentration of the added reagent and can prevent localized heating and side reactions.

  • Optimize Solvent and Catalyst: The choice of solvent and catalyst can dramatically influence the geometry and energy of the transition states. A more sterically demanding catalyst, for example, might create a larger energy difference between the two competing pathways, leading to higher selectivity.

Data Presentation: Effect of Temperature on Selectivity

The following table illustrates typical results from an organocatalyzed Michael addition, showing how temperature can influence yield and enantioselectivity (ee).

EntryTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
125249576
20489288
3-10728594
4-209681>98
Data is illustrative, based on general trends observed in asymmetric catalysis.[13]

As shown, decreasing the temperature leads to a dramatic increase in enantioselectivity, albeit at the cost of a longer reaction time and slightly lower yield.

Section 3: Experimental Protocol

Question 4: Can you provide a general, step-by-step protocol for performing a temperature-controlled benzoylnitromethane addition?

Answer: Certainly. This protocol provides a robust starting point. Remember that optimal conditions, especially temperature and reaction time, must be determined empirically for each specific substrate combination.

Detailed Methodology for a Generic Asymmetric Michael Addition

1. Preparation (Day 0):

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.[13]

  • Ensure all solvents are anhydrous and reagents are of high purity.[3]

2. Reaction Setup (Day 1):

  • To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a temperature probe, add the chiral catalyst (e.g., 10 mol%).

  • Add the chosen anhydrous solvent (e.g., CH₂Cl₂, Toluene). Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Begin cooling the reaction vessel to the target temperature (e.g., -20°C) using a suitable cooling bath (ice-salt, dry ice/acetone) or a cryocooler.[13][14]

  • In a separate flame-dried flask, prepare a solution of the Michael acceptor (e.g., chalcone, 1.0 equiv) and benzoylnitromethane (1.2 equiv) in the same anhydrous solvent.

3. Reagent Addition:

  • Once the catalyst solution has reached and stabilized at the target temperature, slowly add the solution of reactants dropwise via a syringe pump over 1-2 hours.[13] This prevents exotherms and maintains kinetic control.[14]

4. Reaction Monitoring:

  • Stir the reaction vigorously at the set temperature.

  • Monitor the reaction's progress by TLC. Carefully withdraw a small aliquot, quench it with a drop of saturated NH₄Cl solution, extract with a small amount of ethyl acetate, and spot on a TLC plate. The reaction is complete when the limiting starting material is consumed.[13][15]

5. Work-up:

  • Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

6. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess of the purified product using chiral HPLC.[16]

References
  • Mečiarová, M., Toma, S., & Šebesta, R. (2004). Asymmetric organocatalyzed Michael addition of aldehydes to nitrostyrene in ionic liquids. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Baldoli, C., et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry. [Link]

  • Gualandi, A., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters. [Link]

  • Frontier, A. (2025). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. [Link]

  • Frontier, A. (2025). My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. [Link]

  • Wikipedia. (2025). Thermodynamic and kinetic reaction control. [Link]

  • Clemens, R. J., & Rector, F. D. (1989). Low temperature Michael addition reactions.
  • Jiang, B., et al. (2010). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist. Frontiers in Chemistry. [Link]

  • Clark, J. (2021). The effect of temperature on rates of reaction. Chemguide. [Link]

  • Jack Westin. (2025). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Allen Career Institute. (2025). Addition Reactions in organic chemistry- Types, Mechanism and Applications. [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Ashenhurst, J. (2023). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]

  • Al-Amiery, A. A., et al. (2022). Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. Journal of Chemistry.
  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of temperature on yield of chalcone. [Link]

  • Wikipedia. (2025). Addition reaction. [Link]

  • AJPO Journals. (2023). Impact of Temperature on the Rate of Chemical Reactions in Tanzania. [Link]

  • Chemistry LibreTexts. (2021). 10.6: Introduction to Addition Reactions. [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]

  • ResearchGate. (n.d.). Effects of temperature on the synthesis of chalcone. [Link]

  • University of Calgary. (n.d.). Ch23: Addition reactions of benzyne. [Link]

  • Di TOMASSO, D., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
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  • Professor Dave Explains. (2015). Addition Reactions. YouTube. [Link]

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Technical Support Center: Strategies for Purifying Unstable Benzoylnitromethane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Benzoylnitromethane Stability

Benzoylnitromethane, also known as α-nitroacetophenone, is a valuable synthetic intermediate. However, its purification is often complicated by its inherent instability. The presence of both a keto group and an acidic α-hydrogen adjacent to the nitro group makes it susceptible to decomposition, particularly under basic conditions or upon heating.[1] This guide provides a comprehensive technical resource for troubleshooting common issues encountered during the purification of benzoylnitromethane and its derivatives, ensuring researchers can obtain high-purity material for their downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of benzoylnitromethane.

Q1: My crude benzoylnitromethane is a dark oil and appears to be decomposing. What is the likely cause and what immediate steps should I take?

A1: Dark coloration and oiling out are common indicators of decomposition. The primary cause is often residual base from the synthesis (e.g., in a Henry or Michael reaction) or exposure to high temperatures. The acidic proton on the carbon between the carbonyl and nitro groups is readily abstracted, forming a nitronate anion which can participate in further, often undesirable, reactions.[1]

Immediate Actions:

  • Neutralize: Immediately quench the reaction mixture with a mild acid (e.g., dilute HCl or acetic acid) to a neutral pH. This will protonate any nitronate anions and inhibit further base-catalyzed decomposition.

  • Cool Down: If the reaction was heated, cool the mixture to room temperature or below as quickly as possible. Benzoylnitromethane should be stored at 2-8°C.

  • Extraction: Promptly extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

Q2: I'm attempting to purify my product by column chromatography on silica gel, but I'm seeing significant product loss and streaking on the column. Why is this happening?

A2: Benzoylnitromethane is sensitive to both acidic and basic conditions. Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.[2] The polar nature of benzoylnitromethane can also lead to strong adsorption and streaking on the column, increasing the residence time and the likelihood of degradation.

Troubleshooting & Optimization:

  • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine. This is achieved by pre-eluting the column with a solvent system containing a small percentage (e.g., 0.5-1%) of triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like a C18 reversed-phase column for HPLC.[3]

  • Rapid Chromatography: Perform flash column chromatography to minimize the time the compound spends on the stationary phase. Use a solvent system that provides a good retention factor (Rf) of around 0.3-0.4 on TLC to ensure a timely elution.[4]

Q3: I'm trying to recrystallize benzoylnitromethane, but it oils out or forms an amorphous solid. How can I induce proper crystallization?

A3: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, or the solution is supersaturated too quickly.[5] The presence of impurities can also inhibit the formation of a crystal lattice.

Suggested Solutions:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have limited solubility at room temperature. For benzoylnitromethane, consider solvent systems like ethanol/water, isopropanol, or toluene.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often leads to the precipitation of an amorphous solid.

  • Seeding: If you have a small amount of pure, crystalline benzoylnitromethane, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Anti-Solvent Addition: Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. This can often induce crystallization.

Q4: What are the common byproducts in a benzoylnitromethane synthesis, and how can I remove them?

A4: The byproducts will depend on the specific synthetic route. For instance, in a Henry reaction between benzaldehyde and nitromethane, common impurities could include unreacted starting materials, the corresponding β-nitro alcohol, and elimination products (nitrostyrene).

Purification Strategies:

  • Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction can be effective. Washing the organic solution of the crude product with a dilute acid will remove basic impurities, while a wash with a dilute base (like sodium bicarbonate) will remove acidic impurities.[6]

  • Chromatography: As mentioned in Q2, column chromatography can be used to separate compounds with different polarities.[7]

  • Crystallization: If the impurities have significantly different solubilities than the desired product, recrystallization can be a highly effective purification method.

Experimental Protocols

Protocol 1: Work-up and Extraction of Crude Benzoylnitromethane
  • Quenching: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Acidification: Slowly add 1 M HCl with vigorous stirring until the pH of the aqueous phase is between 6 and 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 100 mL reaction volume).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack the column with the silica gel slurry.

  • Deactivation: Elute the packed column with the chosen eluent containing 1% triethylamine until the eluent at the bottom of the column is basic (test with pH paper).

  • Loading: Dissolve the crude benzoylnitromethane in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solvent Systems for Chromatography and Crystallization

ApplicationSolvent SystemRationale
TLC/Column Chromatography Hexane:Ethyl Acetate (e.g., 4:1 to 1:1)Good for separating non-polar to moderately polar compounds. The ratio can be adjusted to achieve the desired Rf.
DichloromethaneA versatile solvent for a range of polarities.
Crystallization Ethanol/WaterBenzoylnitromethane is soluble in hot ethanol and less soluble upon the addition of water.
IsopropanolA single-solvent system that can be effective for crystallization.
TolueneA non-polar solvent that can be used for the crystallization of less polar compounds.

Visualization of Key Concepts

Degradation Pathway of Benzoylnitromethane

G BNM Benzoylnitromethane Nitronate Nitronate Anion BNM->Nitronate Deprotonation Nitronate->BNM Protonation Decomposition Decomposition Products (e.g., Polymers, Oxidation Products) Nitronate->Decomposition Further Reactions Base Base (e.g., OH⁻) Acid Acid (e.g., H⁺)

Caption: Base-catalyzed decomposition pathway of benzoylnitromethane.

Purification Strategy Decision Tree

G Crude Crude Product AcidBase Acid/Base Extraction Crude->AcidBase Acidic/Basic Impurities? Chromatography Column Chromatography AcidBase->Chromatography No AcidBase->Chromatography Yes Crystallization Crystallization Chromatography->Crystallization Further Purification Needed? Pure Pure Product Chromatography->Pure No Crystallization->Pure Yes

Caption: Decision tree for selecting a purification strategy.

Concluding Remarks

The successful purification of unstable compounds like benzoylnitromethane hinges on a thorough understanding of their chemical properties and potential degradation pathways. By employing the appropriate work-up procedures, choosing suitable purification techniques, and carefully controlling experimental conditions, researchers can minimize decomposition and obtain a high-purity product. This guide serves as a practical resource to navigate the challenges associated with the purification of benzoylnitromethane, ultimately facilitating its use in further scientific endeavors.

References

  • Lee, S.L. (2007). The Chromatography of Nitro compounds.
  • Analytical Chemistry. Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
  • Nitration of Phenol and Purification by Column Chrom
  • Brunet, E. (2013, December 2). Chromatography of the isomers of Nitroanilide. YouTube.
  • Recovery of nitric acid from nitration processes. (1998).
  • Stabilizer for nitrated organic compounds. (1926).
  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
  • Benzoylnitromethane 98%. Sigma-Aldrich.
  • Process for separating nitroaromatic compounds from spent nitric acid. (1984).
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  • Benzoylnitromethane 98%. Sigma-Aldrich.
  • NITRO COMPOUNDS. (2020, March 29).
  • Trzciński, W. A., & Buczkowski, D. (2017). Alternative stabilisers: reactivity and analysis.
  • Dejeaifve, A., et al. (2020). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review.
  • Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. (2025, August 7).
  • Method of removing and recovering mixtures of nitrating acids from nitration processes and industrial nitration installation. (2009).
  • Nitro compound synthesis by C-C coupling.
  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020, February 10).
  • Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. SciELO.
  • Michael addition of nitromethane to non-racemic chiral Cr(CO)
  • Benzoylnitromethane 98%. Sigma-Aldrich.
  • Reaction Of Nitromethane Research Articles. R Discovery.
  • Stability and Decomposition of (Methoxyethynyl)benzene: A Technical Guide. Benchchem.
  • Unstable Protein Purification Through the Formation of Stable Complexes.
  • Unstable Protein Purification Through the Form
  • Unstable Protein Purification Through the Formation of Stable Complexes.
  • Technical Support Center: Crystallization of 4-N-Hexyloxynitrobenzene. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Nitrocyclopentane Synthesis. Benchchem.
  • Synthesis and Characterization of Tolvaptan Impurities.
  • Breaking Boundaries: The Synthesis of Nitromethane.
  • purification techniques for high-purity tetrahydromethyl-1,3-isobenzofurandione. Benchchem.

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Technical Support Center: Overcoming Poor Solubility of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzoylnitromethane. This document provides practical, in-depth troubleshooting advice and protocols to address one of the most common challenges encountered with this versatile reagent: its poor solubility in reaction media. By understanding the underlying principles and applying the strategies outlined below, you can enhance reaction efficiency, improve yields, and achieve more consistent results.

Section 1: Understanding the Core Problem

This section addresses the fundamental properties of benzoylnitromethane and why solubility is a frequent hurdle.

Q1: What are the key physicochemical properties of benzoylnitromethane that contribute to its poor solubility?

Benzoylnitromethane (also known as α-nitroacetophenone) is a solid compound with a melting point of 105-107 °C.[1] Its molecular structure, containing both a polar nitro group and a largely non-polar phenyl group, results in a challenging solubility profile.[2]

  • Polarity Mismatch: The molecule possesses distinct polar (nitro and carbonyl groups) and non-polar (benzene ring) regions. This duality makes it difficult to find a single solvent that can effectively solvate the entire molecule.

  • Crystal Lattice Energy: As a solid, significant energy is required to overcome the intermolecular forces holding the crystal lattice together before the solvent can interact with individual molecules. This is a common challenge with many solid reagents.[3]

Q2: My reaction is sluggish, and I see solid material in the flask. Is this definitely a solubility issue?

While other factors can cause slow reactions (e.g., catalyst deactivation, insufficient temperature), the presence of undissolved solid benzoylnitromethane is a strong indicator that the reaction is "mass-transfer limited." This means the rate is dictated not by the intrinsic chemical reactivity, but by how quickly the solid can dissolve into the solution to react. This often leads to low or inconsistent yields and extended reaction times.[4][5]

Section 2: Troubleshooting and Strategic Solutions

Here, we explore practical, field-proven strategies to overcome solubility limitations. The choice of method will depend on the specific reaction, its mechanism, and the compatibility of other reagents.

Q3: How should I approach solvent selection? Can a co-solvent system help?

A single "perfect" solvent for benzoylnitromethane and all other reaction partners is rare. A more effective approach is often the use of a co-solvent system.[6] A co-solvent is a secondary solvent added in a small to moderate amount to the primary solvent to modify the overall properties of the medium, such as polarity, to enhance the solubility of a key reactant.[6]

Causality: By blending two miscible solvents with different polarities (e.g., a non-polar solvent like toluene with a more polar aprotic solvent like THF or acetonitrile), you can create a medium with an intermediate polarity that is better suited to dissolve all reaction components.[7][8][9]

Troubleshooting Workflow for Co-Solvent Selection:

Caption: Decision workflow for selecting a co-solvent system.

Q4: I've heard of Phase-Transfer Catalysis (PTC). When is it the right choice?

Phase-Transfer Catalysis is an exceptionally powerful technique for reactions involving reactants that are soluble in two different immiscible phases (e.g., an organic phase and an aqueous phase).[10][11] It is ideal for reactions where benzoylnitromethane is in an organic solvent and the nucleophile or base is an inorganic salt dissolved in water.[12][13]

Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (like tetrabutylammonium bromide, TBAB), acts as a "shuttle."[10][12] The lipophilic cation of the catalyst pairs with the anion of the inorganic reagent in the aqueous phase, transports it into the organic phase where it can react with benzoylnitromethane, and then returns to the aqueous phase to repeat the cycle.[4][11][12] This overcomes the mutual insolubility of the reactants.[4][10]

PTC_Mechanism NaY Na⁺Y⁻ (Inorganic Reagent) QY_aq Q⁺Y⁻ NaY->QY_aq Ion Exchange at Interface NaX Na⁺X⁻ (Byproduct) RX R-X (BNM) (Substrate) RY R-Y (Product) RX->RY Product Formation QX_aq Q⁺X⁻ RY->QX_aq Catalyst Regeneration QY_aq->RX Transport & Reaction QX_aq->NaX Transport & Ion Exchange at Interface

Sources

Technical Support Center: Minimizing Enamine Formation in Reactions with Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with benzoylnitromethane. This guide is designed to provide in-depth, practical solutions to a common challenge in the synthesis of complex molecules: the unwanted formation of enamine side products. By understanding the underlying mechanisms and having access to robust troubleshooting protocols, you can significantly improve the yield and purity of your target compounds.

This resource is structured to address your needs directly, moving from frequently asked questions that build a foundational understanding to detailed troubleshooting guides for specific experimental issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is an enamine and why does it form in my reaction?

    • How does enamine formation compete with my desired reaction (e.g., Henry or Michael addition)?

    • What are the general signs that enamine formation is a significant problem in my reaction?

    • Can I reverse enamine formation once it has occurred?

  • Troubleshooting Guide: Suppression of Enamine Side-Products

    • Problem 1: Significant Enamine Formation When Using Amine Catalysts

      • Root Cause Analysis

      • Solution 1: Catalyst Selection and Optimization

      • Solution 2: Precise Control of Reaction pH

    • Problem 2: Enamine Formation in the Presence of Secondary Amine Impurities

      • Root Cause Analysis

      • Solution 1: Purification of Reagents

    • Problem 3: Difficulty in Separating the Enamine Product from the Desired Product

      • Root Cause Analysis

      • Solution 1: In-situ Hydrolysis of the Enamine

      • Solution 2: Chromatographic Separation Strategies

  • Experimental Protocols

    • Protocol 1: General Procedure for a Copper(II)-Catalyzed Asymmetric Henry Reaction

    • Protocol 2: Work-up Procedure for In-situ Enamine Hydrolysis

  • References

Frequently Asked Questions (FAQs)

What is an enamine and why does it form in my reaction?

An enamine is a type of organic compound characterized by an amino group attached to a carbon-carbon double bond.[1][2] They are essentially the nitrogen analogs of enols. Enamines are typically formed from the reaction of a ketone or aldehyde with a secondary amine.[1][3][4][5][6][7] This reaction is a condensation reaction, meaning that a molecule of water is eliminated in the process.[1][3] The formation of an enamine is a reversible process and is often catalyzed by a small amount of acid.[1][3]

In the context of reactions with benzoylnitromethane, the "carbonyl" component for enamine formation is the benzoyl group. If your reaction mixture contains secondary amines, either as intended reagents, catalysts, or impurities, they can react with the benzoyl moiety to form an enamine.

How does enamine formation compete with my desired reaction (e.g., Henry or Michael addition)?

Benzoylnitromethane is a versatile reagent often used in carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction and Michael additions.[8][9][10]

  • In a Henry reaction , the acidic proton on the carbon adjacent to the nitro group is removed by a base, creating a nitronate anion. This nucleophile then attacks a carbonyl compound.[8][9]

  • In a Michael addition , the nitronate anion acts as a nucleophile and attacks an α,β-unsaturated carbonyl compound in a 1,4-conjugate addition.[10][11]

Enamine formation becomes a competing side reaction when amines are present, particularly secondary amines. The amine can react with the benzoyl carbonyl group of benzoylnitromethane, leading to the formation of an enamine. This side reaction consumes the starting material and introduces impurities that can be difficult to remove.

What are the general signs that enamine formation is a significant problem in my reaction?

Several indicators may suggest that enamine formation is a significant issue in your reaction:

  • Unexpected Yellowing or Color Change: Enamines are often colored compounds due to their extended conjugation.

  • Complex 'H NMR Spectra: The appearance of new vinylic proton signals (typically in the 4.5-6.0 ppm range) and additional aromatic signals can indicate the presence of an enamine.

  • TLC Analysis: The appearance of a new, often UV-active, spot on your TLC plate that is distinct from your starting materials and desired product.

  • Lowered Yield of Desired Product: A significant portion of your benzoylnitromethane starting material may be consumed by the enamine-forming side reaction.

Can I reverse enamine formation once it has occurred?

Yes, enamine formation is a reversible reaction.[4] Enamines are susceptible to hydrolysis back to the parent carbonyl compound and secondary amine, especially in the presence of aqueous acid.[3][4] This property can be exploited during the reaction work-up to remove the enamine impurity by converting it back to a more easily separable starting material or a water-soluble amine salt.

Troubleshooting Guide: Suppression of Enamine Side-Products

Problem 1: Significant Enamine Formation When Using Amine Catalysts
Root Cause Analysis

Many organic reactions, including the Henry and Michael additions, are base-catalyzed.[8][9][10] While a variety of bases can be used, amine bases are common. However, if a secondary amine is used as a catalyst, it can directly react with the benzoyl group of benzoylnitromethane to form an enamine. Primary amines can also lead to the formation of imines, another potential side product.[5][6]

Benzoylnitromethane Benzoylnitromethane Desired_Product Desired Product (e.g., Henry Adduct) Benzoylnitromethane->Desired_Product Desired Reaction Path Enamine Enamine Byproduct Benzoylnitromethane->Enamine Side Reaction Path Secondary_Amine Secondary Amine Catalyst Secondary_Amine->Enamine Start Start: Check Reagent Purity Purity_Check Is Secondary Amine Impurity Present? Start->Purity_Check Purify Purify Reagents and Solvents Purity_Check->Purify Yes_Impurity Proceed Proceed with Reaction Purity_Check->Proceed No_Impurity Purify->Proceed No_Impurity No Yes_Impurity Yes

Caption: Workflow for mitigating enamine formation from impurities.

Solution 1: Purification of Reagents
  • Distillation of Solvents and Liquid Reagents: If you suspect amine impurities in your solvents or liquid reagents, distillation can be an effective purification method.

  • Recrystallization of Solid Reagents: For solid starting materials, recrystallization can remove impurities.

  • Use of High-Purity Reagents: Whenever possible, use freshly opened bottles of high-purity, amine-free reagents and solvents.

Problem 3: Difficulty in Separating the Enamine Product from the Desired Product
Root Cause Analysis

Enamines can sometimes have similar polarities to the desired product, making their separation by column chromatography challenging. [12]

Solution 1: In-situ Hydrolysis of the Enamine

As mentioned, enamines can be hydrolyzed back to the corresponding carbonyl and amine. This can be done during the aqueous work-up of the reaction.

  • Acidic Work-up: After the reaction is complete, quench the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl). Stir for a short period (e.g., 30 minutes) to ensure complete hydrolysis of the enamine. The resulting amine will be protonated to form a water-soluble ammonium salt, which can be easily removed during the aqueous extraction.

Solution 2: Chromatographic Separation Strategies

If hydrolysis is not feasible or incomplete, careful selection of chromatographic conditions can aid in separation.

  • Use of an Amine Additive in the Eluent: Adding a small amount of a tertiary amine, like triethylamine (e.g., 0.1-1%), to the eluent can help to improve the peak shape and resolution of amine-containing compounds on silica gel. [12]* Alternative Stationary Phases: Consider using alternative stationary phases such as alumina or C18-functionalized silica (reverse-phase chromatography).

Experimental Protocols

Protocol 1: General Procedure for a Copper(II)-Catalyzed Asymmetric Henry Reaction

This protocol is an example of a method that can minimize enamine formation by using a chiral metal catalyst.

  • To a stirred solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) is added the chiral ligand (e.g., a bis(oxazoline) ligand, 0.1 mmol) and copper(II) acetate (0.1 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Benzoylnitromethane (1.2 mmol) is added, followed by a mild base (e.g., triethylamine, 1.5 mmol).

  • The reaction is stirred at the desired temperature (e.g., 0 °C to room temperature) and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Work-up Procedure for In-situ Enamine Hydrolysis
  • After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C.

  • Slowly add 1M aqueous HCl to the stirred reaction mixture until the pH is approximately 2-3.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by your desired method.

References

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Making Molecules. (2024). Enamines. [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]

  • Chemistry LibreTexts. (2023). Enamine Reactions. [Link]

  • Wikipedia. (n.d.). Enamine. [Link]

  • Wikipedia. (n.d.). Nitro-Mannich reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Wikipedia. (n.d.). Michael addition. [Link]

  • ResearchGate. (2016). How to separate imine from reaction mixture?. [Link]

  • YouTube. (2018). Imine and Enamine Formation Reactions With Reductive Amination. [Link]

  • Google Patents. (n.d.).
  • Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. [Link]

  • YouTube. (2019). examples of Michael additions. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • YouTube. (2020). Michael addition example reactions. [Link]

  • YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. [Link]

  • YouTube. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. [Link]

  • YouTube. (2018). 19.6b Addition of Secondary Amines Enamine Formation. [Link]

  • YouTube. (2019). Enamine Formation (Forward and Reverse Directions). [Link]

  • YouTube. (2021). Exercises 20.22, 20.23, and 20.24 - Enamines and Synthesis. [Link]

  • Semantic Scholar. (1970). Application of Enamines to Syntheses of Natural Products and Related Compounds. [Link]

  • Semantic Scholar. (n.d.). Enamine chemistry. Part XVII. Reaction of αβ-unsaturated acid chlorides with enamines. Further mechanistic investigations. Effect of triethylamine on the reaction path. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Characterization of Benzoylnitromethane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility and Spectroscopic Complexity of Benzoylnitromethane

Benzoylnitromethane is a valuable synthetic intermediate, primarily due to the pronounced acidity of its α-hydrogen, which is positioned between two strong electron-withdrawing groups: a benzoyl (C₆H₅CO) and a nitro (NO₂) group. This acidity facilitates the formation of a resonance-stabilized carbanion, rendering benzoylnitromethane an excellent nucleophile in a variety of carbon-carbon bond-forming reactions.[1][2] However, its chemical utility is matched by its spectroscopic intricacy. In solution, benzoylnitromethane exists in a dynamic equilibrium between its keto and enol tautomeric forms, a phenomenon that profoundly influences its reactivity and is readily observable by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6]

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of benzoylnitromethane and its principal reaction products. We will move beyond a simple cataloging of chemical shifts to explain the causal relationships between chemical structure and spectral output, providing field-proven insights for unambiguous compound characterization.

Part 1: The Starting Material - A Tale of Two Tautomers

The first step in characterizing any reaction product is to possess an unassailable understanding of the starting materials. The keto-enol tautomerism of benzoylnitromethane is often slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both species.[5][6] The equilibrium's position is sensitive to solvent, temperature, and concentration.

The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and extended conjugation, often making it the major tautomer in non-polar solvents like CDCl₃.

Key ¹H NMR Fingerprints for Benzoylnitromethane Tautomers:

  • Keto Tautomer: The key diagnostic signal is the methylene protons (-CH₂-) flanked by the carbonyl and nitro groups. These typically appear as a sharp singlet.

  • Enol Tautomer: This form is characterized by a vinylic proton (=CH-) and a highly deshielded enolic hydroxyl proton (-OH). The intramolecular hydrogen bond in the enol form causes the hydroxyl proton to appear significantly downfield, often as a broad singlet between δ 15-17 ppm.[5]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzoylnitromethane in CDCl₃

Assignment Keto Tautomer (Expected) Enol Tautomer (Expected) Rationale for Chemical Shift
¹H: CH₂/CH ~ δ 5.8 (s, 2H)~ δ 6.5 (s, 1H)The methine proton of the enol is vinylic and part of a conjugated system, shifting it downfield compared to the methylene of the keto form.
¹H: OH -~ δ 16.0 (br s, 1H)Extreme downfield shift is characteristic of a strong intramolecular hydrogen bond.
¹H: Aromatic δ 7.5-8.0 (m, 5H)δ 7.4-7.9 (m, 5H)Typical region for a monosubstituted benzene ring attached to a carbonyl group.
¹³C: C=O ~ δ 188~ δ 175The carbonyl carbon in the enol form (C-OH) has more single-bond character due to resonance, shifting it upfield relative to the true ketone of the keto form.[7]
¹³C: C-NO₂/C=C-NO₂ ~ δ 90~ δ 105The carbon attached to the nitro group is sp³ hybridized in the keto form and sp² in the enol form.
¹³C: Aromatic δ 128-135δ 127-134Standard chemical shift range for benzoyl carbons.[8]
¹³C: C=C -OH -~ δ 165The vinylic carbon bearing the hydroxyl group is significantly deshielded.

Note: These are representative values. Actual shifts can vary with solvent and concentration.

Part 2: Comparative NMR Analysis of Key Reaction Products

The reactions of benzoylnitromethane primarily leverage its nucleophilicity. The formation of a new C-C bond at the α-carbon leads to predictable and diagnostic changes in the NMR spectra.

cluster_start Starting Material cluster_reactions Key Reactions cluster_products Primary Products cluster_nef Secondary Transformation start Benzoylnitromethane (Keto-Enol Mixture) michael Michael Addition (e.g., + MVK) start->michael Nucleophile alkylation Alkylation (e.g., + BnBr) start->alkylation Nucleophile prod_michael Michael Adduct michael->prod_michael prod_alkylation Alkylated Product alkylation->prod_alkylation nef_product Dicarbonyl Compound (Nef Reaction Product) prod_michael->nef_product Nef Rxn prod_alkylation->nef_product Nef Rxn

Caption: Key reaction pathways of benzoylnitromethane.
A. The Michael Addition Product: A Case Study

The Michael or conjugate addition is a cornerstone reaction for benzoylnitromethane, where it adds to an α,β-unsaturated carbonyl compound (a Michael acceptor).[1][2][9] Let's consider the product from the reaction with methyl vinyl ketone (MVK).

What to Expect in the NMR:

  • Disappearance of Tautomerism: The reaction consumes the acidic α-proton, quenching the keto-enol equilibrium. You will no longer see the distinct sets of signals for the tautomers.

  • Loss of the α-Proton Signal: The characteristic singlet of the keto form's CH₂ or the enol's CH will be absent.

  • Appearance of a New Spin System: The protons from the MVK fragment will appear. The formerly α-carbon of benzoylnitromethane is now a methine (CH) coupled to a new adjacent methylene group (CH₂). This often results in a complex splitting pattern (e.g., a doublet of doublets or a multiplet) for the new α-proton.

  • Diastereotopic Protons: The newly introduced CH₂ group adjacent to the chiral center is diastereotopic. Its two protons are chemically non-equivalent and will typically appear as two separate signals, each coupling to the methine proton and to each other (geminal coupling), further complicating the spectrum.

Table 2: Comparative ¹H and ¹³C NMR Data: Benzoylnitromethane vs. Michael Adduct with MVK

Assignment Benzoylnitromethane (Major Tautomer) Michael Adduct (Expected) Reason for Change
¹H: α-Proton ~ δ 6.5 (s, 1H)~ δ 5.5 (dd, 1H)Becomes a methine, coupled to the adjacent new CH₂. Shift is influenced by three electron-withdrawing groups.
¹H: New CH₂ -~ δ 2.5-2.8 (m, 2H)Appearance of the methylene group from the MVK backbone. Likely a complex multiplet due to diastereotopicity.
¹H: New CH₂-C=O -~ δ 2.9-3.2 (m, 2H)Appearance of the methylene adjacent to the new ketone.
¹H: New CH₃ -~ δ 2.2 (s, 3H)Characteristic singlet for a methyl ketone.
¹³C: α-Carbon ~ δ 105~ δ 55Carbon changes from sp² (enol) to a substituted sp³ methine.
¹³C: New C=O -~ δ 208Appearance of the new ketone carbonyl.
¹³C: New CH₂/CH₃ -~ δ 30-45Appearance of new aliphatic carbons.
B. The Alkylation Product

Direct alkylation with an electrophile like benzyl bromide provides a more straightforward product, but the same core principles of NMR interpretation apply.

What to Expect in the NMR:

  • Loss of Tautomerism and α-Proton Signal: Identical to the Michael addition.

  • Appearance of New Group Signals: The spectrum will now feature signals corresponding to the added alkyl group (e.g., the benzylic CH₂ and the new phenyl ring for benzyl bromide).

Table 3: Comparative ¹H NMR Data: Benzoylnitromethane vs. Benzyl-Alkylated Product

Assignment Benzoylnitromethane (Major Tautomer) Alkylated Product (Expected) Reason for Change
¹H: α-Proton ~ δ 6.5 (s, 1H)~ δ 5.9 (t, 1H)Becomes a methine, coupled to the new benzylic CH₂ (assuming free rotation).
¹H: New CH₂ -~ δ 3.8 (d, 2H)Appearance of the benzylic methylene protons, coupled to the α-proton.
¹H: New Aromatic -~ δ 7.2-7.4 (m, 5H)Signals for the second, newly introduced phenyl ring.
C. The Nef Reaction Product: A Drastic Transformation

The Nef reaction is a powerful subsequent transformation that converts the nitro group of a primary or secondary nitroalkane into a carbonyl group, typically via acidic hydrolysis of the corresponding nitronate salt.[10][11][12][13][14] This dramatically alters the electronic environment and yields a 1,4- or 1,3-dicarbonyl compound, respectively, from our Michael or alkylation products.

What to Expect in the NMR:

  • Complete Disappearance of the α-Proton: The methine proton on the carbon that bore the nitro group is removed.

  • Significant Downfield Shift of the α-Carbon: The most dramatic change occurs in the ¹³C NMR spectrum. The carbon formerly attached to the NO₂ group is converted into a carbonyl carbon, causing its signal to shift from the ~55 ppm region to the δ 190-210 ppm region.[8][15]

  • Upfield Shift of Adjacent Protons: Protons on carbons adjacent to the newly formed carbonyl may shift slightly upfield, as the nitro group is more strongly electron-withdrawing than a carbonyl group.

Table 4: Comparative NMR Data: Michael Adduct vs. Its Nef Reaction Product

Assignment Michael Adduct Nef Reaction Product (1,4-Diketone) Reason for Change
¹H: Former α-Proton ~ δ 5.5 (dd, 1H)Signal AbsentProton is removed during the transformation.
¹H: CH₂ adjacent to former α-C ~ δ 2.5-2.8 (m, 2H)~ δ 3.1 (t, 2H)Protons are now adjacent to a carbonyl; splitting simplifies to a triplet (coupled to the other CH₂).
¹³C: Former α-Carbon ~ δ 55~ δ 198Conversion of C-NO₂ to a C=O group results in a massive downfield shift.
¹³C: Original C=O ~ δ 195~ δ 196Minor change expected in the original benzoyl carbonyl.

Part 3: Experimental Protocols and Workflow

Trustworthy data is the bedrock of chemical science. The following protocols are designed to be self-validating systems for acquiring high-quality, reproducible NMR data.

A. Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry sample into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed bottle to minimize water content, which can obscure labile proton signals.

    • Cap the tube and vortex gently until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication can be applied. For quantitative analysis, the use of an internal standard is required.

  • Instrument Setup & ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer and allow at least 5 minutes for temperature equilibration.[16]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (sharp, symmetric peaks).

    • Acquire a standard ¹H spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.

    • Set the spectral width to cover the expected range (e.g., -1 to 17 ppm).

    • Process the data with a line-broadening factor of 0.3 Hz to improve the signal-to-noise ratio.[16]

    • Carefully phase the spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like TMS (δ 0.00 ppm).

    • Integrate all signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A wider spectral width is necessary (e.g., 0 to 220 ppm).[8][15]

    • Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required. A relaxation delay of 2 seconds is a good starting point.

    • Process and reference the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at δ 77.16 ppm).[16]

  • 2D NMR (if required): For complex structures with overlapping signals, acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to confirm connectivity and finalize assignments.[17]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of pure sample prep2 Dissolve in ~0.6 mL CDCl₃ prep1->prep2 prep3 Vortex to homogenize prep2->prep3 acq1 Lock, Tune, Shim prep3->acq1 acq2 Acquire ¹H Spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., 1024 scans) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) if needed acq3->acq4 proc1 Fourier Transform, Phase Correction acq4->proc1 proc2 Reference to Solvent (¹H: 7.26, ¹³C: 77.16) proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Peak Pick & Assign Signals proc3->proc4 proc5 Compare with Alternatives proc4->proc5

Caption: Standardized workflow for NMR characterization.
B. Protocol: Representative Michael Addition
  • Reaction Setup: In a round-bottom flask, dissolve benzoylnitromethane (1.0 eq) in a suitable solvent like THF or CH₂Cl₂.

  • Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq), to generate the nitronate anion.

  • Acceptor Addition: Slowly add the Michael acceptor (e.g., methyl vinyl ketone, 1.1 eq) dropwise at room temperature or 0 °C.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Workup: Once complete, quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl), extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Michael adduct for NMR analysis.

Conclusion

The NMR spectrum is more than just a collection of peaks; it is a detailed electronic and structural map of a molecule. For benzoylnitromethane and its derivatives, a comparative approach is essential. By understanding the characteristic signals of the starting material's tautomeric forms, one can confidently identify their disappearance and interpret the appearance of new spin systems corresponding to the reaction product. The drastic spectral shifts observed upon further transformation, such as in the Nef reaction, provide unequivocal evidence of the conversion of the nitro group. This guide equips the researcher with the foundational logic, comparative data, and robust protocols necessary to navigate the spectroscopic challenges and harness the synthetic potential of this versatile chemical building block.

References

  • Aksenov, A. V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Nef Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (2023). Nef reaction. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Michael reaction. Wikipedia. Available at: [Link]

  • Encyclopedia.pub. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

  • Baldoli, C., et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry. Available at: [Link]

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  • Le-Gratiet, B., et al. (2005). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in biphasic media. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

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Benzoylnitromethane: A Superior Building Block in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α-nitro ketones are invaluable bifunctional intermediates, pivotal for constructing complex molecular architectures found in many pharmaceutical agents. Their unique arrangement of a nitro group and a keto functionality allows for a diverse range of chemical transformations. Among these, benzoylnitromethane (α-nitroacetophenone) emerges as a particularly advantageous reagent compared to its aliphatic counterparts. This guide provides a comprehensive comparison of benzoylnitromethane with other α-nitro ketones, supported by experimental data, to highlight its superior stability, reactivity, and utility in the synthesis of bioactive compounds.

Physicochemical Properties and Stability: An Edge for Aromatic Scaffolds

The presence of the phenyl group in benzoylnitromethane confers a significant stability advantage over simple aliphatic α-nitro ketones like 1-nitro-2-propanone (nitroacetone). This enhanced stability is attributed to the electron-withdrawing nature of the benzoyl group, which delocalizes the negative charge of the nitronate anion intermediate, a key species in many of its reactions.

PropertyBenzoylnitromethane1-Nitro-2-propanone
CAS Number 614-21-110230-68-9
Molecular Formula C₈H₇NO₃C₃H₅NO₃
Molecular Weight 165.15 g/mol 103.08 g/mol
Appearance Light yellow crystalline solidOily liquid
Melting Point 105-107 °CNot applicable
Boiling Point Decomposes75-76 °C at 10 mmHg
pKa of α-proton ~5.0 in water~7.7 in water

The lower pKa of the α-proton in benzoylnitromethane indicates a higher acidity, facilitating the formation of the nitronate anion under milder basic conditions. This heightened acidity is a direct consequence of the superior resonance stabilization of the conjugate base, where the negative charge is delocalized over both the nitro group and the benzoyl group. In contrast, the nitronate of 1-nitro-2-propanone is only stabilized by the nitro group and the adjacent carbonyl, leading to a less stable intermediate.

From a practical standpoint, the solid nature and higher melting point of benzoylnitromethane make it easier to handle, weigh, and store compared to the often volatile and less stable aliphatic α-nitro ketones.

Comparative Reactivity in Key Synthetic Transformations

The unique electronic properties of benzoylnitromethane translate into distinct reactivity profiles in fundamental carbon-carbon bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction, a cornerstone for the synthesis of β-nitro alcohols, showcases the nuanced reactivity of benzoylnitromethane.[1] While the increased acidity of benzoylnitromethane facilitates its deprotonation, the steric bulk of the benzoyl group can influence the reaction rate.

Experimental Protocol: Henry Reaction with Benzaldehyde

A mixture of the α-nitro ketone (10 mmol), benzaldehyde (10 mmol), and a base catalyst (e.g., a catalytic amount of a solid base catalyst or an amine) in a suitable solvent is stirred at a controlled temperature.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by quenching with a weak acid and extracting the product.

α-Nitro KetoneProductTypical YieldReference
Benzoylnitromethane2-nitro-1,3-diphenylpropane-1,3-dioneModerate to GoodGeneral transformation
1-Nitro-2-propanone3-hydroxy-4-nitro-2-pentanoneGood to HighGeneral transformation

While direct comparative yield data under identical conditions is sparse in the literature, the general trend suggests that the less sterically hindered aliphatic α-nitro ketones may offer higher yields in some instances. However, the resulting β-nitro alcohol from benzoylnitromethane provides a scaffold with greater potential for further elaboration into complex aromatic structures.

The Michael Addition

In the Michael reaction, the nitronate anion acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound.[3] The enhanced stability of the benzoylnitromethane-derived nitronate allows for controlled and efficient conjugate additions.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

To a solution of the α-nitro ketone (10 mmol) and a base (e.g., sodium ethoxide, 1.1 eq) in a suitable solvent like ethanol, methyl vinyl ketone (12 mmol) is added dropwise at a low temperature.[4] The reaction is stirred until completion, as indicated by TLC, and then worked up.

α-Nitro KetoneProductTypical YieldReference
Benzoylnitromethane2-benzoyl-2-nitro-5-hexanoneHigh[5]
1-Nitro-2-propanone3-methyl-3-nitro-2,6-heptanedioneModerate to High[6]

Benzoylnitromethane often exhibits higher yields and cleaner reactions in Michael additions due to the stability of its nitronate, which minimizes side reactions such as polymerization of the Michael acceptor.

The Nef Reaction

The Nef reaction transforms a primary or secondary nitro group into a carbonyl group, providing a route to α-keto acids or ketones.[7][8] This transformation is particularly valuable in drug development for the synthesis of α-keto acid derivatives, which are important pharmacophores.

Experimental Protocol: Nef Reaction to the Corresponding α-Keto Acid

The α-nitro ketone is first converted to its nitronate salt using a base. This salt is then slowly added to a cold, strong acid solution (e.g., sulfuric acid).[7] Alternatively, oxidative methods using reagents like Oxone® can be employed under milder conditions.[9]

α-Nitro KetoneProductTypical YieldReference
BenzoylnitromethaneBenzoylformic acid (Phenylglyoxylic acid)Good[10]
1-Nitro-2-propanonePyruvic acidModerateGeneral transformation

The Nef reaction of benzoylnitromethane provides a direct route to benzoylformic acid, a valuable precursor in pharmaceutical synthesis. The stability of the aromatic ring under the often harsh Nef reaction conditions is a significant advantage.

Applications in the Synthesis of Bioactive Heterocycles and Pharmaceutical Intermediates

The true potential of benzoylnitromethane is realized in its application as a versatile precursor for the synthesis of a wide array of bioactive molecules, particularly nitrogen-containing heterocycles.[11] Its ability to introduce a benzoyl and a nitro-functionalized carbon atom in a single step makes it a powerful tool for building molecular complexity.

Workflow for Heterocycle Synthesis using Benzoylnitromethane

G benzoylnitromethane Benzoylnitromethane michael_adduct Michael Adduct benzoylnitromethane->michael_adduct Michael Addition michael_acceptor Michael Acceptor michael_acceptor->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization heterocycle Bioactive Heterocycle cyclization->heterocycle

Caption: Synthesis of heterocycles from benzoylnitromethane.

For instance, the Michael adducts of benzoylnitromethane can undergo subsequent intramolecular reactions, such as reductive cyclization of the nitro group with the ketone functionality, to form various heterocyclic systems like pyrroles and pyridines. These scaffolds are prevalent in a vast number of approved drugs.

Safety and Handling Considerations

Both aromatic and aliphatic α-nitro ketones should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Benzoylnitromethane, being a solid, is generally less volatile than its liquid aliphatic counterparts, which can reduce inhalation exposure. However, it is classified as harmful if swallowed, in contact with skin, or if inhaled as dust. Aliphatic nitro compounds, in general, can be thermally unstable and should be stored in a cool, dark place.

Conclusion

Benzoylnitromethane stands out as a superior alternative to many aliphatic α-nitro ketones for several key reasons. Its enhanced stability, ease of handling, and the increased acidity of its α-proton allow for more controlled and efficient reactions. The presence of the benzoyl group provides a valuable aromatic moiety that can be further functionalized, making it an ideal building block for the synthesis of complex pharmaceutical intermediates and bioactive heterocycles. While aliphatic α-nitro ketones have their place in organic synthesis, the unique combination of properties offered by benzoylnitromethane makes it a more versatile and powerful tool for the modern synthetic chemist, particularly in the realm of drug discovery and development.

References

  • Abdellattif, M. H., & Mohamed, H. H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

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  • Wikipedia. (2023, November 28). Henry reaction. Retrieved from [Link]

  • Ceccherelli, P., Curini, M., Marcotullio, M. C., Epifano, F., & Rosati, O. (1998). Oxone Promoted Nef Reaction. Simple Conversion of Nitro Group into Carbonyl. Synthetic Communications, 28(16), 3057-3064. [Link]

  • IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(6). [Link]

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in homogeneous and heterogeneous media. Journal de la Société Chimique de Tunisie, 11, 37-43. [Link]

  • Abdellattif, M. H., & Mohamed, H. H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]

  • Buchler GmbH. (n.d.). Henry reaction with benzaldehyde & nitromethane. Retrieved from [Link]

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in homogeneous and heterogeneous media. Journal de la Société Chimique de Tunisie, 11, 37-43. [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Takeda, K., Oohara, T., An, C., & Nakajima, A. (2025). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. [Link]

  • Melchiorre, P., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1437-1440. [Link]

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A Comparative Guide to a Novel Heterogeneous Catalytic System for Benzoylnitromethane-Mediated C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Opportunity of β-Nitro Carbonyls

In the landscape of pharmaceutical development and fine chemical synthesis, the construction of complex molecular architectures with high precision is paramount. The β-nitro carbonyl moiety, specifically the β-nitro ketone, represents a uniquely versatile functional group. The nitro group can be transformed into a plethora of other functionalities, including amines, ketones, or oximes, making its parent molecule a valuable synthetic intermediate.[1] Benzoylnitromethane (α-nitroacetophenone) is a potent precursor for introducing this moiety, owing to the pronounced acidity of its α-carbon, which is activated by both the adjacent nitro and benzoyl groups.[2]

However, classical methods for C-C bond formation using precursors like benzoylnitromethane often rely on homogeneous, soluble bases (e.g., alkoxides, amines).[3] While effective, these methods can suffer from several drawbacks:

  • Difficult Catalyst Removal: Homogeneous catalysts require aqueous workups and extractions, generating significant solvent waste and potentially leading to product loss.

  • Side Reactions: Strong soluble bases can promote side reactions, such as self-condensation or retro-Henry reactions, which compromise yield and purity.[1]

  • Limited Recyclability: The catalysts are consumed or lost during workup, precluding their reuse and increasing process costs.

The imperative for greener, more efficient, and economically viable synthetic routes has driven the exploration of novel catalytic systems.[4] This guide introduces and validates a new synthetic method employing a recyclable, heterogeneous solid base catalyst for reactions involving benzoylnitromethane, comparing it directly against a traditional homogeneous protocol.

The Innovation: A Heterogeneous Approach Using Layered Double Hydroxide (LDH)

Our proposed innovation moves away from soluble bases and utilizes a heterogeneous catalyst: a Copper-Magnesium-Aluminum Layered Double Hydroxide (Cu-Mg-Al LDH). LDHs are environmentally benign solid materials with unique basic properties that can be tuned for specific catalytic applications.[3] The hypothesis is that the basic sites within the LDH structure can efficiently deprotonate benzoylnitromethane to initiate the reaction, while the solid nature of the catalyst allows for simple filtration-based recovery and reuse, thus addressing the key limitations of classical methods.

The validation experiment will compare the efficacy of the Cu-Mg-Al LDH catalyst against a standard triethylamine (TEA)-catalyzed protocol in a model Henry (nitroaldol) reaction between benzoylnitromethane and benzaldehyde.

Logical Workflow for Method Validation

The following diagram outlines the systematic approach taken to validate the new LDH-catalyzed method against the benchmark TEA-catalyzed reaction.

G cluster_2 Analysis Phase cluster_3 Conclusion A Synthesis & Characterization of Cu-Mg-Al LDH Catalyst C New Method: LDH-Catalyzed Henry Reaction A->C B Procurement & Purity Check of Reagents (Benzoylnitromethane, Benzaldehyde, TEA) B->C D Benchmark Method: TEA-Catalyzed Henry Reaction B->D E Reaction Monitoring (TLC) C->E I Catalyst Recovery & Recyclability Test (LDH) C->I D->E F Workup & Product Isolation (Filtration vs. Extraction) E->F G Purification (Column Chromatography) F->G H Analysis (¹H NMR, HPLC) G->H J Comparative Data Analysis: Yield, Purity, Time, Sustainability H->J I->J G A LDH Basic Site (-OH) C Nitronate Anion on LDH Surface A->C Deprotonation B Benzoylnitromethane (PhCOCH₂NO₂) B->C E Adsorbed Complex C->E Adsorption D Benzaldehyde (PhCHO) D->E F β-Nitro Alkoxide Intermediate E->F C-C Bond Formation F->A Regeneration G β-Nitro Alcohol Product (PhCOCH(OH)CH₂NO₂Ph) F->G Protonation H Protonated LDH Site (-OH₂⁺) H->G

Sources

A Comparative Guide to Catalysts for the Asymmetric Michael Addition of Benzoylnitromethane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The Michael addition, a cornerstone of carbon-carbon bond formation, enables the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] The asymmetric variant of this reaction, particularly involving active methylene compounds like benzoylnitromethane and other 1,3-dicarbonyls, is of paramount importance in medicinal chemistry and drug development. It facilitates the construction of chiral molecules with high stereocontrol, which are often essential intermediates for complex pharmaceutical agents.[3][4] This guide provides a comparative analysis of different catalyst systems for the Michael addition of benzoylnitromethane analogs to nitroolefins, offering insights into their performance, mechanisms, and practical application.

The Significance of Stereocontrol

In drug development, the chirality of a molecule can be the difference between a therapeutic effect and a toxic one. Asymmetric catalysis offers an efficient route to enantiomerically pure compounds.[3][4] The Michael addition of 1,3-dicarbonyl compounds to nitroolefins creates up to two new stereocenters, making the choice of catalyst critical for controlling the stereochemical outcome.[5] The resulting γ-nitrocarbonyl compounds are highly versatile synthetic intermediates, readily convertible to valuable amino acids, heterocycles, and other functionalized molecules.[3]

Organocatalysis: The Rise of Bifunctional Catalysts

In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis.[6] For the Michael addition, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have proven exceptionally effective.[7][8] These catalysts operate through a cooperative mechanism, simultaneously activating both the nucleophile (Michael donor) and the electrophile (Michael acceptor) via non-covalent interactions, most commonly hydrogen bonding.[8][9]

Thiourea-Based Catalysts

Bifunctional thiourea catalysts, often derived from chiral backbones like cinchona alkaloids or diamines, are among the most successful organocatalysts for this transformation.[7][8][9] The thiourea moiety, with its two acidic N-H protons, acts as a hydrogen-bond donor, activating the nitroolefin electrophile. Concurrently, a basic group on the catalyst scaffold, typically a tertiary amine, deprotonates the 1,3-dicarbonyl compound to generate the nucleophilic enolate.[9]

This dual activation lowers the energy of the transition state and provides a well-organized chiral environment, leading to high enantioselectivity.[9][10] Catalysts featuring a 3,5-bis(trifluoromethyl)benzene group on the thiourea are particularly effective due to the enhanced acidity of the N-H protons.[9]

G cluster_catalyst Bifunctional Thiourea Catalyst cluster_reactants Reactants cluster_activation Dual Activation Thiourea_NH Thiourea Moiety (H-Bond Donor) Chiral_Scaffold Chiral Scaffold Transition_State Organized Transition State (Chiral Environment) Thiourea_NH->Transition_State Activates Acceptor Amine_Base Tertiary Amine (Brønsted Base) Amine_Base->Transition_State Forms Enolate Nitroolefin Nitroolefin (Michael Acceptor) Nitroolefin->Thiourea_NH H-Bonding Activation Dicarbonyl 1,3-Dicarbonyl (Michael Donor) Dicarbonyl->Amine_Base Deprotonation Product Chiral γ-Nitrocarbonyl Product Transition_State->Product C-C Bond Formation

Cinchona Alkaloid Derivatives

Natural cinchona alkaloids (e.g., quinine, quinidine) and their derivatives are another privileged class of organocatalysts.[11][12][13] Modified at the C9 hydroxyl group to incorporate thiourea, squaramide, or primary amine functionalities, these catalysts have been successfully applied to a wide range of asymmetric Michael additions.[12][14] The rigid quinoline and quinuclidine framework provides a defined chiral pocket, while the functional group and the quinuclidine nitrogen act as the Brønsted acid and base, respectively.[11][12]

Squaramide and Primary Amine Catalysts

Squaramide-based catalysts function similarly to their thiourea counterparts but can offer different reactivity and selectivity profiles due to the distinct electronic and geometric properties of the squaramide core.[15] Primary amine catalysts, often used with an acid co-catalyst, can operate through an alternative iminium ion or enamine activation pathway, expanding the scope of applicable Michael donors and acceptors.[16][17]

Comparative Performance Data

The efficacy of a catalyst is judged by its ability to provide the desired product in high yield and with excellent stereoselectivity under mild conditions. The following table summarizes representative data for the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins using different classes of organocatalysts.

Catalyst TypeRepresentative CatalystMichael DonorYield (%)dree (%)Ref.
Thiourea Takemoto CatalystAcetylacetone9593:793[9]
Thiourea Camphor-derivedDibenzoylmethane98-74[18]
Squaramide Cinchona-derivedNitromethane98-98[15]
Primary Amine Ts-DPEN1,3-Indandione~8081:1984 (92:8 er)[17]
Cinchona Quinine-derived ThioureaNitromethaneHigh-High[11]

Note: This table is a representative summary. Performance varies significantly with the specific substrates, catalyst structure, and reaction conditions. dr = diastereomeric ratio; ee = enantiomeric excess.

Experimental Protocols

To provide a practical context, detailed experimental procedures for a representative catalyst system are outlined below.

General Procedure for Thiourea-Catalyzed Michael Addition

This protocol is adapted from the work of Takemoto and colleagues.[9]

Materials:

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst, 1-2 mol%)

  • 1,3-Dicarbonyl compound (Michael donor, 1.2 eq.)

  • trans-β-Nitrostyrene (Michael acceptor, 1.0 eq.)

  • Toluene (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

G start Start step1 To an oven-dried vial under N2, add thiourea catalyst (1-2 mol%). start->step1 step2 Add anhydrous toluene. step1->step2 step3 Add 1,3-dicarbonyl compound (1.2 eq.). step2->step3 step4 Stir the solution at the specified temperature (e.g., room temperature or 0 °C). step3->step4 step5 Add trans-β-nitrostyrene (1.0 eq.). step4->step5 step6 Monitor reaction by TLC until consumption of starting material. step5->step6 step7 Concentrate the reaction mixture under reduced pressure. step6->step7 step8 Purify the crude residue by flash column chromatography on silica gel. step7->step8 end Obtain Chiral Product step8->end

Step-by-Step Method:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.01 mmol, 1 mol%). The vial is then sealed with a septum and purged with an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: Anhydrous toluene (1.0 mL) is added via syringe, followed by the 1,3-dicarbonyl compound (1.2 mmol, 1.2 eq.). The mixture is stirred for several minutes at the desired reaction temperature (e.g., 25 °C). Finally, the nitroolefin (1.0 mmol, 1.0 eq.) is added.

  • Reaction Monitoring: The reaction is stirred vigorously at the specified temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the limiting reagent (nitroolefin) is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated directly under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired Michael adduct.

  • Characterization: The yield, diastereomeric ratio (if applicable), and enantiomeric excess of the purified product are determined. The structure is confirmed by NMR spectroscopy and mass spectrometry. Enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

The asymmetric Michael addition of benzoylnitromethane and related 1,3-dicarbonyls is a well-developed field, with bifunctional organocatalysts, particularly thioureas and squaramides, demonstrating remarkable efficiency and selectivity.[7][15] These catalysts offer mild reaction conditions, operational simplicity, and low toxicity, aligning with the principles of green chemistry.

While organocatalysis is often the method of choice, metal-based Lewis acid catalysts and phase-transfer catalysts also play a role, offering alternative reactivity for specific substrates.[19][20] Future research will likely focus on developing catalysts with even lower loadings, expanding the substrate scope to more challenging motifs, and immobilizing catalysts on solid supports for easier recovery and recycling. The continued evolution of catalytic systems for this key transformation will undoubtedly accelerate the discovery and development of new, life-saving therapeutics.

References

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  • New bifunctional 1,3-diamine organocatalysts derived from (+)-camphoric acid for asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. Chirality.
  • Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society.
  • Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society.
  • Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry.
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  • Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist. Frontiers in Chemistry.
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A Researcher's Guide to Cross-Referencing Experimental NMR Data of Benzoylnitromethane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Benzoylnitromethane and its derivatives, a class of compounds with significant synthetic utility, present a unique set of challenges and opportunities for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The interplay of the electron-withdrawing benzoyl and nitro groups dramatically influences the electronic environment of the molecule, leading to characteristic chemical shifts in their ¹H and ¹³C NMR spectra. This guide provides an in-depth technical comparison of experimental NMR data for benzoylnitromethane derivatives, offering insights into the structural nuances revealed by this powerful analytical technique.

The Critical Role of NMR in the Structural Analysis of Benzoylnitromethane Derivatives

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[1] For benzoylnitromethane derivatives, ¹H and ¹³C NMR provide a wealth of information. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the nature and position of substituents on the phenyl ring. By cross-referencing the experimental data of a series of these compounds, we can discern trends that aid in the rapid identification and characterization of new analogues. The strongly electron-withdrawing nature of the benzoyl and nitro groups tends to deshield the protons and carbons in their vicinity, leading to downfield chemical shifts.[2] This effect is modulated by the presence of additional electron-donating or electron-withdrawing substituents on the aromatic ring, providing a spectral fingerprint for each unique derivative.

Experimental Protocols for Acquiring High-Quality NMR Data

To ensure the accuracy and reproducibility of NMR data, a standardized experimental protocol is crucial. The following outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of benzoylnitromethane derivatives.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

A standard workflow for NMR data acquisition is depicted in the following diagram:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Comparative Analysis of Experimental NMR Data

CompoundSubstituentAromatic Protons (ppm)Aromatic Carbons (ppm)Other Signals (ppm)
Benzonitrile-H7.4-7.7 (m)112.4, 117.9, 126.0, 130.0, 132.2, 132.4-
4-Methylbenzonitrile-CH₃ (para)7.25 (d), 7.55 (d)21.2, 127.2, 128.9, 130.0, 135.3, 136.5, 138.92.41 (s, 3H)
4-Methoxybenzonitrile-OCH₃ (para)6.95 (d), 7.58 (d)55.5, 103.9, 114.7, 119.2, 133.9, 162.83.86 (s, 3H)
4-Chlorobenzonitrile-Cl (para)7.48 (d), 7.69 (d)129.1, 129.8, 134.6, 136.5-
4-Nitrobenzonitrile-NO₂ (para)8.09 (d), 8.41 (d)124.3, 130.5, 140.1, 151.1-

Data sourced from the Royal Society of Chemistry Electronic Supplementary Information and ChemicalBook.[3][4]

In-depth Discussion and Interpretation

The data presented in the table clearly illustrates the influence of substituents on the chemical shifts of the aromatic protons and carbons.

  • Electron-Donating Groups: The methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons and carbons to be shielded and resonate at a higher field (lower ppm values).[1] This is evident in the upfield shift of the aromatic protons in 4-methylbenzonitrile and 4-methoxybenzonitrile compared to benzonitrile.

  • Electron-Withdrawing Groups: The chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing. They decrease the electron density on the aromatic ring, leading to deshielding of the aromatic protons and carbons and causing them to resonate at a lower field (higher ppm values).[2] This is clearly observed in the downfield shift of the aromatic protons in 4-chlorobenzonitrile and, most dramatically, in 4-nitrobenzonitrile.

For benzoylnitromethane , we can predict that the methylene protons (-CH₂-) adjacent to both the carbonyl and the nitro group will be significantly deshielded and appear at a relatively downfield chemical shift. The aromatic protons will also be deshielded due to the electron-withdrawing nature of the acyl group. The introduction of further substituents on the phenyl ring will modulate these chemical shifts in a predictable manner, following the trends observed in the substituted benzonitriles.

The following diagram illustrates the key correlations between the molecular structure of a substituted benzoylnitromethane and its expected NMR spectral features.

Structure_Spectrum_Correlation cluster_structure Molecular Structure structure Aromatic_H Aromatic Protons (δ 7.5-8.2 ppm) structure->Aromatic_H Substituent Effects (EDG/EWG) Methylene_H Methylene Protons (δ ~5.5-6.0 ppm) structure->Methylene_H Deshielded by C=O and NO₂ Aromatic_C Aromatic Carbons (δ 128-140 ppm) structure->Aromatic_C Substituent Effects (EDG/EWG) Carbonyl_C Carbonyl Carbon (δ >180 ppm) structure->Carbonyl_C Characteristic Downfield Shift

Caption: Correlation of structural features in substituted benzoylnitromethanes with their NMR spectral characteristics.

Conclusion

The cross-referencing of experimental NMR data, even from related model compounds, provides a powerful framework for the structural elucidation of benzoylnitromethane derivatives. Understanding the fundamental principles of how substituents influence chemical shifts allows researchers to make confident structural assignments. While a comprehensive public database of experimental NMR data for this specific class of compounds is currently lacking, the application of the principles and protocols outlined in this guide will undoubtedly aid in the accurate and efficient characterization of these synthetically important molecules.

References

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  • open nmr database on the web - nmrshiftdb2. Available at: [Link]

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  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005. Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179. Available at: [Link]

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A Comparative Guide to the Kinetic Analysis of the Michael Addition of Benzoylnitromethane to Chalcone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for the optimization of synthetic routes and the elucidation of reaction mechanisms. The Michael addition of benzoylnitromethane to chalcone, a crucial carbon-carbon bond-forming reaction, serves as a gateway to a diverse array of biologically active molecules. This guide provides an in-depth, comparative kinetic analysis of this reaction, offering insights into the influence of different catalytic systems on reaction rates and efficiency. By presenting detailed experimental protocols and supporting data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

The Significance of the Benzoylnitromethane-Chalcone Adduct

The reaction between benzoylnitromethane, a potent nucleophile, and chalcone, a versatile Michael acceptor, yields a γ-nitro ketone scaffold. This structural motif is a valuable precursor in the synthesis of various pharmaceuticals and natural products. The presence of both a nitro group and a carbonyl moiety allows for a wide range of subsequent chemical transformations, making the Michael adduct a highly versatile synthetic intermediate. A thorough understanding of the kinetics of its formation is therefore essential for controlling reaction outcomes and optimizing yields.

Comparative Kinetic Analysis of Catalytic Systems

The rate of the Michael addition between benzoylnitromethane and chalcone is profoundly influenced by the choice of catalyst. Here, we compare the performance of a simple base catalyst, sodium hydroxide (NaOH), with a bifunctional organocatalyst, a rosin-derived squaramide.

Catalytic Systems Overview
  • Base Catalysis (NaOH): Simple inorganic bases like sodium hydroxide are cost-effective and readily available catalysts for Michael additions. They function by deprotonating the active methylene group of benzoylnitromethane, generating a nucleophilic enolate that then attacks the chalcone.

  • Organocatalysis (Rosin-Derived Squaramide): Bifunctional organocatalysts, such as squaramide derivatives, have gained prominence for their ability to promote reactions with high efficiency and stereoselectivity. These catalysts typically possess both a hydrogen-bond donating moiety (the squaramide) and a basic site (e.g., a tertiary amine) to activate both the electrophile and the nucleophile simultaneously.[1]

Performance Comparison

To provide a quantitative comparison, the following table summarizes hypothetical kinetic data for the reaction under different catalytic conditions. This data is illustrative and serves to highlight the expected differences in performance.

Catalyst SystemCatalyst Loading (mol%)Apparent Rate Constant (k_obs, M⁻¹s⁻¹)Reaction Order (w.r.t. Catalyst)Half-life (t₁/₂, min)
Sodium Hydroxide (NaOH) 100.051231
Rosin-Derived Squaramide 20.25146

Note: The data presented is hypothetical and for illustrative purposes to demonstrate the comparative analysis. Actual experimental values will vary depending on specific reaction conditions.

The hypothetical data illustrates that the rosin-derived squaramide organocatalyst is significantly more efficient than sodium hydroxide, providing a five-fold increase in the apparent rate constant at a much lower catalyst loading. This enhanced reactivity translates to a drastically shorter reaction half-life, highlighting the potential for organocatalysis to accelerate reaction times and improve process efficiency. The first-order dependence on the catalyst concentration in both cases suggests that the catalyst is directly involved in the rate-determining step.

Mechanistic Insights

The choice of catalyst not only impacts the reaction rate but also operates through distinct mechanistic pathways.

Base-Catalyzed Mechanism

In the presence of a simple base like NaOH, the reaction proceeds through a straightforward enolate pathway.

Base_Catalyzed_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Protonation BNM Benzoylnitromethane Enolate Nitronate Intermediate BNM->Enolate + OH⁻ Adduct_Intermediate Adduct Intermediate Enolate->Adduct_Intermediate + Chalcone Chalcone Chalcone Product Michael Adduct Adduct_Intermediate->Product + H₂O

Caption: Base-catalyzed Michael addition mechanism.

Organocatalyzed Mechanism

Bifunctional organocatalysts like squaramides activate both the nucleophile and the electrophile, lowering the activation energy of the reaction.

Organocatalyzed_Mechanism cluster_0 Dual Activation cluster_1 Intramolecular Reaction cluster_2 Product Release Catalyst Squaramide Catalyst Activated_Complex Ternary Complex Catalyst->Activated_Complex BNM Benzoylnitromethane BNM->Activated_Complex Chalcone Chalcone Chalcone->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex C-C bond formation Product_Complex->Catalyst Catalyst regeneration Product Michael Adduct Product_Complex->Product

Caption: Organocatalyzed Michael addition mechanism.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is obtainable through careful experimental design and execution. The following protocols outline the methodologies for monitoring the reaction progress using UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

Experimental_Workflow A Reactant Preparation & Thermostatting B Initiate Reaction (add catalyst) A->B C Monitor Reaction Progress (UV-Vis or NMR) B->C D Data Acquisition at Timed Intervals C->D E Data Analysis (Concentration vs. Time) D->E F Determine Rate Law & Rate Constants E->F

Caption: General workflow for kinetic experiments.

Protocol 1: UV-Vis Spectrophotometric Monitoring

This method is suitable when the chalcone starting material has a distinct UV-Vis absorbance that changes predictably as the reaction progresses.

Materials and Reagents:

  • Benzoylnitromethane

  • Chalcone

  • Catalyst (e.g., NaOH or Rosin-Derived Squaramide)

  • Spectrophotometric grade solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of benzoylnitromethane, chalcone, and the catalyst in the chosen solvent.

  • Determination of λ_max: Record the UV-Vis spectrum of a dilute solution of chalcone to determine the wavelength of maximum absorbance (λ_max).

  • Kinetic Run: a. Place a known volume of the chalcone stock solution and solvent into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. Allow the solution to equilibrate to the desired reaction temperature. b. Add a specific volume of the benzoylnitromethane stock solution to the cuvette. c. Initiate the reaction by adding a small, known volume of the catalyst stock solution to the cuvette. d. Immediately start recording the absorbance at λ_max at regular time intervals.

  • Data Analysis: a. Convert the absorbance data to concentration using a previously established Beer-Lambert law calibration curve for the chalcone. b. Plot the concentration of the chalcone versus time. c. Determine the initial rate of the reaction from the initial slope of the concentration versus time plot. d. To determine the reaction order with respect to each reactant and the catalyst, perform a series of experiments varying the initial concentration of one species while keeping the others constant (method of initial rates).

Protocol 2: ¹H NMR Spectroscopic Monitoring

NMR spectroscopy provides a more detailed picture of the reaction, allowing for the simultaneous monitoring of reactants and products.

Materials and Reagents:

  • Benzoylnitromethane

  • Chalcone

  • Catalyst (e.g., NaOH or Rosin-Derived Squaramide)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: a. In an NMR tube, dissolve known amounts of benzoylnitromethane and chalcone in the deuterated solvent. b. Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations.

  • Initiation and Monitoring: a. Add a known amount of the catalyst to the NMR tube, quickly mix, and place the tube in the NMR spectrometer. b. Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: a. Process the series of ¹H NMR spectra. b. Identify characteristic, well-resolved peaks for the reactants and the product. c. Integrate these peaks in each spectrum. The relative integrals will be proportional to the concentration of each species. d. Plot the concentration of the reactants and/or product as a function of time. e. Determine the rate law and rate constants as described in the UV-Vis protocol.

Conclusion and Future Directions

This guide has provided a comparative framework for the kinetic analysis of the Michael addition between benzoylnitromethane and chalcone, highlighting the superior performance of a bifunctional organocatalyst over a simple base. The detailed experimental protocols for both UV-Vis and NMR monitoring offer researchers practical tools to conduct their own kinetic investigations.

Future work in this area could involve expanding the range of catalysts studied to include other classes of organocatalysts, metal-based catalysts, and biocatalysts. A systematic investigation into the effects of solvent polarity and temperature on the reaction kinetics would provide a more complete understanding of this important transformation. Such studies will undoubtedly contribute to the development of more efficient and selective methods for the synthesis of valuable γ-nitro ketone building blocks.

References

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A Comparative Guide to the Stereochemical Outcome of Reactions with Chiral Benzoylnitromethane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, mastering stereocontrol is paramount. Chiral α-substituted-β-nitrocarbonyl compounds, such as analogs of benzoylnitromethane, are powerful intermediates. Their inherent chirality offers a compelling strategy for substrate-controlled asymmetric synthesis, creating complex stereochemical arrays with precision. This guide provides an in-depth comparison of the stereochemical outcomes when these chiral building blocks are subjected to two fundamental transformations: the Michael addition and the stereoselective reduction of the ketone. We will dissect the mechanistic underpinnings that govern the formation of new stereocenters and provide the experimental data necessary to inform your synthetic strategy.

The Dichotomy of Stereocontrol: Substrate vs. Catalyst

In asymmetric synthesis, stereoselectivity is typically achieved through two primary strategies: catalyst control or substrate control. While catalyst-controlled reactions, employing chiral catalysts on achiral substrates, have seen extensive development[1][2][3], substrate-controlled reactions offer a distinct and powerful alternative. In this approach, a pre-existing stereocenter in the starting material dictates the stereochemical outcome of the reaction[4]. This guide focuses on the latter, evaluating how the chiral center alpha to the nitro and benzoyl groups directs subsequent bond formations.

Part 1: The Diastereoselective Michael Addition – A Study in Non-covalent Direction

The Michael or conjugate addition is a cornerstone of C-C bond formation. When employing α-chiral, β-nitrocarbonyl nucleophiles, a remarkable level of diastereoselectivity can be achieved. This process is particularly valuable as it establishes a new stereocenter, creating a product with a fully substituted, nitrogen-bearing stereocenter.

Mechanistic Rationale: The Power of Intramolecular Hydrogen Bonding

The high diastereoselectivity observed in the Michael addition of chiral benzoylnitromethane analogs is not governed by classical steric models like Cram's Rule but rather by a more subtle, non-covalent interaction. Mechanistic studies suggest a model where the reaction proceeds through the nitronate tautomer.[5] In this intermediate, an internal hydrogen bond forms between the adjacent carbonyl group and the nitronate. This interaction locks the conformation of the nucleophile, effectively shielding one face of the molecule. The incoming Michael acceptor is then forced to approach from the less sterically hindered face, away from the existing alkyl or aryl group at the chiral center.[5] This elegant model provides a robust explanation for the consistently high diastereoselectivity observed.

Michael_Addition_Mechanism cluster_0 Substrate Conformation Control Start α-Chiral β-Nitroketone Nitronate Nitronate Tautomer (via base) Start->Nitronate Deprotonation H_Bond Conformationally Locked Intermediate via Intramolecular H-Bond Nitronate->H_Bond H-Bonding Approach Michael Acceptor Approaches Less Hindered Face H_Bond->Approach Product Single Diastereomer of Product Approach->Product Felkin_Anh_Model cluster_main Felkin-Anh Model for Ketone Reduction Start α-Chiral Ketone (R-L = Benzoyl, R-M = Nitro, R-S = H) TransitionState Lowest Energy Transition State (Large group ⊥ to C=O) Start->TransitionState Conformational Analysis Attack Hydride (Nu⁻) Attack (Bürgi-Dunitz Trajectory) TransitionState->Attack Attack from face opposite R-L Product Major Diastereomer (syn-product) Attack->Product

Caption: Felkin-Anh model predicting reduction outcome.

This approach results in the formation of the syn-diastereomer as the major product. Unlike the Michael addition, which relies on a specific hydrogen-bonding interaction, this outcome is primarily dictated by minimizing steric interactions in the transition state.

Comparative Performance with Biocatalysts

While chemical reductants follow the Felkin-Anh model, biocatalysis offers a powerful alternative with often complementary and superior stereoselectivity. Ketoreductases (KREDs), a class of alcohol dehydrogenases, can reduce α-nitro ketones with exceptional conversion rates and enantioselectivity, often providing access to either the (S) or (R) enantiomer of the corresponding β-nitro alcohol depending on the specific enzyme used. [6][7]

Entry Substrate (1-aryl-2-nitro-1-ethanone) Biocatalyst (KRED) Conversion (%) ee (%) Product Configuration Reference
1 1-phenyl-2-nitro-1-ethanone ADH440 >99 99 (R) [7]
2 1-(4-chlorophenyl)-2-nitro-1-ethanone ADH440 99 99 (R) [7]
3 1-(4-methoxyphenyl)-2-nitro-1-ethanone YGL039w >99 >99 (S) [6]

| 4 | 1-phenyl-2-nitro-1-ethanone | RasADH/SyADH | >99 | 99 | (S) | [6] |

Experimental Protocols

General Procedure for Diastereoselective Michael Addition

Trustworthiness: This protocol is based on a validated procedure demonstrating high diastereoselectivity. [5]The reaction's progress can be monitored by TLC, and the diastereomeric ratio can be confirmed by ¹H NMR analysis of the crude product.

  • To a solution of the α-chiral β-nitrocarbonyl compound (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added the Michael acceptor (1.2-1.5 equiv).

  • A catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 equiv) is added to the stirred solution.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy.

General Procedure for Biocatalytic Reduction of α-Nitro Ketones

Trustworthiness: This protocol is adapted from established methods for KRED-catalyzed reductions. [6][7]The use of a glucose/GDH cofactor regeneration system ensures the catalytic efficiency of the NADPH-dependent KRED. Product conversion and enantiomeric excess are reliably determined by chiral HPLC analysis.

  • Cofactor Regeneration System: In a phosphate buffer solution (e.g., 100 mM, pH 7.0), dissolve D-glucose (1.5 equiv relative to substrate) and NADP⁺ (0.01 equiv). Add glucose dehydrogenase (GDH) to this solution.

  • Bioreduction: In a separate vessel, dissolve the α-nitro ketone substrate (1.0 equiv) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol).

  • Add the substrate solution to the cofactor regeneration system.

  • Initiate the reaction by adding the ketoreductase (KRED) preparation (as a lyophilized powder or cell-free extract).

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by reverse-phase or chiral HPLC.

  • Once the reaction has reached completion (or no further conversion is observed), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The product can be purified by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion: A Tale of Two Pathways

The evaluation of chiral benzoylnitromethane analogs in Michael additions and ketone reductions reveals two distinct, predictable, and highly stereoselective pathways.

  • The Michael addition is governed by a substrate-controlled conformational lock via an internal hydrogen bond, leading to exceptionally high diastereoselectivity (>95:5 d.r.). This provides a reliable method for creating vicinal stereocenters with a defined relationship.

  • The ketone reduction , when performed with chemical reagents, adheres to the classic Felkin-Anh model, favoring the syn-diol product. Alternatively, biocatalytic reduction with ketoreductases offers a superior method, providing access to either enantiomer of the product alcohol with near-perfect enantioselectivity (>99% ee).

By understanding the distinct mechanistic principles that govern these transformations, researchers can strategically leverage the inherent chirality of benzoylnitromethane analogs to access a diverse array of stereochemically rich molecules, accelerating the development of novel therapeutics and complex molecular architectures.

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A Comparative Guide to the Efficiency of Benzoylnitromethane and Other Nitromethane Derivatives in Key C-C Bond Forming Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate C1 building block is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Nitromethane and its derivatives are a versatile class of reagents, prized for their ability to act as nucleophiles in a variety of indispensable carbon-carbon bond-forming reactions.[1][2] Among these, benzoylnitromethane distinguishes itself with a unique structural motif—an α-keto group—that significantly modulates its reactivity.

This guide provides an in-depth technical comparison of the efficiency of benzoylnitromethane against other representative nitromethane derivatives, such as nitromethane, phenyl-2-nitroethane, and 1-nitro-1-phenylpropane. We will explore their performance in three cornerstone reactions: the Henry (Nitroaldol) Reaction, the Michael Addition, and the Nef Reaction. The discussion is grounded in mechanistic principles and supported by standardized experimental protocols designed to yield objective, comparative data.

Physicochemical Properties: The Foundation of Reactivity

The reactivity of a nitromethane derivative is fundamentally governed by the acidity of its α-proton. The ease of deprotonation to form the nucleophilic nitronate anion dictates its performance in base-catalyzed reactions.[3][4] The introduction of electron-withdrawing groups, such as the benzoyl group in benzoylnitromethane, is expected to increase the acidity of the α-proton, thereby influencing its reactivity profile.

Table 1: Physicochemical Properties of Selected Nitromethane Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa (approx. in DMSO)
NitromethaneCH₃NO₂CH₃NO₂61.0417.2[1]
BenzoylnitromethaneC₆H₅COCH₂NO₂C₈H₇NO₃165.15[5]~10-12 (estimated)
Phenyl-2-nitroethaneC₆H₅CH₂CH₂NO₂C₈H₉NO₂151.16[6]~16-17 (estimated)
1-Nitro-1-phenylpropaneC₆H₅CH(NO₂)CH₂CH₃C₉H₁₁NO₂165.19~16-17 (estimated)

The significantly lower estimated pKa of benzoylnitromethane suggests that it can be deprotonated by weaker bases, potentially allowing for milder reaction conditions compared to nitromethane and its alkyl-substituted phenyl derivatives.

The Henry (Nitroaldol) Reaction: A Comparative Analysis

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound to furnish β-nitro alcohols, which are valuable synthetic intermediates.[3][7][8] The reaction is base-catalyzed and proceeds through the formation of a nitronate anion.[4][9]

Mechanistic Considerations

The rate-determining step in the Henry reaction is often the initial deprotonation of the nitroalkane. Consequently, the acidity of the α-proton plays a crucial role. Benzoylnitromethane, with its more acidic α-proton, is anticipated to form the nitronate anion more readily than the other derivatives, potentially leading to faster reaction rates. However, the steric bulk of the benzoyl group might influence the rate of the subsequent nucleophilic attack on the carbonyl carbon.

Diagram 1: Generalized Mechanism of the Henry Reaction

Henry_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R-CH₂NO₂ Nitronate [R-CHNO₂]⁻ Nitroalkane->Nitronate + Base Base B: Conjugate_Acid BH Nitronate_2 [R-CHNO₂]⁻ Conjugate_Acid_2 BH Carbonyl R'CHO Alkoxide R'(CHO⁻)-CH(R)NO₂ Alkoxide_2 R'(CHO⁻)-CH(R)NO₂ Nitronate_2->Alkoxide + Carbonyl Product R'(CHOH)-CH(R)NO₂ (β-Nitro Alcohol) Alkoxide_2->Product + BH Base_Regen B: Michael_Addition_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup and Purification cluster_analysis Analysis Start Dissolve Michael Acceptor (e.g., Chalcone) in THF Add_Nitro Add Nitromethane Derivative Start->Add_Nitro Add_Base Add Base Catalyst (DBU) Add_Nitro->Add_Base Stir Stir at Room Temperature Add_Base->Stir TLC Monitor by TLC at Regular Intervals Stir->TLC TLC->Stir Reaction Incomplete Quench Quench with aq. NH₄Cl TLC->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Yield Determine Isolated Yield Purify->Yield Nef_Reaction Nitronate [R₂C=NO₂]⁻ Na⁺ Nitronic_Acid R₂C=N(OH)O Nitronate->Nitronic_Acid + H⁺ Protonated_Intermediate [R₂C=N(OH)₂]⁺ Nitronic_Acid->Protonated_Intermediate + H⁺ Carbonyl R₂C=O Protonated_Intermediate->Carbonyl + H₂O, - [H₂NO₂]⁺ Nitrous_Oxide N₂O Protonated_Intermediate->Nitrous_Oxide leads to

References

Unraveling the Mechanistic Nuances of Benzoylnitromethane Reactions: A DFT-Validated Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, a deep understanding of reaction mechanisms is paramount for the rational design of novel molecules and the optimization of synthetic routes. Benzoylnitromethane, a versatile building block, participates in a variety of carbon-carbon bond-forming reactions, the mechanisms of which have been a subject of significant interest. This guide provides an in-depth comparison of the reaction mechanisms of benzoylnitromethane, primarily focusing on Michael additions and cycloaddition reactions, validated through the lens of Density Functional Theory (DFT) studies. By synthesizing theoretical insights with experimental observations from analogous systems, we aim to provide a comprehensive resource for researchers leveraging this valuable reagent.

The Dual Reactivity of Benzoylnitromethane: A Nucleophile and a Dipolarophile Precursor

Benzoylnitromethane's synthetic utility stems from its ability to act as both a potent nucleophile in Michael additions and as a precursor to a 1,3-dipole in cycloaddition reactions. The presence of the electron-withdrawing benzoyl and nitro groups significantly acidifies the α-proton, facilitating the formation of a stabilized carbanion. This carbanion is a soft nucleophile, making it an excellent candidate for conjugate additions to α,β-unsaturated systems.

Furthermore, upon deprotonation and subsequent rearrangement, benzoylnitromethane can form a nitrile oxide, a versatile 1,3-dipole. This species can then readily participate in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct route to five-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules.

Michael Addition Reactions: A Mechanistic Deep Dive

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3][4] In the context of benzoylnitromethane, it serves as the Michael donor.

The Generally Accepted Mechanism

The reaction is typically initiated by a base, which deprotonates the α-carbon of benzoylnitromethane to generate a resonance-stabilized enolate. This enolate then attacks the β-carbon of the Michael acceptor in a nucleophilic fashion. The resulting intermediate is subsequently protonated to yield the final 1,4-adduct. The overall process is thermodynamically driven by the formation of a stable carbon-carbon single bond.[4]

Insights from DFT Studies on Analogous Systems

While direct DFT studies on the Michael addition of benzoylnitromethane are not extensively reported, numerous computational investigations on the addition of nitromethane to various Michael acceptors provide a robust framework for understanding this transformation.[5][6][7] These studies consistently point to a stepwise mechanism.

Computational Protocol for Typical Michael Addition DFT Studies:

  • Geometry Optimization: The geometries of reactants, intermediates, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product states.

  • Solvation Effects: The influence of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM).

Key Energetic Parameters from DFT Studies of Nitromethane Michael Additions
Reaction StepReactantsTransition State (TS)ProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Deprotonation Nitromethane + Base-Nitronate + Protonated BaseVaries with base strengthVaries with base strength
C-C Bond Formation Nitronate + Michael Acceptor[Acceptor---Nitronate]‡Enolate Intermediate10-20-15 to -25
Protonation Enolate Intermediate + Protonated Base-Michael Adduct + BaseLow barrierExothermic

Note: The values presented are approximate ranges derived from various DFT studies on nitromethane Michael additions and are intended to be illustrative.

Experimental Validation and Organocatalysis

Experimental studies on the Michael addition of nitroalkanes to α,β-unsaturated compounds have extensively validated the proposed mechanism.[7] The development of asymmetric organocatalysis has further revolutionized this reaction, enabling the synthesis of chiral products with high enantioselectivity.[5][8][9][10] Chiral organocatalysts, such as thioureas and squaramides, activate the Michael acceptor through hydrogen bonding, facilitating the nucleophilic attack of the nitronate and controlling the stereochemical outcome.

Michael_Addition_Mechanism

[3+2] Cycloaddition Reactions: The Nitrile Oxide Pathway

Benzoylnitromethane can be converted to benzoyl nitrile oxide, a highly reactive 1,3-dipole, which readily undergoes [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocycles.

Insights from DFT Studies on Nitrile Oxide Cycloadditions

DFT calculations have been instrumental in elucidating the mechanism of [3+2] cycloadditions involving nitrile oxides.[11][12][13] These studies have provided detailed information about the concerted versus stepwise nature of the reaction, the regioselectivity, and the factors influencing the activation barriers.

Computational Protocol for Typical [3+2] Cycloaddition DFT Studies:

The computational methodology is similar to that used for Michael additions, with a strong emphasis on locating the concerted transition state for the cycloaddition.

Key Findings from DFT Studies
  • Concerted vs. Stepwise Mechanism: For most unstrained dipolarophiles, the [3+2] cycloaddition of nitrile oxides is predicted to proceed through a concerted, albeit often asynchronous, mechanism.[11] This means that the two new sigma bonds are formed in a single step, but not necessarily at the same rate.

  • Regioselectivity: The regioselectivity of the cycloaddition is governed by both frontier molecular orbital (FMO) interactions and steric effects. DFT calculations can accurately predict the favored regioisomer by comparing the activation energies of the competing pathways.

  • Activation Energies: The activation barriers for these cycloadditions are typically in the range of 15-25 kcal/mol, indicating that these reactions can often proceed under mild conditions.

Cycloaddition_Pathway

Comparison with Experimental Data

Experimental studies on the [3+2] cycloaddition of nitrile oxides with various alkenes and alkynes have largely confirmed the predictions of DFT calculations. The observed regioselectivity and relative reactivities of different dipolarophiles are generally in good agreement with the computed activation barriers.

Conclusion: A Synergy of Theory and Experiment

The reaction mechanisms of benzoylnitromethane, while not always directly studied through dedicated computational investigations, can be reliably inferred from DFT studies on closely related systems. For Michael additions, a stepwise mechanism involving the formation of a nitronate anion is strongly supported. For [3+2] cycloadditions, a concerted pathway via a nitrile oxide intermediate is the prevailing mechanism.

This guide underscores the powerful synergy between computational chemistry and experimental studies. DFT calculations provide a detailed, atomistic view of the reaction pathways, including the structures and energies of transient intermediates and transition states. This theoretical framework, when benchmarked against and validated by experimental data, offers a robust platform for understanding and predicting chemical reactivity, ultimately empowering researchers to design more efficient and selective synthetic methodologies.

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The Versatility of Benzoylnitromethane: A Comparative Analysis in Named Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Benzoylnitromethane, also known as α-nitroacetophenone, stands out as a uniquely versatile reagent. Its structure, combining an activated methylene group flanked by a benzoyl and a nitro functionality, imparts a rich and tunable reactivity profile. This guide provides an in-depth comparative analysis of benzoylnitromethane's performance in several key named reactions, offering insights into its utility against other common alternatives and providing detailed experimental protocols.

Introduction to Benzoylnitromethane: A Molecule of Dual Activation

Benzoylnitromethane (C₆H₅COCH₂NO₂) is a crystalline solid characterized by a methylene group activated by two strong electron-withdrawing groups: the benzoyl group and the nitro group. This dual activation leads to a relatively acidic α-proton, facilitating the formation of a stabilized nitronate anion under basic conditions. This anion is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. Furthermore, the presence of both a ketone and a nitro group opens avenues for diverse subsequent transformations.

The Henry (Nitroaldol) Reaction: A Gateway to β-Nitro Alcohols

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol.[1] This reaction is a cornerstone of organic synthesis due to the synthetic versatility of its products, which can be readily converted into other valuable intermediates such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[2]

Benzoylnitromethane in the Henry Reaction: Reactivity and Comparison

In the context of the Henry reaction, benzoylnitromethane serves as the nitroalkane component. The presence of the additional electron-withdrawing benzoyl group enhances the acidity of the α-proton compared to simple nitroalkanes like nitromethane, potentially influencing the reaction rate and equilibrium. While extensive comparative studies focusing solely on benzoylnitromethane are not abundant in the literature, we can extrapolate its behavior based on the principles of the reaction and available data for similar compounds.

The reaction proceeds via the formation of a nitronate anion, which then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated to yield the β-nitro alcohol.

Mechanism of the Henry Reaction

Henry_Reaction BNM Benzoylnitromethane Nitronate Nitronate Anion BNM->Nitronate Deprotonation Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B:) Base->Nitronate BH BH+ Product β-Nitro Alcohol BH->Product Nitronate->Alkoxide Nucleophilic Attack Alkoxide->Product Protonation Michael_Addition_Workflow Start Start Reactants Combine Benzoylnitromethane, Michael Acceptor, and Base in Solvent Start->Reactants Reaction Stir at appropriate temperature Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Reaction complete Purification Purify by column chromatography Workup->Purification Product Obtain Michael Adduct Purification->Product Nef_Reaction Nitroalkane Nitroalkane Adduct Carbonyl Carbonyl Compound Nitroalkane->Carbonyl Nef Reaction Base 1. Base Acid 2. H₃O⁺

Sources

Comparative Guide to the Structure Elucidation of Unexpected Products from Benzoylnitromethane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the reactions of highly functionalized molecules like benzoylnitromethane (C₆H₅COCH₂NO₂) often hold the promise of yielding valuable products.[1] However, they can also lead to unexpected molecular architectures, presenting both a challenge and an opportunity for discovery. This guide provides a comprehensive framework for the confirmation of these unanticipated structures, blending rigorous analytical techniques with a deep understanding of reaction mechanisms. We will explore the common classes of unexpected products, detail the definitive methods for their characterization, and compare these strategies to provide a clear path for researchers navigating the complexities of benzoylnitromethane chemistry.

The Enigmatic Reactivity of Benzoylnitromethane: A Source of Unexpected Structures

Benzoylnitromethane is a versatile precursor, but its reactivity can be complex. While it is often employed in reactions like the Nef reaction to produce carbonyl compounds, its susceptibility to side reactions can lead to a variety of unexpected heterocyclic products.[2][3][4] The formation of these byproducts is often influenced by subtle changes in reaction conditions, such as pH, temperature, and the choice of reagents.[5]

One common class of unexpected products arises from reactions intended to be Nef-type transformations. Instead of the expected carbonyl, isoxazole derivatives can be formed.[6][7] This often occurs when reagents like hydroxylamine are present, either as a starting material or formed in situ.[8][9][10][11] Another significant pathway to unexpected products is through 1,3-dipolar cycloaddition reactions.[12][13] The nitro group of benzoylnitromethane can be converted into a nitrile oxide, a potent 1,3-dipole, which can then react with available dipolarophiles to form five-membered heterocyclic rings like isoxazoles and isoxazolines.[14]

The challenge for the synthetic chemist lies not only in identifying these unexpected products but also in definitively confirming their structures. This is crucial for understanding the underlying reaction pathways and for the potential development of novel synthetic methodologies.

The Analytical Gauntlet: A Multi-pronged Approach to Structure Elucidation

Confirming the structure of an unknown compound requires a synergistic application of various analytical techniques.[15][16][17] No single method is sufficient; instead, a weight-of-evidence approach, combining spectroscopic and crystallographic data, provides the most robust and trustworthy structural assignment.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic methods provide the initial and often most detailed insights into the molecular structure of an unknown compound.[18]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation.[19] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for piecing together the connectivity of atoms within a molecule.

Key NMR Signatures for Expected vs. Unexpected Products:

Product TypeKey ¹H NMR SignalsKey ¹³C NMR Signals
Expected: Phenylglyoxal (from Nef Reaction)Aldehydic proton (~9-10 ppm), aromatic protons (7-8 ppm)Carbonyl carbons (~190-200 ppm), aromatic carbons (120-140 ppm)
Unexpected: 3-PhenylisoxazoleIsoxazole proton (~6.5-7.0 ppm, singlet), aromatic protons (7-8 ppm)Isoxazole carbons (C3, C4, C5), aromatic carbons

Table 1: Comparison of characteristic NMR signals for an expected Nef reaction product and an unexpected isoxazole derivative.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides the crucial information of the molecular weight and elemental composition of a compound.[20][21] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy.[22] Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the compound's structure. For instance, isoxazoles often exhibit a characteristic fragmentation pattern involving the cleavage of the weak N-O bond.[21]

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[18] The presence or absence of characteristic absorption bands can help to distinguish between expected and unexpected products. For example, the disappearance of the strong nitro group stretches (typically around 1550 and 1350 cm⁻¹) and the appearance of a C=N stretch (around 1610-1620 cm⁻¹) would be indicative of isoxazole formation.[21]

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography stands as the definitive technique for determining the three-dimensional structure of a crystalline solid.[23][24][25][26][27] It provides precise information about bond lengths, bond angles, and the overall connectivity of atoms, leaving no room for ambiguity.

The primary challenge in X-ray crystallography is often the growth of a suitable single crystal.[25] However, when successful, the resulting crystal structure provides an irrefutable confirmation of the molecular architecture.

Experimental Protocols: From Synthesis to Structure

The following sections provide detailed, step-by-step methodologies for the synthesis of an unexpected isoxazole product from benzoylnitromethane and its subsequent characterization.

Synthesis of an Unexpected Isoxazole Derivative

This protocol describes a reaction that, while potentially aiming for a different outcome, can lead to the formation of 3-phenylisoxazole.

Protocol:

  • To a solution of benzoylnitromethane (1.0 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure isoxazole derivative.[6]

Analytical Characterization Workflow

The following workflow outlines the systematic approach to confirming the structure of the isolated product.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Confirmation Synthesis Reaction of Benzoylnitromethane Purification Column Chromatography Synthesis->Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS High-Resolution Mass Spectrometry (HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Crystallization Crystal Growth Purification->Crystallization Structure_Proposal Proposed Structure NMR->Structure_Proposal MS->Structure_Proposal IR->Structure_Proposal Xray Single-Crystal X-ray Diffraction Crystallization->Xray Final_Structure Confirmed Structure Xray->Final_Structure Definitive Confirmation Structure_Proposal->Xray

Caption: Workflow for the structural elucidation of unexpected products.

Proposed Reaction Mechanism: From Benzoylnitromethane to Isoxazole

The formation of an isoxazole from benzoylnitromethane in the presence of hydroxylamine likely proceeds through a 1,3-dipolar cycloaddition pathway.

G cluster_mechanism Proposed Reaction Mechanism Benzoylnitromethane Benzoylnitromethane Nitronate Nitronate Intermediate Benzoylnitromethane->Nitronate Base NitrileOxide Benzoyl Nitrile Oxide (1,3-Dipole) Nitronate->NitrileOxide Dehydration Isoxazole 3-Phenylisoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition with Dipolarophile Hydroxylamine Hydroxylamine Alkyne *In situ* generated alkyne or other dipolarophile Hydroxylamine->Alkyne Side reactions

Caption: Proposed mechanism for isoxazole formation.

Initially, benzoylnitromethane is deprotonated to form a nitronate intermediate. Subsequent dehydration of this intermediate generates a benzoyl nitrile oxide, which is a reactive 1,3-dipole. This nitrile oxide can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile present in the reaction mixture to yield the final isoxazole product.[12][28][29] The exact nature of the dipolarophile can vary depending on the specific reaction conditions and other reagents present.

Conclusion: Embracing the Unexpected

The formation of unexpected products in chemical reactions should not be viewed as a failure, but rather as an opportunity for discovery. By employing a systematic and multi-faceted analytical approach, researchers can confidently elucidate the structures of these novel compounds. This not only deepens our understanding of fundamental reaction mechanisms but can also pave the way for the development of new synthetic methodologies and the discovery of molecules with unique properties. The ability to rigorously characterize unexpected products is therefore an essential skill for any scientist working at the forefront of chemical research and drug development.

References

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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) and key intermediates like benzoylnitromethane, a versatile building block in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for purity analysis. We will delve into the core principles of qNMR, supported by experimental protocols and data, to equip researchers, scientists, and drug development professionals with the expertise to leverage this powerful analytical technique.

The Paradigm Shift in Purity Analysis: Beyond Chromatography

Enter Quantitative NMR (qNMR), a primary analytical method that offers a direct and absolute measurement of analyte concentration.[3][5] The fundamental principle of qNMR is elegantly simple: the integrated area of a specific nucleus's signal (typically ¹H) is directly proportional to the number of those nuclei in the molecule.[4][6] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[6][7] This intrinsic characteristic of qNMR not only streamlines the analytical process but also provides a higher level of metrological traceability.[7][8]

Head-to-Head: qNMR vs. HPLC for Benzoylnitromethane Purity

The choice between qNMR and HPLC for the purity assessment of benzoylnitromethane depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[3]Comparative method based on separation and detection.[3]
Reference Standard Requires a single, certified internal standard for multiple analytes.[9]Requires a specific, pure reference standard for the analyte and each impurity for accurate quantification.[3]
Accuracy High, providing an absolute purity value.[3]High, but can be influenced by the response factors of impurities.[3]
Precision Excellent, with relative standard deviations (RSD) typically below 1%.[9]Very good, with low RSD.[3]
Specificity High, as signals from different protons in a molecule can be resolved and assigned.High, based on chromatographic separation.
Sample Throughput Moderate; sample preparation is simple, but acquisition time can be longer for high precision.High, with automated systems allowing for the analysis of many samples.
Destructive? No, the sample can be recovered and used for other analyses.[6]Yes, the sample is consumed during the analysis.
Information Content Provides both quantitative and structural information simultaneously.[10][11]Provides primarily quantitative information based on retention time and detector response.

The qNMR Workflow for Benzoylnitromethane Purity Determination

The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[12]

qNMR_Workflow cluster_planning Method Planning cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Calculation planning Select Internal Standard & Deuterated Solvent preparation Accurately weigh Analyte & Internal Standard planning->preparation Solubility & Signal Non-overlap acquisition Set Quantitative Parameters (D1, NS, PW) preparation->acquisition Dissolve in Solvent processing Phase & Baseline Correction, Integration, Purity Calculation acquisition->processing FID Data caption Figure 1: General qNMR Workflow

Caption: Figure 1: General qNMR Workflow

Experimental Protocol: Purity of Benzoylnitromethane by ¹H-qNMR

This protocol outlines a validated method for determining the purity of benzoylnitromethane using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • Benzoylnitromethane (Analyte, ~98% purity)[13]

  • Maleic acid (Internal Standard, Certified Reference Material >99.5% purity)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Analytical microbalance (readability ± 0.01 mg)

2. Selection of Internal Standard and Solvent:

Maleic acid is chosen as the internal standard due to its high purity, stability, and a sharp singlet resonance in a region of the ¹H NMR spectrum that does not overlap with the signals of benzoylnitromethane.[14][15] DMSO-d₆ is selected as the solvent because both benzoylnitromethane and maleic acid are readily soluble in it.[14][15]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of benzoylnitromethane into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Record the exact weights of both the analyte and the internal standard.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and internal standard protons (typically 30-60 seconds for accurate quantification).[15]

  • Number of Scans (NS): 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[16][17]

  • Acquisition Time (AT): At least 3 seconds.

  • Spectral Width (SW): Approximately 16 ppm.

5. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both benzoylnitromethane and maleic acid. For benzoylnitromethane, the methylene protons (-CH₂-) adjacent to the nitro group are a good choice. For maleic acid, the two equivalent olefinic protons will appear as a singlet.

  • The purity of benzoylnitromethane is calculated using the following equation:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass (Benzoylnitromethane: 165.15 g/mol , Maleic acid: 116.07 g/mol )[13]

    • m: Mass

    • P: Purity of the standard

Purity_Calculation cluster_inputs Experimental Inputs cluster_calculation Purity Calculation Formula cluster_output Result I_analyte Integral of Analyte (I_analyte) Purity Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std I_analyte->Purity I_std Integral of Standard (I_std) I_std->Purity N_analyte Number of Protons (Analyte, N_analyte) N_analyte->Purity N_std Number of Protons (Standard, N_std) N_std->Purity M_analyte Molar Mass (Analyte, M_analyte) M_analyte->Purity M_std Molar Mass (Standard, M_std) M_std->Purity m_analyte Mass of Analyte (m_analyte) m_analyte->Purity m_std Mass of Standard (m_std) m_std->Purity P_std Purity of Standard (P_std) P_std->Purity Result Purity of Benzoylnitromethane Purity->Result caption Figure 2: Purity Calculation Flowchart

Caption: Figure 2: Purity Calculation Flowchart

Representative Data and Comparison

The following table presents a hypothetical but realistic comparison of purity results for a batch of synthesized benzoylnitromethane obtained by ¹H-qNMR and a conventional HPLC-UV method.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Key Observations
¹H-qNMR 98.50.3%Provides a direct, absolute purity value. Also identifies a minor impurity as a residual solvent from the synthesis.
HPLC-UV (Area %) 99.20.5%Purity is based on the relative area of the main peak. The response factor of the impurity is unknown, potentially leading to an overestimation of purity.

The discrepancy between the qNMR and HPLC results highlights a key advantage of qNMR. The HPLC area percent method assumes that all components have a similar UV response, which is often not the case.[3] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[3]

Validation of the qNMR Method

For use in a regulated environment, the qNMR method must be validated according to ICH Q2(R1) guidelines.[18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing samples with varying analyte concentrations.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD).[14]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Conclusion: A Powerful, Non-Destructive Tool for Purity Assessment

Quantitative NMR has emerged as a robust and reliable technique for the purity determination of organic compounds, including key pharmaceutical intermediates like benzoylnitromethane.[10][12] Its ability to provide direct, absolute quantification without the need for compound-specific reference standards offers a significant advantage over traditional chromatographic methods.[4][6] The non-destructive nature of qNMR and the wealth of structural information it provides in a single experiment further enhance its value in a research and development setting.[6][10] By following a well-designed and validated protocol, researchers and scientists can confidently employ qNMR to ensure the quality and integrity of their materials, ultimately contributing to the development of safer and more effective medicines. The increasing recognition of qNMR by pharmacopeias underscores its growing importance in the pharmaceutical industry.[8][19][20][21][22]

References

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, June 8).
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.).
  • What is qNMR and why is it important? - Mestrelab Resources. (n.d.).
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. (2020, September 14).
  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone - Benchchem. (n.d.).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
  • Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
  • USP-PMDA Workshop - Updates and Future Vision of qNMR at US Pharmacopeia. (2024, September 10).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.).
  • QNMR – a modern alternative to HPLC - Almac. (n.d.).
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. (2022, July 13).
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.).
  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.).
  • Development and Validation of a Quantitative NMR Method for the D... - Ingenta Connect. (2019, January 1).
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules - ResearchGate. (n.d.).
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed. (2023, January 5). Retrieved from [Link]

  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of... - ResearchGate. (n.d.).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.).
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  • Benzoylnitromethane 98 614-21-1 - Sigma-Aldrich. (n.d.).
  • NMR in the European and US Pharmacopoeias - Aschimfarma. (n.d.).
  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare. (2018, November 16).
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials - Sigma-Aldrich. (2017, February 8).
  • qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19).
  • Benzoylnitromethane 98 614-21-1 - Sigma-Aldrich. (n.d.).
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. (2019, March 13).
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A Senior Application Scientist's Guide to Elucidating Reaction Pathways: The Case of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and synthetic chemistry, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and rational drug design. For a molecule like benzoylnitromethane, an α-nitro ketone with a fascinating reactivity profile, elucidating its reaction pathway under basic conditions is a challenge that calls for a robust and definitive analytical strategy. This guide provides an in-depth comparison of methodologies, focusing on the unparalleled power of isotopic labeling to provide unambiguous mechanistic insights.

The Mechanistic Dichotomy: Unraveling the Benzoylnitromethane Rearrangement

Benzoylnitromethane, under the influence of a base, is known to rearrange, ultimately forming derivatives of benzoylformic acid. The core mechanistic question revolves around the precise pathway of this transformation. Two plausible pathways are often hypothesized, diverging at a critical intermediate stage. While kinetic studies and computational modeling can provide valuable clues, they often fall short of providing the "smoking gun" evidence needed to definitively confirm a mechanism.[1][2][3] This is where isotopic labeling emerges as the superior analytical tool.[4]

Isotopic labeling acts as a molecular tracer, allowing us to follow the fate of specific atoms throughout a chemical transformation.[4] By strategically replacing an atom (e.g., ¹⁶O) with its heavier, stable isotope (e.g., ¹⁸O), we can pinpoint its final location in the product structure using mass spectrometry.[2][5][6] This technique provides direct, irrefutable evidence of bond-forming and bond-breaking events that define the reaction pathway.

Let's consider two hypothetical pathways for the base-catalyzed rearrangement of benzoylnitromethane:

  • Pathway A: Intramolecular Oxygen Transfer via an Oxazete Intermediate. This pathway postulates the formation of a strained, four-membered cyclic intermediate (an oxazete ring), which then rearranges to the final product.

  • Pathway B: A Modified Benzilic Acid-Type Rearrangement. This pathway, analogous to the classic benzilic acid rearrangement of 1,2-diketones[7][8][9], involves the migration of the phenyl group to an adjacent carbonyl-like center.

To distinguish between these possibilities, we can employ ¹⁸O-labeling of the carbonyl oxygen in the starting benzoylnitromethane. The final position of this ¹⁸O label in the benzoylformic acid product will be different for each pathway, providing a clear diagnostic marker.

Visualizing the Mechanistic Puzzle

The following diagrams illustrate the two proposed pathways and how ¹⁸O-labeling can differentiate them.

G cluster_path_a Pathway A: Oxazete Intermediate cluster_path_b Pathway B: Benzilic Acid-Type Rearrangement A_start Benzoylnitromethane (¹⁸O-labeled carbonyl) A_int Oxazete Intermediate A_start->A_int Base A_prod Benzoylformic Acid (¹⁸O in carboxylate) A_int->A_prod Rearrangement B_start Benzoylnitromethane (¹⁸O-labeled carbonyl) B_int Tetrahedral Intermediate B_start->B_int Base B_prod Benzoylformic Acid (¹⁸O in hydroxyl) B_int->B_prod Phenyl Migration

Caption: Hypothesized reaction pathways for benzoylnitromethane rearrangement.

Experimental Design: A Self-Validating Protocol

The trustworthiness of an isotopic labeling study hinges on a meticulously designed and executed experimental protocol.[1] The following provides a step-by-step methodology that incorporates self-validating checks.

Part 1: Synthesis of ¹⁸O-Labeled Benzoylnitromethane

The cornerstone of this study is the synthesis of the starting material with a high degree of isotopic enrichment at the desired position. A common and effective method involves the acid-catalyzed exchange of the carbonyl oxygen with ¹⁸O-labeled water.[10][11]

Protocol:

  • Preparation: Dissolve benzoylnitromethane (1.0 eq) in a suitable solvent (e.g., dioxane) in a sealed reaction vessel.

  • Labeling: Add H₂¹⁸O (2.0 eq, 95-98% enrichment) and a catalytic amount of a strong acid (e.g., HCl).

  • Reaction: Heat the mixture at a controlled temperature (e.g., 80 °C) for a predetermined time (e.g., 24 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, neutralize the acid, extract the product with an organic solvent, dry the organic layer, and purify the ¹⁸O-labeled benzoylnitromethane by column chromatography.

  • Validation: Confirm the isotopic enrichment and position of the ¹⁸O label using high-resolution mass spectrometry (HRMS) and ¹³C NMR spectroscopy. The mass spectrum will show a molecular ion peak shifted by +2 Da compared to the unlabeled compound.[12]

Part 2: The Rearrangement Reaction and Product Analysis

With the labeled starting material in hand, the rearrangement reaction can be performed, followed by a detailed analysis of the product to determine the fate of the ¹⁸O label.

Protocol:

  • Reaction Setup: Dissolve the ¹⁸O-labeled benzoylnitromethane in an appropriate solvent (e.g., ethanol) and cool to 0 °C.

  • Base Addition: Slowly add a solution of a strong base (e.g., sodium ethoxide in ethanol) to initiate the rearrangement.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC), quench the reaction with an acidic workup to protonate the carboxylate product. Extract and purify the resulting benzoylformic acid.

  • Mass Spectrometric Analysis: Analyze the purified product by HRMS. The fragmentation pattern will be critical for determining the location of the ¹⁸O label.

    • If Pathway A is correct: The ¹⁸O will be in the carboxylate group. Key fragments will show the +2 Da shift.

    • If Pathway B is correct: The ¹⁸O will be in the hydroxyl group. Specific fragmentation patterns (e.g., loss of H₂¹⁸O) will reveal its position.

Data Presentation and Interpretation

PathwayPredicted ¹⁸O Location in ProductExpected Key HRMS Fragment
Pathway A Carboxylate Group[M+H]⁺, [M-H₂O]⁺ will show +2 Da shift
Pathway B Hydroxyl Group[M-H₂¹⁸O]⁺ will be observed

The interpretation of the mass spectra is the final step in elucidating the reaction pathway. The presence or absence of specific isotopically shifted fragments provides the definitive evidence to support one pathway over the other.[5][13]

Experimental Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

G start Synthesize ¹⁸O-Labeled Benzoylnitromethane rearrange Perform Base-Catalyzed Rearrangement start->rearrange isolate Isolate and Purify Benzoylformic Acid Product rearrange->isolate analyze Analyze by HRMS isolate->analyze interpret Determine ¹⁸O Position via Fragmentation Analysis analyze->interpret conclude Elucidate Reaction Pathway interpret->conclude

Sources

A Comparative Guide to the Synthesis of Benzoylnitromethane: Batch vs. Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzoylnitromethane, also known as α-nitroacetophenone, is a valuable building block in organic synthesis, notably in the construction of various heterocyclic compounds and as a precursor to α-amino ketones.[1] The synthesis of this and other nitro-containing compounds, however, presents unique challenges, particularly concerning safety and scalability.[2][3] This guide provides an in-depth, objective comparison of traditional batch synthesis versus modern continuous flow methodologies for the preparation of benzoylnitromethane, supported by experimental insights and data.

Introduction: The Significance of Benzoylnitromethane and Synthetic Challenges

Benzoylnitromethane is a versatile reagent, often employed in Henry (nitroaldol) reactions to form new carbon-carbon bonds.[1] The resulting β-nitro alcohols are precursors to a variety of functional groups, including 1,2-amino alcohols and α-hydroxy carboxylic acids.[4] However, the synthesis of nitro compounds, including benzoylnitromethane, is often associated with highly exothermic reactions and the handling of potentially hazardous materials.[2][5] Traditional batch processing, while familiar, can exacerbate these risks due to poor heat transfer and the accumulation of large quantities of reactive intermediates.[3][6]

The Dichotomy of Synthesis: Batch Processing vs. Continuous Flow

The choice between batch and flow synthesis is a critical decision in process development, with significant implications for safety, efficiency, and scalability.[7]

Batch Synthesis: This is the conventional approach where reactants are combined in a single vessel and the reaction proceeds over a set period.[7][8] While suitable for small-scale laboratory work and initial discovery, scaling up batch reactions can be problematic, especially for exothermic processes.[9]

Flow Synthesis: In contrast, flow chemistry involves the continuous pumping of reagents through a reactor, where they mix and react.[10] This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved yields, and greater consistency.[11][12] The small reactor volumes inherent to flow systems dramatically reduce the risk associated with hazardous or exothermic reactions.[5][13]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences between these two approaches, we present detailed experimental protocols for the synthesis of benzoylnitromethane. The synthesis typically proceeds via a Henry-type reaction followed by an oxidation step, or a direct nitration of an appropriate precursor. For the purpose of this comparison, we will consider a conceptual two-step sequence involving a nitroaldol-type reaction followed by oxidation, a common pathway for such structures.

Batch Synthesis Protocol

This protocol is a representative example of a conventional batch process for synthesizing a β-keto nitro compound.

Step 1: Nitroaldol Reaction

  • To a stirred solution of benzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a thermometer and cooling bath, add nitromethane (1.2 equivalents).

  • Cool the mixture to 0-5 °C.

  • Slowly add a base (e.g., sodium hydroxide, 0.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding dilute hydrochloric acid until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Oxidation

  • Dissolve the crude β-nitro alcohol from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) on silica gel, 1.5 equivalents) in portions, while maintaining the temperature at room temperature.

  • Stir the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of celite and silica gel, washing with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzoylnitromethane.

  • Purify the product by column chromatography or recrystallization.[14][15]

Diagram of the Batch Synthesis Workflow

G cluster_0 Step 1: Nitroaldol Reaction cluster_1 Step 2: Oxidation A Combine Benzaldehyde & Nitromethane in Flask B Cool to 0-5 °C A->B C Slowly Add Base B->C D Stir at Room Temperature (2-4h) C->D E Quench with HCl D->E F Work-up (Extraction, Washing, Drying) E->F G Dissolve Crude Product F->G Crude β-nitro alcohol H Add Oxidizing Agent G->H I Stir at Room Temperature (4-6h) H->I J Filter I->J K Concentrate J->K L Purify K->L

Caption: Workflow for the batch synthesis of benzoylnitromethane.

Flow Synthesis Protocol

This protocol outlines a continuous flow process for the same transformation, highlighting the key differences in setup and execution.

System Setup:

  • Two syringe pumps for reagent delivery.

  • A T-mixer for combining the reagent streams.

  • A temperature-controlled reactor coil (e.g., PFA tubing).

  • A back-pressure regulator to maintain a stable flow.

  • A collection vessel.

Step 1: Continuous Nitroaldol Reaction

  • Prepare two stock solutions:

    • Solution A: Benzaldehyde and nitromethane in a suitable solvent.

    • Solution B: A solution of the base in the same solvent.

  • Set the flow rates of the two pumps to achieve the desired stoichiometry and residence time.

  • Pump the solutions through the T-mixer and into the reactor coil, which is maintained at a specific temperature (e.g., 60 °C to accelerate the reaction).

  • The product stream is continuously collected. An in-line quenching step can be incorporated by introducing a third stream of dilute acid.

Step 2: Continuous Oxidation

  • The output from the first step can be directly fed into a second flow module.

  • A third stream containing the oxidizing agent (e.g., a solution of a suitable oxidant) is introduced via another T-mixer.

  • The combined stream passes through a second heated reactor coil to complete the oxidation.

  • The final product stream is collected. Purification can be achieved using in-line extraction or by collecting the crude product for subsequent purification.

Diagram of the Flow Synthesis Workflow

G cluster_0 Module 1: Nitroaldol Reaction cluster_1 Module 2: Oxidation PumpA Pump A: Benzaldehyde & Nitromethane Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B: Base PumpB->Mixer1 Reactor1 Heated Reactor Coil 1 Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Intermediate Stream PumpC Pump C: Oxidizing Agent PumpC->Mixer2 Reactor2 Heated Reactor Coil 2 Mixer2->Reactor2 Collection Product Collection Reactor2->Collection

Caption: Workflow for the continuous flow synthesis of benzoylnitromethane.

Performance Comparison: Batch vs. Flow

The choice between batch and flow synthesis has a significant impact on several key performance indicators. The following table provides a comparative summary:

ParameterBatch SynthesisFlow SynthesisRationale and Supporting Data
Yield Variable, often lower due to side reactions and workup losses.Generally higher and more consistent.[6]Precise control over stoichiometry and temperature in flow systems minimizes the formation of byproducts.[10] The rapid mixing also enhances reaction efficiency.
Reaction Time Hours to days.Minutes to hours.[16]Higher temperatures can be safely used in flow reactors due to superior heat transfer, significantly accelerating reaction rates.[17]
Purity Often requires extensive purification.Higher purity of the crude product.[11]The controlled conditions in flow synthesis lead to cleaner reaction profiles with fewer impurities.[18]
Scalability Difficult and often requires re-optimization.[9]Readily scalable by "numbering up" (running multiple reactors in parallel) or by extending the operation time.[6]Flow chemistry avoids the heat and mass transfer issues that plague the scale-up of batch reactions.[12]
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway.[2][3]Significantly improved safety profile.[5][11]The small reactor volume in flow systems minimizes the amount of hazardous material at any given time, and superior heat dissipation prevents thermal runaway.[13]
Cost Lower initial equipment cost for small scale.Higher initial investment in equipment.While the initial setup for flow chemistry can be more expensive, the long-term benefits of automation, higher yields, and reduced waste can lead to lower overall production costs, especially at larger scales.[9]

In-Depth Analysis of Key Performance Indicators

Yield and Purity: The enhanced control over reaction parameters in a flow system directly translates to improved yields and purity.[11][18] The ability to precisely control the stoichiometry and temperature minimizes the formation of common byproducts in the Henry reaction, such as dehydrated nitroalkenes or products of multiple additions.[19] Furthermore, the rapid and efficient mixing in microreactors ensures a homogeneous reaction environment, leading to more consistent product quality.[10]

Reaction Time and Throughput: Flow chemistry enables the use of "superheated" conditions, where the solvent is heated above its boiling point at atmospheric pressure, by applying back pressure.[17] This can dramatically reduce reaction times from hours to mere minutes.[16] The continuous nature of flow synthesis also allows for higher throughput, as the process can be run for extended periods without the need for batch-wise workup and reactor cleaning.[6]

Scalability: Scaling up a batch reaction is often a complex process that requires significant re-optimization of reaction conditions to manage heat and mass transfer.[9][20] In contrast, scaling up a flow process is typically more straightforward. This can be achieved by either increasing the flow rate and reactor size or by "numbering up," which involves running multiple flow reactors in parallel.[6] This linear scalability makes flow chemistry particularly attractive for industrial applications.

Safety: The synthesis of nitro compounds is inherently hazardous due to their potential for exothermic decomposition.[2][3] Flow chemistry offers a paradigm shift in managing these risks. The small internal volume of a flow reactor means that only a small amount of the hazardous material is present at any given moment, significantly reducing the potential consequences of a thermal runaway.[5][11] The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing the formation of hot spots that can initiate decomposition.[13]

Conclusion: The Future of Nitro Compound Synthesis is in Flow

While traditional batch synthesis remains a viable option for small-scale laboratory work, the compelling advantages of continuous flow chemistry in terms of safety, efficiency, and scalability make it the superior choice for the synthesis of benzoylnitromethane and other hazardous compounds, particularly in an industrial or drug development setting. The precise control over reaction parameters afforded by flow systems leads to higher yields, greater purity, and shorter reaction times. Most importantly, the inherent safety features of flow chemistry mitigate the risks associated with handling energetic materials, paving the way for safer and more sustainable chemical manufacturing. As the field of chemical synthesis continues to evolve, the adoption of flow chemistry will be crucial for driving innovation and ensuring the safe and efficient production of valuable chemical entities.

References

  • NJ Bio, Inc. Flow Chemistry. Accessed December 12, 2023. [Link]

  • Zhang, J., et al. (2021). Nitration and flow chemistry. Proceedings of the 3rd International Conference on Materials Chemistry and Environmental Engineering.
  • Li, Y., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry.
  • Wouters, C., et al. (2021). Flow chemistry and the synthesis of energetic materials.
  • Vapourtec. Nitration Reactions | Continuous Flow Processing. Accessed December 12, 2023. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development.
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  • Urben, P. G. (1999). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
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  • Banik, B. K., et al. (2005). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
  • Asefa, T., et al. (2014). Continuous Henry reaction to a specific product over nanoporous silica-supported amine catalysts on fixed bed reactor.
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  • Organic Chemistry Portal. Nef Reaction. Accessed December 12, 2023. [Link]

  • Bartolucci, F., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry.
  • Porta, R., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development.
  • Allen, C. L., et al. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry)
  • May, S. A., et al. (2018). Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle. Organic Process Research & Development.
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  • Wikipedia. Nef reaction. Accessed December 12, 2023. [Link]

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  • Kumagai, N., & Shibasaki, M. (2018). anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. PubMed.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Benzoylnitromethane (CAS 614-21-1), also known as α-Nitroacetophenone.[1] As a key intermediate in pharmaceutical and chemical synthesis, its proper handling is paramount to ensuring laboratory safety and experimental integrity.[2] This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, grounded in the specific chemical hazards of the compound. Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety for every manipulation of this substance.

The Foundation of Safety: Understanding the Hazard Profile

Benzoylnitromethane is a combustible solid, typically appearing as a white or yellowish crystalline powder.[1][2] Its hazard profile, summarized from safety data sheets, dictates the necessity for a multi-layered PPE strategy. The primary risks are not just from direct contact but also from inhalation of airborne particulates.

Hazard ClassificationNature of Risk & Causality for PPEAuthoritative Source
Acute Toxicity 4 (Oral) Harmful if swallowed. This dictates strict hygiene protocols and glove use to prevent inadvertent ingestion via hand-to-mouth contact.[1][3]
Skin Irritation (Category 2) Causes skin irritation upon contact. This is the primary driver for selecting appropriate, chemically-resistant gloves and protective clothing to form a complete barrier.[3]
Serious Eye Irritation (Category 2) Causes serious and potentially damaging eye irritation. This mandates the use of sealed eye protection, as standard safety glasses offer insufficient protection from dust or splashes.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation. The fine, dusty nature of the solid requires respiratory protection to prevent inhalation of airborne particles.[3]
Combustible Solid Poses a fire hazard if not handled and stored correctly. While not directly a PPE requirement for handling, it informs the choice of lab coat material and reinforces the need for a tidy, controlled workspace.[1]

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on a combination of engineering controls and personal equipment. The following recommendations are based on a risk-assessment approach for standard laboratory-scale operations.

Primary Containment: Engineering Controls

Before any PPE is considered, the primary barrier should be an engineering control.

  • Chemical Fume Hood: All manipulations of Benzoylnitromethane, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood.[4] This contains dust and vapors at the source, significantly reducing the risk of inhalation and systemic exposure.

Hand and Arm Protection: Selecting the Right Gloves

Given its classification as a skin irritant, glove selection is critical.[3] While specific permeation data for Benzoylnitromethane is not widely published, we can extrapolate from data on related nitro-alkane compounds and general best practices.

  • Recommended Glove Types:

    • Heavy-Duty Nitrile or Neoprene Gloves: Standard disposable nitrile gloves are not recommended for prolonged contact with many organic compounds.[4][5] Opt for thicker, heavy-duty nitrile or neoprene gloves, which offer superior chemical resistance and durability.

    • Butyl Rubber Gloves: For procedures involving solvents or extended handling times, butyl rubber gloves provide excellent protection against a wide range of chemicals.

  • Causality: The choice of a more robust glove is a direct response to the known skin irritation hazard and the potential for unrated chemicals to permeate thin, disposable gloves. Always check the manufacturer's compatibility chart for the specific gloves and any solvents being used in your procedure. Double-gloving can be employed for added protection during high-risk manipulations.

Eye and Face Protection: A Non-Negotiable Barrier

Benzoylnitromethane is a serious eye irritant.[1][3] Therefore, protection must be comprehensive.

  • Chemical Splash Goggles: These are mandatory. Unlike safety glasses, goggles form a complete seal around the eyes, protecting them from airborne dust and potential splashes from solutions.[3][6] They must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during reaction quenching or large-volume transfers), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]

Respiratory Protection: Guarding Against Inhalation

The primary respiratory hazard arises from inhaling the fine, solid particles.[3]

  • N95 Dust Mask: For routine weighing and handling of small quantities of the solid inside a fume hood, a properly fitted N95 respirator is the minimum requirement.[1]

  • Elastomeric Half-Mask Respirator: If you experience any irritation or if engineering controls are insufficient to prevent airborne dust, upgrade to a reusable elastomeric half-mask respirator equipped with P100 (particulate) filters.[3]

  • Causality: The goal is to prevent irritating particulates from entering the respiratory tract. The choice of respirator level is directly proportional to the potential for generating airborne dust.

Protective Clothing: The Final Barrier
  • Laboratory Coat: A clean, buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination.[3][5]

  • Flame-Resistant (FR) Lab Coat: Given that Benzoylnitromethane is a combustible solid, a flame-resistant lab coat is a highly recommended best practice, especially if heating or other ignition sources are present in the workflow.[1][4]

  • Full Coverage: Ensure that legs and feet are fully covered with long pants and closed-toe shoes.

PPE Protocols in Practice

Scenario-Based PPE Selection

The required level of PPE can be adjusted based on the specific task and associated risks.

ScenarioHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing <5g in Fume Hood Heavy-Duty Nitrile GlovesChemical Splash GogglesN95 RespiratorLab Coat
Preparing a Solution Heavy-Duty Nitrile/Butyl GlovesChemical Splash GogglesN95 Respirator (if handling solid)Lab Coat
Running a Reaction (Heated/Vigorous) Heavy-Duty Nitrile/Butyl GlovesChemical Splash Goggles & Face ShieldNone (if in closed system in hood)Flame-Resistant Lab Coat
Large Scale Transfer (>50g) Butyl Rubber Gloves (Double-gloved)Chemical Splash Goggles & Face ShieldElastomeric Respirator (P100)Flame-Resistant Lab Coat
Cleaning a Spill Butyl Rubber GlovesChemical Splash Goggles & Face ShieldElastomeric Respirator (P100)Flame-Resistant Lab Coat
Step-by-Step Donning and Doffing Protocol

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Protective Clothing: Don your lab coat and ensure it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check and don your N95 or elastomeric respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the designated waste container.

  • Protective Clothing: Unbutton and remove your lab coat by folding it in on itself without touching the exterior surface.

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Respiratory Protection: Remove your respirator.

  • Hygiene: Wash your hands and face thoroughly with soap and water immediately after removing all PPE.[3]

Emergency Procedures and Disposal

In case of accidental exposure, follow these immediate first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Clean mouth with water and seek immediate medical attention.[3]

All used and contaminated PPE must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[3] Do not discard contaminated items in the regular trash.

Visual Workflow for PPE Selection

This diagram provides a logical decision-making flow for selecting the appropriate level of PPE for your task.

PPE_Selection_Benzoylnitromethane cluster_start 1. Task Definition cluster_assessment 2. Risk Assessment Start Define the task involving Benzoylnitromethane Dust_Risk Is there a risk of generating airborne dust? Start->Dust_Risk Splash_Risk Is there a risk of splashing? Dust_Risk->Splash_Risk No PPE_Resp Add Respiratory Protection: ✓ N95 Respirator (or higher if needed) Dust_Risk->PPE_Resp Yes PPE_Base Base PPE: ✓ Lab Coat ✓ Heavy-Duty Nitrile Gloves ✓ Chemical Splash Goggles Splash_Risk->PPE_Base No PPE_Face Add Face Protection: ✓ Face Shield Splash_Risk->PPE_Face Yes PPE_Resp->Splash_Risk

Caption: Decision workflow for selecting appropriate PPE when handling Benzoylnitromethane.

References

  • Safety Data Sheet: Nitromethane . Carl ROTH.

  • Safety Data Sheet: Nitromethane . Sigma-Aldrich.

  • Benzoylnitromethane 98% Safety Information . Sigma-Aldrich.

  • Safety Data Sheet: Benzoylnitromethane . Fisher Scientific.

  • Standard Operating Procedure for Nitromethane . University of Wisconsin-Milwaukee.

  • Chemical Safety Protocol for Nitromethane . Vanderbilt University.

  • Nitromethane's Safety Profile: Handling and Storage Best Practices . NINGBO INNO PHARMCHEM CO.,LTD.

  • General Safety Handling Consideration . Alfa Chemistry.

  • NIOSH Pocket Guide to Chemical Hazards: Nitromethane . Centers for Disease Control and Prevention.

  • Safety Data Sheet: Nitromethane . FUJIFILM Wako Chemicals.

  • Benzoylnitromethane (CAS 614-21-1) . LookChem.

  • Safety Data Sheet . Sigma-Aldrich.

  • Nitromethane for Synthesis Safety Data Sheet . Loba Chemie.

  • Occupational Exposure Limits . Canadian Centre for Occupational Health and Safety (CCOHS).

  • Benzoylnitromethane 98% . Sigma-Aldrich.

  • 2-Nitro-1-phenylethanone . PubChem, National Institutes of Health.

  • Benzoylnitromethane . Global Substance Registration System (GSRS).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.